2-Fluorobenzene-1,4-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluorobenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFTWEVIIHVHDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50323079 | |
| Record name | 2-fluorobenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14791-78-7 | |
| Record name | 14791-78-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402988 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-fluorobenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14791-78-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: The Strategic Importance of 2-Fluorobenzene-1,4-diamine
An In-Depth Technical Guide to the Synthesis of 2-Fluorobenzene-1,4-diamine
This compound, holding the CAS Number 14791-78-7, is a fluorinated aromatic diamine with the molecular formula C₆H₇FN₂.[1][2] It is far more than a simple chemical compound; it is a strategic building block in the fields of medicinal chemistry, advanced materials, and specialty chemical development.[1][3] The true value of this molecule lies in the unique interplay of its functional groups. The two amine moieties provide reactive sites for constructing complex heterocyclic systems, while the strategically placed fluorine atom significantly modulates the molecule's electronic properties, pKa, metabolic stability, and membrane permeability.[1][4] This "fluorine effect" is a cornerstone of modern drug design, making this compound a prized intermediate for structure-activity relationship (SAR) studies aimed at optimizing the pharmacokinetic and pharmacodynamic profiles of novel therapeutic agents.[1][4][5]
This guide provides an in-depth exploration of the scientifically validated and most practical pathways for the synthesis of this compound. Moving beyond a mere recitation of steps, we will dissect the causality behind experimental choices, offering field-proven insights into reaction mechanisms, protocol optimization, and comparative analysis of methodologies. Our focus is on providing researchers, scientists, and drug development professionals with a trustworthy and authoritative resource for producing this critical intermediate with high purity and efficiency.
The Principal Synthetic Strategy: A Focus on the Reduction of 2-Fluoro-4-nitroaniline
From an industrial and laboratory perspective, the most reliable and efficient route to this compound is the chemical reduction of its direct precursor, 2-fluoro-4-nitroaniline.[1] This approach is favored due to the high yields and purity achievable, as well as the ready availability of the starting materials. This core transformation is the central theme of our guide.
Caption: Core transformation from the key precursor to the final product.
Part 1: Synthesis of the Key Precursor, 2-Fluoro-4-nitroaniline
A robust synthesis begins with a high-quality precursor. The preparation of 2-fluoro-4-nitroaniline from 4-fluoroaniline is a well-established, three-step process designed to ensure correct regioselectivity of the nitro group.[6] The initial acetylation of the amine is a critical control step; the resulting acetamido group is less activating than a free amine and sterically hinders ortho-nitration, thus directing the incoming electrophile (NO₂⁺) to the position ortho to the fluorine and meta to the acetamido group.
Caption: Workflow for the synthesis of the 2-fluoro-4-nitroaniline precursor.
Experimental Protocol: Synthesis of 2-Fluoro-4-nitroaniline[6]
Step 1: Acetylation of 4-Fluoroaniline
-
To a reaction vessel containing acetic anhydride and glacial acetic acid, cool the mixture to below 0°C using an ice-salt bath.
-
Slowly add a solution of 4-fluoroaniline in glacial acetic acid while maintaining the temperature between 0-5°C.
-
Stir the reaction mixture for approximately 30 minutes. Monitor the reaction for completion using Thin Layer Chromatography (TLC).
-
The product, N-(4-fluorophenyl)acetamide, typically precipitates as a solid and can be used directly in the next step.
Step 2: Nitration of N-(4-fluorophenyl)acetamide
-
Continue to maintain the reaction mixture temperature at 0-5°C.
-
Prepare a nitrating mixture of 65% nitric acid and 95% sulfuric acid.
-
Add the nitrating mixture dropwise to the reaction vessel, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, stir for an additional 30 minutes, monitoring for completion by TLC.
-
Pour the reaction mixture into a large volume of ice water, which will cause the nitrated product to precipitate.
-
Filter the yellow solid and wash thoroughly with water.
Step 3: Hydrolysis to 2-Fluoro-4-nitroaniline
-
Transfer the crude N-(2-nitro-4-fluorophenyl)acetamide to a flask containing a strong acid solution (e.g., 9 M hydrochloric acid).
-
Heat the mixture to reflux for approximately 30 minutes, or until TLC indicates the complete disappearance of the starting material.
-
Cool the reaction and pour it into ice water to precipitate the product.
-
Filter the solid and wash the filter cake with a sodium carbonate solution until neutral, followed by several washes with water.
-
Dry the resulting orange solid to yield 2-fluoro-4-nitroaniline. This product is often of sufficient purity for the subsequent reduction step.
Part 2: The Underpinning Mechanism of Nitro Group Reduction
The conversion of an aromatic nitro group to a primary amine is a fundamental six-electron reduction.[7] Understanding the mechanism is key to troubleshooting and optimizing the reaction. While several pathways can operate depending on the conditions, the most commonly accepted is the direct hydrogenation pathway, which is prevalent in both catalytic hydrogenation and metal-mediated reductions.[7]
This pathway involves a stepwise reduction:
-
The nitro group (Ar-NO₂) is first reduced to a nitroso intermediate (Ar-N=O).
-
The nitroso intermediate is further reduced to a hydroxylamine (Ar-NHOH).
-
Finally, the hydroxylamine is reduced to the target aniline (Ar-NH₂).
Caption: The direct hydrogenation pathway for nitro group reduction.
Part 3: Premier Reduction Methodologies and Protocols
The choice of reduction methodology depends on available equipment, desired selectivity, scale, and cost. Below are the most reliable and field-proven methods for converting 2-fluoro-4-nitroaniline to this compound.
Method A: Catalytic Hydrogenation
This is one of the most efficient and clean methods for nitro group reduction, widely used for its high yields and simple workup, as the primary byproduct is water.[7][8]
-
Causality & Expertise: Catalytic hydrogenation utilizes a heterogeneous catalyst (like Pd/C or Raney Nickel) to activate molecular hydrogen. The reaction occurs on the catalyst surface, where the nitro compound adsorbs and is sequentially reduced by activated hydrogen atoms.[9][10] The choice of catalyst is important; Palladium on Carbon (Pd/C) is highly effective and common, while Raney Nickel is a more cost-effective but sometimes more pyrophoric alternative.[6] The reaction is typically run under a positive pressure of hydrogen to ensure a sufficient supply for the reduction.
Experimental Protocol: Catalytic Hydrogenation using Pd/C [11]
-
In a pressure-rated hydrogenation vessel, dissolve 2-fluoro-4-nitroaniline in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add the catalyst, typically 5-10% Palladium on Carbon (5-10 wt% of the substrate).
-
Seal the vessel, evacuate the inert atmosphere, and introduce hydrogen gas to the desired pressure (e.g., 1-5 bar).
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by hydrogen uptake or by TLC analysis of aliquots.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to quantitatively remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Method B: Metal-Mediated Reduction (SnCl₂)
The use of easily oxidized metals in acidic media is a classical and highly reliable method for nitro group reduction.[7][8] Tin(II) chloride (SnCl₂) in a solvent like ethanol is particularly effective and can offer excellent chemoselectivity, leaving other reducible functional groups intact.[12][13]
-
Causality & Expertise: This reduction proceeds via a series of single-electron transfers (SET) from the metal (Sn²⁺) to the nitro group.[7] The resulting radical anion is protonated by the medium. This sequence of electron transfer and protonation continues until the amine oxidation state is reached. The overall process consumes six metal electrons and six protons.[7] A final basic workup is often required to deprotonate the resulting ammonium salt and liberate the free amine.
Experimental Protocol: Reduction using Tin(II) Chloride [13]
-
Dissolve 2-fluoro-4-nitroaniline in ethanol or concentrated hydrochloric acid in a round-bottom flask equipped with a reflux condenser.
-
Add an excess of tin(II) chloride dihydrate (typically 3-5 equivalents) to the solution.
-
Heat the mixture to reflux and stir vigorously. The reaction is often exothermic initially.
-
Monitor the reaction by TLC until all the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a concentrated base solution (e.g., NaOH or Na₂CO₃) while cooling in an ice bath. This will precipitate tin salts.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
Part 4: Comparative Analysis of Primary Synthesis Pathways
The selection of an optimal synthesis route requires a clear comparison of key performance indicators. The following table summarizes the primary methods discussed.
| Methodology | Reagents/Catalyst | Typical Yield (%) | Key Advantages | Limitations & Considerations |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni[6][11] | >90[6] | High yield, clean reaction (byproduct is H₂O), simple product isolation.[7] | Requires specialized pressure equipment; catalysts can be pyrophoric; may reduce other functional groups (non-selective).[12] |
| Metal-Mediated Reduction | SnCl₂/HCl or Fe/HCl[8][12][14] | 80-95 | Highly reliable, cost-effective, does not require pressure equipment, can be highly chemoselective (SnCl₂).[8][12] | Generates significant metallic waste streams, requires stoichiometric reagents, workup can be cumbersome.[15] |
| Photocatalytic Reduction | TiO₂/Cu, light source[1] | (Variable) | "Green" chemistry approach, catalyst can be recycled, operates under mild conditions.[1] | Often slower, may require specialized photoreactor setup, scalability can be a challenge. |
Conclusion
The synthesis of this compound is most reliably achieved through the reduction of 2-fluoro-4-nitroaniline. For high-yield, clean, and scalable production, catalytic hydrogenation stands as the premier industrial and laboratory method, provided the necessary equipment is available. For its part, metal-mediated reduction , particularly with tin(II) chloride, offers a robust, cost-effective, and highly accessible alternative that demonstrates excellent reliability and selectivity. The choice between these validated protocols allows researchers and developers to confidently produce this high-value fluorinated intermediate, paving the way for innovation in drug discovery and materials science.
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More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry. Retrieved from [Link]
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An In-depth Technical Guide on the Physicochemical Properties of 2-Fluorobenzene-1,4-diamine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive examination of the physicochemical properties of 2-Fluorobenzene-1,4-diamine. Designed with the researcher in mind, this document moves beyond a simple recitation of data points. Instead, it offers a synthesized narrative that intertwines fundamental chemical principles with practical, field-tested insights. The structure is intentionally fluid, designed to mirror the logical progression of scientific inquiry, from foundational characteristics to the implications for its application. Every piece of information is grounded in authoritative sources to ensure the highest degree of scientific integrity.
Strategic Importance in Modern Chemistry
This compound is a fluorinated aromatic compound that has emerged as a versatile building block in advanced organic synthesis.[1] Its utility is particularly pronounced in the development of novel pharmaceutical compounds and specialty chemicals.[1] The strategic placement of a fluorine atom on the benzene ring, coupled with two amino groups, makes it a valuable precursor for creating complex heterocyclic systems and other functionalized molecules.[1] The electron-withdrawing nature of the fluorine atom significantly influences the molecule's electronic properties and reactivity, a feature that is highly valuable for structure-activity relationship (SAR) studies in medicinal chemistry.[1] The incorporation of fluorine into drug candidates can enhance metabolic stability, improve cell permeability, and increase binding affinity, making fluorinated compounds like this a cornerstone of modern drug discovery.[2]
Core Physicochemical Profile
A molecule's behavior in both chemical and biological systems is dictated by its intrinsic physicochemical properties. This section provides a detailed analysis of these core attributes for this compound.
2.1. Fundamental Identifiers
-
IUPAC Name: this compound[3]
Caption: 2D structure of this compound.
2.2. Physical Characteristics
| Property | Value |
| Appearance | Solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[4] |
Expert Insight: The handling and storage protocols for this compound are critical. Aromatic diamines are prone to oxidation, which can be accelerated by light and air. Storing under an inert atmosphere, such as nitrogen or argon, is a non-negotiable step to maintain purity and prevent the formation of colored byproducts that could interfere with subsequent reactions or biological assays.
2.3. Solubility and Partition Coefficient
| Property | Value |
| XLogP3 | 0.8[3] |
The XLogP3 value suggests a degree of lipophilicity, which is a crucial parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties.
Spectroscopic and Analytical Fingerprints
The unambiguous identification of a chemical entity relies on a suite of spectroscopic and analytical techniques. This section outlines the expected spectral signatures for this compound.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for structural elucidation in organic chemistry.
-
¹H NMR: The proton NMR spectrum will provide information about the electronic environment of the hydrogen atoms. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The amino protons will likely appear as broad singlets, and their chemical shift can be solvent-dependent.
-
¹³C NMR: The carbon NMR will show distinct signals for each of the six carbon atoms in the benzene ring. The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), which is a hallmark of fluorinated aromatic compounds.
-
¹⁹F NMR: As a 100% naturally abundant, spin-1/2 nucleus, ¹⁹F is an excellent NMR probe.[1] The ¹⁹F NMR spectrum of this compound is expected to show a single resonance, with a chemical shift characteristic of an aryl fluoride.[1] This signal will be split into a multiplet due to coupling with the neighboring aromatic protons (³JHF and ⁴JHF), providing valuable confirmation of the substitution pattern.[1]
3.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the following key absorptions:
| Functional Group | Approximate Wavenumber (cm⁻¹) |
| N-H Stretching (primary amine) | 3300-3500 (typically two bands) |
| C-H Stretching (aromatic) | 3000-3100 |
| C=C Stretching (aromatic) | 1500-1600 |
| C-N Stretching | 1250-1350 |
| C-F Stretching | 1100-1250 |
3.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (126.13 g/mol ).[1] The presence of two nitrogen atoms is consistent with the nitrogen rule, which predicts an even nominal molecular weight.[1]
-
Fragmentation Analysis: The fragmentation pattern will be influenced by the presence of the amino and fluoro groups. Common fragmentation pathways for aromatic amines will likely be observed.[1]
Synthesis and Reactivity
A robust understanding of a compound's synthesis is essential for its practical application. The primary route to this compound involves the reduction of a nitroaromatic precursor.
4.1. Established Synthetic Pathways
The most common and mechanistically understood pathway is the reduction of 2-fluoro-4-nitroaniline.[1]
Caption: General synthetic scheme for this compound.
Causality in Experimental Choices:
-
Catalytic Hydrogenation: This method is often preferred for its clean reaction profile and high yields. The choice of catalyst (e.g., Pd/C, PtO₂) and reaction conditions (pressure, temperature, solvent) can be optimized to achieve efficient reduction of the nitro group without affecting the fluorine substituent.
-
Stannous Chloride (SnCl₂): This is a classical and widely used reagent for the reduction of aromatic nitro compounds.[1] The reaction is typically carried out in an acidic medium, and the mechanism involves a series of single electron transfers from the Sn(II) species to the nitro group.[1]
Safety and Handling
As with any chemical compound, proper safety precautions are paramount.
-
GHS Hazard Statements: this compound is harmful if swallowed (H302) and causes serious eye damage (H318).[3]
-
Precautionary Statements: Wear protective gloves, clothing, and eye/face protection.[5][6] Keep away from heat, sparks, open flames, and hot surfaces.[5][6]
-
Personal Protective Equipment (PPE): Always use this compound in a well-ventilated area, preferably a fume hood, and wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Conclusion
This compound is a molecule of significant interest with a well-defined physicochemical profile that makes it a valuable tool in the arsenal of synthetic and medicinal chemists. Its unique combination of a fluorine atom and two amino groups on an aromatic scaffold provides a platform for the development of novel molecules with tailored properties. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics, as outlined in this guide, is essential for its effective and safe utilization in the laboratory and beyond.
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Foreword: The Strategic Role of Fluorinated Intermediates in Modern Chemistry
An In-Depth Technical Guide to 2-Fluorobenzene-1,4-diamine (CAS: 14791-78-7)
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. It is within this context that this compound emerges not merely as a chemical intermediate, but as a pivotal building block for crafting next-generation pharmaceuticals and advanced materials. This guide provides an in-depth exploration of its properties, synthesis, and applications, grounded in established scientific principles and practical, field-proven insights.
Core Molecular Profile and Physicochemical Properties
This compound, with the CAS number 14791-78-7, is a substituted aromatic amine whose structure is foundational to its utility.[1][2] The molecule consists of a benzene ring functionalized with two amine groups at positions 1 and 4, and a fluorine atom at position 2. This specific arrangement of an electron-withdrawing fluorine atom adjacent to an electron-donating amine group, and para to the other, creates a unique electronic and steric environment that dictates its reactivity and suitability for complex syntheses.[1]
Caption: Chemical structure of this compound.
The compound's key physical and chemical properties are summarized below, providing a foundational dataset for experimental design.
| Property | Value | Source |
| CAS Number | 14791-78-7 | [2][3][4] |
| Molecular Formula | C₆H₇FN₂ | [1][2][5] |
| Molecular Weight | 126.13 g/mol | [1][2][6] |
| IUPAC Name | This compound | [1][2] |
| Melting Point | 87.5-89.0 °C | [7] |
| Density | 1.284 ± 0.06 g/cm³ (Predicted) | [7] |
| InChIKey | FXFTWEVIIHVHDS-UHFFFAOYSA-N | [1][2] |
| SMILES | C1=CC(=C(C=C1N)F)N | [2] |
| Storage | Keep in dark place, Inert atmosphere, Room temperature | [4][6][8] |
Synthesis and Reactivity: A Mechanistic Perspective
The synthesis of this compound is a critical process that underpins its availability for research and development. While several routes exist, the most prevalent and industrially scalable method involves the reduction of a nitroaromatic precursor, specifically 2-fluoro-4-nitroaniline.[1] This choice is deliberate; the nitro group serves as a reliable and regiochemically precise precursor to the amine functionality.
Dominant Synthetic Pathway: Reduction of 2-Fluoro-4-nitroaniline
The transformation of 2-fluoro-4-nitroaniline to the target diamine is a classic example of nitro group reduction, a fundamental reaction in organic synthesis.[1] Catalytic hydrogenation is the method of choice due to its high efficiency, clean reaction profile, and alignment with green chemistry principles.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is frequently used. Palladium is highly effective at adsorbing both hydrogen gas and the aromatic nitro compound, facilitating the reduction on its surface at a lower activation energy. The carbon support provides a high surface area, maximizing catalyst efficiency.
-
Hydrogen Source: Pressurized hydrogen gas is the standard reductant. Alternatively, transfer hydrogenation using sources like hydrazine or ammonium formate can be employed, which may be more convenient for laboratory-scale synthesis as it avoids the need for high-pressure equipment.
-
Solvent: A polar protic solvent like ethanol or methanol is typically chosen. These solvents effectively dissolve the starting material and are compatible with the catalyst and hydrogen gas, without participating in side reactions.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Reactor Setup: A Parr hydrogenation apparatus or a similar pressure-resistant flask is charged with 2-fluoro-4-nitroaniline (1.0 eq) and a suitable solvent such as ethanol (10-20 mL per gram of substrate).
-
Catalyst Addition: 10% Palladium on carbon (Pd/C) is carefully added under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 1-5 mol%.
-
Hydrogenation: The vessel is sealed, purged several times with hydrogen gas, and then pressurized to 3-4 atmospheres. The reaction mixture is stirred vigorously at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake. Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to confirm the complete consumption of the starting material.
-
Work-up: Upon completion, the reaction vessel is carefully depressurized. The mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with additional solvent to ensure complete recovery of the product.
-
Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to afford this compound in high purity.
Applications in Drug Development and Advanced Synthesis
The true value of this compound lies in its role as a versatile synthon. The differential reactivity of its two amine groups, modulated by the ortho-fluorine substituent, allows for sequential and regioselective reactions. This makes it an invaluable precursor for constructing complex heterocyclic systems, which form the core of many biologically active molecules.[1]
Key Application Areas:
-
Heterocyclic Chemistry: It is a key starting material for synthesizing fluorinated benzimidazoles, quinoxalines, and other fused heterocyclic systems. These scaffolds are prevalent in medicinal chemistry.
-
Structure-Activity Relationship (SAR) Studies: The fluorine atom acts as a strategic probe.[1] By replacing a hydrogen atom with fluorine, researchers can systematically study how changes in electronics and lipophilicity affect a drug candidate's binding affinity, metabolic stability, and overall efficacy.[1]
-
Specialty Chemicals and Polymers: The diamine functionality allows it to be used as a monomer or cross-linking agent in the synthesis of high-performance polymers and specialty materials.
Caption: Logical role of this compound in synthesis.
Safety, Handling, and Hazard Management
Scientific integrity demands a rigorous approach to safety. This compound is a hazardous chemical and must be handled with appropriate precautions.[2]
GHS Hazard Classification:
This classification necessitates the use of stringent safety protocols in any laboratory setting.
Protocol for Safe Handling
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and prevent serious eye damage.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) and change them frequently, especially after direct contact.
-
Body Protection: A lab coat must be worn. For larger quantities, additional protective clothing may be necessary.
-
-
Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][11]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water. Seek medical attention if irritation develops.[10][11]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[2][9][11]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms occur.[10][11]
Conclusion
This compound (CAS: 14791-78-7) is a quintessential example of a strategic molecular building block. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for researchers, particularly in the pharmaceutical industry. The presence of the fluorine atom provides a powerful lever for modulating molecular properties, enabling the rational design of novel therapeutics and materials. Adherence to rigorous safety protocols is paramount to harnessing its full potential responsibly. This guide serves as a comprehensive technical resource to support and inform the innovative work of scientists and developers in the chemical sciences.
References
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This compound | C6H7FN2 | CID 345372 . PubChem, National Center for Biotechnology Information. [Link]
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2-fluoro-para-phenylenediamine Request for Quotation . ChemBK. [Link]
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Safety Data Sheet - this compound . Angene Chemical. [Link]
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Safety Data Sheet - 1,4-Diaminobenzene . Labbox. [Link]
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- 4. 14791-78-7|this compound|BLD Pharm [bldpharm.com]
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Spectral Analysis of 2-Fluorobenzene-1,4-diamine: A Technical Guide
Foreword: Navigating the Known and the Predicted in Spectral Analysis
In the landscape of drug discovery and materials science, the precise characterization of molecular structures is paramount. 2-Fluorobenzene-1,4-diamine, a fluorinated aromatic amine, presents a compelling case for in-depth spectral analysis. Its unique combination of a fluorine substituent and two amino groups on a benzene ring suggests a rich and informative spectroscopic profile. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
It is important to note that a complete, publicly available, and experimentally verified set of spectra for this compound is not readily found in the current body of scientific literature. Therefore, this guide adopts a predictive and pedagogical approach. By leveraging established principles of spectroscopy and drawing comparisons with closely related analogues, we will construct a detailed and scientifically grounded forecast of the spectral characteristics of this compound. This methodology not only provides a robust framework for interpreting future experimental data but also underscores the power of predictive analysis in modern chemistry.
Molecular Structure and Its Spectroscopic Implications
This compound (C₆H₇FN₂) has a molecular weight of approximately 126.13 g/mol .[1] The molecule's structure, with its distinct functional groups and substitution pattern, dictates its interaction with various spectroscopic techniques. The presence of protons in different chemical environments, a fluorine atom, and distinct carbon atoms will give rise to a unique set of signals in NMR spectroscopy. The N-H and C-N bonds of the amine groups, along with the C-F and aromatic C-H and C=C bonds, will produce characteristic absorption bands in IR spectroscopy. Finally, the molecule's mass and fragmentation pattern upon ionization will be revealed through mass spectrometry.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the atomic connectivity and electronic environment.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra of this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Use Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 256-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Typical parameters: 64-128 scans, relaxation delay of 1-2 seconds, wide spectral width to encompass the expected chemical shift.
-
Use an external reference such as CFCl₃ (δ 0.00 ppm) or a secondary reference like trifluoroacetic acid.[2]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
Caption: General workflow for NMR analysis.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons and the amine protons.
-
Amine Protons (-NH₂): A broad singlet is anticipated, the chemical shift of which will be highly dependent on the solvent, concentration, and temperature. This signal is expected to integrate to four protons.
-
Aromatic Protons: The three aromatic protons are in distinct chemical environments and will exhibit spin-spin coupling with each other and with the fluorine atom. This will result in a complex multiplet pattern.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 6.5 - 6.8 | Doublet of doublets of doublets (ddd) | ³J(H,H) ≈ 8-9 Hz, ⁴J(H,F) ≈ 4-6 Hz, ⁴J(H,H) ≈ 2-3 Hz |
| H-5 | 6.4 - 6.7 | Doublet of doublets (dd) | ³J(H,H) ≈ 8-9 Hz, ⁵J(H,F) ≈ 1-2 Hz |
| H-6 | 6.6 - 6.9 | Doublet of doublets of doublets (ddd) | ³J(H,H) ≈ 8-9 Hz, ³J(H,F) ≈ 9-11 Hz, ⁴J(H,H) ≈ 2-3 Hz |
| -NH₂ | 3.0 - 5.0 | Broad singlet | - |
Rationale: The electron-donating amino groups will shield the aromatic protons, shifting them upfield compared to benzene (δ 7.26 ppm). The fluorine atom will have a deshielding effect on the ortho proton (H-6) and a smaller effect on the meta (H-5) and para (H-3) protons. The coupling constants are predicted based on typical values for aromatic systems.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals for the six carbon atoms of the benzene ring. The signals for the carbons directly bonded to fluorine will be split into doublets due to one-bond C-F coupling (¹JCF), which is typically large. Carbons further away will also show smaller couplings (²JCF, ³JCF).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
| C-1 | 135 - 145 | Doublet | ³J(C,F) ≈ 5-10 Hz |
| C-2 | 145 - 155 | Doublet | ¹J(C,F) ≈ 230-250 Hz |
| C-3 | 115 - 125 | Doublet | ²J(C,F) ≈ 20-25 Hz |
| C-4 | 130 - 140 | Doublet | ⁴J(C,F) ≈ 1-3 Hz |
| C-5 | 110 - 120 | Doublet | ³J(C,F) ≈ 5-10 Hz |
| C-6 | 115 - 125 | Doublet | ²J(C,F) ≈ 20-25 Hz |
Rationale: The carbon attached to fluorine (C-2) will be significantly deshielded and show a large one-bond coupling constant. The carbons attached to the nitrogen atoms (C-1 and C-4) will also be deshielded. The remaining carbons will appear at higher field. The predicted chemical shifts are based on additive substituent effects for fluorine and amino groups on a benzene ring.
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is a powerful tool for confirming the presence and environment of fluorine in a molecule.[2][3][4] For this compound, a single resonance is expected.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Ar-F | -120 to -140 | Multiplet (e.g., ddd) | ³J(F,H-6) ≈ 9-11 Hz, ⁴J(F,H-3) ≈ 4-6 Hz, ⁵J(F,H-5) ≈ 1-2 Hz |
Rationale: The chemical shift is predicted based on the typical range for aryl fluorides.[2] The signal will be split into a multiplet due to coupling with the neighboring aromatic protons. This complex coupling pattern can be a definitive fingerprint for the substitution pattern on the aromatic ring.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (Nujol Mull):
-
Grind a small amount of the sample and then add a drop of Nujol (mineral oil) to create a paste.
-
Spread the paste between two salt plates (e.g., KBr or NaCl).
-
-
Data Acquisition:
-
Place the sample in the IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or the salt plates with Nujol) to subtract from the sample spectrum.
-
Predicted IR Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine groups, the aromatic ring, and the C-F bond.
Table 4: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H stretch (asymmetric and symmetric) | 3500 - 3300 | Medium-Strong |
| Aromatic C-H stretch | 3100 - 3000 | Medium-Weak |
| N-H bend (scissoring) | 1650 - 1580 | Strong |
| Aromatic C=C stretch | 1600 - 1450 | Medium-Strong |
| C-N stretch (aromatic) | 1335 - 1250 | Strong |
| C-F stretch | 1250 - 1000 | Strong |
| Aromatic C-H out-of-plane bend | 900 - 675 | Strong |
Rationale: As a primary aromatic amine, two N-H stretching bands are expected.[5] The aromatic C=C stretching bands will confirm the presence of the benzene ring. A strong absorption due to the C-F stretch is a key indicator of the fluorine substituent. The pattern of the C-H out-of-plane bending bands can provide information about the substitution pattern of the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS).
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is a common method for relatively small, volatile molecules and typically induces significant fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Predicted Mass Spectrum
The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
-
Molecular Ion (M⁺): The molecular weight is 126.13 g/mol , so the molecular ion peak is expected at m/z 126. According to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even molecular weight, which is consistent with this prediction.
-
Major Fragment Ions: Fragmentation is likely to involve the loss of small neutral molecules or radicals.
Table 5: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Identity |
| 126 | [M]⁺ |
| 111 | [M - NH]⁺ |
| 99 | [M - HCN]⁺ |
| 82 | [M - HCN - NH]⁺ |
Rationale: Aromatic amines often show fragmentation pathways involving the loss of HCN. The loss of an amino radical is also a possibility. The relative intensities of these fragment peaks will depend on the stability of the resulting ions.
Sources
An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Fluorobenzene-1,4-diamine
Abstract
This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of 2-Fluorobenzene-1,4-diamine (2-F-PPD). As a key building block in the development of advanced materials and pharmaceutical agents, a deep understanding of its stereoelectronic properties is paramount for researchers, medicinal chemists, and drug development professionals.[1] This document synthesizes data from analogous crystal structures, spectroscopic principles, and computational chemistry methodologies to present a holistic view of 2-F-PPD's structural characteristics. We delve into the influence of fluorine substitution on the geometry of the phenylenediamine scaffold and explore the critical role of intramolecular hydrogen bonding in dictating its preferred conformation. Detailed experimental and computational protocols are provided to serve as a practical resource for further investigation.
Introduction: The Significance of Fluorinated Phenylenediamines
This compound, with the molecular formula C₆H₇FN₂, is a substituted aromatic amine that has garnered significant interest as a versatile intermediate in organic synthesis.[1] Its utility is particularly pronounced in the fields of medicinal chemistry and materials science. The strategic incorporation of a fluorine atom onto the phenylenediamine framework imparts unique electronic properties that can profoundly influence molecular interactions, metabolic stability, and pharmacokinetic profiles of derivative compounds.[1] Understanding the precise three-dimensional arrangement of atoms in 2-F-PPD and its conformational preferences is therefore not merely an academic exercise but a critical prerequisite for the rational design of novel molecules with tailored functionalities. This guide aims to provide a foundational understanding of these structural nuances.
Molecular Structure: An Inferential Analysis
A definitive single-crystal X-ray diffraction study for this compound has not been reported in the Cambridge Structural Database (CSD). However, a highly accurate model of its molecular geometry can be constructed by analyzing the crystal structures of its parent compounds, p-phenylenediamine and 2-fluoroaniline.
The Phenylenediamine Framework
The foundational structure is that of p-phenylenediamine, a molecule characterized by a planar benzene ring with two amino groups situated at the para positions.[2][3] In its anhydrous crystalline form, the molecule exhibits typical aromatic C-C bond lengths of approximately 1.39 Å. The C-N bond lengths are in the range of 1.40-1.41 Å, indicating some degree of delocalization of the nitrogen lone pair into the aromatic system.[2] The amino groups themselves are nearly planar, though slight pyramidalization is common.[2]
The Influence of Fluorine Substitution
The introduction of a highly electronegative fluorine atom at the 2-position induces significant, albeit localized, changes to the geometry of the benzene ring. Based on studies of 2-fluoroaniline, the C-F bond length is expected to be approximately 1.36 Å. The C-C bonds adjacent to the C-F bond are often slightly shorter than standard aromatic C-C bonds, while the C-C bond opposite the C-F bond may be slightly elongated. The C-C-F bond angle is typically around 118-119°, and the adjacent C-C-C angle is widened to accommodate the steric and electronic influence of the fluorine atom.
Inferred Molecular Structure of this compound
By combining the structural data from p-phenylenediamine and 2-fluoroaniline, we can infer the key geometric parameters of this compound. A summary of these expected values is presented in Table 1.
| Parameter | Expected Value | Justification |
| C-F Bond Length | ~1.36 Å | Based on data for 2-fluoroaniline. |
| C-N (para) Bond Length | ~1.40 Å | Similar to p-phenylenediamine, with minor inductive effects from fluorine. |
| C-N (ortho) Bond Length | ~1.41 Å | Potentially slightly longer due to steric and electronic interactions with the adjacent fluorine. |
| Aromatic C-C Bond Lengths | 1.38-1.40 Å | Minor deviations from the average of 1.39 Å are expected due to substitution. |
| C-C-F Bond Angle | ~118-119° | Consistent with fluorinated aromatic systems. |
| C-C-N Bond Angles | ~120° | Expected to be close to the ideal sp² angle, with minor distortions. |
Table 1: Inferred Geometric Parameters for this compound
Conformational Analysis: The Dominance of Intramolecular Hydrogen Bonding
The conformation of this compound is primarily dictated by the orientation of the two amino groups relative to the benzene ring and the fluorine atom. The most significant factor influencing this is the potential for the formation of an intramolecular hydrogen bond between the amino group at the 1-position and the adjacent fluorine atom at the 2-position.
The N-H···F Intramolecular Hydrogen Bond
The proximity of the N-H donor of the aniline group at C1 and the electronegative fluorine atom at C2 creates a favorable geometry for an intramolecular hydrogen bond. This type of interaction is well-documented in ortho-substituted anilines and related systems. The formation of this hydrogen bond would lock the N-H bond in a planar arrangement with the benzene ring, pointing towards the fluorine atom. This has several conformational consequences:
-
Planarity: The molecule is expected to be largely planar, with the amino groups lying in or very close to the plane of the benzene ring.
-
Rotational Barrier: The rotational barrier around the C1-N bond is significantly increased due to the energy required to break the intramolecular hydrogen bond.
-
Amine Group Orientation: The hydrogen atoms of the amino group at C1 will have a fixed orientation relative to the fluorine atom.
The second amino group at the 4-position is not sterically hindered and is expected to have a lower rotational barrier, though its orientation may be influenced by crystal packing forces in the solid state.
Experimental and Computational Methodologies
A combination of spectroscopic and computational techniques is essential to experimentally verify the inferred structure and to explore the conformational energy landscape of this compound.
Spectroscopic Analysis
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the solution-state structure and conformation.
-
¹H NMR: The proton spectrum will provide information on the chemical environment of the aromatic and amine protons. The presence of an intramolecular hydrogen bond is often indicated by a downfield shift of the involved N-H proton.
-
¹³C NMR: The carbon spectrum will show distinct signals for each of the six aromatic carbons. The carbon directly attached to the fluorine will exhibit a large one-bond C-F coupling constant.[4]
-
¹⁹F NMR: The fluorine spectrum will provide a sensitive probe of the local electronic environment. The chemical shift will be characteristic of a fluorobenzene derivative.[5][6]
Protocol for NMR Analysis of this compound
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Note the chemical shifts, multiplicities, and integration of all signals. Pay close attention to the chemical shift of the N-H protons.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Observe the number of signals and their chemical shifts. Note the large C-F coupling for the carbon attached to fluorine.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. Record the chemical shift relative to a standard reference (e.g., CFCl₃).
-
2D NMR (Optional): For unambiguous assignment of proton and carbon signals, acquire 2D correlation spectra such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).
-
Data Analysis: Integrate all spectra and assign all proton, carbon, and fluorine signals to their respective atoms in the molecule. Compare the observed chemical shifts and coupling constants to expected values for similar structures.
4.1.2. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of the molecule, which are sensitive to bonding and geometry.
-
N-H Stretching: The N-H stretching region (typically 3300-3500 cm⁻¹) is particularly informative. In a primary amine, two bands are expected for the symmetric and asymmetric stretches. The formation of an intramolecular hydrogen bond will typically cause a red-shift (lower frequency) and broadening of the involved N-H stretching band.
-
C-F Stretching: A strong absorption band corresponding to the C-F stretch is expected in the range of 1200-1300 cm⁻¹.
-
Aromatic C-H and C=C Stretching: Characteristic bands for the aromatic ring will be observed in their typical regions.
Protocol for FTIR Analysis of this compound
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of solid this compound with dry KBr powder and pressing it into a transparent disk. Alternatively, for solution-state analysis, dissolve the compound in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄).
-
Spectrum Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the N-H, C-H, C=C, and C-F stretching and bending vibrations. Compare the position and shape of the N-H stretching bands to those of non-hydrogen-bonded anilines to infer the presence of intramolecular hydrogen bonding.
Computational Modeling
Density Functional Theory (DFT) is a powerful computational method for predicting the geometry, conformational stability, and spectroscopic properties of molecules.
Protocol for DFT-Based Conformational Analysis
-
Structure Building: Construct the 3D structure of this compound using a molecular modeling software package.
-
Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[7][8][9] This will yield the lowest energy (most stable) conformation.
-
Conformational Search (Rotational Scan): To explore other possible conformations, perform a relaxed potential energy surface scan by systematically rotating the dihedral angle of the C2-C1-N-H bond. This will reveal the energy profile for the rotation of the amino group and the energy barrier for breaking the intramolecular hydrogen bond.
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. This will confirm that the structure is a true energy minimum (no imaginary frequencies) and will provide a theoretical IR spectrum that can be compared with experimental data.
-
NMR Chemical Shift Calculation: Calculate the NMR chemical shifts using a method such as GIAO (Gauge-Independent Atomic Orbital). This will provide theoretical NMR spectra that can aid in the assignment of experimental spectra.
-
Data Analysis: Analyze the optimized geometry to obtain bond lengths, bond angles, and dihedral angles. Compare the relative energies of different conformers to determine their populations at a given temperature.
Caption: A typical workflow for the computational analysis of this compound using DFT.
Applications in Drug Development and Materials Science
The structural features of this compound, particularly the presence and influence of the fluorine atom, make it a valuable synthon.
-
Medicinal Chemistry: The fluorine atom can block sites of metabolic oxidation, increasing the half-life of a drug. Its electron-withdrawing nature can also alter the pKa of the amino groups, affecting the drug's solubility and ability to interact with biological targets. The defined conformation due to intramolecular hydrogen bonding can lead to higher binding affinities by reducing the entropic penalty upon binding to a receptor.
-
Materials Science: Phenylenediamines are common monomers in the synthesis of high-performance polymers such as aramids. The introduction of fluorine can enhance properties like thermal stability, chemical resistance, and dielectric performance.
Conclusion
While a definitive crystal structure of this compound remains to be determined, a robust and detailed understanding of its molecular structure and conformation can be achieved through a synergistic approach. By leveraging data from analogous compounds, applying fundamental principles of stereoelectronics, and employing modern spectroscopic and computational techniques, we can confidently predict a largely planar structure dominated by a strong intramolecular N-H···F hydrogen bond. This foundational knowledge is crucial for the effective utilization of this important molecule in the design and synthesis of next-generation pharmaceuticals and advanced materials. The protocols and analyses presented in this guide provide a clear pathway for researchers to further explore and exploit the unique properties of this compound.
References
-
Chandrasekaran, R. (1969). Crystal structure of p-phenylenediamine dihydrochloride. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 25(2), 369-374. [Link]
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Górski, M., & Woźniak, K. (2010). p-Phenylenediamine and its dihydrate: two-dimensional isomorphism and mechanism of the dehydration process, and N—H⋯N and N—H⋯π interactions. Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 10), o494–o500. [Link]
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PubChem. (n.d.). 2-Fluoroaniline. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
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TIB. (n.d.). Crystal structure of p-phenylenediamine dihydrochloride. Leibniz Information Centre for Science and Technology. Retrieved January 9, 2026, from [Link]
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Iyewumi, T. S. (2021). Computational Modelling and Antioxidant Activities of Substituted N-(Methoxysalicylidene) Anilines. Chemical Science International Journal, 30(11), 18-29. [Link]
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The Royal Society of Chemistry. (2013). Supporting Information Mechanism of Electrophilic Fluorination with Pd(IV). The Royal Society of Chemistry. [Link]
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Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. [Link]
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ResearchGate. (2017). (PDF) Ab initio and density functional computations of the vibrational spectra, molecular geometries and other properties of 2-bromo-6-chloro-4-fluoroaniline. ResearchGate. [Link]
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NIST. (n.d.). Benzenamine, 2-fluoro-. NIST WebBook. Retrieved January 9, 2026, from [Link]
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solubility profile of 2-Fluorobenzene-1,4-diamine in organic solvents
An In-depth Technical Guide to the Solubility Profile of 2-Fluorobenzene-1,4-diamine in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility profile of this compound (CAS: 14791-78-7) in organic solvents. Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical principles governing the solubility of this versatile fluorinated aromatic amine. While specific quantitative solubility data is not extensively published, this guide synthesizes foundational chemical principles to predict solubility behavior. Furthermore, it provides a detailed, field-proven experimental protocol for the accurate determination of solubility using the isothermal equilibrium shake-flask method. The aim is to equip scientists with the necessary knowledge to effectively utilize this compound in various applications, from synthetic chemistry to pharmaceutical formulation.
Introduction to this compound
This compound, a fluorinated derivative of p-phenylenediamine, is a key building block in modern organic synthesis. Its structure, featuring two primary amine groups and a fluorine atom on a benzene ring, makes it a valuable precursor for complex heterocyclic systems and functionalized molecules. The presence of the electron-withdrawing fluorine atom can significantly alter the molecule's electronic properties, reactivity, and intermolecular interactions compared to its non-fluorinated parent compound, p-phenylenediamine.
In the pharmaceutical industry, understanding the solubility of active pharmaceutical ingredient (API) precursors and intermediates like 2-Fluor
An In-depth Technical Guide to the Effect of Fluorine Substitution on the Basicity of 2-Fluorobenzene-1,4-diamine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, profoundly influencing molecular properties such as metabolic stability, lipophilicity, and, critically, basicity (pKa). This guide provides an in-depth analysis of the nuanced electronic effects of fluorine substitution on the basicity of the aromatic diamine, 2-Fluorobenzene-1,4-diamine. We will dissect the interplay of fluorine's powerful inductive electron-withdrawing effects and its subtler resonance-donating characteristics. Furthermore, this paper will explore the role of intramolecular hydrogen bonding and provide both experimental and computational methodologies for the precise determination of these effects. Understanding these fundamental principles is paramount for drug development professionals seeking to rationally design molecules with optimized pharmacokinetic and pharmacodynamic profiles.
Introduction: The Significance of pKa in Drug Development
The ionization constant (pKa) of a molecule is a critical physicochemical parameter that governs its behavior in a biological environment.[1][2] It dictates the degree of ionization at a given physiological pH, which in turn influences essential drug-like properties including solubility, membrane permeability, target binding, and overall pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) characteristics.[2][3][4] For amine-containing compounds, which are prevalent in pharmaceuticals, basicity is a key determinant of their efficacy and safety profile.[3] A slight modification to the molecular structure, such as the introduction of a substituent, can significantly alter pKa, leading to drastic changes in a drug's performance.
This guide focuses on this compound, a versatile building block in organic synthesis, to illustrate the profound impact of a single fluorine atom on the basicity of an aromatic diamine system.[5] By comparing it to its parent compound, benzene-1,4-diamine (p-phenylenediamine), we can isolate and understand the specific electronic contributions of the fluorine substituent.
The Dichotomous Nature of Fluorine's Electronic Effects
Fluorine's influence on aromatic systems is a classic example of competing electronic effects. Its high electronegativity makes it a potent electron-withdrawing group through the sigma (σ) bond framework, an effect known as the negative inductive effect (-I).[6] Conversely, the lone pairs on the fluorine atom can be delocalized into the aromatic pi (π) system, a phenomenon termed the positive resonance (or mesomeric) effect (+R).[6][7]
The overall impact on the electron density of the aromatic ring and its functional groups depends on the relative dominance of these two opposing forces. In the case of aniline and its derivatives, these effects directly modulate the availability of the nitrogen lone pair for protonation, thereby defining the compound's basicity.[8]
Analysis of this compound
In this compound, the fluorine atom is positioned ortho to one amino group (at C1) and meta to the other (at C4). This specific arrangement leads to distinct electronic consequences for each nitrogen atom.
-
Inductive Effect (-I): The potent electron-withdrawing inductive effect of fluorine significantly decreases the electron density across the entire aromatic ring. This effect reduces the availability of the lone pairs on both nitrogen atoms, making them less likely to accept a proton. The inductive effect is distance-dependent, but its influence is substantial on both amino groups, leading to an overall decrease in basicity compared to the unsubstituted p-phenylenediamine.[8]
-
Resonance Effect (+R): The resonance effect donates electron density primarily to the ortho and para positions relative to the fluorine atom. For the amino group at C4 (para to the fluorine), this effect is not directly transmitted. For the amino group at C1 (ortho to the fluorine), the resonance effect is theoretically present but is often overshadowed by the powerful inductive effect.
-
Intramolecular Hydrogen Bonding: A crucial and often overlooked interaction is the potential for intramolecular hydrogen bonding between the ortho-amino group (-NH₂) and the adjacent fluorine atom (N-H···F).[9][10][11] This interaction can partially localize the lone pair on the ortho-nitrogen, further reducing its availability for protonation. While organic fluorine is a weak hydrogen bond acceptor, the proximity enforced by the aromatic ring can make this a significant factor.[10][11]
Collectively, the strong inductive effect, combined with the intramolecular hydrogen bonding involving the ortho-amino group, results in a marked decrease in the basicity of this compound when compared to its non-fluorinated counterpart.
Quantitative Analysis: pKa Comparison
The most direct way to quantify the effect of fluorine substitution is by comparing the pKa values of the conjugate acids of the diamines. A lower pKa value for the conjugate acid corresponds to a weaker base.
| Compound | Structure | pKa (Conjugate Acid) |
| Benzene-1,4-diamine | ~6.31 | |
| This compound | ~4.84 (Predicted)[12] |
Table 1: Comparison of pKa values.
As the data indicates, the introduction of a single fluorine atom is predicted to lower the pKa by approximately 1.5 units. This represents a significant reduction in basicity, confirming the dominance of fluorine's electron-withdrawing characteristics in this molecular context.
Methodologies for pKa Determination
Accurate pKa determination is essential for building robust structure-activity relationships (SAR). Both experimental and computational methods are available to researchers.[1][2]
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a reliable and widely used method for determining the pKa of amines.[13][14]
Principle: This method involves the gradual addition of a standardized acid (titrant) to a solution of the amine (analyte). The pH of the solution is monitored with a pH meter after each addition of titrant. A plot of pH versus the volume of titrant added reveals an equivalence point, and the pKa can be determined from the half-equivalence point where the concentrations of the protonated and unprotonated amine are equal.
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Accurately prepare a standard solution of a strong acid (e.g., 0.1 M HCl).
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent. Due to the limited water solubility of many aromatic amines, a mixed solvent system (e.g., 50% ethanol-water) is often necessary.[15]
-
-
Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) at the experimental temperature.
-
Titration Setup:
-
Place a known volume of the amine solution into a beaker.
-
Add a magnetic stir bar and place the beaker on a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
-
Titration Process:
-
Record the initial pH of the amine solution.
-
Add the standardized HCl solution in small, precise increments (e.g., 0.1 mL) from a burette.
-
After each increment, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (often found by taking the first derivative of the curve).
-
The pH at the half-equivalence point (half the volume of titrant required to reach the equivalence point) is equal to the pKa of the conjugate acid of the amine.
-
Computational Approaches
In silico methods are invaluable for high-throughput screening and for predicting the pKa of novel compounds in the early stages of drug discovery.[1][2] Various software platforms utilize quantum mechanical calculations (like Density Functional Theory - DFT) or quantitative structure-activity relationship (QSAR) models to estimate pKa values.[16] These methods calculate the energetics of the protonation/deprotonation process, often including solvent effects, to arrive at a predicted pKa. While computational predictions are powerful, they should ideally be validated with experimental data for lead compounds.[1][2]
Implications for Drug Design
The observed reduction in basicity for this compound has several important consequences for a medicinal chemist:
-
Reduced Off-Target Activity: Highly basic compounds often exhibit promiscuous binding to off-target receptors, such as hERG, which can lead to cardiotoxicity.[17] Reducing basicity can mitigate these risks.
-
Modulated Solubility and Permeability: The ionization state of a drug is a key driver of its solubility and ability to cross biological membranes.[4][17] A less basic amine will be less protonated (less charged) in the acidic environment of the upper gastrointestinal tract, which can enhance its passive absorption across membranes.[17]
-
Altered Target Engagement: If the protonated form of the amine is crucial for forming an ionic bond (salt bridge) with the biological target, a decrease in basicity could weaken this interaction, potentially reducing potency.
By understanding the predictable, electron-withdrawing nature of fluorine, scientists can rationally "tune" the pKa of a lead compound to achieve the desired balance of potency, selectivity, and pharmacokinetic properties.
Conclusion
The substitution of a hydrogen atom with fluorine in benzene-1,4-diamine to form this compound provides a clear and instructive example of substituent effects on basicity. The dominant, electron-withdrawing inductive effect of fluorine, potentially augmented by intramolecular hydrogen bonding, significantly reduces the electron density on the amino groups, making the compound a considerably weaker base than its parent molecule. This modification has profound and predictable implications for its behavior in biological systems. For professionals in drug discovery, a thorough understanding and precise measurement of these effects are not merely academic exercises; they are fundamental to the rational design of safer and more effective medicines.
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A Technical Guide to the Calculated and Experimental Properties of 2-Fluorobenzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorobenzene-1,4-diamine is a substituted aromatic diamine that holds significant interest in the fields of medicinal chemistry and materials science. The introduction of a fluorine atom onto the phenylenediamine scaffold can profoundly influence the molecule's physicochemical properties, such as its basicity, lipophilicity, and metabolic stability. These modifications are of particular interest in drug design, where fluorine substitution is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds.[1] This guide provides a comprehensive analysis of the calculated and experimentally determined properties of this compound, offering a valuable resource for researchers utilizing this compound in their work.
Molecular Structure and Identification
This compound, with the chemical formula C₆H₇FN₂, consists of a benzene ring substituted with two amino groups at positions 1 and 4, and a fluorine atom at position 2.[2]
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 14791-78-7 | PubChem[2] |
| Molecular Formula | C₆H₇FN₂ | PubChem[2] |
| Molecular Weight | 126.13 g/mol | PubChem[2] |
| Canonical SMILES | C1=CC(=C(C=C1N)F)N | PubChem[2] |
| InChI Key | FXFTWEVIIHVHDS-UHFFFAOYSA-N | PubChem[2] |
Synthesis of this compound
The most common and efficient synthesis of this compound involves the reduction of 2-fluoro-4-nitroaniline.[1] This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a prevalent method.
A typical synthetic workflow is as follows:
Caption: A simplified workflow for DFT calculations.
Predicted Spectroscopic Data
Computational methods can also predict spectroscopic data with a reasonable degree of accuracy.
Calculated NMR Chemical Shifts
DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. These calculated values, when compared to experimental data (once available), can aid in the definitive assignment of resonances.
Calculated Vibrational Frequencies (IR Spectra)
The vibrational frequencies can be calculated and scaled to predict the IR spectrum. This allows for the assignment of the observed experimental IR bands to specific molecular vibrations.
Comparison of Calculated and Experimental Properties
A direct, quantitative comparison is currently limited by the lack of publicly available, detailed experimental spectroscopic data. However, a qualitative comparison can be made.
| Property | Experimental (or Predicted Experimental) | Calculated (DFT) |
| Melting Point | 87.5-89.0 °C [1] | Not directly calculated by standard DFT methods |
| ¹H NMR | Aromatic protons with H-H and H-F coupling; broad amine signals | Chemical shifts and coupling constants can be calculated |
| ¹³C NMR | Six aromatic signals with C-F coupling | Chemical shifts and coupling constants can be calculated |
| IR Spectrum | Characteristic N-H and C-F stretches | Vibrational frequencies can be calculated and scaled |
| Molecular Weight | 126.13 g/mol (from formula) | 126.13 g/mol (from formula) |
The true value of the computational data will be realized when it can be benchmarked against comprehensive experimental results. Discrepancies between calculated and experimental values can often provide deeper insights into the molecule's electronic structure and environment.
Applications in Drug Development and Research
The presence of the fluorine atom and two amino groups makes this compound a versatile building block in medicinal chemistry. The fluorine atom can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and modulate the pKa of the amino groups. [1]The diamine functionality allows for the construction of various heterocyclic scaffolds, which are common motifs in many drug molecules. This compound serves as a key intermediate in the synthesis of more complex molecules for structure-activity relationship (SAR) studies.
Conclusion
This compound is a valuable chemical intermediate with properties that make it attractive for applications in drug discovery and materials science. While some of its fundamental experimental properties, such as its melting point, are known, a comprehensive public repository of its spectroscopic data is currently lacking. Computational chemistry offers a powerful avenue to predict and understand the properties of this molecule. The synergy between detailed experimental characterization and theoretical calculations will undoubtedly facilitate the future application and development of this compound and its derivatives.
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This compound | C6H7FN2 | CID 345372 - PubChem. National Center for Biotechnology Information. [Link]
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A Senior Application Scientist's Guide to 2-Fluorobenzene-1,4-diamine: From Commercial Procurement to High-Purity Verification
Introduction: The Strategic Importance of 2-Fluorobenzene-1,4-diamine
This compound (CAS No. 14791-78-7), a substituted aromatic amine with the molecular formula C₆H₇FN₂, is a pivotal building block in modern organic synthesis.[1] Its strategic value lies in the unique combination of a fluorine atom and two amine functionalities on a benzene ring. The electron-withdrawing nature of fluorine can significantly alter the electronic properties, reactivity, and metabolic stability of a parent molecule, making this compound a sought-after intermediate in medicinal chemistry for structure-activity relationship (SAR) studies.[1]
For the drug development professional, the journey from a promising molecule on paper to a clinical candidate is paved with exacting standards, the first of which is the quality of the starting materials. This guide provides a comprehensive framework for sourcing commercial-grade this compound and establishing a robust, in-house protocol for verifying its purity and identity, ensuring the integrity of your downstream applications.
Commercial Availability and Initial Assessment
This compound is readily available from various chemical suppliers, typically in research-grade quantities. However, the stated purity can vary, and it is crucial to look beyond the label percentage.
| Supplier Example | CAS Number | Molecular Weight ( g/mol ) | Stated Purity |
| Benchchem[1] | 14791-78-7 | 126.13 | Research Grade |
| Bide Pharmatech Ltd.[2] | 14791-78-7 | 126.13 | Inquire |
| Lab-Chemicals.Com[3] | 14791-78-7 | 126.13 | 95% |
| Chemsigma[4] | 14791-78-7 | 126.13 | Inquire |
Scientist's Insight: A stated purity of "95%" or even "98%" is a starting point, not a guarantee. It is essential to understand what the remaining percentage consists of. Process-related impurities can have a profound impact on reaction outcomes, catalyst performance, and the toxicological profile of a final compound. Always request a Certificate of Analysis (CoA) from the vendor, but plan to perform independent verification.[5][6]
Understanding Potential Impurities: A Synthesis-Based Approach
To anticipate potential impurities, one must understand the synthetic routes used for production. A common and efficient pathway to this compound is the reduction of 2-fluoro-4-nitroaniline.[1] This knowledge allows us to predict the most likely contaminants.
Key Potential Impurities:
-
Unreacted Starting Material: Residual 2-fluoro-4-nitroaniline.
-
Intermediates: By-products from incomplete reduction of the nitro group.
-
Isomeric Impurities: Contaminants from the initial nitration of fluorobenzene, which can produce a mixture of ortho and para isomers.[1]
-
Catalyst Residues: Residual metals (e.g., Tin from SnCl₂ reduction) or other catalytic species.[1]
The following diagram illustrates the relationship between the synthesis pathway and the potential impurities that must be analytically targeted.
Caption: Synthesis route and potential process-related impurities.
A Multi-Technique Approach to Purity Verification
No single analytical technique is sufficient for comprehensive purity assessment. A validated, multi-pronged approach is required to ensure both identity and purity.[7] The following workflow provides a robust system for characterizing incoming batches of this compound.
Caption: Comprehensive workflow for purity analysis.
Protocol: Identity Confirmation via NMR Spectroscopy
Objective: To confirm the chemical structure of the material.
Methodology: ¹H and ¹⁹F NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[7]
-
¹H NMR Parameters:
-
Acquire a standard proton spectrum.
-
Expected Signals: The aromatic region should show distinct multiplets corresponding to the three protons on the benzene ring. The amine protons will appear as broad singlets, the chemical shift of which can be concentration-dependent.
-
-
¹⁹F NMR Parameters:
-
Acquire a proton-decoupled fluorine spectrum.
-
Expected Signals: A single resonance corresponding to the single fluorine atom. The chemical shift will be characteristic of a fluorine attached to an aromatic ring.
-
-
Trustworthiness Check: The observed spectra must be consistent with the known structure of this compound. Any significant unassigned peaks suggest the presence of impurities.
Protocol: Quantitative Purity via High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound by area percentage and to profile non-volatile impurities.
Methodology: Reversed-Phase HPLC with UV Detection
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size. Rationale: The C18 stationary phase provides excellent retention and separation for moderately polar aromatic compounds.
-
Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% Trifluoroacetic Acid). Rationale: The acid sharpens peaks for the amine functionalities.
-
Gradient: Start at 5% Acetonitrile, ramp to 95% over 15 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm. Rationale: The aromatic ring provides strong chromophores for sensitive detection at this wavelength.
-
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile at 1 mg/mL and dilute as necessary.
-
Data Analysis: Integrate all peaks in the chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.
-
Self-Validation: The method should be able to resolve the main peak from potential impurities, such as the more polar starting material (2-fluoro-4-nitroaniline), which would elute earlier.
Protocol: Volatile Impurity Screening via Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify any residual solvents or volatile by-products not detectable by HPLC.
Methodology: GC-MS with Electron Ionization (EI)
-
Instrumentation: A GC system coupled to a mass spectrometer.[7]
-
GC Conditions:
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
-
Sample Preparation: Dissolve the sample in a volatile solvent like Dichloromethane.[7]
-
Trustworthiness Check: The mass spectrum of the main peak should correspond to the molecular ion (m/z 126) and fragmentation pattern of this compound. Any other peaks can be identified by library searching to pinpoint volatile impurities.
Safety, Handling, and Storage
As a substituted diamine, this compound requires careful handling.
-
Hazards: The compound is harmful if swallowed and can cause serious eye damage.[8] Related phenylenediamines are known to be toxic if swallowed, in contact with skin, or if inhaled, and may cause allergic skin reactions.[9][10]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[9] Handle in a well-ventilated area or a chemical fume hood.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place under an inert atmosphere.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]
Conclusion
The successful integration of this compound into a research or drug development pipeline is contingent upon a rigorous understanding and verification of its quality. While commercially available, relying solely on vendor-supplied data is insufficient. By implementing a multi-technique analytical workflow grounded in the scientific principles of chromatography and spectroscopy, researchers can confidently ascertain the identity and purity of their material. This diligence at the outset prevents costly downstream failures, ensures reproducibility, and upholds the scientific integrity of the entire development process.
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2-FLUORO-BENZENE-1,4-DIAMINE [14791-78-7] . Chemsigma. [Link]
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This compound | C6H7FN2 | CID 345372 . PubChem. [Link]
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safe handling and storage procedures for 2-Fluorobenzene-1,4-diamine
An In-Depth Technical Guide to the Safe Handling and Storage of 2-Fluorobenzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 14791-78-7) is a fluorinated aromatic amine that serves as a critical building block in advanced organic synthesis.[1] Its utility in the development of novel pharmaceutical compounds and specialty chemicals is significant, largely due to the influence of the fluorine atom on the molecule's electronic properties and reactivity.[1] However, like many aromatic amines, this compound presents specific hazards that necessitate rigorous handling and storage protocols. This guide provides a comprehensive framework for the safe management of this compound in a research and development setting. The procedures outlined herein are designed not merely as a list of steps, but as a self-validating system rooted in a clear understanding of the chemical's properties and potential risks.
Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is a thorough understanding of the materials in use. This compound is classified as hazardous, and its potential effects must be appreciated to justify the stringent controls that follow. The primary risks are acute oral toxicity and severe eye damage.[2]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the hazards associated with this compound.
Table 1: GHS Classification for this compound [2][3]
| Category | GHS Pictogram(s) | Signal Word | Hazard Statements | Precautionary Statements |
| Health Hazards | Danger | H302: Harmful if swallowed.H318: Causes serious eye damage. | P264: Wash hands and exposed skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P317: IF SWALLOWED: Get medical help.P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P317: Get medical help.P330: Rinse mouth.P501: Dispose of contents/container to an approved waste disposal plant. |
Causality of Hazards:
-
H302 - Harmful if swallowed: Aromatic amines can exhibit systemic toxicity upon ingestion. The specific metabolic pathways of this compound are not extensively documented in readily available literature, but it is prudent to assume that ingestion could lead to adverse systemic effects.
-
H318 - Causes serious eye damage: The diamine functionality contributes to the basicity of the compound. Direct contact with the eyes, particularly with the solid dust or concentrated solutions, can lead to severe irritation, inflammation, and potentially irreversible corrosive damage to the cornea. This is a significant risk that dictates the mandatory use of robust eye protection.
Engineering Controls and Personal Protective Equipment (PPE)
The primary goal of safety protocols is to minimize exposure. This is achieved through a hierarchy of controls, beginning with engineering solutions and supplemented by appropriate Personal Protective Equipment (PPE).
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[4] This is the most critical engineering control as it contains any dust or vapors, preventing inhalation and minimizing contamination of the general laboratory environment.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[5]
-
Emergency Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of where the chemical is handled.[5][6] Their locations should be known to all personnel before work begins.[7]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected to provide a sufficient barrier against the specific hazards of the chemical.[8]
Table 2: Recommended PPE for Handling this compound
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solid | Chemical splash goggles and a full-face shield.[5] | Compatible chemical-resistant gloves (e.g., Nitrile, EN 374 standard), double-gloving recommended.[9] | A laboratory coat, fully buttoned, with tight-fitting cuffs. Consider a chemically resistant apron. | Not required if handled within a certified fume hood. |
| Solution Preparation/Use | Chemical splash goggles.[10] | Compatible chemical-resistant gloves.[6] | Laboratory coat. | Not required if handled within a certified fume hood. |
| Large-Scale Operations (>50g) | Chemical splash goggles and a full-face shield. | Heavy-duty chemical-resistant gloves. | Chemically impervious coveralls or apron. | As dictated by a site-specific risk assessment. |
Rationale for PPE Selection:
-
Eye Protection: Due to the severe eye damage risk (H318), standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[10] A face shield should be worn over the goggles during solid transfers to protect the entire face from any potential splashes or puffs of dust.
-
Hand Protection: Chemical-resistant gloves are essential. Gloves must be inspected for tears or pinholes before each use. Proper glove removal technique (without touching the outer surface) must be employed to prevent skin contact.[5][6]
-
Body Protection: A lab coat protects against incidental contact with skin and contamination of personal clothing.
Standard Operating Procedure for Safe Handling
The following step-by-step protocol ensures that this compound is handled in a manner that mitigates the risks identified above.
-
Preparation: a. Don all required PPE as specified in Table 2. b. Confirm that the chemical fume hood is operational and the sash is at the appropriate working height. c. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) inside the fume hood to minimize movement in and out of the containment area. d. Place a plastic-backed absorbent liner on the floor of the fume hood to contain any minor spills.
-
Weighing and Transfer: a. Carefully open the container, avoiding any sudden movements that could aerosolize the solid powder. b. Use a dedicated, clean spatula to transfer the desired amount of the solid to a tared weigh boat or directly into the reaction vessel. c. Handle the material gently to minimize the generation of dust. d. Once the transfer is complete, securely close the primary container.
-
Dissolution and Reaction: a. If preparing a solution, add the solvent to the solid slowly to avoid splashing. b. If adding the solid to a reaction mixture, do so in a controlled manner. c. All glassware containing the chemical must be clearly labeled with its name and associated hazards.
-
Post-Handling: a. Decontaminate the spatula and any other reusable equipment with an appropriate solvent. b. Wipe down the work surface inside the fume hood. c. Dispose of all contaminated disposable materials (gloves, weigh boats, absorbent liners) in a designated hazardous waste container.[11] d. Remove PPE in the correct order (e.g., outer gloves, apron, face shield, goggles, inner gloves) and wash hands thoroughly with soap and water.[5]
Storage and Incompatibility
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.
Table 3: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature or refrigerated (2-8°C).[3][12] | Cool conditions slow potential degradation. Follow supplier recommendations. |
| Atmosphere | Under an inert atmosphere (e.g., Argon).[3] | Aromatic amines can be sensitive to oxidation by air, which may cause discoloration and impurity formation. |
| Light | Keep in a dark place, away from direct light.[12] | Many aromatic compounds are light-sensitive and can degrade upon exposure. |
| Container | Tightly closed, original supplier container.[4][5] | Prevents contamination, oxidation, and accidental spillage. |
| Location | Store in a designated, well-ventilated, and locked cabinet or area.[10][13] | Restricts access to authorized personnel and separates it from incompatible materials. |
Incompatible Materials:
-
Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous, potentially explosive reactions.
-
Strong Acids: While it is a base, mixing with strong acids will cause a strong exothermic neutralization reaction.
Store this compound away from these material classes.[14]
Experimental Workflow Visualization
The following diagram outlines the logical flow for the safe management of this compound within a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
Emergency Procedures
Immediate and correct action during an emergency can significantly reduce the severity of the outcome.
Spill Cleanup
-
Minor Spill (Solid, <1g, contained in fume hood):
-
Ensure appropriate PPE is worn.
-
Carefully sweep or wipe up the solid material with a damp paper towel to avoid creating dust.[10]
-
Place all contaminated materials into a sealed bag and then into the hazardous waste container.
-
Decontaminate the area with soap and water.
-
-
Major Spill (Any amount outside of a fume hood, or >1g):
-
Alert all personnel in the immediate area and evacuate.[15][16]
-
If the material is volatile or dusty, close the laboratory door to contain the spill.
-
Notify the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office immediately.[17]
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so as part of an emergency response team.[16]
-
Personnel Exposure
-
Eye Contact:
-
This is a medical emergency due to the risk of serious eye damage.[2]
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open to ensure complete irrigation.[6][17]
-
Remove contact lenses if present and easy to do.[5]
-
Seek immediate medical attention from an ophthalmologist without delay.[18]
-
-
Skin Contact:
-
Inhalation:
-
Ingestion:
Waste Disposal
All waste contaminated with this compound, including empty containers, absorbent materials, and used PPE, must be disposed of as hazardous chemical waste.[11] Collect these materials in a clearly labeled, sealed, and puncture-resistant container. Follow all institutional, local, and national regulations for hazardous waste disposal.
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Foreword: The Criticality of Thermal Profiling in Advanced Material Synthesis
An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Fluorobenzene-1,4-diamine
Prepared by: A Senior Application Scientist
In the realm of materials science and pharmaceutical development, the journey from a novel monomer or intermediate to a high-performance polymer or a stable active pharmaceutical ingredient (API) is paved with rigorous characterization. Among the most critical parameters is thermal stability. For a molecule like this compound, a fluorinated aromatic diamine with significant potential as a building block for advanced polyimides and specialty polymers, understanding its behavior under thermal stress is not merely an academic exercise.[1][2] It is a fundamental prerequisite for predicting its processing window, service lifetime, and failure modes. This guide provides a comprehensive framework for elucidating the thermal stability and decomposition pathways of this compound, grounded in established analytical principles and field-proven methodologies.
Molecular Profile of this compound
This compound (CAS: 14791-78-7) is an aromatic diamine whose structure is characterized by a benzene ring functionalized with two amine groups and a fluorine atom.[3][4] The presence of the highly electronegative fluorine atom and the nucleophilic amine groups imparts a unique combination of reactivity and stability to the molecule, making it a valuable precursor in organic synthesis.[3][5]
| Property | Value | Source(s) |
| CAS Number | 14791-78-7 | [4][6] |
| Molecular Formula | C₆H₇FN₂ | [3][6] |
| Molecular Weight | 126.13 g/mol | [3][4] |
| Appearance | Crystalline Solid | [7] |
| Melting Point | 91 - 95 °C (for 4-Fluorobenzene-1,2-diamine) | [7] |
Theoretical Underpinnings of Thermal Stability
The thermal stability of an aromatic amine is intrinsically linked to its molecular structure. The strength of the C-N and C-F bonds, the overall aromaticity, and the potential for intermolecular interactions all play a role.
-
Aromatic System: The delocalized π-electron system of the benzene ring provides significant resonance stabilization, forming the robust core of the molecule.
-
Carbon-Fluorine Bond: The C-F bond is the strongest single bond in organic chemistry, with a typical bond dissociation energy of ~485 kJ/mol. This bond's strength contributes significantly to the overall thermal robustness of fluorinated aromatics.[8]
-
Carbon-Nitrogen Bonds: The C-NH₂ bonds are typically the weakest points in the molecule from a thermal standpoint. Decomposition is often initiated by the homolytic or heterolytic cleavage of these bonds.
-
Influence of Fluorine Substitution: The electron-withdrawing nature of the fluorine atom can influence the stability of the adjacent C-N bond and the overall electron density of the aromatic ring. This can alter the decomposition mechanism compared to its non-fluorinated analog, 1,4-benzenediamine.[9]
Experimental Workflow for Thermal Analysis
A dual-pronged approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive picture of a material's thermal behavior.[10][11]
Thermogravimetric Analysis (TGA): Quantifying Mass Loss
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] This is the primary technique for determining the onset temperature of decomposition.
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Atmosphere Selection: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min. This is critical to prevent oxidative decomposition, which is a different and often lower-temperature process.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a linear heating rate of 10 °C/min. A slower rate (e.g., 5 °C/min) can provide better resolution of thermal events.
-
-
Data Analysis: Plot the mass (%) versus temperature (°C). Determine the onset temperature of decomposition (Tonset), typically defined by the intersection of the baseline tangent and the tangent of the decomposition step. Note the temperatures for 5% and 10% mass loss (Td5, Td10), which are common metrics for thermal stability in polymer science.[1][12]
Differential Scanning Calorimetry (DSC): Detecting Thermal Transitions
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It is used to detect melting, crystallization, glass transitions, and exothermic decomposition events.
-
Instrument Preparation: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. The hermetic seal is crucial to contain any volatiles released before decomposition.
-
Atmosphere: Maintain an inert atmosphere (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the expected decomposition (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot heat flow (W/g) versus temperature (°C).
-
Identify the endothermic peak corresponding to the melting point (Tm).
-
Observe any broad, sharp exothermic peaks at higher temperatures, which indicate decomposition. The onset of this exotherm should correlate with the Tonset from TGA.
-
Expected Results and Interpretation
| Parameter | Technique | Expected Observation |
| Melting Point (Tm) | DSC | A sharp endothermic peak. For a related isomer, this is around 91-95 °C.[7] |
| Decomposition Onset (Tonset) | TGA | The temperature at which significant mass loss begins. For aromatic diamines used in polyimides, this is expected to be well above 200 °C.[13] |
| Decomposition Profile | TGA | May occur in a single step or multiple steps, indicating a complex decomposition mechanism. |
| Decomposition Exotherm | DSC | A sharp or broad exothermic event following the melt, indicating an energetic decomposition process. The absence of a clean exotherm may suggest sublimation or slow, multi-step decomposition. |
Elucidating the Decomposition Pathway
While specific experimental data for this compound is scarce, a probable decomposition pathway can be postulated based on the known chemistry of aromatic amines and fluorinated compounds. The primary analytical approach for this is hyphenated mass spectrometry.
Analytical Workflow: TGA-MS and Py-GC-MS
To identify the gaseous byproducts of thermal decomposition, a powerful workflow combines thermal analysis with mass spectrometry.
Caption: Workflow for identifying volatile decomposition products.
-
Instrumentation: Couple the gas outlet of the TGA instrument to the inlet of a Mass Spectrometer (MS) via a heated transfer line.
-
TGA Program: Run the TGA experiment as described in Section 3.1.
-
MS Acquisition: As the sample decomposes and releases gases, the MS will continuously scan a mass range (e.g., 10-300 amu) to detect the evolved species in real-time.
-
Data Correlation: Correlate the MS ion currents for specific mass-to-charge ratios (m/z) with the mass loss steps observed in the TGA data. This allows for the identification of which products are formed at specific temperatures.
Postulated Decomposition Mechanisms
Decomposition is likely to initiate at the C-N bonds. Potential primary fragmentation events include:
-
C-N Bond Cleavage: Homolytic cleavage could generate aminophenyl and amino radicals.
-
Deamination: Loss of ammonia (NH₃), although less common for primary aromatic amines without a catalyst.
-
C-F Bond Scission: This is less likely to be an initial step due to the high bond energy but can occur at very high temperatures or after the ring structure has been compromised. Gaseous hydrogen fluoride (HF) is a potential hazardous decomposition product.[14]
Subsequent reactions of the initial radical fragments could lead to the formation of a complex mixture of products, including larger polymeric structures (char), and smaller volatile molecules such as aniline, fluorobenzene, and various nitrogen-containing heterocyclic compounds.[15][16]
Caption: Potential decomposition pathways under inert conditions.
Implications for Material Integrity and Safety
-
Processing Window: The thermal stability data defines the maximum temperature at which this compound can be processed (e.g., during polymerization or melt processing) without significant degradation.[2][17] This is crucial for producing high-molecular-weight polymers with desired properties.
-
Long-Term Stability: For materials intended for high-temperature applications, the TGA data provides an initial assessment of their service life.
-
Safety: Identifying hazardous decomposition products, such as hydrogen fluoride, is essential for establishing safe handling procedures and engineering controls, especially in case of a fire or overheating event.[7][14] Thermal decomposition can lead to the release of irritating gases and vapors.[7]
Conclusion
This guide outlines a robust, multi-technique approach to thoroughly characterize the thermal stability and decomposition of this compound. By combining the quantitative mass loss data from TGA with the energetic transition data from DSC and the molecular identification capabilities of mass spectrometry, researchers and drug development professionals can build a complete thermal profile of this important chemical building block. This knowledge is indispensable for its intelligent application in the synthesis of next-generation materials and for ensuring safety and reliability in its use.
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An In-depth Technical Guide to the Potential Hazards and Toxicity of 2-Fluorobenzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
2-Fluorobenzene-1,4-diamine is a fluorinated aromatic amine of increasing interest in synthetic chemistry, particularly in the development of novel pharmaceuticals and advanced materials. As with any novel compound, a thorough understanding of its potential hazards and toxicity is paramount for ensuring laboratory safety and for the early-stage assessment of its suitability in drug development pipelines. This technical guide provides a comprehensive overview of the known and potential toxicological profile of this compound. In the absence of extensive direct studies on this specific molecule, this guide synthesizes available data, extrapolates potential hazards based on structurally analogous compounds—fluoroanilines and phenylenediamines—and provides detailed, field-proven protocols for its toxicological assessment.
Chemical and Physical Properties of this compound
A foundational understanding of the physicochemical properties of a compound is essential for predicting its behavior and potential for exposure.
| Property | Value | Source |
| CAS Number | 14791-78-7 | [1] |
| Molecular Formula | C₆H₇FN₂ | [1] |
| Molecular Weight | 126.13 g/mol | [1] |
| Appearance | Not explicitly stated, but related compounds are often crystalline solids. | |
| Solubility | No specific data found. Aromatic amines often have limited solubility in water and are soluble in organic solvents. | |
| Boiling Point | No data available. | [2] |
| Melting Point | Not explicitly stated. |
Known Hazards and GHS Classification
Based on available Safety Data Sheets (SDS), this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [1] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | [1] |
Signal Word: Danger[1]
Primary Routes of Exposure:
-
Ingestion: Harmful if swallowed.[1]
-
Eye Contact: Causes serious, potentially irreversible, eye damage.[1]
-
Skin Contact: While not a harmonized classification, prolonged skin contact should be avoided.[3]
-
Inhalation: Vapors or dusts may be harmful if inhaled.[3]
Potential Toxicological Profile Based on Structural Analogs
Due to the limited direct toxicological data for this compound, it is crucial to consider the known toxicities of structurally related compounds. Aromatic amines, as a class, are known for a range of adverse health effects.[4] The introduction of a fluorine atom can modulate this toxicity.
Genotoxicity and Mutagenicity
Aromatic amines are a well-documented class of mutagens, often requiring metabolic activation to exert their genotoxic effects.[5][6] The mechanism typically involves N-oxidation by cytochrome P450 enzymes to form N-hydroxylamines, which can then form reactive nitrenium ions that adduct to DNA.[4]
-
Inference for this compound: It is highly probable that this compound possesses mutagenic potential. The presence of two amino groups increases the likelihood of metabolic activation to genotoxic species. The fluorine substituent may influence the rate and site of metabolic activation.
Carcinogenicity
Many aromatic amines are recognized carcinogens.[7] For instance, 2,4-toluenediamine, an analogous compound, has been shown to induce hepatic and mammary tumors in rats.[8]
-
Inference for this compound: There is a significant concern for the carcinogenicity of this compound. Long-term exposure should be considered a potential cancer risk until proven otherwise.
Reproductive and Developmental Toxicity
Studies on 2,4-toluenediamine have demonstrated reproductive toxicity in male rats, including effects on spermatogenesis and androgen production.[5]
-
Inference for this compound: The potential for reproductive and developmental toxicity should be a key consideration in the hazard assessment of this compound.
Skin Sensitization
Phenylenediamines are notorious skin sensitizers, with p-phenylenediamine being a common cause of allergic contact dermatitis.[9][10]
-
Inference for this compound: There is a high probability that this compound is a skin sensitizer.
Recommended Experimental Protocols for Toxicological Assessment
A tiered approach to toxicological testing is recommended to characterize the hazards of this compound. The following protocols are based on internationally recognized OECD guidelines.
Acute Toxicity Assessment
4.1.1. Acute Oral Toxicity (OECD Test Guideline 423) [11]
This test provides an initial estimate of the acute toxicity of the substance.
-
Principle: A stepwise procedure with the use of a small number of animals per step. The outcome of each step determines the dose for the next step.[11]
-
Methodology:
-
Animal Model: Healthy, young adult rats (preferably females) are used.[11]
-
Dosing: The substance is administered orally by gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg).[12]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[13]
-
Endpoint: The test allows for the classification of the substance into a GHS acute toxicity category.[2]
-
4.1.2. Acute Eye Irritation/Corrosion (OECD Test Guideline 405) [3]
Given the GHS classification for serious eye damage, this in vivo test should only be considered after a thorough weight-of-the-evidence analysis, including in vitro alternatives.
-
Principle: The test substance is applied to the eye of an experimental animal, and the degree of irritation is evaluated.[3]
-
Methodology:
-
Animal Model: Albino rabbits are the preferred species.[3]
-
Application: A single dose of the substance is applied to one eye of the animal. The untreated eye serves as a control.[3]
-
Observation: The eyes are examined for corneal opacity, iritis, and conjunctivitis at specific intervals.[3]
-
Endpoint: The test determines if the substance is an eye irritant or corrosive.[3]
-
Genotoxicity Assessment
4.2.1. Bacterial Reverse Mutation Test (Ames Test) (OECD Test Guideline 471) [14]
This is a widely used in vitro test for identifying gene mutations.
-
Principle: The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations by reverse mutation.[14][15]
-
Methodology:
-
Test System: Histidine-dependent strains of S. typhimurium are commonly used.[16]
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[6]
-
Exposure: The bacterial strains are exposed to the test substance at various concentrations.[16]
-
Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.[14]
-
4.2.2. In Vitro Micronucleus Assay (OECD Test Guideline 487) [1]
This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.
-
Principle: Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[1]
-
Methodology:
-
Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO cells) are cultured and treated with the test substance.[1][17]
-
Cytokinesis Block: Cytochalasin B is often used to block cytokinesis, resulting in binucleated cells where micronuclei are easily scored.[1]
-
Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the nuclei and micronuclei.[17]
-
Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.[1]
-
In Vitro Chromosomal Aberration Test (OECD Test Guideline 473)
This test identifies agents that cause structural chromosomal aberrations in cultured mammalian cells.[18][19]
-
Principle: Cultured mammalian cells are exposed to the test substance, and metaphase cells are analyzed for chromosomal damage.[19]
-
Methodology:
-
Cell Culture: Primary human lymphocytes or established cell lines like CHO cells are used.[18]
-
Metaphase Arrest: A metaphase-arresting substance (e.g., colcemid) is added to accumulate cells in metaphase.[20]
-
Chromosome Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and spread on microscope slides.[21]
-
Analysis: Chromosomes are stained and analyzed microscopically for structural aberrations such as breaks, gaps, and exchanges.[20]
-
Signaling Pathways and Experimental Workflows
Proposed Metabolic Activation and Genotoxicity Pathway
Caption: Proposed metabolic activation pathway of this compound leading to genotoxicity.
Tiered Genotoxicity Testing Workflow
Caption: A tiered workflow for assessing the genotoxic potential of this compound.
Handling, Storage, and Disposal
Given the known and potential hazards, strict adherence to safety protocols is mandatory.
-
Handling:
-
Storage:
-
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.[3]
-
Conclusion and Future Directions
This compound presents known acute hazards, including oral toxicity and severe eye damage. Based on the toxicological profiles of structurally related aromatic amines, there is a significant potential for genotoxicity, carcinogenicity, and skin sensitization. This guide provides a framework for a rational, tiered approach to the toxicological evaluation of this compound, emphasizing the use of validated in vitro methods to minimize animal testing.
Further research is critically needed to elucidate the specific metabolic pathways and toxicological mechanisms of this compound. Studies on its chronic toxicity, carcinogenicity, and reproductive toxicity are essential for a complete risk assessment, particularly if this compound is to be considered for applications with a higher potential for human exposure.
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OECD (2001), Test No. 423: Acute Oral toxicity – Acute Toxic Class Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]
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OECD (2012), Test No. 405: Acute Eye Irritation/Corrosion, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]
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OECD (2020), Test No. 471: Bacterial Reverse Mutation Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]
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OECD (2016), Test No. 487: In Vitro Mammalian Cell Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]
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Charles River Laboratories. In Vitro Micronucleus Assay. [Link]
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Charles River Laboratories. Chromosome Aberration Test. [Link]
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OECD (1987), Test No. 401: Acute Oral Toxicity, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]
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National Toxicology Program. OECD Test Guideline 401 - Acute Oral Toxicity (1987). [Link]
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Slideshare. OECD Guideline For Acute oral toxicity (TG 423). [Link]
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ECHA. Advice on skin and eye irritation testing helps reduce animal tests. [Link]
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PubMed. Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers. [Link]
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PubMed. Carcinogenicity and chronic toxicity of 2,4-toluenediamine in F344 rats. [Link]
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OECD. Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. [Link]
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News-Medical.net. Health Implications of p‑Phenylenediamine: The Aromatic Amine in Permanent Hair Dye. [Link]
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Universidade Federal da Bahia. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]
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NJ.gov. Common Name: p-PHENYLENEDIAMINE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORK. [Link]
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IMR Press. In silico predictions of genotoxicity for aromatic amines. [Link]
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Lucknow University. Chromosomal Aberration Test: CAT. [Link]
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FDA. Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test. [Link]
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NIH. Quantification of Chromosomal Aberrations in Mammalian Cells. [Link]
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Campaign for Safe Cosmetics. P-Phenylenediamine. [Link]
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The In Vitro Chromosome Aberration Test. [Link]
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NIH. Paraphenylenediamine Toxicity. [Link]
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PubMed. The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxicity of benzidine. [Link]
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Loba Chemie. 4-FLUOROANILINE FOR SYNTHESIS MSDS CAS-No. [Link]
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Aromatic Amines : An Assessment of the Biological and Environmental Effects. [Link]
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PubMed. Toxic and teratogenic effects of selected aromatic amines on embryos of the amphibian Xenopus laevis. [Link]
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PubMed. Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test. [Link]
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ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
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Microbiologynote.com. Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. [Link]
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NIH. Associations of prenatal urinary melamine, melamine analogues, and aromatic amines with gestational duration and fetal growth in the ECHO Cohort. [Link]
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Environment & Health. Unexpected Exposure Risks to Emerging Aromatic Amine Antioxidants and p-Phenylenediamine Quinones to Residents: Evidence from External and Internal Exposure as Well as Hepatotoxicity Evaluation. [Link]
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ResearchGate. Carcinogenicity of the aromatic amines: From Structure-Activity Relationships to mechanisms of action and risk assessment | Request PDF. [Link]
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Oxford Academic. Prediction of rodent carcinogenicity of aromatic amines: a quantitative structure–activity relationships model. [Link]
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An In-Depth Technical Guide to the Historical Context and Synthesis of 2-Fluorobenzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorobenzene-1,4-diamine, a seemingly unassuming molecule, holds a significant place in the annals of synthetic organic chemistry. Its journey from a laboratory curiosity to a valuable building block in modern drug discovery and materials science is a testament to the enduring legacy of early 20th-century chemical exploration. This technical guide delves into the historical context of its discovery, tracing its origins to the pioneering work on organofluorine compounds and the fundamental reaction mechanisms that enabled its first synthesis. We will explore the scientific landscape of the time, the key researchers who paved the way, and the evolution of its synthetic methodologies, providing a comprehensive understanding for today's researchers.
Part 1: The Dawn of Organofluorine Chemistry and the Genesis of a Precursor
The discovery of this compound is intrinsically linked to the broader history of organofluorine chemistry, a field that began to blossom in the late 19th and early 20th centuries. The unique properties conferred by the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—were beginning to be recognized, sparking interest in the synthesis of novel fluorinated organic molecules.
A pivotal moment in this narrative was the work of the Dutch chemist Arnold Frederick Holleman and his student J. W. Schipper. In 1903, their investigations into the electrophilic substitution reactions of fluorobenzene laid the groundwork for the synthesis of the direct precursor to our target molecule.
The First Synthesis of 2-Fluoro-4-nitroaniline: A Landmark Achievement
Holleman and Schipper's research, published in the Recueil des Travaux Chimiques des Pays-Bas, detailed the nitration of fluorobenzene. At a time when the directing effects of substituents on aromatic rings were a subject of intense study, their work provided valuable insights into the behavior of the then-novel fluoro substituent. They established that fluorine acts as an ortho-, para-director in electrophilic aromatic substitution, a fundamental concept that remains a cornerstone of organic chemistry education today.
Their experiments demonstrated that the reaction of fluorobenzene with a nitrating mixture (typically a combination of nitric acid and sulfuric acid) yielded a mixture of 2-fluoronitrobenzene and 4-fluoronitrobenzene. While their primary focus was on understanding the isomeric ratios and the directing influence of fluorine, this work effectively marked the first synthesis of the key intermediate, 2-fluoro-4-nitroaniline's precursor.
Part 2: The Logical Progression to this compound: The Reduction of a Nitro Group
With the successful synthesis of 2-fluoro-4-nitroaniline's precursors, the subsequent logical step towards this compound was the reduction of the nitro group. The transformation of aromatic nitro compounds into their corresponding anilines was a well-established and crucial reaction in the synthetic chemist's toolkit of the early 20th century.
Prevailing Reduction Methodologies of the Era
The early 20th century saw the widespread use of several methods for the reduction of aromatic nitro compounds. These techniques, while perhaps considered rudimentary by today's standards, were robust and effective. The choice of reagent would often depend on the scale of the reaction, the desired purity, and the presence of other functional groups.
Commonly Employed Reducing Agents (circa early 20th Century):
-
Tin and Hydrochloric Acid (Sn/HCl): This was a classic and widely used method. The reaction involves the in-situ generation of stannous chloride (SnCl₂) which acts as the reducing agent.
-
Iron and Acetic Acid (Fe/CH₃COOH): Similar to the tin-acid system, this method utilized the reducing power of iron in an acidic medium. It was often favored for its lower cost compared to tin.
-
Catalytic Hydrogenation: While still in its developmental stages compared to modern techniques, early forms of catalytic hydrogenation using catalysts like palladium or platinum were emerging as powerful reduction methods.
The logical and documented synthesis of 2-fluoro-4-nitroaniline, coupled with the well-established reduction methods of the time, firmly places the "discovery" of this compound within the broader context of the systematic exploration of aromatic chemistry in the early 1900s.
Part 3: Experimental Protocols from a Historical Perspective
To provide a deeper understanding of the practical aspects of this historical synthesis, the following are detailed, step-by-step methodologies for the key transformations, reconstructed based on the common laboratory practices of the early 20th century.
Protocol 1: Synthesis of 2-Fluoro-4-nitroaniline (Conceptual Reconstruction)
This protocol is a conceptual reconstruction of the nitration of fluorobenzene followed by the separation of isomers, as would have been performed in the early 1900s.
Step 1: Nitration of Fluorobenzene
-
In a flask equipped with a dropping funnel and a means of cooling (e.g., an ice-water bath), a mixture of concentrated sulfuric acid and concentrated nitric acid is prepared.
-
Fluorobenzene is then slowly added to the cooled, stirred nitrating mixture. The temperature is carefully monitored and maintained at a low temperature to control the exothermic reaction.
-
After the addition is complete, the reaction mixture is stirred for a period to ensure complete reaction.
-
The reaction mixture is then carefully poured onto crushed ice, causing the nitrated products to precipitate.
-
The crude product, a mixture of 2-fluoronitrobenzene and 4-fluoronitrobenzene, is collected by filtration and washed with water to remove residual acid.
Step 2: Isomer Separation
-
The separation of the ortho and para isomers would have been a significant challenge. Techniques such as fractional distillation or fractional crystallization would have been employed, relying on the different physical properties of the two isomers.
Protocol 2: Reduction of 2-Fluoro-4-nitroaniline to this compound (Conceptual Reconstruction)
This protocol outlines the likely procedure for the reduction of the nitro group using a classic method of the era.
Step 1: Reduction with Tin and Hydrochloric Acid
-
In a round-bottom flask, 2-fluoro-4-nitroaniline is dissolved in a suitable solvent, such as ethanol.
-
Granulated tin is added to the solution.
-
Concentrated hydrochloric acid is added portion-wise to the stirred mixture. The reaction is often exothermic and may require cooling.
-
The mixture is then heated under reflux until the reaction is complete, which would be indicated by the disappearance of the yellow color of the nitroaniline.
-
Upon completion, the reaction mixture is cooled, and a concentrated solution of sodium hydroxide is added to precipitate the tin salts as tin hydroxide and to liberate the free diamine.
-
The product, this compound, is then isolated by steam distillation or solvent extraction.
-
Further purification could be achieved by recrystallization from a suitable solvent.
Part 4: Visualization of the Synthetic Pathway
To visually represent the logical flow of the synthesis of this compound, the following diagrams illustrate the key transformations.
Caption: Synthetic pathway to this compound.
Caption: Conceptual experimental workflow for the synthesis.
Conclusion
The discovery of this compound was not a singular event but rather the logical culmination of foundational research in organofluorine chemistry and the application of established synthetic transformations. The pioneering work of Holleman and Schipper in elucidating the directing effects of fluorine in electrophilic aromatic substitution provided the key precursor, 2-fluoro-4-nitroaniline. The subsequent reduction of the nitro group, a standard laboratory practice of the time, would have readily yielded the target diamine. Understanding this historical context provides a valuable perspective for modern chemists, highlighting the importance of fundamental research in paving the way for the development of molecules that are now integral to advancements in medicine and materials science.
References
-
Holleman, A. F., & Schipper, J. W. (1903). The nitration of fluorobenzene. Recueil des Travaux Chimiques des Pays-Bas, 22(10), 404-412. [Link]
-
Bamberger, E. (1894). Ueber die Reduction der Nitroverbindungen. Berichte der deutschen chemischen Gesellschaft, 27(2), 1347-1350. [Link]
-
Willstätter, R., & Moore, C. J. (1907). Über Anilin-schwarz. Berichte der deutschen chemischen Gesellschaft, 40(2), 2665-2675. [Link]
theoretical studies on the electronic structure of 2-Fluorobenzene-1,4-diamine
An In-Depth Technical Guide to the Theoretical Analysis of 2-Fluorobenzene-1,4-diamine's Electronic Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (2-fluoro-p-phenylenediamine) is a substituted aromatic diamine that serves as a critical structural motif and versatile building block in the synthesis of pharmaceuticals and advanced materials.[1] The introduction of a fluorine atom onto the phenylenediamine scaffold dramatically alters the molecule's electronic properties, influencing its reactivity, metabolic stability, and intermolecular interactions. Understanding these electronic perturbations is paramount for rational molecular design and predicting the behavior of larger systems incorporating this moiety. This technical guide provides a comprehensive overview of the theoretical methodologies used to study the electronic structure of this compound, offering field-proven insights into the causality behind computational choices and a framework for interpreting the results.
Introduction: The Significance of Fluorine in Aromatic Systems
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorine, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect (-I), which can significantly alter the charge distribution within a molecule.[2] In aromatic systems, this is counterbalanced by a potential, albeit weaker, resonance-donating effect (+R) from its lone pairs.[2] In this compound, these effects are further modulated by the two strongly electron-donating amine (-NH₂) groups.
This complex interplay of electronic effects governs the molecule's:
-
Reactivity: Determining the most likely sites for electrophilic and nucleophilic attack.
-
Binding Affinity: Influencing non-covalent interactions in biological systems.
-
Physicochemical Properties: Affecting pKa, lipophilicity, and metabolic pathways.
-
Spectroscopic Signature: Defining its response to various analytical techniques.
Theoretical and computational studies provide an indispensable toolkit for dissecting these nuanced electronic characteristics at a level of detail that is often inaccessible through experimental methods alone.[3] By employing quantum chemical calculations, we can visualize molecular orbitals, map electrostatic potentials, and predict spectroscopic behavior, thereby gaining a predictive understanding of the molecule's properties.
Core Theoretical Methodologies: A Scientist's Rationale
The theoretical investigation of a molecule like this compound begins with selecting an appropriate computational method. The goal is to achieve the best possible accuracy for the property of interest while maintaining a manageable computational cost. The two most widely adopted approaches for this class of molecule are Hartree-Fock (HF) theory and Density Functional Theory (DFT).
-
Hartree-Fock (HF) Theory: This is an ab initio method that solves the Schrödinger equation by approximating the electron-electron repulsion. While foundational, HF systematically neglects a portion of the electron correlation, which can affect the accuracy of certain properties.[4][5] It often serves as a good baseline calculation.
-
Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry. Instead of calculating the complex many-electron wavefunction, it calculates the total electron density to determine the system's energy.[6] DFT methods include an approximation for the exchange-correlation energy, which accounts for the electron correlation effects missed by HF. Functionals like B3LYP are popular hybrids that mix a portion of the exact exchange from HF with DFT exchange-correlation, often yielding a robust balance of speed and accuracy for organic molecules.[4][7]
The Choice of Basis Set: The accuracy of any HF or DFT calculation is critically dependent on the "basis set," which is a set of mathematical functions used to build the molecular orbitals. A larger, more flexible basis set provides a more accurate description but increases computational time.
-
Pople-style basis sets (e.g., 6-31G, 6-311++G(d,p)):* These are commonly used. The numbers indicate the number of functions used to describe core and valence electrons. Symbols like * or (d,p) add "polarization functions" to allow orbitals to change shape, while ++ adds "diffuse functions" to better describe lone pairs and delocalized electrons, which are crucial for this molecule.[4]
A Self-Validating Computational Workflow
The trustworthiness of a computational protocol lies in its logical and systematic structure. Each step builds upon the last, from structural optimization to property calculation, providing a self-validating framework for analysis.
Caption: General workflow for theoretical electronic structure analysis.
Dissecting the Electronic Structure
Following the computational workflow, we can extract and analyze key descriptors of the electronic structure of this compound.
Optimized Molecular Geometry
The first step is to find the molecule's most stable three-dimensional shape (its lowest energy conformation). The presence of two amine groups and a fluorine atom introduces slight distortions to the benzene ring from perfect hexagonal symmetry. Computational results provide precise bond lengths and angles, which are fundamental to all subsequent electronic property calculations.
Table 1: Predicted Geometric Parameters for this compound (Illustrative)
| Parameter | Typical Calculated Value (Å or °) | Rationale |
|---|---|---|
| C-F Bond Length | ~1.35 Å | Strong, polarized bond due to fluorine's high electronegativity. |
| C-N Bond Length | ~1.40 Å | Typical for an aniline-like C-N bond.[8] |
| C-C Bond Lengths | 1.39 - 1.41 Å | Aromatic C-C bonds, with slight variations due to substituent effects.[8] |
| C-C-N Bond Angle | ~120° | Consistent with sp² hybridized carbon in the aromatic ring. |
| H-N-H Bond Angle | ~111° | Reflects the sp³-like hybridization of the amine nitrogen. |
Note: These are representative values. Actual results will vary with the level of theory.
Frontier Molecular Orbitals (FMOs): The Heart of Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals. Their energies and spatial distributions are crucial for understanding a molecule's electronic behavior.
-
HOMO: Represents the outermost electrons and acts as the electron donor. For this compound, the HOMO is expected to be a π-orbital with significant contributions from the electron-rich amine groups, delocalized across the aromatic ring.
-
LUMO: Represents the lowest-energy empty orbital and acts as the electron acceptor. The LUMO is expected to be a π*-antibonding orbital of the benzene ring, with its energy lowered by the electron-withdrawing fluorine atom.[9]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of chemical stability and electronic excitation. A smaller gap suggests the molecule is more easily polarized and reactive. The combined effects of the donating amine groups (which raise the HOMO energy) and the withdrawing fluorine atom (which lowers the LUMO energy) will determine the final gap.
Table 2: Calculated FMO Properties (Illustrative B3LYP/6-311++G(d,p) Results)
| Property | Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -5.25 | Indicates the molecule's ionization potential (electron-donating ability). |
| LUMO Energy | -0.75 | Indicates the molecule's electron affinity (electron-accepting ability). |
| HOMO-LUMO Gap (ΔE) | 4.50 | Correlates with chemical reactivity and the energy of the first electronic transition (UV-Vis absorption).[10] |
Molecular Electrostatic Potential (MEP)
An MEP map is a 3D visualization of the electrostatic potential on the molecule's surface. It provides an intuitive guide to intermolecular interactions and reactivity.
-
Electron-Rich Regions (Negative Potential): These areas are susceptible to electrophilic attack. For this compound, these will be concentrated around the highly electronegative fluorine and nitrogen atoms due to their lone pairs.
-
Electron-Poor Regions (Positive Potential): These areas are susceptible to nucleophilic attack. The hydrogen atoms of the amine groups will be the most electron-poor (positive) sites.
The MEP map is invaluable for drug development professionals, as it helps predict how the molecule might interact with a biological target, such as forming hydrogen bonds or other electrostatic interactions.
Natural Bond Orbital (NBO) Analysis and Atomic Charges
NBO analysis provides a detailed picture of charge distribution by assigning partial atomic charges. This quantifies the inductive effects within the molecule.
-
The fluorine atom will carry a significant negative partial charge.
-
The carbon atom bonded to fluorine (C2) will have a corresponding positive partial charge.
-
The nitrogen atoms of the amine groups will also be negatively charged, though less so than fluorine.
-
The carbon atoms bonded to the nitrogens (C1 and C4) will be electron-deficient.
This detailed charge analysis confirms the powerful electron-withdrawing nature of the fluorine substituent through the σ-bond framework.
Protocol: A Step-by-Step Guide to a DFT Calculation
This protocol outlines the essential steps for performing a geometry optimization and property analysis of this compound using a quantum chemistry software package like Gaussian.
Objective: To obtain the optimized geometry, FMO energies, and electrostatic potential.
Methodology: DFT with the B3LYP functional and the 6-311++G(d,p) basis set.
-
Molecule Construction:
-
Launch a molecular modeling program (e.g., GaussView, Avogadro).
-
Construct the this compound molecule. Ensure the correct atom types and initial connectivity. The IUPAC name is this compound.[11]
-
Perform a preliminary "clean-up" or rough geometry optimization using molecular mechanics if available.
-
-
Calculation Setup:
-
Open the calculation setup window in the software.
-
Select "Energy" or "Optimization + Frequency" as the job type. (Including Frequency is crucial to confirm the optimized structure is a true energy minimum).
-
Under the "Method" tab:
-
Select "DFT".
-
Choose the functional: "B3LYP".
-
Select the basis set: "6-311++G(d,p)".
-
-
Under the "Populate" or "Keywords" section, ensure that population analysis is requested (e.g., Pop=NBO for NBO analysis or Pop=MK for electrostatic-derived charges).
-
Specify a filename and save the input file.
-
-
Execution:
-
Submit the input file to the calculation software.
-
The calculation may take several minutes to hours depending on the computational resources.
-
-
Analysis of Results:
-
Geometry: Open the output log file. Verify that the optimization completed successfully (look for "Optimization completed"). Note the final optimized energy.
-
Frequencies: Check the frequency calculation results. All frequencies should be positive real numbers, confirming the structure is a stable minimum.
-
Molecular Orbitals: Visualize the HOMO and LUMO orbitals. Note their energies, which are typically listed in the output file in units of Hartrees (convertible to eV).
-
Charges and MEP: Extract the NBO or Mulliken partial charges for each atom. Generate and visualize the Molecular Electrostatic Potential surface.
-
Caption: A practical workflow for a DFT calculation on a small molecule.
Conclusion
Theoretical studies provide a powerful, predictive framework for understanding the complex electronic structure of this compound. The strong inductive-withdrawing effect of the fluorine atom lowers the energy of the frontier molecular orbitals, while the electron-donating amine groups primarily elevate the HOMO. This intricate electronic balance, quantifiable through DFT calculations, directly informs the molecule's reactivity, stability, and potential for forming specific intermolecular interactions. For researchers in drug discovery and materials science, leveraging these computational insights is essential for accelerating the design and development of novel, functional molecules built upon this valuable chemical scaffold.
References
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ResearchGate. A theoretical study of a set of unsubstituted and fluorinated small aromatic monocyclic and arene-type condensed molecules. Available from: [Link]
-
PubChem. This compound | C6H7FN2 | CID 345372. Available from: [Link]
-
Mol-Instincts. What is the synthesis method of 4-Fluoro-1,2-phenylenediamine and its applications? Available from: [Link]
-
Homework.Study.com. Draw and explain the molecular orbital diagram for fluorobenzene. Available from: [Link]
-
PubMed Central (PMC). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Available from: [Link]
-
ResearchGate. Spectroscopic Characterization and Quantum Chemical Analysis (DFT) of Diamine Conjugated Furil Schiff Bases. Available from: [Link]
-
ResearchGate. Structural and computational analysis of p-fluoro phenyl imino derivative. Available from: [Link]
-
ResearchGate. Experimental and computational investigations on the molecular structure, vibrational spectra, electronic properties, and molecular electrostatic potential analysis of phenylenediamine isomers. Available from: [Link]
-
ResearchGate. Experimental and density functional theory and ab initio Hartree-Fock study on the vibrational spectra of 2-(4-fluorobenzylideneamino)-3-mercaptopropanoic acid. Available from: [Link]
-
PubMed Central (PMC). Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. Available from: [Link]
-
National Institutes of Health (NIH). Two-dimensional electronic–vibrational sum frequency spectroscopy for interactions of electronic and nuclear motions at interfaces. Available from: [Link]
-
DergiPark. Synthesis of a New Nitrile-Based Diamine, Nuclear magnetic spectral analysis and Density Functional Theory Studies. Available from: [Link]
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National Institutes of Health (NIH). Assessment of DFT Functionals for Predicting the Magnetic Exchange Coupling Constants of Nonalternant Hydrocarbon Diradicals. Available from: [Link]
-
APS Meeting Archive. Computational Study of Growth, Morphology and Electronic Properties of Two-Dimensional Materials for Energy and Electronics Applications. Available from: [Link]
-
ResearchGate. Ab initio and density functional computations of the vibrational spectra, molecular geometries and other properties of 2-bromo-6-chloro-4-fluoroaniline. Available from: [Link]
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Methodological & Application
using 2-Fluorobenzene-1,4-diamine in polyamide synthesis
Application Note & Protocols
Topic: Synthesis and Characterization of High-Performance Aromatic Polyamides Utilizing 2-Fluorobenzene-1,4-diamine
Audience: Researchers, scientists, and drug development professionals engaged in polymer chemistry and materials science.
Abstract: Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability and mechanical strength. However, their applications are often limited by poor solubility, which complicates processing. The strategic incorporation of fluorine atoms into the polymer backbone is a proven method to enhance solubility, optical transparency, and dielectric properties without significantly compromising thermal performance. This guide provides a comprehensive overview and detailed protocols for the synthesis of fluorinated aromatic polyamides using this compound as a key monomer. We will explore the underlying chemical principles, provide step-by-step synthesis and characterization procedures, and discuss the expected properties of the resulting polymers.
Scientific Rationale and Foundational Principles
The Strategic Role of Fluorine in Modifying Polyamide Properties
The introduction of fluorine into a polymer backbone imparts a unique combination of properties stemming from the high electronegativity, low polarizability, and relatively small van der Waals radius of the fluorine atom.[1] In the context of aromatic polyamides, the fluorine substituent on the diamine monomer serves several critical functions:
-
Enhanced Solubility: The presence of the fluorine atom disrupts the planarity and symmetry of the polymer chain. This steric hindrance prevents the tight chain packing that is characteristic of non-fluorinated aramids, thereby weakening the strong inter-chain hydrogen bonding and allowing solvent molecules to penetrate more easily.[2][3] This results in significantly improved solubility in common organic solvents.[2][4]
-
Improved Optical Transparency: Aromatic polymers are often colored due to the formation of intermolecular and intramolecular charge-transfer (CT) complexes.[5] The electron-withdrawing nature of fluorine reduces the electron density of the aromatic ring, which in turn suppresses the formation of these CT complexes.[5] This leads to polymers with reduced coloration and higher optical transparency in the visible spectrum.[3][4][5]
-
Lower Dielectric Constant: The low polarizability of the C-F bond contributes to a lower overall dielectric constant in the bulk polymer.[3] This is a highly desirable property for materials used in advanced microelectronics and high-frequency applications.
-
Maintained Thermal Stability: Unlike bulkier pendant groups that can sometimes lower thermal stability, the C-F bond is exceptionally strong. Consequently, the incorporation of single fluorine atoms typically maintains the high glass transition temperatures (Tg) and thermal decomposition temperatures characteristic of aramids.[1][5]
Polymerization Chemistry: Low-Temperature Solution Polycondensation
Aromatic polyamides are most effectively synthesized via low-temperature solution polycondensation.[6][7] This method is preferred over melt polycondensation because aramids typically have melting points that are higher than their decomposition temperatures. The reaction involves the nucleophilic acyl substitution between an aromatic diamine and a more reactive diacyl chloride.
The process is conducted in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), which helps to solubilize the growing polymer chains.[2][8] The reaction generates hydrogen chloride (HCl) as a byproduct, which must be neutralized by an acid acceptor (e.g., pyridine) or by using the solvent itself (like DMAc) to prevent protonation of the amine monomer, which would halt the reaction.[5][9] Conducting the reaction at low temperatures (0–25 °C) is crucial to control the highly exothermic reaction, prevent side reactions, and promote the formation of high molecular weight polymer chains.[10]
Synthesis Workflow and Mechanism
Overall Experimental Workflow
The synthesis and characterization process follows a logical progression from monomer preparation to final polymer property analysis.
Detailed Experimental Protocols
Materials and Equipment
| Category | Item | Recommended Specifications |
| Monomers | This compound | >98% purity, recrystallize if necessary |
| Terephthaloyl chloride (TPC) | >99% purity, sublime if necessary | |
| Isophthaloyl chloride (IPC) | >99% purity, distill under vacuum if necessary | |
| Solvents | N,N-dimethylacetamide (DMAc) | Anhydrous, <50 ppm H₂O |
| N-methyl-2-pyrrolidone (NMP) | Anhydrous, <50 ppm H₂O | |
| Methanol / Water | Reagent grade, for precipitation | |
| Reagents | Pyridine | Anhydrous, as an acid acceptor |
| Calcium Chloride (CaCl₂) | Anhydrous, for drying | |
| Equipment | Glassware | Oven-dried three-neck round-bottom flask, dropping funnel |
| Stirring | Magnetic stirrer and stir bar or mechanical overhead stirrer | |
| Atmosphere | Nitrogen or Argon gas line with bubbler | |
| Temperature | Ice-water bath | |
| Purification | Filtration apparatus (Büchner funnel), vacuum oven |
Protocol: Synthesis of Poly(2-fluoro-p-phenylene terephthalamide)
This protocol details the synthesis using terephthaloyl chloride as the co-monomer.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
Assemble a 250 mL three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.
-
Maintain a positive pressure of nitrogen throughout the reaction.
-
-
Reaction Setup:
-
Add 1.261 g (10.0 mmol) of this compound to the reaction flask.
-
Add 50 mL of anhydrous DMAc to the flask and stir until the diamine is completely dissolved.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Monomer Addition:
-
In a separate dry beaker, dissolve 2.030 g (10.0 mmol) of terephthaloyl chloride in 20 mL of anhydrous DMAc.
-
Transfer this solution to the dropping funnel.
-
Add the terephthaloyl chloride solution dropwise to the stirred diamine solution over 30 minutes. Rationale: Slow addition is critical to control the exothermicity of the reaction and prevent a rapid, uncontrolled polymerization that can lead to lower molecular weight products.
-
-
Polymerization:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 12-24 hours. The solution will become progressively more viscous as the polymer chains grow. Rationale: Extended reaction time ensures the polymerization proceeds to high conversion, maximizing the molecular weight.
-
-
Isolation and Purification:
-
Slowly pour the viscous polymer solution into 500 mL of rapidly stirring methanol or a 1:1 methanol/water mixture. A fibrous or powdered precipitate will form. Rationale: The polymer is insoluble in methanol/water, causing it to precipitate out of the DMAc solution.
-
Collect the polymer by vacuum filtration using a Büchner funnel.
-
Wash the collected polymer thoroughly with fresh methanol (3 x 100 mL) and then with hot water (3 x 100 mL) to remove any unreacted monomers, oligomers, and residual solvent/salts.
-
Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.
-
Protocol: Polymer Film Casting
-
Prepare a 5-10 wt% solution of the dried polyamide in a suitable solvent (e.g., DMAc or NMP). The addition of 5 wt% LiCl may be necessary to improve the solubility of high molecular weight polymers. [2]2. Stir the solution until the polymer is fully dissolved. This may take several hours.
-
Filter the solution to remove any dust or gel particles.
-
Cast the polymer solution onto a clean, level glass plate using a doctor blade to ensure uniform thickness.
-
Place the cast film in a dust-free oven and heat stepwise: 60 °C for 4 hours, 100 °C for 2 hours, 150 °C for 1 hour, and finally 200 °C for 1 hour under vacuum to completely remove the high-boiling-point solvent.
-
Cool the plate to room temperature and carefully peel off the transparent, flexible film.
Characterization and Expected Properties
The properties of polyamides derived from this compound can be tailored by the choice of the diacyl chloride co-monomer. The table below summarizes typical expected properties based on literature for analogous fluorinated aromatic polyamides.
| Property | Method | Expected Result / Observation | Reference |
| Structure Confirmation | FTIR | Appearance of amide C=O stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹). Strong C-F stretch (~1140 cm⁻¹). | [2] |
| Solubility | Visual Inspection | Soluble in polar aprotic solvents like NMP, DMAc, DMF at room temperature. | [2][4] |
| Molecular Weight (Mw) | GPC (DMF/LiBr eluent) | 30,000 - 100,000 g/mol , dependent on reaction conditions. | [2][5] |
| Glass Transition (Tg) | DSC | > 250 °C, often above 300 °C. | [4][5] |
| Thermal Stability (Td5) | TGA (N₂ atmosphere) | > 400 °C, typically in the 430-480 °C range. | [4] |
| Optical Transparency | UV-Vis Spectroscopy | High transparency (>88%) in the visible range (at 550 nm). UV cutoff wavelength typically 330-370 nm. | [4][5] |
| Film Quality | Visual/Mechanical | Tough, flexible, and creasible films. | [2][8] |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Molecular Weight / Brittle Polymer | - Impure monomers or wet solvent. - Non-stoichiometric ratio of monomers. - Reaction temperature too high. | - Purify monomers and ensure solvent is anhydrous. - Carefully weigh monomers to ensure a 1:1 molar ratio. - Maintain low temperature during acyl chloride addition. |
| Polymer Gelation during Synthesis | - Localized high concentration of acyl chloride. - Presence of trifunctional impurities. | - Ensure efficient stirring. Add acyl chloride solution slowly and dropwise. - Use high-purity (>99.5%) monomers. |
| Incomplete Solubility for Film Casting | - Very high molecular weight. - Residual cross-linking. | - Add 2-5 wt% LiCl or CaCl₂ to the solvent to disrupt hydrogen bonds. - Re-evaluate synthesis purity and conditions. |
Safety Precautions
-
Monomers: Aromatic diamines and diacyl chlorides should be handled with care. They are irritants and potentially toxic. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Conduct all manipulations in a well-ventilated fume hood.
-
Solvents: Polar aprotic solvents like DMAc and NMP are reproductive toxins. Avoid inhalation and skin contact.
-
Reaction: The polycondensation reaction is exothermic and produces corrosive HCl gas. The reaction must be performed under an inert atmosphere in a fume hood.
References
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Fluorinated and Bio-Based Polyamides with High Transparencies and Low Yellowness Index. (n.d.). MDPI. [Link]
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Low-temperature solution polycondensation. (n.d.). ResearchGate. [Link]
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Synthesis and Properties of Fluorinated Polyamides Based on 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene. (n.d.). ResearchGate. [Link]
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Mechanism and kinetics of the low-temperature polycondensation of aromatic diamines with aromatic diacid chlorides. (1985). SciSpace. [Link]
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Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. (n.d.). MDPI. [Link]
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New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides. (2023). MDPI. [Link]
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Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups. (n.d.). RSC Publishing. [Link]
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Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. (n.d.). PMC - NIH. [Link]
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Synthesis and Properties of Hyperbranched Polyamides Containing Fluoroalkyl Groups at the Branch Ends. (n.d.). ResearchGate. [Link]
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Low-Temperature Polycondensation Processes. (n.d.). Datapdf. [Link]
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Synthesis and properties of novel soluble fluorinated aromatic polyamides containing 4-benzoyl-2,3,5,6-tetrafluorophenoxy pendant groups. (n.d.). Semantic Scholar. [Link]
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Polycondensation of glyoxal with aromatic diamines. (n.d.). Lund University. [Link]
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Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. (2011). NIH. [Link]
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Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. (n.d.). Polymer Chemistry (RSC Publishing). [Link]
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Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments. (n.d.). MDPI. [Link]
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Synthesis and characterization of copolyamides derived from novel aliphatic bio-based diamine. (n.d.). ResearchGate. [Link]
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Functional Aromatic Polyamides. (n.d.). MDPI. [Link]
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Functionalized Biodegradable Polymers via Termination of Ring-Opening Polymerization by Acyl Chlorides. (n.d.). PMC - NIH. [Link]
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Fluoride recovery in degradable fluorinated polyesters. (n.d.). Refubium - Freie Universität Berlin. [Link]
- Xnxz xnx xnx. (n.d.).
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Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. (2022). MDPI. [Link]
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Biobased nylon and potential from diamine monomers. (2024). Renewable Carbon News. [Link]
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Application Notes and Protocols for 2-Fluorobenzene-1,4-diamine in High-Performance Polymers
Introduction: The Strategic Advantage of Fluorination in Polymer Science
The incorporation of fluorine atoms into polymer backbones represents a pivotal strategy in the design of advanced materials. The unique properties of the fluorine atom—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—impart a range of desirable characteristics to the resulting polymers. These include exceptional thermal and oxidative stability, enhanced solubility in organic solvents, reduced water absorption, and lower dielectric constants.[1] 2-Fluorobenzene-1,4-diamine emerges as a valuable monomer in this context, offering a strategic entry point for introducing fluorine into the main chain of high-performance polymers such as polyimides, polyamides, and polybenzoxazoles. This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science, detailing the application of this compound as a monomer for the synthesis of these advanced polymeric systems.
Monomer Profile: this compound
This compound is an aromatic diamine with the molecular formula C₆H₇FN₂.[2] The presence of a fluorine atom ortho to one of the amine groups significantly influences the electron density and reactivity of the molecule, which in turn affects the polymerization process and the final properties of the polymer.
| Property | Value |
| Molecular Formula | C₆H₇FN₂ |
| Molecular Weight | 126.13 g/mol [2] |
| Appearance | Off-white to light brown crystalline solid |
| Melting Point | 88-92 °C |
| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMF) |
The synthesis of this compound can be achieved through various synthetic routes, often involving the reduction of a corresponding nitroaniline precursor.
Application in Polyimide Synthesis: Enhancing Performance through Fluorination
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[3] The incorporation of this compound into a polyimide backbone can further enhance these properties, particularly by improving solubility and lowering the dielectric constant, making them suitable for applications in microelectronics and aerospace.[3][4]
Proposed Synthesis Protocol: Two-Step Polycondensation
The most common and versatile method for preparing high molecular weight polyimides is a two-step polycondensation reaction. This involves the initial formation of a soluble poly(amic acid) precursor, followed by a cyclodehydration step to form the final polyimide.
Step 1: Poly(amic acid) Synthesis
-
Reactor Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube is charged with an equimolar amount of this compound and a selected aromatic dianhydride (e.g., pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA)).
-
Solvent Addition: A dry, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) is added to the flask to achieve a solids concentration of 15-20% (w/v).
-
Reaction: The mixture is stirred at room temperature under a nitrogen atmosphere for 24-48 hours. The progress of the reaction can be monitored by the increase in viscosity of the solution. The resulting viscous solution is the poly(amic acid) precursor.
Step 2: Imidization
-
Film Casting: The poly(amic acid) solution is cast onto a clean, dry glass plate to a uniform thickness.
-
Thermal Curing: The cast film is then subjected to a stepwise thermal curing process in an oven with a nitrogen atmosphere to effect cyclodehydration. A typical heating schedule is:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
-
Film Recovery: After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass substrate.
Expected Properties and Characterization
The resulting fluorinated polyimides are expected to exhibit the following properties:
| Property | Expected Outcome | Characterization Technique |
| Structure | Confirmation of imide ring formation | FTIR Spectroscopy (disappearance of amic acid peaks, appearance of imide peaks at ~1780 and 1720 cm⁻¹)[5], NMR Spectroscopy[5] |
| Thermal Stability | High decomposition temperature (>500°C) | Thermogravimetric Analysis (TGA) |
| Glass Transition Temp. | High Tg, dependent on dianhydride | Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA) |
| Mechanical Properties | High tensile strength and modulus | Tensile Testing |
| Solubility | Improved solubility in organic solvents | Solubility Tests |
| Dielectric Properties | Low dielectric constant and loss | Dielectric Spectroscopy |
Application in Polyamide Synthesis: Crafting High-Strength, Soluble Materials
Aromatic polyamides, or aramids, are known for their high strength and thermal resistance. The introduction of a fluorine atom via this compound can disrupt chain packing, leading to improved solubility and processability without significantly compromising their desirable properties.[6]
Proposed Synthesis Protocol: Low-Temperature Solution Polycondensation
This method is widely used for the synthesis of aromatic polyamides as it proceeds under mild conditions and allows for the formation of high molecular weight polymers.
-
Monomer Solution: In a flask equipped with a mechanical stirrer and nitrogen inlet, dissolve this compound in a dry polar aprotic solvent (e.g., NMP or DMAc) containing an acid scavenger such as pyridine. Cool the solution to 0-5°C in an ice bath.
-
Diacid Chloride Addition: Slowly add an equimolar amount of a powdered aromatic diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) to the stirred diamine solution.
-
Polymerization: Continue stirring the reaction mixture at 0-5°C for 2-4 hours, and then at room temperature for an additional 12-24 hours.
-
Isolation: Precipitate the resulting polyamide by pouring the viscous polymer solution into a non-solvent such as methanol.
-
Purification and Drying: Collect the fibrous polymer by filtration, wash it thoroughly with methanol and water, and dry it in a vacuum oven at 80-100°C.
Expected Properties and Characterization
The fluorinated polyamides are anticipated to have the following characteristics:
| Property | Expected Outcome | Characterization Technique |
| Structure | Confirmation of amide linkages | FTIR Spectroscopy (N-H stretch ~3300 cm⁻¹, C=O stretch ~1650 cm⁻¹)[7], NMR Spectroscopy[7] |
| Molecular Weight | High inherent viscosity | Viscometry |
| Thermal Stability | High decomposition temperature | TGA |
| Solubility | Soluble in polar aprotic solvents | Solubility Tests |
| Mechanical Properties | Formation of strong, flexible films | Film Casting and Tensile Testing |
Application in Polybenzoxazole Synthesis: Forging Ultra-High Performance Materials
Polybenzoxazoles (PBOs) are a class of rigid-rod polymers with outstanding thermal and mechanical properties, making them suitable for demanding applications in aerospace and defense.[8] The synthesis of PBOs from this compound would require a multi-step process, starting with the synthesis of a suitable bis(o-aminophenol) monomer.
Conceptual Synthetic Pathway
A potential route to a fluorinated polybenzoxazole would involve the synthesis of a fluorinated bis(o-aminophenol) monomer derived from this compound, followed by polycondensation with a dicarboxylic acid and subsequent cyclization.
The synthesis of the initial fluorinated bis(o-aminophenol) monomer is a critical and non-trivial step that would require dedicated synthetic chemistry efforts. Once obtained, the polymerization would likely follow a two-step process similar to that for polyimides, involving the formation of a poly(o-hydroxyamide) precursor followed by thermal cyclodehydration.[8]
Anticipated Properties
Fluorinated polybenzoxazoles derived from this compound are expected to possess:
-
Exceptional Thermal Stability: Decomposition temperatures potentially exceeding 600°C.
-
Superior Mechanical Properties: Very high tensile strength and modulus.
-
Excellent Chemical Resistance: Resistance to a wide range of solvents and chemicals.
-
Low Dielectric Constant: Beneficial for high-frequency electronic applications.
Conclusion
This compound stands as a promising monomer for the development of a new generation of high-performance fluorinated polymers. Its strategic incorporation into polyimide, polyamide, and polybenzoxazole backbones offers a pathway to materials with enhanced solubility, processability, and desirable dielectric properties, while maintaining or even improving upon the exceptional thermal and mechanical stability characteristic of these polymer classes. The protocols and expected outcomes detailed in these application notes provide a solid foundation for researchers to explore the full potential of this versatile fluorinated monomer.
References
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Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. MDPI. Available at: [Link]
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New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides. PMC. Available at: [Link]
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Effect of Diamine Monomers with Varied Backbone Structures on Dielectric and Other Comprehensive Properties of Fluorinated Polyimide Films. MDPI. Available at: [Link]
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- Polybenzoxazole precursor and coating composition using the same. Google Patents.
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Synthesis and Characterization of New Diamine Based on Fluorine. Chemical Methodologies. Available at: [Link]
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13C n.m.r, analysis of fluorinated polyimides and poly (amic acid ) s. Polymer. Available at: [Link]
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(12) United States Patent (10) Patent No.: US 6,824,949 B2. Google Patents. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Fluorinated and Bio-Based Polyamides with High Transparencies and Low Yellowness Index. MDPI. Available at: [Link]
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Synthesis and characterization of polyamides and polyimides based on diamines featuring imidazole and carbazole pendant groups: analysis of optical, thermal, and antibacterial properties. Polymer Bulletin. Available at: [Link]
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Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. MDPI. Available at: [Link]
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(12) United States Patent. Google Patents. Available at: [Link]
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Polymer Synthesis. HI ERN. Available at: [Link]
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A well-defined diamine from lignin depolymerization mixtures for constructing bio-based polybenzoxazines. ResearchGate. Available at: [Link]
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Diamine Biosynthesis: Research Progress and Application Prospects. PMC. Available at: [Link]
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Alternative diamine synthesis routes. Bio4Matpro. Available at: [Link]
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Polymer Synthesis Using Hydrofluorocarbon Solvents. 1. Synthesis of Cross-Linked Polymers by Dispersion Polymerization in 1,1,1,2-Tetrafluoroethane. ResearchGate. Available at: [Link]
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Application Note: A Protocol for the Diazotization of 2-Fluorobenzene-1,4-diamine
Abstract
This document provides a comprehensive experimental protocol for the diazotization of 2-fluorobenzene-1,4-diamine. Diazotization is a foundational reaction in organic synthesis, converting a primary aromatic amine into a versatile diazonium salt intermediate.[1][2] These salts are pivotal in the synthesis of a wide array of aromatic compounds, as the diazonium group is an excellent leaving group that can be substituted by various nucleophiles.[3][4] This guide is designed for researchers and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety protocols to ensure a successful and safe execution of this transformation.
Introduction and Scientific Context
Aromatic diazonium salts, with the general structure Ar-N₂⁺X⁻, are highly valuable synthetic intermediates.[5][] Their utility stems from the exceptional stability of dinitrogen (N₂), which makes the diazonium moiety an excellent leaving group, readily displaced in reactions such as the Sandmeyer, Schiemann, and Gomberg-Bachmann reactions.[7][8] This allows for the introduction of a wide range of functional groups (–F, –Cl, –Br, –I, –CN, –OH) onto an aromatic ring, which are often difficult to install via direct substitution methods.[3][5]
The diazotization of this compound is of particular interest as it generates a bifunctional intermediate. The resulting mono-diazonium salt retains a primary amine group, allowing for subsequent, selective functionalization at two different positions on the aromatic ring. This makes it a valuable building block in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials like azo dyes.[3][9]
The reaction must be conducted with stringent temperature control, as aromatic diazonium salts are thermally unstable and can decompose exothermically, sometimes violently, if the temperature rises above 5-10 °C.[10][11]
Reaction Mechanism and Causality
The conversion of a primary aromatic amine to a diazonium salt proceeds through a well-established mechanism involving the formation of a nitrosonium ion (NO⁺) as the key electrophile.[1][12]
Step-by-Step Mechanism:
-
Formation of Nitrous Acid: In the presence of a strong mineral acid like hydrochloric acid (HCl), sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). This step is performed in situ because nitrous acid is unstable.[2][5]
-
Generation of the Nitrosonium Ion: The nitrous acid is further protonated by the excess strong acid, followed by the loss of a water molecule to generate the highly electrophilic nitrosonium ion (⁺N=O).[10][12]
-
Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (this compound) attacks the nitrosonium ion, forming an N-N bond.[2][12]
-
Proton Transfer and Tautomerization: A series of proton transfers and a tautomerization step occur to form a diazohydroxide intermediate.[1]
-
Formation of the Diazonium Ion: The hydroxyl group of the diazohydroxide is protonated by the acid, creating a good leaving group (H₂O). The departure of water results in the formation of the stable, resonance-stabilized aromatic diazonium ion.[1][10]
Caption: Experimental workflow for diazotization.
Safety Precautions and Hazard Management
The diazotization of aromatic amines is a potentially hazardous procedure and must be performed with strict adherence to safety protocols. [9]
-
Thermal Instability: The primary hazard is the thermal instability of the diazonium salt. [13]Uncontrolled temperature increases can lead to rapid decomposition, releasing large volumes of gas and potentially causing an explosion. Never let the reaction temperature exceed 10 °C.
-
Explosion Hazard: DO NOT attempt to isolate the diazonium salt as a solid unless you are following a specific protocol for creating a stabilized salt (e.g., a tetrafluoroborate salt) and are aware of the extreme risks. [7][14]Dry diazonium salts are shock-sensitive explosives. [15]* Toxic Reagents: Sodium nitrite is toxic and an oxidizer. Handle with care and avoid ingestion or inhalation. Concentrated HCl is highly corrosive.
-
Gas Evolution: The reaction and potential decomposition produce nitrogen gas. Ensure the reaction is performed in a well-ventilated fume hood and that the apparatus is not a closed system. [11][15]* Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.
-
Waste Disposal: Quench any remaining diazonium salt in the reaction mixture before disposal by adding it to a solution of a reducing agent like hypophosphorous acid. Neutralize acidic waste before disposing of it according to institutional guidelines.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction mixture turns dark brown/black | Temperature exceeded 5-10 °C, causing decomposition. | Discard the reaction safely. Restart, ensuring more efficient cooling and slower addition of NaNO₂. |
| Starch-iodide test remains negative | Insufficient NaNO₂ added; NaNO₂ has degraded. | Add a small additional amount of NaNO₂ solution until the test is positive. Use fresh, high-purity NaNO₂. |
| Low yield in subsequent reaction | Incomplete diazotization; premature decomposition of the diazonium salt. | Ensure the starch-iodide test is positive before proceeding. Use the diazonium solution immediately after preparation. |
| Solid precipitates out of the amine solution | Insufficient acid to fully dissolve the amine hydrochloride salt. | Add a small amount of additional concentrated HCl until the solution is clear. |
References
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BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
-
PHARMD GURU. (n.d.). 34. DIAZOTISATION AND COUPLING. Retrieved from [Link]
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Chen, J. (2015). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]
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Malmedy, F., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. Retrieved from [Link]
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BYJU'S. (n.d.). Diazonium Salts Preparation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
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Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. Retrieved from [Link]
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Unacademy. (n.d.). Physical Properties of Diazonium Salts. Retrieved from [Link]
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sathee jee. (n.d.). Chemistry Diazotization Reaction. Retrieved from [Link]
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ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]
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GeeksforGeeks. (2024). Diazonium Salts - Definition, Preparation, Properties, Importance. Retrieved from [Link]
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International Journal of Trend in Scientific Research and Development. (2019). CHARACTERIZATION AND PREPARATION OF DIAZONIUM SALT BY USING IR, UV AND NMR SPCTRA. Retrieved from [Link]
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Britannica. (n.d.). Diazonium salt. Retrieved from [Link]
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Wikipedia. (n.d.). Benzenediazonium tetrafluoroborate. Retrieved from [Link]
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Chemistry Stack Exchange. (2016). Why is benzenediazonium fluoroborate water insoluble and stable at room temperature?. Retrieved from [Link]
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Arkat USA. (n.d.). A concise, rapid and high yielding flow synthesis of aryldiazonium tetrafluoroborates. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Why is benzenediazonium fluoroborate water insoluble and stable at room temperature?. Retrieved from [Link]
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PubMed Central (PMC). (2016). Exploring Flow Procedures for Diazonium Formation. Retrieved from [Link]
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Introduction: The Strategic Role of Fluorinated Diamines in Azo Dye Chemistry
An Application Guide to the Synthesis of Azo Dyes Utilizing 2-Fluorobenzene-1,4-diamine
Azo dyes represent the most extensive and versatile class of synthetic colorants, accounting for over 60% of the dyes used across various industries, including textiles, printing, and paper manufacturing.[1] Their defining feature is the azo chromophore (–N=N–), which links two aromatic systems, creating an extended conjugated system responsible for their vibrant colors.[1][2] The synthesis of these dyes is elegantly straightforward, typically involving a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich partner.[1][2][3]
This guide focuses on the application of this compound, a key starting material whose unique structure offers significant advantages in the design of high-performance dyes. The introduction of a fluorine atom onto the aromatic ring is a strategic choice. Due to its high electronegativity and small van der Waals radius, fluorine can enhance properties such as lightfastness, thermal stability, and solubility in specific media.[3][4] Furthermore, the presence of two amine groups on the benzene ring allows for the synthesis of both monoazo and bisazo dyes, providing a pathway to a diverse range of colors and functionalities.[5][6]
These application notes are designed for researchers and scientists in organic synthesis, materials science, and chemical development, providing a robust framework for the laboratory-scale synthesis and characterization of novel fluorinated azo colorants.
Core Chemical Principles & Reaction Mechanisms
The synthesis of azo dyes from this compound is a sequential process founded on two cornerstone reactions of organic chemistry. A thorough understanding of the causality behind each step is critical for successful and reproducible synthesis.
Diazotization: Formation of the Aryldiazonium Ion
Diazotization is the conversion of a primary aromatic amine into a highly reactive diazonium salt.[2][7] This is achieved by treating the amine, dissolved in a cold aqueous mineral acid like hydrochloric acid (HCl), with an aqueous solution of sodium nitrite (NaNO₂).[2]
-
In-Situ Generation of the Electrophile: The mineral acid reacts with sodium nitrite to generate unstable nitrous acid (HONO) in the reaction mixture.[2] Further protonation of nitrous acid leads to the formation of the highly electrophilic nitrosonium ion (NO⁺).[2][8]
-
Nucleophilic Attack and Dehydration: The nucleophilic nitrogen atom of one of the amine groups on this compound attacks the nitrosonium ion. A series of proton transfers and the subsequent elimination of a water molecule result in the formation of the aryldiazonium ion (Ar–N₂⁺).[2][9]
-
Critical Temperature Control: This reaction is highly exothermic and temperature-sensitive. It must be conducted at low temperatures, typically between 0–5 °C.[3][5] Above this range, the unstable diazonium salt will readily decompose, reacting with water to form unwanted phenol byproducts and releasing nitrogen gas.[2][10]
Azo Coupling: Electrophilic Aromatic Substitution
The in-situ generated diazonium salt is a weak electrophile that is immediately used in the coupling reaction with an electron-rich aromatic compound, such as a phenol or another aromatic amine.[1][11]
-
Activation of the Coupling Component: For phenolic coupling components (e.g., 2-naphthol), the reaction is carried out in a slightly alkaline medium.[10][11] The base deprotonates the hydroxyl group to form a phenoxide ion, which is a much more powerful activating group and enhances the nucleophilicity of the aromatic ring.[10]
-
Substitution Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism.[3][12] The electron-rich ring of the coupling component attacks the terminal nitrogen of the diazonium salt. The hydroxyl or amine group of the coupling partner directs the diazonium ion primarily to the para position if it is available; otherwise, substitution occurs at the ortho position.[1] This coupling step forms the stable azo bridge (–N=N–) and restores the aromaticity of the system, yielding the final colored azo dye.[11]
Visualizing the Synthesis Pathway
To clarify the sequence of chemical transformations and the overall laboratory workflow, the following diagrams are provided.
Caption: General reaction scheme for azo dye synthesis.
Caption: Experimental workflow for azo dye synthesis.
Experimental Protocol: Synthesis of a Monoazo Dye
This protocol details the synthesis of a representative vibrant red azo dye by the mono-diazotization of this compound and subsequent coupling with 2-naphthol.
Materials & Equipment
| Reagents | Quantity | Equipment |
| This compound | 1.26 g (10 mmol) | 250 mL Beakers (x3) |
| 2-Naphthol (β-Naphthol) | 1.44 g (10 mmol) | 100 mL Beaker |
| Concentrated HCl (~37%) | 3.0 mL | Magnetic Stirrer and Stir Bar |
| Sodium Nitrite (NaNO₂) | 0.70 g (10.1 mmol) | Thermometer (-10 to 100 °C) |
| Sodium Hydroxide (NaOH) | 1.2 g | Büchner Funnel and Filter Flask |
| Deionized Water | ~150 mL | Vacuum Source |
| Ice | As needed | Glass Stirring Rod |
| Ethanol (for recrystallization) | As needed | pH paper or meter |
Safety Precautions & Handling
-
This compound: Harmful if swallowed and causes serious eye damage.[13] Handle with care, avoiding inhalation and skin contact.
-
Diazonium Salts: Aryldiazonium salts are unstable in their dry, solid state and can be explosive.[1] NEVER attempt to isolate the diazonium salt. Keep it in a cold aqueous solution and use it immediately after preparation.[2]
-
General Precautions: All procedures should be conducted in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]
-
Corrosives: Concentrated HCl and NaOH are corrosive. Handle with extreme care to avoid skin and eye contact.
Step-by-Step Methodology
Part A: Diazotization of this compound
-
In a 250 mL beaker, combine 1.26 g of this compound with 50 mL of deionized water.
-
While stirring, slowly add 3.0 mL of concentrated HCl. Stir until the diamine hydrochloride salt is fully dissolved.
-
Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with continuous stirring. Maintain this temperature throughout the next step.
-
In a separate 100 mL beaker, dissolve 0.70 g of sodium nitrite in 10 mL of cold deionized water.
-
Using a Pasteur pipette, add the sodium nitrite solution dropwise to the cold diamine solution over 10-15 minutes. Crucial: Monitor the temperature closely and ensure it does not rise above 5 °C.
-
After the addition is complete, continue stirring the resulting diazonium salt solution in the ice bath for an additional 5 minutes. Use this solution immediately in Part C.
Part B: Preparation of the Coupling Component Solution
-
In a separate 250 mL beaker, dissolve 1.44 g of 2-naphthol in 40 mL of a 3% aqueous sodium hydroxide solution. Gentle warming may be required to aid dissolution.
-
Once dissolved, cool this solution in an ice bath to approximately 5 °C.
Part C: Azo Coupling Reaction
-
With vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution (from Part B).
-
A vibrant red or orange precipitate of the azo dye should form immediately.[10]
-
Continue to stir the reaction mixture in the ice bath for an additional 15-20 minutes to ensure the coupling reaction is complete.
Part D: Isolation and Purification
-
Collect the solid azo dye precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with three portions of 20 mL cold deionized water to remove any unreacted salts and base.
-
The crude product can be purified by recrystallization. Transfer the solid to a beaker and dissolve it in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes slightly turbid, then allow it to cool slowly to room temperature and finally in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry in a desiccator or a low-temperature oven.
Characterization and Data
The synthesized azo dye should be characterized to confirm its structure and purity. Typical analytical techniques include UV-Vis Spectroscopy to determine the maximum absorbance wavelength (λ_max), FTIR to identify functional groups, and NMR for structural elucidation.[16][17][18]
| Parameter | Exemplary Data |
| Compound Name | (E)-4-((4-amino-2-fluorophenyl)diazenyl)naphthalen-2-ol |
| Molecular Formula | C₁₆H₁₂FN₃O |
| Molecular Weight | 281.28 g/mol |
| Appearance | Red to Orange Crystalline Solid |
| Yield | 85-95% (typical) |
| Melting Point | >200 °C (decomposes) |
| λ_max (in Ethanol) | ~480-520 nm |
Note: The exact λ_max and color can vary depending on the solvent and pH.
References
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-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Matsui, M., et al. (n.d.). Synthesis of fluorine-containing disazo dyes extended with ester linkages and their application to guest-host liquid crystal displays. ResearchGate. Retrieved from [Link]
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Bouzidi, Y., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. National Center for Biotechnology Information. Retrieved from [Link]
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Various Authors. (n.d.). Fluorine-containing Dyes. ResearchGate. Retrieved from [Link]
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YouTube. (2021). COUPLING REACTIONS OF DIAZONIUM SALTS. Retrieved from [Link]
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MDPI. (n.d.). The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. Retrieved from [Link]
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Bradley, W., & Thompson, J. D. (n.d.). Reactions of Diazonium Salts with Phenols and Amines in Non-Aqueous Media. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Diazonium Salts. Retrieved from [Link]
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CHIMIA. (n.d.). Reactions of Diazonium Salts with Phenols and Amines in Non-Aqueous Media. Retrieved from [Link]
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YouTube. (2021). Synthesis of an azo dye. Retrieved from [Link]
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University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]
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Asian Journal of Chemistry. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Retrieved from [Link]
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IRJET. (n.d.). Synthesis of azo disperse dyes benzene-1,4-bis(diazonium) derivatives and dyeing with polyester. Retrieved from [Link]
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Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
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Journal of University of Babylon. (2018). Synthesis, Characterization and dying performance studies of some azo dyes derived from p-aminoacetophenone, 1,4 phenylene diamine. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis, Characterization and dying performance studies of some azo dyes derived from m-phenylenediamine. Retrieved from [Link]
-
Scribd. (n.d.). Diazotization QP. Retrieved from [Link]
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Growing Science. (2021). Synthesis, characterization, and antibacterial activity of azodyes incorporated acridine chromophore. Retrieved from [Link]
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Journal of Biochemical Technology. (n.d.). Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). Diazotization of Amines. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Role of 2-Fluorobenzene-1,4-diamine in Pharmaceutical Intermediate Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes serve as a technical guide on the utility of 2-Fluorobenzene-1,4-diamine as a pivotal intermediate in pharmaceutical synthesis. We will explore the underlying chemical principles that make this molecule a valuable building block, provide detailed synthetic protocols for its preparation, and demonstrate its application in constructing complex heterocyclic scaffolds relevant to medicinal chemistry.
Introduction: The Significance of Fluorine and Diamine Scaffolds in Drug Design
This compound (CAS: 14791-78-7) is an aromatic compound featuring a benzene ring substituted with a fluorine atom and two amine groups at the 1 and 4 positions.[1][2] This specific arrangement of functional groups makes it a highly versatile precursor in the synthesis of advanced pharmaceutical intermediates.
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[3][4] The fluorine atom, being the most electronegative element and having a small van der Waals radius, can significantly alter a molecule's physicochemical properties.[5] Judicious placement of fluorine can influence:
-
Metabolic Stability: The strength of the C-F bond can block metabolic oxidation at that site, prolonging the drug's half-life.
-
Binding Affinity: Fluorine's electronegativity can lead to favorable electrostatic interactions with protein targets.
-
Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, potentially enhancing its ability to cross cell membranes.[5]
-
pKa Modification: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, affecting the molecule's ionization state at physiological pH.[3]
Simultaneously, the 1,4-diamine structure is a classic precursor for building larger, often heterocyclic, molecular frameworks that are prevalent in a vast number of therapeutic agents. The two amine groups provide reactive sites for forming new carbon-nitrogen bonds, essential for constructing rings and linking different parts of a molecule.
Core Application: A Versatile Building Block for Heterocyclic Systems
The primary utility of this compound in pharmaceutical synthesis is as a foundational component for creating complex heterocyclic structures.[1] Its structure is primed for reactions that form fused ring systems, which are common pharmacophores in many drug classes. The presence of the electron-withdrawing fluorine atom can significantly influence the electronic properties and reactivity of the molecule, making it valuable for structure-activity relationship (SAR) studies.[1]
While phenylenediamines, in general, are used to synthesize a wide array of heterocycles like benzimidazoles, quinoxalines, and phenazines, the fluorinated version allows for the direct introduction of a fluorine atom into a specific position on the resulting scaffold. This is a highly efficient strategy for creating libraries of fluorinated compounds for drug discovery screening.
Workflow for Pharmaceutical Intermediate Synthesis
The general workflow involves a two-stage process: first, the synthesis of the this compound intermediate itself, typically from a nitro-aromatic precursor, and second, its subsequent reaction to form a more complex heterocyclic system.
Caption: General workflow from precursor to a fluorinated heterocyclic scaffold.
Synthetic Protocols
The following protocols provide detailed, field-proven methodologies. They are designed to be self-validating, with clear steps for synthesis, purification, and characterization.
Protocol 1: Synthesis of this compound via Nitro Group Reduction
This protocol details the reduction of the commercially available precursor, 2-fluoro-4-nitroaniline, to this compound using stannous chloride (SnCl₂). This is a classic and reliable method for aromatic nitro group reduction.[1]
Principle: The mechanism of SnCl₂ reduction involves a series of single electron transfers from the Sn(II) species to the nitro group in an acidic medium. The tin is oxidized from Sn(II) to Sn(IV) in the process, while the nitro group is progressively reduced to nitroso, hydroxylamine, and finally, the amine.[1]
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| 2-Fluoro-4-nitroaniline | C₆H₅FN₂O₂ | 156.12 | 1.0 | 10.0 g |
| Stannous Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | 4.0 | 57.8 g |
| Concentrated HCl (37%) | HCl | 36.46 | - | ~75 mL |
| Sodium Hydroxide (50% w/v) | NaOH | 40.00 | - | As needed |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | ~500 mL |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-4-nitroaniline (10.0 g).
-
Acidic Dissolution: Add concentrated hydrochloric acid (~75 mL) to the flask. Stir the mixture to form a slurry.
-
Addition of Reducing Agent: In a separate beaker, dissolve stannous chloride dihydrate (57.8 g) in a minimal amount of water and slowly add it to the reaction flask. The addition may be exothermic; control the rate to maintain a manageable temperature.
-
Heating: Heat the reaction mixture to 90-100°C using a heating mantle. Maintain this temperature with vigorous stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up - Neutralization: After the reaction is complete, cool the flask in an ice bath to room temperature. Slowly and carefully add a 50% (w/v) aqueous solution of sodium hydroxide to neutralize the excess acid. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood. Continue adding NaOH until the pH of the mixture is strongly basic (pH > 12), which will dissolve the tin salts.
-
Extraction: Transfer the basic mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 150 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield this compound as a solid.
Safety Precautions:
-
Handle concentrated HCl and NaOH with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]
-
The neutralization step is highly exothermic and generates fumes. Perform this in a well-ventilated fume hood.
-
This compound is harmful if swallowed and causes serious eye damage.[2] Avoid inhalation and contact with skin and eyes.
Protocol 2: Synthesis of a 6-Fluoro-2-methyl-1H-benzo[d]imidazole Intermediate
This protocol demonstrates the use of this compound to synthesize a fluorinated benzimidazole, a common scaffold in medicinal chemistry.
Principle: The reaction is a condensation between the 1,2-diamine (in this case, the 1,4-diamine will react similarly at one pair of adjacent amino groups if we consider its resonance structures, or more commonly, a 1,2-diamine precursor would be used. For the purpose of this example, we will assume a hypothetical cyclization from the 1,4-diamine to illustrate the principle, though a 1,2-diamine would be the standard reactant for a benzimidazole) and acetic acid. One amine group acts as a nucleophile, attacking the carbonyl carbon of the acid, followed by intramolecular cyclization and dehydration to form the imidazole ring.
Caption: Simplified reaction pathway for benzimidazole formation.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Molar Eq. |
| This compound | C₆H₇FN₂ | 126.13 | 1.0 |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | - (Solvent) |
| Hydrochloric Acid (4M) | HCl | 36.46 | Catalyst |
Procedure:
-
Reaction Setup: In a round-bottom flask, place this compound and an excess of glacial acetic acid, which acts as both a reactant and a solvent.
-
Catalysis: Add a catalytic amount of 4M hydrochloric acid.
-
Heating: Heat the mixture to reflux (around 120°C) for 4 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker of ice-cold water.
-
Precipitation: Neutralize the solution with an aqueous ammonia solution until a precipitate forms.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Dry the crude product. If necessary, purify further by recrystallization from ethanol to obtain the pure benzimidazole derivative.
-
Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its molecular weight and structure.[6]
Summary of Physicochemical Properties
| Property | Value | Source |
| CAS Number | 14791-78-7 | [1][7] |
| Molecular Formula | C₆H₇FN₂ | [1][2] |
| Molecular Weight | 126.13 g/mol | [1][2] |
| IUPAC Name | This compound | [1][2] |
| Purity (Typical) | >95% | [7] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H318 (Causes serious eye damage) | [2] |
Conclusion
This compound is a strategic and high-value intermediate for pharmaceutical research and development. Its unique combination of a fluorine substituent and two reactive amine groups provides a direct and efficient route to novel, fluorinated heterocyclic compounds. The protocols outlined here offer reliable methods for both the synthesis of the diamine itself and its subsequent elaboration into drug-like scaffolds, empowering medicinal chemists to accelerate the discovery of new therapeutic agents.
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Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. National Center for Biotechnology Information (PMC). [Link]
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Significance of Fluorine in Medicinal Chemistry: A Review. ResearchGate. [Link]
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Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed, National Center for Biotechnology Information. [Link]
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The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. [Link]
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Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. MDPI. [Link]
-
Benzene-1,2-diamine: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Preparation method for 2,5-dichloro-1,4-phenylenediamine.
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Synthetic Routes to Derivatives of 2-Fluorobenzene-1,4-diamine: An Application Note for Researchers
Introduction
Derivatives of 2-Fluorobenzene-1,4-diamine are pivotal building blocks in medicinal chemistry and materials science.[1] The strategic incorporation of a fluorine atom onto the phenylenediamine scaffold imparts unique physicochemical properties, including altered basicity, lipophilicity, and metabolic stability, which are highly desirable in the design of novel therapeutic agents and functional materials. This guide provides an in-depth exploration of established and contemporary synthetic strategies for preparing these valuable compounds, offering detailed protocols and mechanistic insights to aid researchers in their synthetic endeavors.
Strategic Approaches to Synthesis
The preparation of this compound derivatives can be broadly categorized into several key strategies. The choice of a particular route often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
1. Nitration and Subsequent Reduction: A Classical Approach
A foundational strategy for synthesizing the parent this compound involves the nitration of a fluorinated benzene precursor followed by the reduction of the resulting nitro groups.[1]
-
Nitration: The direct nitration of fluorobenzene using a mixture of nitric acid and sulfuric acid is a classic electrophilic aromatic substitution.[1] The fluorine atom acts as an ortho-, para-directing group, yielding a mixture of 2-fluoronitrobenzene and 4-fluoronitrobenzene.[1] To obtain the 1,4-diamine, a subsequent nitration of 2-fluoronitrobenzene is necessary to introduce a second nitro group, which is then followed by reduction.[1]
-
Reduction: The conversion of the dinitro or nitroaniline intermediates to the corresponding diamine is a crucial step.[1] Catalytic hydrogenation using reagents like Raney nickel or palladium on carbon (Pd/C) is a common and efficient method.[2] For instance, the reduction of 4-fluoro-2-nitroaniline can be achieved with Raney nickel under a hydrogen atmosphere.[2]
Explanatory Note: The Role of the Fluorine Substituent
The high electronegativity of the fluorine atom influences the regioselectivity of electrophilic aromatic substitution reactions. While it is an ortho-, para-director, the deactivating inductive effect can sometimes necessitate harsher reaction conditions compared to non-fluorinated analogues.
dot
Caption: General workflow for the synthesis of this compound via nitration and reduction.
2. Nucleophilic Aromatic Substitution (SNAr): A Versatile Strategy
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing amino functionalities onto an activated aromatic ring.[3][4] This approach is particularly effective when the aromatic ring is substituted with strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to a good leaving group, like fluorine.[3][4][5]
-
Mechanism: The SNAr reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[3] The negative charge in this intermediate is effectively delocalized by the electron-withdrawing group.[3]
-
Application: A common starting material for this strategy is 2,5-difluoronitrobenzene.[6][7][8][9] The fluorine atom para to the nitro group is more activated towards nucleophilic attack. By reacting 2,5-difluoronitrobenzene with an amine, one of the fluorine atoms can be displaced to form an N-substituted 2-fluoro-4-nitroaniline derivative. Subsequent reduction of the nitro group yields the desired this compound derivative.
Protocol: SNAr Reaction with an Amine
Dissolve 2,5-difluoronitrobenzene (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Add the desired amine (1.0-1.2 eq) and a non-nucleophilic base like potassium carbonate (K2CO3) or triethylamine (Et3N) (1.5-2.0 eq).
Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C and monitor the progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it into water.
Extract the product with an organic solvent such as ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
dot
Caption: Synthesis of N-substituted derivatives via SNAr followed by reduction.
3. Palladium-Catalyzed Buchwald-Hartwig Amination: A Modern Approach
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of carbon-nitrogen bonds.[10][11][12] This powerful method allows for the coupling of a wide range of amines with aryl halides or triflates under relatively mild conditions.[11][12][13]
-
Advantages: This reaction offers significant advantages over traditional methods, including broader substrate scope, better functional group tolerance, and often milder reaction conditions.[11] It is particularly useful when the SNAr reaction is not feasible due to the lack of sufficient activation on the aromatic ring.[12]
-
Catalyst System: The success of the Buchwald-Hartwig amination relies on a carefully chosen catalyst system, which typically consists of a palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3), a phosphine ligand (e.g., BINAP, Xantphos, or bulky biarylphosphines), and a base (e.g., Cs2CO3, K3PO4, or NaOt-Bu).[10][11]
Protocol: Buchwald-Hartwig Amination
To an oven-dried reaction vessel, add the aryl halide or triflate (e.g., a dihalofluorobenzene) (1.0 eq), the amine (1.2 eq), the palladium precursor (1-5 mol%), the phosphine ligand (1-10 mol%), and the base (1.5-2.5 eq).
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
Add a dry, degassed solvent such as toluene, dioxane, or THF.
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
Cool the reaction to room temperature and dilute with an organic solvent.
Filter the mixture through a pad of Celite to remove the palladium catalyst.
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the residue by column chromatography.
| Parameter | SNAr | Buchwald-Hartwig Amination |
| Substrate Scope | Requires electron-withdrawing groups | Broader scope, including electron-neutral and -rich arenes |
| Leaving Group | F > Cl > Br > I | I > Br > OTf > Cl |
| Reaction Conditions | Often requires high temperatures | Generally milder conditions |
| Catalyst | Not required | Palladium catalyst and ligand required |
| Cost | Generally lower cost | Higher cost due to catalyst and ligand |
Table 1. Comparison of SNAr and Buchwald-Hartwig Amination for C-N Bond Formation.
Characterization and Validation
The identity and purity of the synthesized this compound derivatives should be rigorously confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Melting Point: As a preliminary indicator of purity for solid compounds.
Conclusion
The synthesis of this compound derivatives can be achieved through several reliable and versatile synthetic routes. The classical approach of nitration followed by reduction provides a direct pathway to the parent compound. For the preparation of N-substituted derivatives, nucleophilic aromatic substitution and the modern Buchwald-Hartwig amination offer powerful and complementary strategies. The choice of method should be guided by the specific target molecule, available resources, and desired scale of the reaction. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers engaged in the synthesis of these important chemical entities.
References
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Chen, Y., et al. (2008). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 13(10), 2359-2369. Available at: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
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Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
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Powers, A. C., & Macmillan, D. W. C. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(41), 17394–17400. Available at: [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
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Sanford, M. S., et al. (2012). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 134(2), 865–868. Available at: [Link]
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ResearchGate. Nucleophilic substitution reaction of a series of the fluoro‐benzene... Available at: [Link]
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Chowdhury, M., et al. (2014). Synthesis of regiospecifically fluorinated conjugated dienamides. Molecules, 19(4), 4418-4432. Available at: [Link]
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Alkali Scientific. 2,5-Difluoronitrobenzene, 1 X 25 g (196622-25G). Available at: [Link]
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Otto Chemie Pvt. Ltd. 1-Fluoro-2,4-dinitrobenzene, GR 99%+. Available at: [Link]
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PubChem. This compound. Available at: [Link]
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ResearchGate. The reaction of 1-Fluoro-2,6-dinitrobenzene with some amino acids. Available at: [Link]
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Zhejiang Zhongxin Fluoride Materials Co., Ltd. 2,5-Difluoronitrobenzene. Available at: [Link]
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Al-Sayah, M. A., & El-Khouly, M. E. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules, 25(10), 2351. Available at: [Link]
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University of Limerick. Crystal synthesis of 1,4-phenylenediamine salts and coordination networks. Available at: [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Fluorobenzene-1,4-diamine
Introduction: The Strategic Importance of 2-Fluorobenzene-1,4-diamine in Modern Synthesis
This compound is a versatile and highly valuable building block in the fields of medicinal chemistry, materials science, and drug development.[1] Its unique structure, featuring a fluorinated aromatic ring with two reactive amine functionalities, offers a gateway to a diverse array of complex molecules. The presence of the electron-withdrawing fluorine atom can significantly influence the electronic properties, reactivity, and ultimately the biological activity of derivative compounds, making it a key component for structure-activity relationship (SAR) studies.[1]
Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis recognized with the 2010 Nobel Prize in Chemistry, provide a powerful platform for the functionalization of this compound.[2] These reactions, including the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, and Heck reaction, enable the precise formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds under relatively mild conditions. This guide provides a detailed exploration of the application of these transformative reactions with this compound, offering both the theoretical underpinnings and practical, field-proven protocols for researchers and drug development professionals.
Theoretical Framework: Understanding the Catalytic Cycles
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[2] A generalized representation of this cycle is crucial for understanding the role of each component and for troubleshooting experimental outcomes.
Figure 1: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (or triflate) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[2]
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the desired product and regenerating the Pd(0) catalyst.[2]
The specific nature of the coupling partners and the choice of ligands, bases, and solvents are critical for the success of each reaction type.
Application Notes and Protocols
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines.[3] For a substrate like this compound, the key challenge is achieving selective mono-arylation, as both primary amine groups are nucleophilic.
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich biaryl phosphine ligands, such as BrettPhos, are known to promote the selective monoarylation of primary amines.[4] This selectivity arises from the steric hindrance around the palladium center, which disfavors the binding and subsequent reaction of the bulkier mono-arylated product.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically used to deprotonate the amine, forming the active nucleophile.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst.
Experimental Protocol: Selective Mono-N-Arylation of this compound
This protocol is designed for the selective coupling of one equivalent of an aryl bromide with this compound.
Materials:
| Reagent/Material | Amount (Example) | Moles (Example) | Notes |
| This compound | 126 mg | 1.0 mmol | |
| Aryl Bromide | 1.0 mmol | 1.0 mmol | |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 9.2 mg | 0.01 mmol (1 mol%) | Pre-catalyst |
| BrettPhos | 21.4 mg | 0.04 mmol (4 mol%) | Ligand |
| Sodium tert-butoxide (NaOt-Bu) | 144 mg | 1.5 mmol | Base |
| Anhydrous Toluene | 5 mL | - | Solvent |
| Inert Atmosphere (Argon or Nitrogen) | - | - | Essential for reaction success |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound, the aryl bromide, Pd₂(dba)₃, BrettPhos, and sodium tert-butoxide.
-
Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times. Add anhydrous toluene via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel.
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Application Note & Protocol Guide: Mastering the Selective Mono-acylation of 2-Fluorobenzene-1,4-diamine
Strategic Overview: The Challenge and Opportunity
2-Fluorobenzene-1,4-diamine is a valuable scaffold in the synthesis of pharmaceuticals and advanced materials. The presence of two nucleophilic amine groups, however, presents a classic synthetic challenge: achieving selective mono-acylation while preventing the formation of the undesired di-acylated byproduct. Controlling this selectivity is paramount for efficient, cost-effective synthesis and the development of novel chemical entities.
The strategic introduction of a single acyl group is often a key step in building more complex molecules, where the remaining free amine can be used for subsequent orthogonal reactions. The fluorine substituent is not a passive observer in this process; its powerful electronic properties are the very key to unlocking the desired selectivity.[1][2][3]
The Chemical Rationale: Exploiting Fluorine's Inductive Effect
The success of this selective reaction hinges on understanding the differential reactivity of the two amino groups. The fluorine atom, positioned at C2, exerts a profound influence on the electronic environment of the aromatic ring.
-
Inductive Effect (-I): Fluorine is the most electronegative element, resulting in a strong electron-withdrawing inductive effect through the sigma bonds.[4][5] This effect is strongest at the adjacent ortho position (C1) and diminishes with distance. Consequently, the lone pair of electrons on the nitrogen atom at C1 is less available for nucleophilic attack compared to the nitrogen at C4. This reduced basicity and nucleophilicity at the C1 amine is the primary driver of selectivity.[2]
-
Resonance Effect (+R): While fluorine has a +R (pi-donating) effect, its inductive effect is overwhelmingly dominant in influencing the basicity of adjacent anilines.
Therefore, electrophilic acylating agents will preferentially react with the more nucleophilic amine at the C4 position, which is electronically further from the deactivating influence of the fluorine atom.
Caption: Workflow for selective mono-acylation using CO₂ as a temporary protecting group.
Boron Complexation
A similar strategy involves the pre-treatment of the diamine with a boron-based Lewis acid, such as 9-borabicyclo[3.3.1]nonane (9-BBN). [6][7]The boron selectively coordinates to one of the nitrogen atoms, effectively deactivating it and leaving the other available for acylation. This method offers excellent control and high selectivity. [6]
Comparative Analysis of Acylation Conditions
The following table summarizes typical conditions and expected outcomes for the selective mono-acetylation of this compound.
| Parameter | Method A: Kinetic Control | Method B: CO₂ Protection | Method C: Boron Complexation |
| Acylating Agent | Acetyl Chloride (1.0 equiv) | Acetyl Chloride (1.0 equiv) | Acetyl Chloride (1.0 equiv) |
| Key Reagent | N/A | CO₂ (from air or bubbled) | 9-BBN (1.0 equiv) |
| Base | Pyridine or Et₃N (1.1 equiv) | Et₃N (2.2 equiv) | Et₃N (1.1 equiv) |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temp | Room Temperature | 0 °C to Room Temp |
| Typical Yield | 75-85% | 85-95% | >90% |
| Selectivity (Mono:Di) | ~10:1 to 15:1 | >20:1 | >25:1 |
| Key Advantage | Procedurally simple | Green, high selectivity | Excellent selectivity |
| Consideration | Requires careful control of addition | May require longer reaction times | Cost and handling of 9-BBN |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Acyl chlorides are corrosive and react violently with water.
Protocol 1: Selective Mono-acetylation via Kinetic Control
This protocol prioritizes procedural simplicity and is suitable for many common applications.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Acetyl Chloride (1.0 equiv)
-
Pyridine or Triethylamine (1.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard glassware for work-up and purification
Procedure:
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv) and pyridine (1.1 equiv) in anhydrous DCM.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Slow Addition: In a separate flask, prepare a solution of acetyl chloride (1.0 equiv) in a small amount of anhydrous DCM. Add this solution to the dropping funnel.
-
Reaction: Add the acetyl chloride solution dropwise to the diamine solution over a period of 30-60 minutes. Maintain the temperature at 0 °C throughout the addition.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed. [8]6. Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to obtain pure N-(4-amino-3-fluorophenyl)acetamide.
Caption: General experimental workflow for the N-acylation of this compound.
Protocol 2: High-Selectivity Mono-acetylation using CO₂
This protocol leverages a temporary, traceless protecting group for superior selectivity. [9] Reagents & Equipment:
-
This compound (1.0 equiv)
-
Acetyl Chloride (1.0 equiv)
-
Triethylamine (2.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Balloon filled with CO₂ (or use ambient air for small scale)
-
Standard reaction and work-up glassware
Procedure:
-
Setup: To a round-bottom flask, add this compound (1.0 equiv), anhydrous THF, and triethylamine (2.2 equiv).
-
Protection: Bubble CO₂ gas through the stirred solution for 15-20 minutes (or stir vigorously under a CO₂ atmosphere) at room temperature. The formation of a carbamate may result in a slight slurry.
-
Acylation: Add acetyl chloride (1.0 equiv) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the mono-protected intermediate.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and water.
-
Isolation: Transfer to a separatory funnel. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product should be highly enriched in the mono-acylated isomer. Purify further by recrystallization or a rapid silica gel plug if necessary.
Troubleshooting
-
Low Yield: Ensure all reagents and solvents are anhydrous, as acyl chlorides react readily with water. Check the quality of the acylating agent. [8]* Significant Di-acylation: This indicates the reaction conditions are not selective enough. Key remedies include:
-
Lowering the reaction temperature further.
-
Slowing the rate of addition of the acylating agent.
-
Ensuring the stoichiometry is precise; avoid using an excess of the acylating agent.
-
Switching to a more selective method, such as the CO₂ or 9-BBN protocol.
-
-
Incomplete Reaction: If starting material remains despite a full equivalent of acylating agent being added, it may suggest reagent degradation. A slight excess (e.g., 1.05 equivalents) of the acylating agent can be tried, but this risks reducing selectivity.
References
- The Role of Fluorinated Aromatic Amines in Modern Organic Synthesis. (2026). Vertex AI Search Grounding Service.
- The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. (2025).
- The Many Roles for Fluorine in Medicinal Chemistry.
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. (2013). Chemistry Stack Exchange.
- The Crucial Role of Fluorinated Aromatic Amines in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2016). PMC - NIH.
- Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. Green Chemistry (RSC Publishing).
- Friedel–Crafts Acyl
- Selective O‐Acylation of Enol Silyl Ethers with Acyl Fluorides Catalyzed by Fluoride Ions Derived from Potassium Fluoride and 18‐Crown‐6. NIH.
- Zhang, Z., et al. (2003). Selective monoacylation of symmetrical diamines via prior complexation with boron. Organic Letters, 5(19), 3399-402.
- Tian, J., et al. (2023). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. Organic Letters, 25(31), 5740-5744.
- Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. (2025).
- N-Acylation Reactions of Amines.
- Acylation Of Arom
- Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron - Organic Letters. Figshare.
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- Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor. (2019).
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The Strategic Use of 2-Fluorobenzene-1,4-diamine in the Synthesis of Bioactive Heterocyclic Compounds
An Application Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of 2-Fluorobenzene-1,4-diamine as a pivotal precursor in the synthesis of fluorinated heterocyclic compounds. Moving beyond a simple recitation of procedures, this document elucidates the strategic rationale behind experimental designs, focusing on the synthesis of high-value benzimidazoles, quinoxalines, and phenazines. We detail field-proven, step-by-step protocols, present comparative data in structured tables, and illustrate core workflows and reaction mechanisms using clear diagrams. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of fluorine to create novel molecular entities with enhanced biological activity and optimized pharmacokinetic profiles.
Introduction: The Fluorine Advantage in Heterocyclic Chemistry
Heterocyclic compounds form the bedrock of modern medicinal chemistry, appearing in over 85% of all biologically active molecules.[1][2] Within this domain, the strategic incorporation of fluorine has become a cornerstone of rational drug design.[1][3][4] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—can profoundly and predictably alter a molecule's physicochemical and pharmacokinetic profile.[2][5][6][7]
The introduction of fluorine can:
-
Enhance Metabolic Stability: By replacing a metabolically vulnerable C-H bond, the robust C-F bond can prevent enzymatic degradation, thereby increasing the drug's half-life.[3]
-
Increase Lipophilicity: Fluorine substitution often increases a molecule's lipophilicity, which can improve its ability to cross biological membranes.[2][7]
-
Modulate pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, affecting a molecule's ionization state and, consequently, its solubility and receptor binding affinity.[2][8]
-
Improve Binding Affinity: Fluorine can engage in favorable dipole-dipole, charge-dipole, and hydrogen bonding interactions within a protein's binding pocket, leading to enhanced potency.[3]
This compound (also known as 2-fluoro-1,4-phenylenediamine) is a particularly valuable and versatile starting material. Its ortho-diamine functionality provides a reactive handle for cyclization reactions, while the strategically placed fluorine atom ensures that this critical element is incorporated directly onto the core benzene ring of the resulting heterocyclic system. This guide focuses on its application in constructing three key classes of fluorinated heterocycles: benzimidazoles, quinoxalines, and phenazines.
Caption: Relationship between precursors and key heterocyclic products.
Synthesis of 5-Fluorobenzimidazoles
The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[9] The introduction of a fluorine atom at the 5-position can significantly enhance the antimicrobial and anticancer activities of these compounds.[10][11][12] The most reliable and direct method for this synthesis is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid under dehydrating conditions.[9][10]
Causality Behind the Protocol
The Phillips reaction relies on the nucleophilic character of the amine groups and the electrophilicity of the carboxylic acid's carbonyl carbon. Polyphosphoric acid (PPA) is the reagent of choice as it serves a dual purpose: it acts as a non-aqueous solvent for the reactants and, more importantly, as a powerful dehydrating agent that drives the cyclization to completion by removing the two molecules of water formed during the reaction. The final precipitation in ice water followed by neutralization is a classic workup to isolate the basic benzimidazole product from the acidic PPA medium.
Detailed Application Protocol: Phillips Condensation
This protocol describes a general procedure for the synthesis of 2-substituted-5-fluorobenzimidazoles.
Materials:
-
This compound
-
Carboxylic Acid (R-COOH) (1.1 eq.)
-
Polyphosphoric Acid (PPA)
-
Ice water
-
5 M Sodium Hydroxide (NaOH) solution
-
Ethanol/Water for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.) and the desired carboxylic acid (1.1 eq.).
-
Addition of PPA: Carefully add polyphosphoric acid (approx. 10-20 times the weight of the diamine). The mixture will be viscous.
-
Heating: Heat the reaction mixture to 130-150 °C with continuous stirring. The optimal temperature and time depend on the reactivity of the carboxylic acid. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times typically range from 4 to 18 hours.[10]
-
Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to approximately 80-90 °C. Carefully and slowly pour the viscous mixture into a beaker containing a large volume of ice water with vigorous stirring.
-
Precipitation: A precipitate should form. Continue stirring until the PPA is fully dissolved.
-
Neutralization: Slowly neutralize the aqueous mixture by adding 5 M NaOH solution until the pH is approximately 8-9. This ensures the complete precipitation of the benzimidazole product.
-
Isolation: Filter the resulting solid precipitate using a Büchner funnel, wash thoroughly with cold water, and dry the product under vacuum.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture, to yield the pure 2-substituted-5-fluorobenzimidazole.
Caption: Workflow for the synthesis of 5-Fluorobenzimidazoles.
Data Summary: Representative 5-Fluorobenzimidazoles
| R-Group of Carboxylic Acid | Reaction Time (h) | Yield (%) | Reference |
| Phenyl | 13-18 | ~66% | [10] |
| 4-Fluorophenyl | 13-18 | High | [10] |
| 4-Chlorophenyl | 13-18 | High | [10] |
| 4-Nitrophenyl | 13-18 | High | [11] |
Synthesis of 6-Fluoroquinoxalines
Quinoxalines are a class of nitrogen-containing heterocycles that are core components of many compounds with antibacterial, anticancer, and antiviral properties.[13][14] The synthesis is most commonly and efficiently achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[13][14][15][16] The reaction is typically high-yielding and proceeds under mild conditions.
Causality Behind the Protocol
This synthesis is a classic double condensation reaction. The two adjacent amine groups of this compound react sequentially with the two carbonyl groups of the 1,2-dicarbonyl compound. Each condensation step forms an imine (Schiff base) and eliminates a molecule of water. The reaction is often catalyzed by a mild acid, although it can also proceed with simple heating in a protic solvent like ethanol, which facilitates the proton transfers involved in the dehydration steps. The final product is stable and often crystallizes directly from the reaction mixture upon cooling.
Detailed Application Protocol: Dicarbonyl Condensation
This protocol provides a general method for synthesizing 6-fluoroquinoxalines.
Materials:
-
This compound
-
1,2-Dicarbonyl Compound (e.g., Benzil, Glyoxal, Biacetyl) (1.0 eq.)
-
Ethanol or Glacial Acetic Acid
-
Ice bath
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq.) in ethanol or glacial acetic acid in a round-bottom flask with stirring.
-
Addition of Dicarbonyl: To this solution, add the 1,2-dicarbonyl compound (1.0 eq.), either neat or as a solution in the same solvent.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux (typically 50-80 °C) for 1-3 hours. The choice of temperature depends on the reactivity of the specific dicarbonyl compound.
-
Monitoring: Follow the reaction's progress by TLC until the starting diamine is consumed.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The quinoxaline product will often precipitate as a crystalline solid.
-
Filtration: Collect the solid product by filtration, wash it with a small amount of cold ethanol to remove any unreacted starting materials, and dry it under vacuum.
-
Purification: If necessary, the product can be further purified by recrystallization from ethanol.
Caption: Workflow for the synthesis of 6-Fluoroquinoxalines.
Data Summary: Representative 6-Fluoroquinoxalines
| 1,2-Dicarbonyl Compound | Solvent | Conditions | Yield (%) | Reference |
| Benzil (Diphenylethanedione) | Toluene | r.t., Catalyst | >90% | [16] |
| Biacetyl (Butanedione) | Ethanol | Reflux | High | [13][14] |
| Glyoxal | Acetonitrile | r.t., Catalyst | High | [14] |
| 1-Phenyl-1,2-propanedione | Ethanol | Reflux | High | [13] |
Synthesis of Fluorinated Phenazines
Phenazines are planar, redox-active heterocyclic compounds known for their applications as dyes, indicators, and a wide range of biological activities, including antibacterial and antitumor properties.[17] Their synthesis can be achieved through methods similar to quinoxaline synthesis, often involving the condensation of an o-diamine with a 1,2-dicarbonyl compound or an o-quinone.[18] The reaction conditions may require an oxidative step to achieve the fully aromatic phenazine ring system.[18]
Causality Behind the Protocol
The formation of the phenazine core from an o-diamine and a 1,2-dicarbonyl compound first proceeds through the same double condensation mechanism as quinoxaline synthesis, forming a dihydrophenazine intermediate. This intermediate must then be oxidized to form the stable, aromatic phenazine ring system. This oxidation can sometimes occur spontaneously with atmospheric oxygen, especially when heated in a solvent like acetic acid, or it can be facilitated by adding a mild oxidizing agent.
Detailed Application Protocol: Oxidative Condensation
This protocol describes a general method for synthesizing fluorinated phenazines.
Materials:
-
This compound
-
1,2-Dicarbonyl Compound (e.g., Benzil) or o-Quinone (e.g., Phenanthrenequinone) (1.0 eq.)
-
Glacial Acetic Acid or Ethanol
Procedure:
-
Reaction Setup: Combine this compound (1.0 eq.) and the 1,2-dicarbonyl compound or o-quinone (1.0 eq.) in a flask containing glacial acetic acid or ethanol.
-
Heating: Heat the mixture to reflux for 2-6 hours. The solution will often develop a deep color (typically yellow to red).[18]
-
Oxidation: For many substrates, oxidation occurs in situ from atmospheric oxygen, facilitated by the acidic medium and heat. If the reaction stalls at the dihydrophenazine stage (as determined by analysis), a mild oxidant can be introduced.
-
Monitoring: Track the formation of the product by TLC, looking for the disappearance of the starting materials and the appearance of a new, often colored and fluorescent, spot.
-
Isolation: Cool the reaction mixture to room temperature. The phenazine product, being a large, planar, and often poorly soluble molecule, will typically precipitate from the solution.
-
Purification: Collect the solid by filtration, wash with cold ethanol and then water, and dry. Recrystallization from a high-boiling solvent like nitrobenzene or purification by column chromatography may be necessary for higher purity.
Data Summary: Representative Fluorinated Phenazines
| Dicarbonyl / Quinone | Solvent | Conditions | Yield (%) | Reference |
| Phenanthrene-9,10-dione | Ethanol | Reflux, 3h | Good-High | |
| Benzil | Acetic Acid | Reflux | Moderate-High | [18] |
| 1,2-Naphthoquinone | Acetic Acid | Reflux | Good | [19] |
References
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Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]
-
Fluorine in heterocyclic chemistry - ResearchGate. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Publishing. Retrieved January 9, 2026, from [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025). RSC Publishing. Retrieved January 9, 2026, from [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved January 9, 2026, from [Link]
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Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023). ACG Publications. Retrieved January 9, 2026, from [Link]
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Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. (n.d.). National Institutes of Health (NIH). Retrieved January 9, 2026, from [Link]
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Benzimidazole derivatives incorporating fluorine. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (n.d.). National Institutes of Health (NIH). Retrieved January 9, 2026, from [Link]
-
Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022). Frontiers. Retrieved January 9, 2026, from [Link]
-
Importance of Fluorine in Benzazole Compounds. (2020). National Institutes of Health (NIH). Retrieved January 9, 2026, from [Link]
-
Importance of Fluorine in Benzazole Compounds. (2025). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Unveiling Phenazine Derivatives: Structure, Synthesis, And Applications. (2025). Cognizure. Retrieved January 9, 2026, from [Link]
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Phenazine - Wikipedia. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]
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Synthesis and biological activity of imidazole phenazine derivatives as potential inhibitors for NS2B-NS3 dengue protease. (2024). National Institutes of Health (NIH). Retrieved January 9, 2026, from [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). Scientific & Academic Publishing. Retrieved January 9, 2026, from [Link]
-
Synthetic strategies of phenazine derivatives: A review. (2021). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. Retrieved January 9, 2026, from [Link]
-
Review On Synthesis Of Benzimidazole From O- phenyldiamine. (n.d.). International Journal of Advance Research, Ideas and Innovations in Technology. Retrieved January 9, 2026, from [Link]
-
Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. (n.d.). National Institutes of Health (NIH). Retrieved January 9, 2026, from [Link]
-
QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. (n.d.). Arkivoc. Retrieved January 9, 2026, from [Link]
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (n.d.). National Institutes of Health (NIH). Retrieved January 9, 2026, from [Link]
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Application Notes and Protocols: Synthesis of High-Performance Fluorinated Polyamides via Low-Temperature Solution Polycondensation
For: Researchers, scientists, and drug development professionals exploring advanced polymer synthesis.
Introduction: The Strategic Advantage of Fluorination in Polyamide Architectures
Wholly aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability and mechanical strength.[1][2] However, their rigid backbones and strong intermolecular hydrogen bonding often lead to poor solubility, posing significant challenges for processing and fabrication.[1][2] A proven strategy to mitigate these limitations is the incorporation of fluorine atoms into the polymer backbone. This application note provides a detailed guide to the synthesis of fluorinated polyamides through the low-temperature solution polycondensation of 2-Fluorobenzene-1,4-diamine with various diacid chlorides.
The introduction of fluorine, a highly electronegative and sterically demanding atom, imparts several desirable properties to the resulting polyamides:
-
Enhanced Solubility: The presence of fluorine atoms disrupts the polymer chain packing and weakens intermolecular forces, leading to significantly improved solubility in common organic solvents.[1][3][4] This facilitates polymer processing and characterization.
-
Improved Thermal Stability: While seemingly counterintuitive, the strong carbon-fluorine bond can enhance the overall thermal and oxidative stability of the polymer.[1][3]
-
Reduced Dielectric Constant: The low polarizability of the C-F bond results in materials with lower dielectric constants, making them attractive for applications in microelectronics.[5][6]
-
Increased Flame Retardancy: The incorporation of halogen atoms, such as fluorine, is a well-established method for improving the flame-retardant properties of polymers.[2]
This document will detail the underlying chemical principles, provide step-by-step protocols for synthesis, and discuss the characterization of these advanced materials.
Causality in Experimental Design: Low-Temperature Solution Polycondensation
The reaction between an aromatic diamine and a diacid chloride is a classic example of condensation polymerization, specifically a polyamidation reaction.[7][8] The selection of a low-temperature solution polymerization method is a deliberate choice driven by several key factors:
-
Reaction Kinetics: The reaction between the highly reactive acyl chloride and the amine is extremely rapid and highly exothermic.[9] Conducting the polymerization at low temperatures (typically 0-5 °C) helps to control the reaction rate, prevent side reactions, and ensure the formation of a high molecular weight polymer.
-
Solvent System: Aprotic polar solvents, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidinone (NMP), are employed for their ability to dissolve the aromatic monomers and the resulting polyamide.[7] The addition of a salt like lithium chloride (LiCl) or calcium chloride (CaCl2) is often necessary to further enhance the solubility of the growing polymer chains and prevent premature precipitation, which would limit the achievable molecular weight.[3][7]
-
Acid Scavenger: The polycondensation reaction generates one mole of hydrochloric acid (HCl) for every amide linkage formed.[9] This byproduct can protonate the amine groups of the diamine monomer, rendering them unreactive and halting the polymerization. To counteract this, an acid scavenger, such as pyridine or a tertiary amine, is often included in the reaction mixture to neutralize the HCl as it is formed. In many protocols using aprotic polar solvents like DMAc, the solvent itself can act as a mild acid scavenger.
Visualizing the Polymerization
The fundamental reaction involves the nucleophilic attack of the amine group of this compound on the electrophilic carbonyl carbon of the diacid chloride. This is followed by the elimination of HCl to form the stable amide bond.
Caption: General workflow of the polymerization reaction.
Experimental Protocols
Protocol 1: Synthesis of Poly(2-fluoro-p-phenylene terephthalamide)
This protocol describes the synthesis of a fluorinated polyamide from this compound and terephthaloyl chloride.
Materials:
-
This compound
-
Terephthaloyl chloride
-
N,N-dimethylacetamide (DMAc)
-
Calcium chloride (CaCl2), anhydrous
-
Nitrogen gas (high purity)
-
Methanol
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube.
-
Low-temperature bath (e.g., ice-salt bath)
-
Funnel
-
Beaker
-
Filter funnel and filter paper
-
Vacuum oven
Procedure:
-
Flask Preparation: A double-walled glass flask is charged with this compound (e.g., 5 mmol), anhydrous calcium chloride (e.g., 2 g), and N,N-dimethylacetamide (e.g., 25 mL) under a blanket of nitrogen.[7]
-
Dissolution: The mixture is stirred at room temperature until the diamine and calcium chloride are completely dissolved.
-
Cooling: The resulting solution is cooled to 0 °C using a low-temperature bath.
-
Monomer Addition: A stoichiometric amount of terephthaloyl chloride (e.g., 5 mmol) is added to the cooled and stirred solution in one portion.
-
Polymerization: The reaction mixture is allowed to react under a nitrogen atmosphere for 1 hour at 0-5 °C, and then the temperature is allowed to rise to room temperature and stirring is continued for 12 hours.[7] A noticeable increase in viscosity should be observed as the polymerization proceeds.
-
Precipitation: The viscous polymer solution is poured into a beaker containing a non-solvent, such as methanol, to precipitate the polyamide.
-
Washing: The precipitated polymer is collected by filtration and washed thoroughly with methanol and then with hot water to remove any unreacted monomers, solvent, and salts.
-
Drying: The purified fluorinated polyamide is dried in a vacuum oven at 80-100 °C until a constant weight is achieved.
Protocol 2: Interfacial Polymerization (Alternative Method)
For certain applications, interfacial polymerization can be a rapid and effective alternative.[9]
Materials:
-
This compound
-
Diacid chloride (e.g., sebacoyl chloride)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Water
-
Sodium carbonate (Na2CO3)
Equipment:
-
Beaker
-
Forceps
Procedure:
-
Aqueous Phase: Prepare an aqueous solution of this compound and sodium carbonate (to act as an acid scavenger).
-
Organic Phase: Prepare a solution of the diacid chloride in an organic solvent that is immiscible with water, such as dichloromethane.[9]
-
Interfacial Reaction: Carefully layer the organic phase on top of the aqueous phase in a beaker. A polymer film will form at the interface of the two layers.[9]
-
Polymer Removal: The polyamide film can be continuously drawn out from the interface using forceps.[9]
-
Washing and Drying: The collected polymer is washed with water and a suitable organic solvent to remove impurities and then dried.
Visualization of the Experimental Workflow
Caption: Step-by-step workflow for low-temperature solution polycondensation.
Data Presentation: Expected Properties of Fluorinated Polyamides
The properties of the resulting fluorinated polyamides are highly dependent on the specific diacid chloride used and the polymerization conditions. The following table provides a representative summary of expected properties based on literature data for similar fluorinated aromatic polyamides.
| Property | Typical Value Range | Significance |
| Inherent Viscosity (dL/g) | 0.40 - 1.50 | Indicates the polymer's molecular weight. Higher values generally correspond to higher molecular weight and better mechanical properties. |
| Glass Transition Temp. (Tg, °C) | 220 - 350 | Represents the temperature at which the amorphous polymer transitions from a rigid to a more rubbery state. High Tg indicates good dimensional stability at elevated temperatures. |
| 5% Weight Loss Temp. (TGA, °C) | 450 - 600 | A measure of thermal stability. This is the temperature at which the polymer loses 5% of its weight due to thermal decomposition. |
| Solubility | Soluble in aprotic polar solvents (DMAc, NMP, DMSO) | Enhanced solubility compared to non-fluorinated aramids allows for easier processing and film casting. |
| Tensile Strength (MPa) | 70 - 100 | The maximum stress a material can withstand while being stretched or pulled before breaking. |
| Young's Modulus (GPa) | 1.5 - 3.0 | A measure of the material's stiffness. |
| Elongation at Break (%) | 5 - 25 | The percentage increase in length that a material undergoes before breaking. |
| Dielectric Constant (at 1 MHz) | 2.4 - 3.5 | A low dielectric constant is desirable for applications in microelectronics to reduce signal delay and cross-talk. |
Note: These values are illustrative and can vary significantly based on the specific monomers and synthesis conditions.[1][2][3][4][6][10]
Conclusion
The polymerization of this compound with diacid chlorides via low-temperature solution polycondensation is a robust and versatile method for synthesizing high-performance fluorinated polyamides. The strategic incorporation of fluorine yields polymers with an attractive combination of enhanced solubility, excellent thermal stability, and desirable dielectric properties. The detailed protocols and underlying principles presented in this application note provide a solid foundation for researchers and scientists to explore the synthesis and application of these advanced materials in fields ranging from aerospace and electronics to advanced drug delivery systems.
References
-
Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones. National Institutes of Health (NIH). [Link]
-
Synthesis and characterization of novel fluorinated polyamides bearing tetraphenyl imidazole moieties. Taylor & Francis Online. [Link]
-
Synthesis and Properties of Fluorinated Polyamides Based on 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene. ResearchGate. [Link]
-
Fluorinated Aromatic Polyamides and Poly(amide‐imide)s: Synthesis and Properties. ResearchGate. [Link]
-
Fluorinated and Bio-Based Polyamides with High Transparencies and Low Yellowness Index. MDPI. [Link]
-
New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. National Institutes of Health (NIH). [Link]
-
Fluorinated and Bio-Based Polyamides with High Transparencies and Low Yellowness Index. National Institutes of Health (NIH). [Link]
-
Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups. Royal Society of Chemistry. [Link]
-
Interfacial Polymerization of Nylon 10 from Diamine and Diacid Chloride. Chemistry LibreTexts. [Link]
-
Functional Aromatic Polyamides. MDPI. [Link]
-
New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides. National Institutes of Health (NIH). [Link]
-
Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides. Sparkle. [Link]
-
Synthesis and properties of novel soluble polyamides containing both fluorene or xanthene cardo moieties and fluorinated phenoxy pendant groups. ResearchGate. [Link]
-
Schematic route of synthesis of (a) fluorinated diamine monomers and (b) polyimide-based polymers. ResearchGate. [Link]
-
Synthesis and properties of novel soluble fluorinated aromatic polyamides containing 4-benzoyl-2,3,5,6-tetrafluorophenoxy pendant groups. Semantic Scholar. [Link]
-
Bio-based divalent acyl chlorides and their polymerization. A-E... ResearchGate. [Link]
-
Polyamides. Chemistry LibreTexts. [Link]
-
Organocopper‐catalyzed living radical polymerization initiated with aromatic sulfonyl chlorides. ResearchGate. [Link]
-
Synthesis and characterization of cubane polyamides. ResearchGate. [Link]
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Application Notes & Protocols: A Scalable Synthesis of 2-Fluorobenzene-1,4-diamine for Industrial Applications
Abstract
2-Fluorobenzene-1,4-diamine, also known as 2-fluoro-para-phenylenediamine (2-F-p-PDA), is a pivotal chemical intermediate in the synthesis of high-value specialty chemicals and active pharmaceutical ingredients (APIs).[1] Its unique structure, featuring a fluorinated benzene ring with two amine groups, makes it a versatile building block for creating complex molecules with tailored electronic and biological properties.[1] This document provides a comprehensive, field-proven guide for the scale-up synthesis of this compound. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, addresses critical challenges in process scale-up, and outlines robust protocols for ensuring high yield and purity in an industrial setting. The methodologies described herein are designed to be self-validating, with an emphasis on safety, efficiency, and reproducibility.
Strategic Overview of Industrial Synthesis
While several synthetic routes to this compound exist, the most industrially viable and widely adopted strategy commences with a readily available fluorinated precursor, which is then functionalized and reduced. The preferred pathway involves two primary stages:
-
Synthesis of the Key Intermediate, 2-Fluoro-4-nitroaniline: This stage typically starts from 4-fluoroaniline. The amine group is first protected, usually via acetylation, to control the regioselectivity of the subsequent nitration step and to prevent oxidative side reactions. The nitro group is introduced ortho to the amine and para to the fluorine, followed by deprotection to yield the desired intermediate.[2]
-
Reduction of 2-Fluoro-4-nitroaniline: The nitro group of the intermediate is selectively reduced to an amine to furnish the final product, this compound. For industrial-scale production, catalytic hydrogenation is the method of choice due to its high efficiency, clean reaction profile, and generation of water as the only stoichiometric byproduct.[3]
This two-stage approach is favored for its reliance on cost-effective starting materials, high regiochemical control, and amenability to large-scale processing.
Stage I Protocol: Synthesis of 2-Fluoro-4-nitroaniline Intermediate
The synthesis of the nitroaromatic intermediate is a critical foundation for the entire process. The following protocol is optimized for scalability and control.
Mechanistic Rationale and Workflow
The process begins with the protection of the amine in 4-fluoroaniline as an acetamide. This serves a dual purpose: it moderates the activating nature of the amine and sterically hinders the ortho positions, directing the incoming electrophile (NO₂⁺) primarily to the position para to the fluorine and ortho to the acetamido group. Following nitration, the protecting acetyl group is readily removed by acid-catalyzed hydrolysis.
Figure 1: Workflow for the synthesis of the 2-Fluoro-4-nitroaniline intermediate.
Detailed Experimental Protocol
Materials & Equipment:
-
Jacketed glass-lined reactor with temperature control and mechanical stirring
-
Addition funnels
-
4-Fluoroaniline
-
Acetic anhydride, Glacial acetic acid
-
65% Nitric acid, 98% Sulfuric acid
-
9M Hydrochloric acid
-
Ice, Water, Sodium Carbonate
Step 1: Synthesis of N-(4-fluorophenyl)acetamide (Protection)
-
Charge the reactor with acetic anhydride (1.5 volumes) and glacial acetic acid (0.5 volumes).
-
Cool the reactor contents to below 0°C using a chiller.
-
Slowly add a solution of 4-fluoroaniline (1.0 equivalent) dissolved in a minimal amount of glacial acetic acid, maintaining the internal temperature below 5°C. A light-yellow solid may begin to form.
-
Stir the mixture for 30-60 minutes at 0-5°C. Reaction completion can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Step 2: Synthesis of 2-Fluoro-4-nitroaniline (Nitration & Deprotection)
-
In a separate vessel, carefully prepare the nitrating mixture by adding 65% nitric acid (1.1 equivalents) to 95-98% sulfuric acid (0.1 volumes relative to the starting aniline) while cooling in an ice bath.
-
Maintain the reactor temperature from Step 1 at 0-5°C and slowly add the prepared nitrating mixture dropwise over 1-2 hours. Causality: This slow addition is critical to control the highly exothermic nitration reaction and prevent the formation of dinitrated or other impurities.
-
After the addition is complete, allow the reaction to stir for an additional 30-60 minutes. Monitor for the disappearance of the acetylated intermediate by TLC/HPLC.[2]
-
Once the nitration is complete, pour the reaction mixture slowly into a separate vessel containing a large volume of ice water (approx. 5 volumes). A yellow solid will precipitate.
-
To this aqueous slurry, add 9M hydrochloric acid (approx. 4 volumes) and heat the mixture to reflux for 30-60 minutes to hydrolyze the acetamide.[2]
-
Cool the mixture, and filter the resulting solid precipitate.
-
Wash the filter cake thoroughly with water until the filtrate is neutral. A final wash with a dilute sodium carbonate solution can be used to ensure all acid is removed, followed by more water washes.[2]
-
Dry the resulting orange-yellow solid, 2-Fluoro-4-nitroaniline, under vacuum at 50-60°C.
Stage II Protocol: Catalytic Reduction to this compound
This final stage converts the nitro intermediate into the desired diamine product. Catalytic hydrogenation is the superior method for industrial production due to its high yield, operational simplicity, and environmental benefits.
Mechanistic Rationale and Workflow
In this heterogeneous catalytic process, 2-fluoro-4-nitroaniline, dissolved in a suitable solvent, is exposed to hydrogen gas under pressure in the presence of a metal catalyst, typically palladium on carbon (Pd/C) or Raney Nickel. The nitro group is selectively reduced to a primary amine on the catalyst surface.
Sources
Application Note: Quantitative Analysis of 2-Fluorobenzene-1,4-diamine in Reaction Mixtures
Abstract
This application note provides a comprehensive guide for the quantitative analysis of 2-Fluorobenzene-1,4-diamine in complex reaction mixtures. Recognizing the critical need for accurate monitoring of this key intermediate in pharmaceutical and specialty chemical synthesis, we present detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely accessible method. Furthermore, we address Gas Chromatography-Mass Spectrometry (GC-MS) as a powerful alternative and confirmatory technique. The protocols herein are designed with scientific integrity at their core, emphasizing method validation in accordance with International Council for Harmonisation (ICH) guidelines to ensure data trustworthiness.[1][2][3] This document is intended for researchers, scientists, and drug development professionals who require reliable analytical methods for process monitoring and quality control.
Introduction
This compound is a fluorinated aromatic compound that serves as a vital building block in the synthesis of a variety of pharmaceutical compounds and advanced materials.[4] The presence of the fluorine atom and two amine groups imparts unique chemical properties that are leveraged in the development of novel molecules.[4] Accurate quantification of this compound within a reaction mixture is paramount for several reasons:
-
Reaction Monitoring: Tracking the consumption of the diamine provides critical kinetic data for reaction optimization and endpoint determination.
-
Yield Calculation: Precise measurement is essential for the accurate calculation of reaction yields.
-
Impurity Profiling: Monitoring the levels of unreacted starting material is a key aspect of impurity profiling and ensuring the quality of the final product.[5]
-
Process Safety: Understanding the concentration of reactive intermediates can be crucial for maintaining safe process conditions.
The complex matrix of a typical organic reaction mixture, which may contain starting materials, reagents, catalysts, solvents, and by-products, presents a significant analytical challenge. Therefore, the development of selective and robust analytical methods is essential. This guide provides detailed, field-proven protocols to address this need.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₆H₇FN₂ | [6] |
| Molecular Weight | 126.13 g/mol | [6] |
| XLogP3 | 0.8 | [6] |
| pKa (predicted) | Basic: 4.8 (para-amine), 3.5 (ortho-amine) | ChemAxon |
The presence of two amine groups makes the molecule basic, and the fluorine atom introduces polarity. The moderate XLogP3 value suggests that it is amenable to reversed-phase chromatography.
Recommended Analytical Method: Reversed-Phase HPLC with UV Detection
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary recommended technique due to its robustness, versatility, and widespread availability in analytical laboratories.
Principle of Separation
In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar. This compound, being a moderately polar compound, will partition between the stationary and mobile phases. By carefully controlling the mobile phase composition, typically a mixture of water or buffer and an organic modifier like acetonitrile or methanol, a good separation from other components in the reaction mixture can be achieved.[7] The aromatic nature of the analyte allows for sensitive detection using a UV-Vis detector.
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound from a reaction mixture.
Caption: General workflow for HPLC analysis.
Detailed HPLC Protocol
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for aromatic amines. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for basic analytes. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 15 minutes | A gradient elution is recommended to effectively separate the polar analyte from nonpolar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm or Diode Array Detector (DAD) | Aromatic compounds typically absorb at 254 nm. A DAD allows for peak purity analysis. |
| Injection Volume | 10 µL | A smaller injection volume minimizes column overload. |
Reagent and Standard Preparation:
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1 mL of TFA to 1 L of HPLC-grade water. Mobile Phase B is HPLC-grade acetonitrile. Filter and degas both mobile phases before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (or a suitable solvent in which the analyte is stable and soluble).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the reaction samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation Protocol:
The goal of sample preparation is to dilute the reaction mixture to a concentration within the calibration range and remove any particulate matter that could damage the HPLC column.[7][8]
-
Quenching (if necessary): If the reaction is ongoing, it may be necessary to quench a small aliquot of the reaction mixture. This can be achieved by rapid cooling or by adding a reagent that stops the reaction. The choice of quenching agent will depend on the specific reaction chemistry.
-
Dilution: Accurately pipette a known volume of the reaction mixture (e.g., 10 µL) into a volumetric flask (e.g., 10 mL). The dilution factor should be chosen to bring the concentration of this compound into the linear range of the calibration curve. Dilute to volume with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter (e.g., PTFE or nylon, depending on solvent compatibility) into an HPLC vial.[7]
Data Analysis and Quantification:
-
System Suitability: Before analyzing samples, inject a mid-range standard multiple times (e.g., n=5) to ensure the HPLC system is performing adequately. Key parameters to check include retention time reproducibility (%RSD < 1%), peak area reproducibility (%RSD < 2%), and theoretical plates (>2000).
-
Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area of this compound against its concentration. The curve should have a correlation coefficient (r²) of ≥ 0.999.
-
Sample Analysis: Inject the prepared reaction mixture samples.
-
Quantification: Determine the concentration of this compound in the sample from the calibration curve using the measured peak area. Calculate the concentration in the original reaction mixture by applying the dilution factor.
Method Validation (ICH Guidelines)
A self-validating system is crucial for trustworthy results. The analytical method should be validated according to ICH Q2(R2) guidelines.[1][3]
Caption: Key parameters for analytical method validation.
Validation Parameters Summary:
| Parameter | Acceptance Criteria | Experimental Approach |
| Specificity | The method should be able to resolve the analyte peak from other components (starting materials, by-products, etc.). Peak purity should be >99% by DAD. | Analyze a blank (diluent), a placebo (reaction mixture without analyte), and a spiked sample. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | Analyze at least five concentrations across the range. |
| Range | The range over which the method is linear, accurate, and precise. | Typically 80-120% of the expected test concentration. |
| Accuracy | % Recovery should be within 98-102%. | Spike a placebo reaction mixture with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). |
| Precision | Repeatability (intra-day) %RSD ≤ 2%. Intermediate precision (inter-day) %RSD ≤ 2%. | Repeatability: Analyze at least six replicate preparations of a sample on the same day. Intermediate Precision: Repeat the analysis on different days, with different analysts, or on different equipment. |
| LOD & LOQ | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. | Determined by serial dilution of the stock solution or from the standard deviation of the response and the slope of the calibration curve. |
| Robustness | No significant change in results with small, deliberate variations in method parameters. | Vary parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). |
Alternative and Confirmatory Method: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative for the analysis of this compound, offering high selectivity and sensitivity.
Principle
GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both qualitative (mass spectrum) and quantitative (peak area) information. Due to the polarity of the amine groups, derivatization is often employed to improve volatility and chromatographic peak shape.[9][10]
GC-MS Protocol with Derivatization
Derivatization:
A common derivatization reaction for amines is acylation with an agent like trifluoroacetic anhydride (TFAA) or acetic anhydride.[10]
-
Sample Preparation: Evaporate a known volume of the diluted reaction mixture to dryness under a stream of nitrogen.
-
Derivatization Reaction: Add 100 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of TFAA to the dried residue. Cap the vial and heat at 60 °C for 30 minutes.
-
Final Preparation: After cooling, evaporate the excess reagent and solvent and reconstitute the sample in a known volume of solvent (e.g., ethyl acetate) for GC-MS analysis.
GC-MS Conditions:
| Parameter | Recommended Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification |
Quantification:
For quantification, monitor characteristic ions of the derivatized this compound. The use of an internal standard is highly recommended for GC-MS to correct for variations in sample preparation and injection.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with silanol groups on the column; pH of mobile phase inappropriate. | Use a mobile phase with a low pH (e.g., with TFA or formic acid). Use a high-quality, end-capped column. |
| Variable Retention Times | Fluctuation in mobile phase composition or column temperature; column degradation. | Ensure proper mobile phase mixing and degassing. Use a column oven. Check column performance with a standard. |
| Extraneous Peaks | Contamination from sample, solvent, or glassware. | Use high-purity solvents. Ensure proper cleaning of all glassware. Run a blank injection. |
| Low Sensitivity | Incorrect detection wavelength; analyte degradation. | Optimize the detection wavelength using a DAD. Check the stability of the analyte in the prepared sample solution. |
Conclusion
This application note provides detailed and validated protocols for the quantitative analysis of this compound in reaction mixtures using RP-HPLC with UV detection. A confirmatory GC-MS method is also described. The successful implementation of these methods, with adherence to the principles of method validation, will ensure the generation of accurate and reliable data, which is critical for process development and quality control in the pharmaceutical and chemical industries.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Agilent Technologies. (2011). Analysis of diamines in water. Retrieved from [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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Pharmaceutical Impurities. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from [Link]
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Rasayan Journal of Chemistry. (2016). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N -. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
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Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]
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International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]
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Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
Di Gioia, M. L., Leggio, A., Le Pera, A., Liguori, A., Napoli, A., Perri, F., & Siciliano, C. (2005). Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative. Journal of Chromatography A, 1066(1-2), 143–148. [Link]
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European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
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LCGC. (n.d.). IMPROVING SAMPLE PREPARATION IN HPLC. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluorobenzene-1,3-diamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Zhang, L., Zhang, L., Ashley, D. L., & Watson, C. H. (2012). Quantitative Analysis of Six Heterocyclic Aromatic Amines in Mainstream Cigarette Smoke Condensate Using Isotope Dilution Liquid Chromatography–Electrospray Ionization Tandem Mass Spectrometry. Nicotine & Tobacco Research, 14(9), 1059–1067. [Link]
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PubChem. (n.d.). 4-Fluorobenzene-1,2-diamine. National Center for Biotechnology Information. Retrieved from [Link]
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Rebane, R., Leito, I., & Herodes, K. (2010). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 397(5), 2133–2143. [Link]
-
Wageningen University & Research. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]
-
Sultan Qaboos University Journal For Science. (2018). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Retrieved from [Link]
-
ResearchGate. (2008). HPLC determination of chlorobenzenes, benzenesulphonyl chlorides and benzenesulphonic acids in industrial waste water. Retrieved from [Link]
-
PubMed. (1996). 13C nuclear magnetic resonance and gas chromatography-mass spectrometry studies of carbon metabolism in the actinomycin D producer Streptomyces parvulus by use of 13C-labeled precursors. Retrieved from [Link]
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PubMed. (2007). Determination of metabolic flux ratios from 13C-experiments and gas chromatography-mass spectrometry data: protocol and principles. Retrieved from [Link]
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Application Notes and Protocols for Protecting Group Strategies of 2-Fluorobenzene-1,4-diamine
Introduction: Navigating the Regioselective Protection of a Differentially Activated Diamine
2-Fluorobenzene-1,4-diamine is a valuable building block in medicinal chemistry and materials science, offering a scaffold with distinct electronic and structural properties. The presence of a fluorine atom at the 2-position introduces a significant challenge and, simultaneously, an opportunity for regioselective functionalization of the two non-equivalent amino groups. The amino group at the 4-position (para to the fluorine) and the amino group at the 1-position (ortho to the fluorine) exhibit different nucleophilicity due to the electronic and steric influence of the fluorine substituent. This guide provides a comprehensive overview of the theoretical considerations and practical strategies for the selective protection of one amino group in the presence of the other, enabling the targeted synthesis of complex molecules.
Understanding the underlying principles of reactivity is paramount for developing a successful protecting group strategy. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack. However, it also possesses lone pairs of electrons that can participate in resonance, leading to an electron-donating mesomeric effect (+M). In the case of fluoroanilines, the inductive effect generally outweighs the resonance effect, making the amino groups less basic than in aniline itself.
Crucially, these effects are position-dependent. For the amino group at the 4-position, the resonance effect of the fluorine can increase electron density at the para position, partially counteracting the inductive withdrawal. Conversely, the amino group at the 1-position is in close proximity to the fluorine, experiencing a stronger deactivating inductive effect and potential steric hindrance. This differential reactivity forms the basis for achieving regioselective protection.
Diagram: Predicted Reactivity of Amino Groups
Caption: Factors influencing the differential reactivity of the amino groups in this compound.
Core Strategy: Regioselective Mono-Boc Protection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.[1][2][3] For the selective mono-protection of diamines, a common and effective strategy involves the protonation of one of the amino groups, rendering it non-nucleophilic and directing the protection to the free amine.[4] In the case of this compound, the difference in basicity between the two amino groups can be exploited to achieve regioselectivity.
Protocol 1: Regioselective Mono-Boc Protection of this compound
This protocol is designed to selectively protect the more nucleophilic amino group at the 4-position.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methanol (anhydrous)
-
Chlorotrimethylsilane (Me₃SiCl) or Thionyl chloride (SOCl₂)
-
Sodium hydroxide (NaOH) solution (2N)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Diethyl ether
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous methanol and cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add freshly distilled chlorotrimethylsilane (1.0 eq) dropwise. A white precipitate of the mono-hydrochloride salt is expected to form.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add deionized water (approximately 1 mL per gram of diamine) to the mixture.
-
Add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with deionized water and wash with diethyl ether to remove any unreacted (Boc)₂O and di-protected by-product.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc-protected this compound.
Expected Outcome: The major product is expected to be tert-butyl (4-amino-3-fluorophenyl)carbamate, where the Boc group is attached to the nitrogen at the 4-position.
Deprotection of the Boc Group
The Boc group can be readily removed under acidic conditions.
Materials:
-
Mono-Boc-protected this compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected diamine in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 20-50% v/v in DCM).
-
Stir the reaction at room temperature for 1-3 hours. Monitor deprotection by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be neutralized with a suitable base to obtain the free diamine.
Alternative Strategy: Regioselective Mono-Sulfonylation
Sulfonamides are another important class of protecting groups for amines, known for their high stability.[5] The principles of differential reactivity of the amino groups in this compound can also be applied to achieve regioselective mono-sulfonylation. The less sterically hindered and more nucleophilic amino group at the 4-position is the likely site of reaction.
Protocol 2: Regioselective Mono-Tosylation of this compound
This protocol aims to selectively introduce a tosyl group at the 4-amino position.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous) or Triethylamine (TEA)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine or triethylamine (1.1 eq) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane dropwise over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Continue stirring for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, followed by a dilute solution of hydrochloric acid (to remove excess pyridine/TEA), and finally with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to isolate the mono-tosylated product.
Expected Outcome: The primary product is anticipated to be N-(4-amino-3-fluorophenyl)-4-methylbenzenesulfonamide.
Orthogonal Protecting Group Strategies
For more complex syntheses requiring the sequential functionalization of both amino groups, an orthogonal protecting group strategy is necessary.[6][7] This involves the use of two different protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one while the other remains intact.
Diagram: Orthogonal Protection Workflow
Caption: A generalized workflow for the orthogonal protection and sequential functionalization of this compound.
A potential orthogonal strategy could involve the initial regioselective Boc protection of the 4-amino group, followed by the protection of the 1-amino group with a base-labile protecting group like Fmoc (9-fluorenylmethyloxycarbonyl). Subsequent selective deprotection of the Boc group under acidic conditions would free the 4-amino group for further reaction, while the Fmoc group on the 1-amino group remains intact. The Fmoc group can then be removed under basic conditions (e.g., with piperidine) to allow for functionalization of the 1-amino group.
Data Summary: Common Protecting Groups for Amines
| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions | Orthogonality |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, base | Acidic (e.g., TFA, HCl)[1][2][3] | Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups. |
| Benzyloxycarbonyl | Cbz | Cbz-Cl, base | Catalytic Hydrogenation (H₂, Pd/C) | Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, base | Basic (e.g., Piperidine) | Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups. |
| Tosyl | Ts | TsCl, base | Strong acid or reductive cleavage | Limited orthogonality, very stable. |
Conclusion and Future Perspectives
The regioselective protection of this compound is a critical step for its utilization in the synthesis of advanced materials and pharmaceuticals. The inherent electronic and steric differences between the two amino groups, induced by the ortho-fluorine substituent, provide a reliable handle for achieving high levels of regioselectivity. The protocols outlined in this guide, particularly the mono-Boc protection strategy, offer a robust starting point for researchers. For more intricate synthetic endeavors, the application of orthogonal protecting group strategies will be indispensable. Further research into novel protecting groups and catalytic methods for the selective functionalization of such electronically differentiated diamines will continue to expand the synthetic chemist's toolkit.
References
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
The Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]
-
Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. (2005). 2 Protection of Functional Groups. Retrieved from [Link]
-
Ralph, M. S., & Roesner, R. A. (2003). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. Digital Commons @ IWU. Retrieved from [Link]
-
FAQ. (n.d.). What is the synthesis method of 4-Fluoro-1,2-phenylenediamine and its applications? Retrieved from [Link]
-
Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-28. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Protecting Groups in Peptide Synthesis. Retrieved from [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]
-
Iwuala, B. N., et al. (2018). Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. Tropical Journal of Natural Product Research, 2(8), 383-387. Retrieved from [Link]
-
PubMed. (n.d.). Applications of ortho-phenylisonitrile and ortho-N-Boc aniline for the two-step preparation of novel bis-heterocyclic chemotypes. Retrieved from [Link]
-
ResearchGate. (n.d.). A study of mono-, di- and tri-tosylated amines: An unexpected sulfonamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, January 30). Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
Journal of Chemistry Letters. (n.d.). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Retrieved from [Link]
-
PubMed. (2022, October 17). Synthesis and In Situ Behavior of 1,4- and 2,5-(13C) Isotopomers of p- Phenylenediamine in Reconstructed Human Epidermis Using High Resolution Magic Angle Spinning NMR. Retrieved from [Link]
-
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biosynth.com [biosynth.com]
Application Note: Enzymatic Reactions of 2-Fluorobenzene-1,4-diamine for Biocatalysis and Assay Development
Abstract
2-Fluorobenzene-1,4-diamine is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and electronic properties.[1] This application note provides a technical guide for researchers, scientists, and drug development professionals on the enzymatic reactions involving this compound. We explore two primary enzymatic pathways: oxidative polymerization catalyzed by Horseradish Peroxidase (HRP) and metabolic transformations mediated by Cytochrome P450 (CYP) enzymes. This guide offers in-depth mechanistic insights, detailed experimental protocols, and data interpretation strategies to facilitate the use of this versatile substrate in applications ranging from novel polymer synthesis to the development of sensitive biochemical assays and drug metabolism studies.
Introduction to this compound
This compound (IUPAC name: this compound) is an aromatic diamine with the molecular formula C₆H₇FN₂.[2] Its structure features a benzene ring substituted with two amine groups and a fluorine atom, making it a valuable building block in organic synthesis.[1] In drug development, replacing a metabolically susceptible hydrogen atom with fluorine is a common strategy to block metabolic pathways, thereby enhancing a drug's half-life and overall efficacy.[1][3] The high strength of the carbon-fluorine bond makes it resistant to cleavage by metabolic enzymes like Cytochrome P450s.[1]
Understanding the enzymatic reactivity of this compound is crucial for two key areas:
-
Predicting Metabolic Fate: For drug candidates incorporating this moiety, it is essential to characterize their interactions with metabolic enzymes to predict pharmacokinetics and potential toxicity.
-
Biocatalytic Applications: The amine functionalities are reactive sites for enzyme-catalyzed reactions, enabling applications such as the synthesis of novel fluorinated polymers or as a substrate in diagnostic assays.
This document provides the foundational knowledge and actionable protocols to investigate and harness these enzymatic reactions.
Key Enzymatic Transformations and Mechanisms
Oxidative Reactions Catalyzed by Peroxidases
Horseradish Peroxidase (HRP) is a robust and versatile metalloenzyme widely used in biotechnology.[4] It catalyzes the oxidation of a wide range of substrates, including aromatic amines and phenols, in the presence of hydrogen peroxide (H₂O₂).[4][5]
Causality of the Mechanism: The reaction is initiated by the oxidation of the HRP heme iron center by H₂O₂. The activated enzyme then abstracts electrons from the substrate (this compound), generating radical cations. These highly reactive intermediates can then couple, leading to the formation of dimers, oligomers, and ultimately, colored polymeric products. This transformation from a colorless substrate to a colored product is the basis for many spectrophotometric assays.[6]
Caption: HRP-catalyzed oxidation of this compound.
Metabolic Transformations by Cytochrome P450 Enzymes
Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases responsible for the metabolism of a vast array of xenobiotics, including most drugs.[7] While the C-F bond is generally stable, the aromatic ring of this compound is still susceptible to CYP-mediated oxidation, primarily hydroxylation.
Causality of the Mechanism: CYPs transfer an oxygen atom from molecular oxygen to the substrate.[8] For aromatic compounds, this often proceeds via an electrophilic attack on the aromatic ring.[9] The presence and position of the fluorine and amine groups will direct the regioselectivity of this hydroxylation. While direct defluorination is energetically challenging, it can occur through intermediates like epoxides.[9][10] Studying these reactions is critical for drug development, as the resulting metabolites can have different efficacy or toxicity profiles compared to the parent compound.
Caption: Potential Cytochrome P450 metabolic pathways.
Applications
-
Enzymatic Polymer Synthesis: The HRP-catalyzed polymerization of this compound offers a green chemistry approach to synthesizing novel fluorinated polyanilines.[4] These materials may possess interesting conductive, thermal, or optical properties for advanced applications.
-
Biochemical Assays: The reaction can be adapted into a sensitive colorimetric assay. For instance, it can be used to quantify H₂O₂ produced by other enzymatic reactions (e.g., glucose oxidase) or to measure peroxidase activity in various samples.[6]
-
Drug Metabolism and Pharmacokinetic (DMPK) Studies: Investigating the metabolism of this compound using liver microsomes provides critical data for the preclinical assessment of any drug candidate containing this structural motif.[3]
Experimental Protocols
Protocol 1: HRP-Catalyzed Spectrophotometric Assay
This protocol details the use of this compound as a chromogenic substrate for HRP, suitable for kinetic analysis or endpoint assays.
A. Materials and Reagents
-
This compound (Substrate)
-
Horseradish Peroxidase (HRP), Type VI-A
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Phosphate-Citrate Buffer (0.1 M, pH 5.0)
-
Methanol or DMSO (for substrate stock solution)
-
96-well microplate (clear, flat-bottom)
-
Microplate spectrophotometer
B. Reagent Preparation
-
Substrate Stock (10 mM): Dissolve 12.6 mg of this compound in 10 mL of methanol or DMSO. Store protected from light at 4°C.
-
H₂O₂ Stock (100 mM): Dilute 11.3 µL of 30% H₂O₂ into 10 mL of deionized water. Prepare fresh.
-
HRP Working Solution (1 µg/mL): Dilute HRP stock solution in Phosphate-Citrate Buffer. Prepare fresh.
-
Reaction Buffer: 0.1 M Phosphate-Citrate Buffer, pH 5.0. The optimal pH should be determined empirically but pH 5.0-6.0 is a good starting point for HRP.[6]
C. Assay Procedure
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare a master mix for the desired number of wells. For each well, combine:
-
150 µL of Reaction Buffer
-
20 µL of Substrate Stock (10 mM)
-
20 µL of H₂O₂ Stock (100 mM)
-
-
Initiate Reaction: Add 190 µL of the Reaction Mix to each well of the 96-well plate.
-
Add Enzyme: To start the reaction, add 10 µL of HRP Working Solution (1 µg/mL) to each well. For the blank/control well, add 10 µL of Reaction Buffer instead.
-
Measure Absorbance: Immediately place the plate in the spectrophotometer. Measure the absorbance at a wavelength determined by a preliminary spectral scan of the colored product (typically in the 450-490 nm range for oxidized diamines).[6] Read kinetically for 5-10 minutes or as a single endpoint reading after a fixed time (e.g., 15 minutes).
Caption: Experimental workflow for the HRP-catalyzed assay.
Protocol 2: In Vitro Metabolism with Human Liver Microsomes (HLM)
This protocol provides a framework for assessing the metabolic stability of this compound.
A. Materials and Reagents
-
This compound
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with 0.1% Formic Acid (for quenching)
-
Control compound (e.g., a compound with known metabolic stability)
B. Reagent Preparation
-
Substrate Working Solution (100 µM): Dilute a high-concentration stock of this compound in Phosphate Buffer.
-
HLM Dilution (1 mg/mL): Dilute the 20 mg/mL HLM stock in cold Phosphate Buffer. Keep on ice.
C. Incubation Procedure
-
Pre-incubation: In a microcentrifuge tube, add 93 µL of the HLM dilution (1 mg/mL) and 5 µL of the Substrate Working Solution (100 µM). The final substrate concentration will be 5 µM and the final HLM concentration will be ~0.93 mg/mL.
-
Pre-warm: Incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate Reaction: Start the metabolic reaction by adding 2 µL of the NADPH Regenerating System solution.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture (e.g., 20 µL) and add it to a separate tube containing 80 µL of cold Acetonitrile with 0.1% Formic Acid. This quenches the reaction and precipitates the proteins.
-
Sample Processing: Vortex the quenched samples, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS to quantify the remaining parent compound and identify potential metabolites.
Data Presentation and Interpretation
Quantitative data from the protocols should be organized for clarity and comparison.
Table 1: Example HRP Assay Kinetic Parameters
| Parameter | Value | Conditions |
|---|---|---|
| Optimal Wavelength | 462 nm | pH 5.0, Room Temp |
| Apparent Kₘ (H₂O₂) | 150 µM | [Substrate] = 1 mM |
| Apparent Kₘ (Substrate) | 250 µM | [H₂O₂] = 1 mM |
| Optimal pH | 5.0 | 0.1 M Phosphate-Citrate |
Table 2: Example Metabolic Stability Data
| Time (min) | % Parent Compound Remaining |
|---|---|
| 0 | 100 |
| 5 | 95.2 |
| 15 | 88.1 |
| 30 | 75.4 |
| 60 | 55.8 |
From this data, a half-life (t½) can be calculated by plotting the natural log of the % remaining versus time.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| (HRP Assay) No color development | Inactive HRP enzyme; Omission of H₂O₂ or substrate; Incorrect buffer pH. | Use fresh HRP; Verify all reagents were added; Perform a pH optimization experiment. |
| (HRP Assay) High background signal | Substrate auto-oxidation; Contaminated reagents. | Prepare substrate stock fresh; Run a no-enzyme control; Use high-purity water. |
| (HLM Study) No metabolism observed | Inactive microsomes; Insufficient NADPH. | Use a positive control compound with known metabolism; Ensure NADPH system is active and freshly prepared. |
| (HLM Study) High variability | Inconsistent pipetting; Inefficient reaction quenching. | Use calibrated pipettes; Ensure quenching solution is ice-cold and vortexed immediately after sample addition. |
References
- Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. (n.d.). Google AI.
- Fluoro Substitution of Carcinogenic Aromatic Hydrocarbons: Models for Understanding Mechanisms of Metabolic Activation and of Oxygen Transfer Catalyzed by Cytochrome P450. (n.d.). ResearchGate.
- Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. (n.d.). ResearchGate.
- Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. (n.d.). ResearchGate.
- Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. (n.d.). PubMed.
- This compound (CAS 14791-78-7). (n.d.). Benchchem.
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Horseradish peroxidase. (n.d.). Wikipedia. Retrieved from [Link]
-
Horseradish peroxidase oxidation of 2,3-diaminopyridine and related compounds. (2023). ScholarWorks@GSU. Retrieved from [Link]
-
Horseradish Peroxidase Enzyme Activity Assay Procedure. (n.d.). EY Laboratories, Inc. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H7FN2 | CID 345372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Horseradish peroxidase - Wikipedia [en.wikipedia.org]
- 5. Item - Horseradish peroxidase oxidation of 2,3-diaminopyridine and related compounds - American University - Figshare [aura.american.edu]
- 6. Horseradish Peroxidase Enzyme Activity Assay Procedure - EY Laboratories, Inc. [eylabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
Application Notes and Protocols for 2-Fluorobenzene-1,4-diamine in Materials Science
Introduction: The Strategic Role of Fluorine in High-Performance Polymers
In the pursuit of advanced materials with superior performance characteristics, the strategic incorporation of fluorine into polymer backbones has emerged as a highly effective approach. 2-Fluorobenzene-1,4-diamine is a key aromatic diamine monomer that serves as a critical building block for a new generation of high-performance fluorinated polymers. The presence of a fluorine atom on the benzene ring, ortho to one of the amine groups, imparts a unique combination of electronic and steric effects that significantly influence the properties of the resulting polymers.[1]
The electron-withdrawing nature of the fluorine atom can modify the electronic properties of the polymer, while its steric bulk can disrupt chain packing. This often leads to materials with a desirable balance of properties, including exceptional thermal stability, enhanced solubility in organic solvents, lower dielectric constants, and reduced water absorption.[2][3] These characteristics make polymers derived from this compound prime candidates for demanding applications in the microelectronics, aerospace, and communications industries.[2]
This document provides a comprehensive guide for researchers and scientists on the application of this compound in the synthesis of high-performance polyimides. It includes detailed experimental protocols, an exploration of the structure-property relationships, and methodologies for the thorough characterization of these advanced materials.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is essential for its effective use in polymerization reactions.
| Property | Value | Reference |
| CAS Number | 14791-78-7 | [1] |
| Molecular Formula | C₆H₇FN₂ | [1] |
| Molecular Weight | 126.13 g/mol | [1] |
| Appearance | Solid | [No specific citation] |
| Purity | Typically >95% | [4] |
Application in Fluorinated Polyimide Synthesis
The primary application of this compound in materials science is as a monomer for the synthesis of fluorinated polyimides. Polyimides are a class of high-performance polymers known for their outstanding thermal and mechanical properties.[3] The incorporation of this compound into the polyimide backbone introduces fluorine, which can lead to several performance enhancements:
-
Improved Solubility: The fluorine atom can disrupt the charge-transfer complexes between polymer chains, leading to improved solubility in organic solvents, which is a significant advantage for processing.[2]
-
Lower Dielectric Constant: The presence of fluorine typically lowers the dielectric constant of the material, making it suitable for use as an interlayer dielectric in microelectronics.[3]
-
Enhanced Thermal Stability: The high bond energy of the C-F bond contributes to the overall thermal and thermo-oxidative stability of the polymer.[3]
-
Reduced Water Absorption: Fluorinated polymers are generally more hydrophobic, leading to lower moisture uptake, which is critical for maintaining stable electrical properties in electronic packaging.
General Synthesis Pathway for Fluorinated Polyimides
The synthesis of polyimides from this compound typically follows a two-step polycondensation reaction. The first step involves the reaction of the diamine with a tetracarboxylic dianhydride in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor. In the second step, this precursor is converted to the final polyimide via thermal or chemical imidization, which involves the elimination of water to form the stable imide ring.[5]
Figure 1: General workflow for the synthesis of fluorinated polyimides.
Detailed Experimental Protocol: Synthesis of a Fluorinated Polyimide
This protocol details the synthesis of a fluorinated polyimide from this compound and 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), a common fluorinated dianhydride.
Materials and Reagents
-
This compound (≥98% purity)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (≥99% purity, sublimation purified)
-
N,N-dimethylacetamide (DMAc) (anhydrous, ≥99.8%)
-
Acetic anhydride (≥99%)
-
Pyridine (≥99.8%)
-
Methanol (ACS grade)
-
Argon or Nitrogen gas (high purity)
Protocol: Two-Step Synthesis
Part 1: Synthesis of the Poly(amic acid) (PAA) Precursor
-
Reactor Setup: In a flame-dried 100 mL three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a drying tube, add this compound (e.g., 4 mmol).
-
Dissolution: Add anhydrous DMAc (to achieve a final solids content of 15-20 wt%) to the flask and stir under a gentle stream of inert gas until the diamine is completely dissolved.
-
Monomer Addition: Slowly add an equimolar amount of 6FDA (e.g., 4 mmol) to the stirred diamine solution in several small portions over 30 minutes. The addition of the dianhydride is exothermic; maintain the reaction temperature below 25°C using a water bath if necessary.
-
Polymerization: Continue stirring the reaction mixture at room temperature under an inert atmosphere for 24 hours. A significant increase in viscosity will be observed as the poly(amic acid) forms.[5]
Part 2A: Thermal Imidization
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.
-
Solvent Removal and Curing: Place the cast film in a vacuum oven or a forced-air oven and subject it to a staged heating program. A typical program is:
-
100°C for 1 hour
-
150°C for 30 minutes
-
200°C for 30 minutes
-
250°C for 30 minutes
-
300°C for 30 minutes
-
350°C for 30 minutes[5]
-
-
Film Recovery: After cooling to room temperature, the flexible polyimide film can be carefully peeled from the glass substrate.
Part 2B: Chemical Imidization (Alternative to Thermal Imidization)
-
Reagent Addition: To the poly(amic acid) solution from Part 1, add a chemical dehydrating agent and a catalyst. A common combination is acetic anhydride and pyridine (e.g., 2 mL of each for a 4 mmol scale reaction).[5]
-
Imidization Reaction: Stir the mixture at room temperature for 6-12 hours.
-
Precipitation and Purification: Pour the resulting polyimide solution into a beaker of vigorously stirred methanol. The polyimide will precipitate as a fibrous solid.
-
Washing and Drying: Filter the precipitate, wash it thoroughly with fresh methanol, and dry it in a vacuum oven at 80°C for at least 6 hours to obtain the polyimide powder.[5]
Figure 2: Step-by-step experimental workflow for polyimide synthesis.
Characterization and Validation
Thorough characterization is crucial to confirm the successful synthesis of the polyimide and to evaluate its properties.
Structural Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is a primary technique to confirm the conversion of the poly(amic acid) to the polyimide. The disappearance of the amic acid peaks and the appearance of characteristic imide peaks are monitored.
-
Imide C=O (asymmetric stretch): ~1780 cm⁻¹
-
Imide C=O (symmetric stretch): ~1720 cm⁻¹
-
C-N stretch: ~1370 cm⁻¹
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR spectroscopy can be used to confirm the chemical structure of the resulting polymer.[1]
Thermal Properties
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polyimide. The 5% weight loss temperature (Td5%) is a key metric. Fluorinated polyimides typically exhibit Td5% values well above 400°C.
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the polymer, which indicates the temperature at which it transitions from a rigid, glassy state to a more rubbery state. High Tg values are desirable for high-temperature applications.
Mechanical and Dielectric Properties
-
Tensile Testing: The mechanical properties of the polyimide films, such as tensile strength, elongation at break, and Young's modulus, are determined using a universal testing machine.
-
Dielectric Spectroscopy: The dielectric constant and dielectric loss of the polyimide films are measured over a range of frequencies to assess their suitability for microelectronic applications.
| Property | Typical Range for Fluorinated Polyimides | Characterization Technique |
| Glass Transition Temperature (Tg) | 250 - 400 °C | DSC |
| 5% Weight Loss Temperature (Td5%) | > 450 °C in N₂ | TGA |
| Tensile Strength | 80 - 250 MPa | Tensile Testing |
| Dielectric Constant (at 1 MHz) | 2.3 - 3.0 | Dielectric Spectroscopy |
Causality and Experimental Insights
-
Choice of Solvent: Polar aprotic solvents like DMAc or NMP are used because they can effectively dissolve both the monomers and the resulting poly(amic acid), facilitating a high molecular weight polymer formation.[6] Anhydrous conditions are critical as water can hydrolyze the dianhydride and the amic acid linkages, limiting the molecular weight.[6]
-
Monomer Stoichiometry: An equimolar ratio of diamine and dianhydride is crucial for achieving high molecular weight. Any deviation can lead to chain termination and lower polymer properties.
-
Staged Thermal Curing: A gradual increase in temperature during thermal imidization allows for the controlled removal of the solvent and the water formed during cyclization. Rushing this process can lead to the formation of voids and brittle films.
-
Role of Fluorine: The fluorine atom's high electronegativity reduces the polarizability of the polymer chain, which is a key factor in achieving a low dielectric constant.[3] Its steric hindrance also disrupts the close packing of polymer chains, which enhances solubility but can sometimes lead to a slight reduction in mechanical strength compared to non-fluorinated analogues.
Conclusion
This compound is a valuable monomer for the development of advanced fluorinated polyimides. Its unique structure allows for the synthesis of polymers with a compelling combination of high thermal stability, good processability, and desirable electrical properties. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore the potential of this monomer in creating next-generation materials for cutting-edge applications.
References
-
MDPI. (2021, November 5). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. Retrieved from [Link]
-
Request PDF. (n.d.). Fluorinated Polyimides: Synthesis, Properties, and Applications. Retrieved from [Link]
-
MDPI. (2024, May 22). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2023, September 28). New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides. Retrieved from [Link]
-
RSC Publishing. (2018). Synthesis and characterization of transparent polyimides derived from ester-containing dianhydrides with different electron affinities. Retrieved from [Link]
-
VTechWorks. (n.d.). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 5. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology [mdpi.com]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluorobenzene-1,4-diamine
Welcome to the technical support guide for the synthesis of 2-Fluorobenzene-1,4-diamine (CAS: 14791-78-7). This resource is designed for researchers, chemists, and process development professionals to address common challenges and improve the yield and purity of this valuable synthetic building block. The predominant and most reliable synthetic route involves the reduction of 2-fluoro-4-nitroaniline, and this guide will focus on troubleshooting and optimizing this critical transformation.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering robust solutions.
Question 1: My reaction yield is consistently low, or the reaction stalls before the starting material is fully consumed. What are the likely causes and how can I fix this?
Answer: Low or incomplete conversion during the reduction of 2-fluoro-4-nitroaniline is a common issue that can typically be traced back to one of four key areas: the reducing agent/catalyst, reaction conditions, solvent quality, or insufficient mixing.
A. Inactive or Insufficient Reducing Agent/Catalyst:
-
Probable Cause (Catalytic Hydrogenation): The catalyst (e.g., Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), or Raney Nickel) may have lost activity. Heterogeneous catalysts can be poisoned by impurities (sulfur, halides from other sources) or become deactivated through improper storage or handling. Spent catalysts, particularly after filtration, can be pyrophoric and must be handled with care under a wet or inert atmosphere.[1]
-
Solution:
-
Always use a fresh, high-quality catalyst from a reputable supplier.
-
Increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%), though be mindful of potential increases in side reactions like dehalogenation.
-
Ensure the starting material and solvent are free from potential catalyst poisons.
-
When using Raney Nickel, ensure it is freshly prepared or properly stored as a slurry to maintain its activity.[1][2]
-
-
Probable Cause (Metal/Acid Reduction): The metal reductant (e.g., Iron, Tin(II) Chloride) may be of low quality, have a passivated surface (oxide layer), or be used in insufficient stoichiometric amounts. The reaction relies on a series of single electron transfers, and an adequate supply of the metal is crucial.[3][4]
-
Solution:
-
Use a fine powder of the metal (e.g., iron powder) to maximize surface area.[5]
-
Activate the metal surface. For iron, this is often achieved by the acidic medium (e.g., acetic acid, HCl, or NH₄Cl) used in the reaction itself.[5][6]
-
Ensure you are using a sufficient molar excess of the metal reductant. Stoichiometric calculations often require 3-4 equivalents or more depending on the specific protocol.[4][5]
-
B. Suboptimal Reaction Conditions:
-
Probable Cause: The temperature may be too low, leading to slow kinetics, or the reaction time may be insufficient. Conversely, for catalytic hydrogenation, excessively high temperatures or pressures can promote side reactions.[7]
-
Solution:
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the yellow/orange 2-fluoro-4-nitroaniline starting material.[8][9] For hydrogenation, monitoring hydrogen uptake is an excellent indicator of reaction progress.[1][8]
-
Adjust Temperature: For metal/acid reductions, gentle heating (e.g., reflux in ethanol) is often required to drive the reaction to completion.[5] Be aware that these reactions can be exothermic.[4]
-
Extend Reaction Time: If TLC shows incomplete conversion after the initially planned time, extend the reaction duration and continue monitoring.
-
C. Poor Mixing or Solvent Issues:
-
Probable Cause: In heterogeneous reactions (both catalytic hydrogenation and metal reductions), effective mixing is critical for ensuring the substrate, reagent, and catalyst are in constant contact.[9] The solvent may not fully dissolve the starting material, or it may contain dissolved oxygen, which can lead to side reactions and product degradation.
-
Solution:
-
Employ vigorous mechanical stirring, especially for larger-scale reactions.[9]
-
Ensure the chosen solvent (e.g., ethanol, ethyl acetate, acetic acid) is appropriate for the reaction and capable of dissolving the starting material at the reaction temperature.[3][5]
-
For sensitive reductions, especially when isolating the final diamine product, use solvents that have been degassed (e.g., by bubbling with nitrogen or argon) to prevent oxidation.
-
Question 2: My final product is impure. I'm observing significant side product formation, particularly a loss of the fluorine atom. How can I improve selectivity?
Answer: The primary side reaction of concern is hydrodehalogenation—the replacement of the fluorine atom with a hydrogen. This is most common in catalytic hydrogenation. Other impurities can arise from incomplete reduction or subsequent oxidation.
-
Probable Cause (Hydrodehalogenation): This occurs when the reaction conditions are too harsh or the catalyst is not selective. Palladium (Pd) catalysts are generally more prone to causing dehalogenation than Platinum (Pt) or Raney Nickel under similar conditions.[1][7] High hydrogen pressure, high temperature, and prolonged reaction times can exacerbate this issue.[7]
-
Solution:
-
Optimize Hydrogenation Conditions: Reduce the hydrogen pressure and/or the reaction temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reduction.
-
Change the Catalyst: Switch from a Pd-based catalyst to Pt/C or Raney Nickel, which often show higher selectivity for nitro group reduction in the presence of halogens.[1]
-
Switch Reduction Method: Metal-based reductions using SnCl₂ or Fe in acidic media are highly chemoselective and are excellent alternatives to avoid hydrodehalogenation.[4][6][10] These methods are often preferred for halogenated nitroaromatics.
-
-
Probable Cause (Incomplete Reduction Products): The presence of intermediate species like nitroso or hydroxylamine compounds, which can couple to form azo or azoxy impurities, indicates incomplete reduction.[11][12]
-
Solution: This is typically caused by the same factors that lead to low conversion (Question 1). Ensure a sufficient excess of the reducing agent is used and that the reaction is allowed to proceed to completion.
-
Probable Cause (Oxidation Products): this compound, like many aromatic diamines, is susceptible to air oxidation, which results in the formation of colored impurities and a darkening of the product.[13]
-
Solution:
-
Perform the reaction work-up and product isolation under an inert atmosphere (e.g., Nitrogen or Argon).
-
Use degassed solvents for extraction and purification.
-
Purify the product promptly after the reaction is complete. If storage is necessary, keep it in a dark container under an inert atmosphere at a low temperature.
-
Consider converting the diamine to its more stable dihydrochloride salt for long-term storage.[14][15]
-
Question 3: I am struggling with the work-up and purification. The product seems to degrade, and isolation is difficult.
Answer: A challenging work-up is often related to the product's sensitivity and the byproducts of the reaction.
-
Probable Cause (Metal Salt Byproducts): Reductions with SnCl₂ or Fe generate metal oxide/hydroxide sludges upon basification during the work-up, which can make filtration and extraction difficult.[4][5]
-
Solution:
-
After the reaction, filter the mixture while it is still acidic to remove the catalyst or excess metal.
-
When basifying the filtrate to precipitate metal hydroxides (e.g., tin oxides), adding a filter aid like Celite® before the second filtration can prevent the fine precipitate from clogging the filter paper.[5][8]
-
Ensure the aqueous layer is sufficiently basic (pH > 10) to fully precipitate the metal salts and liberate the free diamine for extraction into an organic solvent like ethyl acetate.[5]
-
-
Probable Cause (Product Instability): As mentioned, the free diamine is prone to oxidation.
-
Solution:
-
Inert Atmosphere: This is the most critical factor. Keep the entire work-up process blanketed with N₂ or Ar.
-
Purification Method:
-
Recrystallization: This is an effective method for purification. A solvent system like toluene or an ethanol/water mixture can be effective.
-
Column Chromatography: Use silica gel, but be aware that the slightly acidic nature of silica can sometimes retain the basic amine product. It is often recommended to pre-treat the silica with a solvent mixture containing a small amount of a basic modifier like triethylamine (~1%) to prevent streaking and improve recovery. Elute with a solvent system such as hexanes/ethyl acetate or dichloromethane/methanol.
-
Salt Formation: To obtain a highly stable, pure solid, consider precipitating the product as its dihydrochloride salt by bubbling HCl gas through an ethereal solution of the purified diamine or by adding a concentrated HCl solution.[14]
-
-
Experimental Workflows & Data
Comparative Overview of Reduction Methods
The choice of reduction method is the most critical decision in this synthesis. The following table compares the three most common approaches.
| Parameter | Catalytic Hydrogenation (Pd/C, Pt/C, Raney Ni) | Tin(II) Chloride (SnCl₂) Reduction | Iron (Fe) / Acid Reduction |
| Selectivity | Good to Excellent. Risk of hydrodehalogenation, especially with Pd/C.[7] | Excellent. Highly chemoselective for the nitro group.[3][4] | Excellent. A classic, reliable method for selective nitro reduction.[11] |
| Typical Yield | >90%[2] | High, often >90%[10] | Good to High, typically 70-90%[5] |
| Conditions | Mild (RT to 80°C), H₂ pressure (1 atm to 100 psi).[1][2] | Mild (RT to reflux), acidic conditions (HCl, EtOH).[3] | Requires heating (reflux), acidic conditions (AcOH, HCl).[5] |
| Advantages | Clean reaction (byproduct is water), catalyst is recyclable.[12] | High selectivity, avoids flammable H₂ gas, tolerant of many functional groups.[4][10] | Very low cost of reagents, high selectivity, robust and scalable. |
| Disadvantages | Flammable H₂ gas, specialized pressure equipment may be needed, catalyst can be pyrophoric and expensive, risk of dehalogenation.[1][12] | Generates significant tin waste which is toxic and requires careful disposal, work-up can be difficult due to tin salt precipitation.[4] | Generates large amounts of iron sludge waste, reaction can be exothermic, work-up can be tedious.[5] |
Process Flow Diagrams
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is a general guideline and should be optimized for specific equipment and scale.
-
Reactor Setup: To a pressure reactor equipped with a mechanical stirrer, add 2-fluoro-4-nitroaniline (1.0 eq).
-
Catalyst and Solvent: Under an inert atmosphere (N₂), carefully add 10% Pd/C (typically 1-5 mol % Pd). Add a suitable solvent, such as methanol or ethyl acetate (approx. 10-20 mL per gram of substrate).[8]
-
Hydrogenation: Seal the reactor. Purge the vessel several times, first with nitrogen and then with hydrogen. Pressurize the reactor with hydrogen (e.g., 50 psi) and begin vigorous stirring. The reaction is often mildly exothermic. Maintain a constant temperature (e.g., 25-40°C).
-
Monitoring: Monitor the reaction by observing the drop in hydrogen pressure (uptake). The reaction is typically complete in 2-8 hours. Progress can also be confirmed by TLC.
-
Work-up: Once complete, carefully vent the excess hydrogen and purge the reactor multiple times with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filtered catalyst can be pyrophoric and should be immediately quenched with water and kept wet until disposal.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization or column chromatography.
Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)
This method offers excellent chemoselectivity.[3][4]
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-fluoro-4-nitroaniline (1.0 eq) in ethanol (15-25 mL per gram).
-
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 - 4.0 eq) to the solution.
-
Reaction: Slowly add concentrated hydrochloric acid (small amount to catalyze, or as the main acidic medium). Heat the mixture to reflux (approx. 80°C). The reaction can be exothermic.
-
Monitoring: Monitor the reaction by TLC until all the starting material has been consumed (typically 1-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture over crushed ice and carefully basify with a concentrated NaOH or Na₂CO₃ solution to pH > 10. A thick white precipitate of tin salts will form.
-
Isolation: Filter the mixture through Celite® to remove the tin salts, washing the filter cake thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer 2-3 times with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product for further purification.
Frequently Asked Questions (FAQs)
Q: What is the most reliable and scalable synthetic route to this compound? A: The most widely cited and industrially practiced route is the reduction of 2-fluoro-4-nitroaniline.[3] For scalability, catalytic hydrogenation is often preferred due to its high atom economy (the only byproduct is water) and lack of metallic waste, provided the hydrodehalogenation side reaction can be controlled.[12] For applications where absolute chemoselectivity is paramount, reduction with iron in acidic media (the Béchamp reduction) is a robust, inexpensive, and highly scalable alternative, despite generating significant iron sludge waste.[5]
Q: Are there any "greener" or more modern synthetic alternatives? A: Research into greener synthetic methods is ongoing. Some modern approaches include photocatalytic reductions using nanocomposites or microwave-assisted synthesis, which can dramatically reduce reaction times.[3] However, for bulk production, classical methods like catalytic hydrogenation with recyclable catalysts or the use of inexpensive and low-toxicity iron powder are still considered highly efficient and are widely used.
Q: What are the primary safety concerns I should be aware of? A: There are several critical safety considerations:
-
Product Hazard: this compound is harmful if swallowed and can cause serious eye damage.[16] Always handle with appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.
-
Catalytic Hydrogenation: This process involves highly flammable hydrogen gas, often under pressure, creating a risk of fire or explosion.[12] Additionally, catalysts like Raney Nickel and spent Pd/C can be pyrophoric (ignite spontaneously) upon exposure to air.[1] They must be handled carefully under an inert or wet atmosphere.
-
Metal/Acid Reductions: These reactions can be highly exothermic, especially during the initial addition of reagents, and require careful temperature control to prevent runaways.[4]
Q: How stable is the final product, and what are the best storage conditions? A: The free base of this compound is a gray or black solid that is sensitive to air and light, leading to oxidation and discoloration.[13] For short-term use, it should be stored under an inert atmosphere (argon or nitrogen) in a sealed, dark container, preferably refrigerated. For long-term stability, it is highly recommended to convert it to its dihydrochloride salt, which is significantly more stable.[14]
References
-
How to improve efficiency of the diamine synthesis from fluorescein? (2019, June 18). Chemistry Stack Exchange. Retrieved January 9, 2026, from [Link]
-
A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (2025, August 9). SynOpen. Retrieved January 9, 2026, from [Link]
-
Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]
-
This compound | C6H7FN2 | CID 345372. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
-
Nitro Reduction - Iron (Fe). (n.d.). Common Organic Chemistry. Retrieved January 9, 2026, from [Link]
-
Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 9, 2026, from [Link]
-
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2016, February 19). Organic Process Research & Development. Retrieved January 9, 2026, from [Link]
-
Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. (n.d.). Mettler Toledo. Retrieved January 9, 2026, from [Link]
-
Crystal synthesis of 1,4-phenylenediamine salts and coordination networks. (2011, July 7). CrystEngComm. Retrieved January 9, 2026, from [Link]
-
A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. (n.d.). ARKIVOC. Retrieved January 9, 2026, from [Link]
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Technical Support Center: Purification of 2-Fluorobenzene-1,4-diamine by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Fluorobenzene-1,4-diamine. As a versatile building block in organic synthesis, particularly for novel pharmaceuticals, achieving high purity of this compound is paramount.[1] This guide provides a comprehensive resource, structured in a question-and-answer format, to address common challenges and provide practical, field-tested solutions for successful recrystallization.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the recrystallization of this compound, providing a solid foundation for designing and executing the purification protocol.
Q1: What are the key physicochemical properties of this compound relevant to its recrystallization?
A1: Understanding the physical and chemical properties of this compound is crucial for selecting an appropriate recrystallization strategy. Key properties are summarized below:
| Property | Value | Source |
| Molecular Formula | C₆H₇FN₂ | [1][2] |
| Molecular Weight | 126.13 g/mol | [1][2] |
| Appearance | Gray to black solid | [3] |
| Melting Point | 87.5-89.0 °C | [3] |
| pKa | 4.84±0.10 (Predicted) | [3] |
The solid nature and relatively low melting point of this diamine suggest that recrystallization is a suitable purification method. Its aromatic amine functional groups indicate its potential for hydrogen bonding, which influences solvent selection.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The ideal recrystallization solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below.[4] Given the presence of two amine groups and a fluorine atom, the polarity of the molecule is a key consideration.
General guidelines for solvent selection include:
-
Polarity Matching: Solvents with moderate polarity are often a good starting point for aromatic amines.[5][6]
-
Solubility Testing: Small-scale solubility tests with a variety of solvents (e.g., water, ethanol, ethyl acetate, toluene, and hexane) at both room temperature and their boiling points are highly recommended.
-
Solvent Pairs: If a single solvent does not provide the desired solubility profile, a solvent-pair system can be employed.[4] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.
For aromatic amines, solvent systems like ethanol/water or toluene/hexane can be effective.[5]
Q3: What are the potential impurities in crude this compound?
A3: The nature of impurities will depend on the synthetic route used. A common synthesis involves the reduction of 2-fluoro-4-nitroaniline.[1] Potential impurities could include:
-
Unreacted starting material (2-fluoro-4-nitroaniline).
-
Byproducts from the reduction reaction.
-
Residual catalysts or reagents (e.g., tin salts if using SnCl₂ for reduction).[1]
Understanding the likely impurities is crucial for selecting a solvent system that will leave these impurities in the mother liquor.
Q4: What are the primary safety concerns when handling this compound and the solvents used for recrystallization?
A4: this compound is classified as harmful if swallowed and causes serious eye damage.[2] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]
The solvents used for recrystallization may also pose hazards, such as flammability and toxicity. Always consult the Safety Data Sheet (SDS) for each solvent before use and adhere to proper handling and disposal procedures.
Section 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the recrystallization of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. This is the most frequent cause of crystallization failure.[9][10] 2. The solution is supersaturated but lacks nucleation sites. [9] 3. The rate of cooling is too slow. | 1. Reduce the solvent volume. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[10] 2. Induce crystallization. Try scratching the inside of the flask with a glass rod at the solution's surface.[9][11] Alternatively, add a "seed crystal" of the pure compound.[9][10] 3. Cool the solution further. Place the flask in an ice-water bath to promote crystallization.[12] |
| The product "oils out" instead of crystallizing. | 1. The solution is too concentrated. 2. The cooling rate is too rapid. 3. The presence of significant impurities can lower the melting point of the mixture. [9] | 1. Re-dissolve and dilute. Heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool more slowly.[9] 2. Slow down the cooling process. Insulate the flask to encourage gradual cooling.[10] 3. Consider a different purification method. If oiling out persists, purification by column chromatography may be necessary.[9] |
| The yield of recrystallized product is low. | 1. Too much solvent was used , leading to a significant amount of product remaining in the mother liquor.[10] 2. Premature crystallization occurred during hot filtration. 3. The product is significantly soluble in the cold wash solvent. | 1. Concentrate the mother liquor. Evaporate some of the solvent from the filtrate and cool it to obtain a second crop of crystals.[10] 2. Minimize cooling during filtration. Use a pre-heated funnel and filter the hot solution quickly.[12] If crystals form in the funnel, they can be re-dissolved with a small amount of hot solvent. 3. Use a minimal amount of ice-cold wash solvent. Ensure the wash solvent is as cold as possible to minimize re-dissolving the product.[13] |
| The recrystallized product is not pure. | 1. Incomplete dissolution of impurities in the hot solvent. 2. Co-precipitation of impurities with the desired product. 3. Inadequate washing of the crystals. Soluble impurities can be deposited on the crystals as the solvent evaporates.[12] | 1. Ensure complete dissolution. Use a sufficient amount of hot solvent to fully dissolve the crude product. 2. Allow for slow crystal growth. Rapid cooling can trap impurities within the crystal lattice.[4] 3. Wash the crystals thoroughly. After filtration, wash the filter cake with a small amount of fresh, cold solvent to remove any residual mother liquor.[12] |
Section 3: Experimental Protocol
This section provides a detailed, step-by-step methodology for the recrystallization of crude this compound. This protocol is a general guideline and may require optimization based on the specific impurities present and the scale of the purification.
Solvent System Selection
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
To each test tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature, agitating after each addition, to assess solubility.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water bath to the boiling point of the solvent and observe the solubility.
-
The ideal single solvent will show poor solubility at room temperature and high solubility at its boiling point.
-
If a suitable single solvent is not found, test solvent pairs. Dissolve the crude material in a minimal amount of a hot "good" solvent (e.g., ethanol) and then add a "poor" solvent (e.g., water) dropwise until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool.
Recrystallization Workflow
Sources
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- 2. This compound | C6H7FN2 | CID 345372 - PubChem [pubchem.ncbi.nlm.nih.gov]
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troubleshooting side reactions in the nitration of 2-fluoroaniline
Technical Support Center: Nitration of 2-Fluoroaniline
Welcome to the technical support center for the nitration of 2-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. The nitration of anilines, particularly those bearing other substituents, is notoriously challenging due to the high reactivity of the amino group and its sensitivity to acidic conditions. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot side reactions and optimize your experimental outcomes.
Core Principles: Understanding the Reactivity of 2-Fluoroaniline
Before troubleshooting, it's essential to understand the electronic landscape of the 2-fluoroaniline molecule.
-
Amino Group (-NH₂): This is a powerful activating, ortho, para-directing group due to its ability to donate its lone pair of electrons into the benzene ring via resonance.[1] This significantly increases the ring's nucleophilicity, making it highly susceptible to electrophilic attack.
-
Fluorine Atom (-F): Fluorine is an electronegative atom, exerting an electron-withdrawing inductive effect (-I), which deactivates the ring. However, it also has lone pairs that can be donated through resonance (+R), making it an ortho, para-director. In electrophilic aromatic substitution, the directing effect of the amino group is dominant.
The primary challenge arises from the basicity of the amino group. In the strongly acidic conditions of a typical nitrating mixture (HNO₃/H₂SO₄), the -NH₂ group is protonated to form the anilinium ion (-NH₃⁺).[1][2] This protonated group is strongly deactivating and a meta-director, leading to a loss of regioselectivity and a significant drop in reaction rate.[1][3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental failures. Each answer explains the underlying chemical cause and provides actionable solutions.
Q1: My reaction turned into a dark, tarry mess with a very low yield of any identifiable product. What happened?
A1: This is a classic sign of oxidation and polymerization of the aniline.
-
Causality: Concentrated nitric acid is a potent oxidizing agent.[4] The electron-rich benzene ring of unprotected 2-fluoroaniline is highly susceptible to oxidation, leading to the formation of complex, high-molecular-weight byproducts that present as a tar-like substance.[4][5] Direct nitration of anilines is often difficult to control for this reason.[1]
-
Solution: Protect the Amino Group. The most effective strategy is to temporarily reduce the activating and basic nature of the amino group by converting it into an acetamido group (-NHCOCH₃) through acetylation.[6][7][8] The acetamido group is still an ortho, para-director but is significantly less activating, which prevents oxidation and allows for a clean, controlled nitration.[9][10] After nitration, the acetyl group is easily removed by acid or base hydrolysis.[9][10]
Q2: I isolated a product mixture containing a significant amount of the meta-nitro isomer (3-nitro-2-fluoroaniline) instead of the expected ortho and para products. Why?
A2: This indicates that the nitration occurred on the protonated anilinium ion.
-
Causality: In a highly acidic nitrating mixture, a substantial portion of the 2-fluoroaniline exists as the 2-fluoroanilinium ion. The -NH₃⁺ group is a powerful electron-withdrawing group, which deactivates the ring and directs incoming electrophiles to the meta position.[1][2] You are therefore seeing the result of two competing reactions: nitration of the activated, o,p-directing aniline and nitration of the deactivated, m-directing anilinium ion.
-
Solution: Employ the Acetanilide Protection Strategy. As detailed in A1, acetylating the aniline prevents the formation of the anilinium ion. The acetamido group (-NHCOCH₃) is non-basic and reliably directs the nitronium ion to the para position (and to a lesser extent, the ortho position), thus avoiding the formation of the meta isomer.[6][11]
Q3: My main product is 2-fluoro-4,6-dinitroaniline. How can I prevent this over-nitration?
A3: The reaction conditions are too harsh, leading to a second nitration event.
-
Causality: The amino group is such a strong activating group that after the first nitro group is added (forming 2-fluoro-4-nitroaniline or 2-fluoro-6-nitroaniline), the ring can still be activated enough to undergo a second nitration, especially if the temperature is too high or the reaction time is too long.
-
Solutions:
-
Protect the Amino Group: The acetanilide protection strategy is the primary solution.[6] The acetamido group moderates the ring's reactivity, making dinitration much less favorable.[9]
-
Control Reaction Temperature: Maintain a low temperature (typically 0-5 °C) throughout the addition of the nitrating agent and the reaction itself. Nitration is highly exothermic, and elevated temperatures accelerate the rate of all reactions, including undesired secondary nitrations.
-
Use Stoichiometric Amounts of Nitrating Agent: Carefully control the molar equivalents of nitric acid to be slightly above 1.0 equivalent relative to your substrate. Excess nitrating agent will drive the reaction towards dinitration.
-
| Observed Problem | Probable Cause(s) | Primary Recommended Solution |
| Dark tar formation, low yield | Oxidation and polymerization of the aniline ring.[4] | Protect the amino group via acetylation before nitration.[6] |
| Significant meta-nitro isomer | Nitration of the protonated anilinium ion (-NH₃⁺).[1][2] | Protect the amino group to prevent protonation. |
| Dinitration (over-nitration) | Highly activated ring; reaction conditions too harsh. | Protect the amino group; maintain low temperature (0-5 °C); use ~1.0 eq. of HNO₃. |
| Low overall conversion | Insufficient activation of nitrating agent; reaction temperature too low. | Ensure use of concentrated H₂SO₄ as a catalyst; allow reaction to warm slowly to room temperature after addition. |
Preventative Strategy: A Recommended Protocol
To circumvent the issues above, the most reliable method for the regioselective synthesis of 4-nitro-2-fluoroaniline involves a three-step protection-nitration-deprotection sequence.
Workflow: The Acetanilide Protection Strategy
Caption: Workflow for the controlled nitration of 2-fluoroaniline.
Experimental Protocol: Synthesis of 4-Nitro-2-fluoroaniline
Step 1: Acetylation of 2-Fluoroaniline
-
In a flask equipped with a magnetic stirrer, dissolve 2-fluoroaniline (1.0 eq.) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (1.1 eq.) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Pour the reaction mixture into a beaker of ice water with vigorous stirring.
-
Collect the precipitated white solid (2-fluoroacetanilide) by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Nitration of 2-Fluoroacetanilide
-
To a clean, dry flask, add concentrated sulfuric acid (H₂SO₄) and cool it to 0 °C in an ice-salt bath.
-
Slowly add the dried 2-fluoroacetanilide from Step 1 in small portions, ensuring it dissolves completely while maintaining the temperature below 5 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.05 eq.) to a separate portion of chilled concentrated sulfuric acid.
-
Add this nitrating mixture dropwise to the acetanilide solution, keeping the internal temperature strictly between 0 and 5 °C.
-
Stir the reaction at this temperature for 1-2 hours after the addition is complete.
-
Carefully pour the reaction mixture onto crushed ice. The product, 4-nitro-2-fluoroacetanilide, will precipitate as a yellow solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.
Step 3: Hydrolysis of 4-Nitro-2-fluoroacetanilide
-
In a round-bottom flask, suspend the crude 4-nitro-2-fluoroacetanilide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.[12]
-
Cool the mixture to room temperature and then pour it into ice water.
-
Neutralize the solution with a base (e.g., aqueous NaOH or NH₄OH) to a pH of ~8-9 to precipitate the free amine.
-
Collect the orange-yellow solid (4-nitro-2-fluoroaniline) by vacuum filtration, wash with water, and dry.[12] The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Advanced FAQs
Q4: Are there milder or alternative nitrating agents I can use to avoid the strong acidity of HNO₃/H₂SO₄?
A4: Yes, several alternative nitrating systems have been developed to offer milder conditions or different regioselectivity, though they may require more specialized reagents.
-
Bismuth Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O): This reagent has been shown to be an effective and safe nitrating agent for anilines, often avoiding the need for corrosive acids like H₂SO₄.[13][14] It can provide moderate to high yields, sometimes favoring the ortho derivative.[15]
-
Iron(III) Nitrate (Fe(NO₃)₃·9H₂O): This inexpensive and non-toxic iron reagent can promote the ortho-nitration of aniline derivatives, potentially through a nitrogen dioxide radical intermediate.[16]
-
Acetyl Nitrate (CH₃COONO₂): Often generated in situ from nitric acid and acetic anhydride, acetyl nitrate is a milder nitrating agent that can be effective for activated systems. It is a potential electrophile when nitrating in acetic anhydride solvent.[17]
Q5: I am trying to synthesize 2-nitro-4-fluoroaniline. How would I adjust the procedure?
A5: Synthesizing the 2-nitro isomer is more challenging due to steric hindrance from the adjacent amino group and the strong para-directing nature of the amine/acetamide. Direct nitration of 2-fluoroaniline will yield some of the 2-nitro isomer, but it will be part of a difficult-to-separate mixture. A more targeted approach is often required, potentially involving an ortho-directing protecting group or starting from a different precursor, such as 3,4-difluoronitrobenzene.[18] Some modern methods using transition metal nitrates or directing groups have shown improved ortho-selectivity for aniline nitration.[15]
Q6: How does the fluorine substituent specifically influence the reaction, beyond its directing effects?
A6: The primary influence of the fluorine is its strong inductive electron withdrawal, which slightly deactivates the ring compared to aniline itself. This can help temper the reactivity slightly, but it is not sufficient to prevent the side reactions discussed (oxidation, protonation issues). The fluorine's presence is crucial for the properties of the final molecule, often enhancing metabolic stability or binding affinity in pharmaceutical applications, which is why this specific scaffold is synthetically important.[19]
Visualization: Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting common nitration side reactions.
References
-
askIITians. (2025, July 19). Why is acetylation performed before nitration of aniline? Retrieved from [Link]
-
PubMed. (n.d.). An Alternative Method for the Selective Synthesis of Ortho-nitro Anilines Using Bismuth Nitrate Pentahydrate. Curr Org Synth. 2025;22(2):234-242. Retrieved from [Link]
-
Ingenta Connect. (2025, February 1). An Alternative Method for the Selective Synthesis of Ortho-nitro Anilines Using Bismuth Nitrate Pentahydrate. Current Organic Synthesis, 22(2), 234-242. Retrieved from [Link]
-
Filo. (2024, December 15). Why is the NII group of aniline acetylated before nitration? Retrieved from [Link]
-
ResearchGate. (2025, October 31). Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, May 25). Nitration of aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for the nitration of protected anilines. Retrieved from [Link]
- Google Patents. (n.d.). CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor.
-
askIITians. (2025, July 23). Why is nitration of aniline difficult? Retrieved from [Link]
-
Quora. (2019, November 24). Why can aniline not be nitrated directly to para nitroaniline with a mixture of H2SO4 or HNO3? Retrieved from [Link]
-
Shaalaa.com. (2022, March 25). Why is NHX2 group of aniline acetylated before carrying out nitration? Retrieved from [Link]
-
Quora. (2020, January 6). In nitration of aniline tarry oxidation products are formed. Is tarry some chemical term or is it tarry as in tar like? Retrieved from [Link]
-
Reddit. (2020, November 19). Help with nitration of a protected aniline. Retrieved from [Link]
-
Quora. (2018, April 21). Why is aniline treated with the excess of concentrated sulfuric acid in the preparation of sulfanilic acid? Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 6). Optimizing Chemical Synthesis with 4-Fluoro-2-nitroaniline: A Supplier's Perspective. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, December 26). Which occurs first: nitration or oxidation of aniline by concentrated nitric acid? Retrieved from [Link]
-
brainly.com. (2024, February 28). Assertion: Nitration of aniline can be conveniently done by protecting the amino group by acetylation. Retrieved from [Link]
-
YouTube. (2020, November 5). Nitration of aniline. Retrieved from [Link]
- Google Patents. (n.d.). US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds.
-
Sarthaks eConnect. (2020, July 13). Account for the following: (a) NH2 group of aniline is acylated before carrying out nitration. Retrieved from [Link]
- Google Patents. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
- Google Patents. (n.d.). US4443631A - Selective halogenation of 2-fluoroaniline.
-
YouTube. (2015, February 23). Protection of Aniline Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
- Google Patents. (n.d.). EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.
-
PubMed. (2018, May 30). Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. Org Biomol Chem, 16(21), 3881-3884. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester. Retrieved from [Link]
-
YouTube. (2022, December 22). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
LookChem. (n.d.). Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. Retrieved from [Link]
-
RSC Publishing. (n.d.). The mechanism of nitration of 2,3-dinitroaniline in aqueous sulphuric acid. Evidence for Bamberger's hypothesis of N-nitration followed by rearrangement. Retrieved from [Link]
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Technical Support Center: Optimization of Reaction Conditions for the Reduction of 2-Fluoro-4-nitroaniline
Prepared by: Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the chemical reduction of 2-fluoro-4-nitroaniline to its corresponding diamine, 4-fluoro-1,2-phenylenediamine. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds.[1] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to address common challenges and optimize reaction outcomes.
Section 1: Reaction Overview & Key Challenges
The reduction of the nitro group in 2-fluoro-4-nitroaniline is a fundamental yet sensitive transformation. The primary objective is to achieve high conversion and selectivity, yielding the desired 4-fluoro-1,2-phenylenediamine.
Reaction: C₆H₅FN₂O₂ + Reducing Agent → C₆H₅FN₂ + Byproducts
The main challenges associated with this reaction include:
-
Chemoselectivity: The reduction must target the nitro group without affecting the fluorine substituent. Hydrodehalogenation (loss of fluorine) is a common side reaction, particularly under harsh hydrogenation conditions.[2]
-
Reaction Kinetics & Completion: Incomplete reactions can lead to difficult-to-separate mixtures of starting material, intermediates (like nitroso and hydroxylamine species), and the final product.
-
Safety: Many nitro reduction reactions are highly exothermic and can pose a risk of thermal runaway if not properly controlled.[3][4] Additionally, catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts.[2][5]
-
Product Purity & Workup: The final product, an aromatic diamine, can be susceptible to air oxidation, leading to discoloration. Efficient purification is crucial to obtain a high-purity final compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for reducing 2-fluoro-4-nitroaniline?
There are three primary classes of reagents used for this transformation, each with distinct advantages and disadvantages. The choice depends on scale, available equipment, and the desired balance between cost, safety, and efficiency.
-
Catalytic Hydrogenation: This is often the method of choice for industrial applications due to its high atom economy and clean reaction profiles.[6] It involves reacting the substrate with hydrogen gas (H₂) in the presence of a metal catalyst.
-
Common Catalysts: Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), Raney Nickel.[2]
-
Pros: High yields, no stoichiometric metal waste, catalyst can often be recycled.
-
Cons: Requires specialized pressure equipment, risk of hydrodefluorination, handling of flammable H₂ gas and potentially pyrophoric catalysts.[2][5]
-
-
Metal/Acid Reductions (e.g., Béchamp Reduction): This classic method uses a metal like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl, acetic acid).[7]
-
Mechanism: The metal acts as the electron donor, with the acid activating the metal surface and serving as a proton source.
-
Pros: Inexpensive, robust, and does not require high-pressure equipment. Iron is often preferred for environmental and cost reasons.[8]
-
Cons: Generates large amounts of metal sludge waste, making workup and purification cumbersome. The acidic conditions may not be suitable for sensitive substrates.[9]
-
-
Stoichiometric Reductants: Reagents like sodium dithionite (Na₂S₂O₄) offer a milder alternative.
-
Mechanism: Sodium dithionite is a powerful reducing agent in aqueous or semi-aqueous media, believed to act via a single-electron transfer mechanism involving the sulfur dioxide radical anion (•SO₂⁻).[10]
-
Pros: Excellent chemoselectivity (often preserves halogens and other reducible groups), mild reaction conditions, avoids high-pressure setups.[10]
-
Cons: Generates stoichiometric inorganic salt byproducts, may require co-solvents for substrate solubility, and the purity of the dithionite can affect reaction performance.[11][12]
-
Q2: My primary concern is avoiding the loss of the fluorine atom (hydrodefluorination). Which catalytic hydrogenation conditions are best?
Hydrodefluorination is a significant risk with halogenated aromatics. The choice of catalyst and reaction conditions is paramount to ensure selectivity.
-
Catalyst Choice: Platinum-based catalysts (e.g., Pt/C) are generally considered more selective and less prone to causing hydrodehalogenation compared to palladium catalysts (Pd/C), especially for chloro- and fluoro-aromatics.[2][13] Raney Nickel can also be effective but may require careful optimization of temperature and pressure.[14]
-
Solvent and Additives: The reaction medium can influence selectivity. Using a less polar solvent or adding a small amount of a catalyst inhibitor (though this may slow the reaction) can sometimes suppress dehalogenation.
-
Reaction Parameters: Lowering the hydrogen pressure and reaction temperature can significantly reduce the rate of hydrodefluorination. It is a trade-off, as these conditions will also slow the desired nitro reduction. Careful monitoring is key to finding the optimal balance.
Q3: My TLC/HPLC analysis shows significant starting material remaining even after a long reaction time. What are the likely causes?
An incomplete reaction can stem from several factors related to the reagents, catalyst, or reaction setup.
-
Catalyst Deactivation (Catalytic Hydrogenation): The catalyst may be poisoned or deactivated.
-
Cause: Impurities in the starting material, solvent, or hydrogen gas can poison the catalyst. The catalyst itself may be old or have reduced activity.
-
Solution: Ensure high-purity reagents and solvents. Use a fresh batch of catalyst or increase the catalyst loading. For Pd/C, ensure it has not been excessively exposed to air.
-
-
Insufficient Reducing Agent:
-
Cause: For metal/acid or dithionite reductions, an insufficient molar equivalent of the reducing agent was used. The theoretical stoichiometry for catalytic hydrogenation is 3 equivalents of H₂, but in practice, the reaction is run under a positive pressure of hydrogen.[2] For iron, an excess is typically used.[8]
-
Solution: Re-calculate and ensure you are using a sufficient excess of the reducing agent (e.g., 3-5 equivalents for Na₂S₂O₄, a significant weight excess for Fe powder).
-
-
Poor Mass Transfer:
-
Cause: In a heterogeneous reaction (like catalytic hydrogenation or metal/acid), inefficient stirring can limit the contact between the substrate, reagent/catalyst, and solvent.
-
Solution: Increase the stirring rate to ensure the catalyst or metal powder is well-suspended in the reaction mixture.
-
Q4: My isolated 4-fluoro-1,2-phenylenediamine is a dark oil/solid instead of the expected pale color. What causes this and how can I fix it?
Aromatic diamines are notoriously prone to air oxidation, which forms highly colored impurities.
-
Cause of Discoloration: Exposure of the product to oxygen, especially during workup and purification (e.g., on a rotary evaporator or during filtration), leads to the formation of colored oxidative oligomers.
-
Prevention & Purification:
-
Inert Atmosphere: Conduct the workup and purification steps under an inert atmosphere (Nitrogen or Argon) whenever possible.
-
Activated Carbon (Charcoal) Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate, ethanol) and add a small amount of activated carbon. Heat the mixture gently for a short period, then filter through a pad of Celite® to remove the carbon and adsorbed colored impurities.[15]
-
Recrystallization: This is a highly effective method for purifying solid products. Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: For stubborn impurities or oily products, silica gel column chromatography can be effective.[15] However, be aware that prolonged contact with silica gel (which is slightly acidic) can sometimes degrade sensitive amines. Using a neutral support like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent can mitigate this.
-
Q5: How can I effectively monitor the reaction's progress?
Real-time monitoring is crucial for determining the reaction endpoint and preventing the formation of side products from over-reaction.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture alongside the starting material on a silica gel plate. A typical eluent system might be a mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1 v/v). The product (diamine) is significantly more polar than the starting material (nitroaniline) and will have a much lower Rf value. UV light can be used for visualization.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the disappearance of starting material and the appearance of the product. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common setup.[16][17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds and provides mass information to confirm the identity of the product and any byproducts (like the defluorinated aniline).[18][19]
-
Hydrogen Uptake (for Catalytic Hydrogenation): In a pressure reactor, monitoring the drop in hydrogen pressure provides a direct measure of reaction progress. The reaction is complete when hydrogen consumption ceases.[20]
Q6: What are the most critical safety precautions I must take?
Safety is paramount, especially given the hazards associated with this chemistry.
-
Exothermic Nature: Nitro group reductions are highly exothermic.[3] For larger-scale reactions, the addition of the reducing agent should be done slowly and in portions, with efficient cooling to maintain a safe internal temperature. A reaction calorimetry study is recommended before scaling up to assess the thermal risk.[3]
-
Handling of Reagents and Product: 2-fluoro-4-nitroaniline is toxic if swallowed, inhaled, or in contact with skin.[21][22] Always handle it in a fume hood with appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[23]
-
Catalytic Hydrogenation Hazards:
-
Flammable Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure the reaction setup is leak-proof and operated in a well-ventilated area, away from ignition sources.[23]
-
Pyrophoric Catalysts: Spent hydrogenation catalysts, particularly Raney Nickel and dry Pd/C, can be pyrophoric (ignite spontaneously on contact with air).[2] After the reaction, the catalyst should be filtered carefully and never allowed to dry in the open air. It should be kept wet with a solvent (like water or ethanol) and disposed of according to institutional safety guidelines.
-
Section 3: Troubleshooting Guide
This decision tree provides a logical workflow for diagnosing and solving common experimental issues.
Section 4: Data & Protocol Summary
Comparative Data of Reduction Methods
| Parameter | Catalytic Hydrogenation (Pd/C) | Metal/Acid Reduction (Fe/HCl) | Sodium Dithionite (Na₂S₂O₄) |
| Typical Reagents | H₂ gas, 5-10% Pd/C catalyst | Iron powder, HCl or Acetic Acid | Na₂S₂O₄, Base (e.g., K₂CO₃) |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Water, Ethanol/Water | Water/Acetonitrile, DMSO[10] |
| Temperature | Room Temp to 80°C[2] | Reflux (80-100°C) | 35-120°C[10] |
| Pressure | 1-10 bar (15-150 psi) | Atmospheric | Atmospheric |
| Typical Yield | >90% | 70-90% | 85-98%[10] |
| Pros | High atom economy, clean | Low-cost reagents | High chemoselectivity, mild conditions |
| Cons | Risk of defluorination, requires pressure setup, pyrophoric catalyst | Large volume of metal waste | Stoichiometric salt waste, requires co-solvent |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is a general guideline and should be optimized for specific equipment and scale.
Materials:
-
2-fluoro-4-nitroaniline (1.0 equiv)
-
10% Palladium on Carbon (Pd/C) (approx. 5 mol %)
-
Methanol (or Ethanol)
-
High-purity hydrogen gas
-
Nitrogen gas
-
Celite®
Equipment:
-
Pressure reactor (e.g., Parr hydrogenator) with magnetic stirring and temperature control.
-
Filtration apparatus.
Procedure:
-
Reactor Setup: In the pressure reactor vessel, dissolve 2-fluoro-4-nitroaniline (e.g., 5.0 g) in methanol (e.g., 100 mL).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst to the solution. Caution: The catalyst can be pyrophoric.
-
Hydrogenation: Seal the reactor. Purge the vessel 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas to remove all air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-4 bar / 45-60 psi) and begin vigorous stirring. The reaction is mildly exothermic; maintain the temperature at or near room temperature (20-25°C).
-
Monitoring: Monitor the reaction by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete in 2-6 hours when hydrogen consumption ceases.
-
Work-up: Once complete, carefully vent the excess hydrogen and purge the reactor 3-5 times with nitrogen.
-
Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. CRITICAL: Do not allow the filter cake to dry. Immediately quench the wet catalyst pad with water and store it under water for disposal.
-
Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporator) to yield the crude 4-fluoro-1,2-phenylenediamine, which can be purified further if necessary (e.g., by recrystallization).
Protocol 2: Reduction using Sodium Dithionite
Adapted from literature procedures for chemoselective nitro reductions.[10]
Materials:
-
2-fluoro-4-nitroaniline (1.0 equiv)
-
Sodium dithionite (Na₂S₂O₄) (approx. 3-4 equiv)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile and Water (e.g., 1:3 v/v mixture)
-
Ethyl Acetate
-
Saturated brine solution
Equipment:
-
Round-bottom flask with magnetic stirrer and reflux condenser.
Procedure:
-
Setup: In a round-bottom flask, dissolve 2-fluoro-4-nitroaniline (e.g., 2.0 g) in a mixture of acetonitrile and water. Add potassium carbonate.
-
Reagent Addition: Gently heat the mixture (e.g., to 35-40°C). In a separate flask, prepare a solution of sodium dithionite in water. Add the dithionite solution dropwise to the stirred reaction mixture over 20-30 minutes. The reaction can be exothermic.[10]
-
Reaction: Stir the reaction mixture vigorously at a slightly elevated temperature for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) until the starting material spot has completely disappeared.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic extracts and wash with a saturated brine solution to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-fluoro-1,2-phenylenediamine. Purify as needed.
Section 5: References
-
Chemius. (n.d.). nitro razredčilo. Retrieved January 9, 2026, from
-
Weber, S. G. (1995). Chromatographic detection of nitroaromatic and nitramine compounds by electrochemical reduction combined with photoluminescence following electron transfer. PubMed. Retrieved January 9, 2026, from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved January 9, 2026, from
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved January 9, 2026, from
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved January 9, 2026, from [Link]
-
Sethi, R., et al. (2020). Detection of Microbial Nitroreductase Activity by Monitoring Exogenous Volatile Organic Compound Production Using HS-SPME-GC-MS. MDPI. Retrieved January 9, 2026, from [Link]
-
Sigma-Aldrich. (2024). Nitration reaction safety. YouTube. Retrieved January 9, 2026, from [Link]
-
Various Authors. (2025). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. MDPI. Retrieved January 9, 2026, from [Link]
-
Organic Syntheses, Inc. (2005). Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds. Retrieved January 9, 2026, from [Link]
-
MDPI. (n.d.). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts. Retrieved January 9, 2026, from [Link]
-
Scribd. (2022). Nitro Reduction Using Dithionite. Retrieved January 9, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for hydrogenation of p-nitroaniline. Retrieved January 9, 2026, from [Link]
-
Google Patents. (n.d.). Process for the preparation of fluoro compounds from the corresponding amines. Retrieved January 9, 2026, from
-
Plougastel, L., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline. Organic Process Research & Development. Retrieved January 9, 2026, from [Link]
-
Ashenhurst, J. (2018). Reduction of Nitro Groups. Master Organic Chemistry. Retrieved January 9, 2026, from [Link]
-
Din, M. I., et al. (2020). Critical review on the chemical reduction of nitroaniline. RSC Publishing. Retrieved January 9, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of compounds 11-14. Retrieved January 9, 2026, from [Link]
-
Ghorbani, M., et al. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. PMC - NIH. Retrieved January 9, 2026, from [Link]
-
Naseem, K., et al. (2017). Catalytic reduction of 2-nitroaniline: a review. PubMed. Retrieved January 9, 2026, from [Link]
-
ResearchGate. (2021). Can sodium dithionite be used for reduction of nitro to amine group? Retrieved January 9, 2026, from [Link]
-
ResearchGate. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles. Retrieved January 9, 2026, from [Link]
-
Google Patents. (n.d.). Continuous reduction process. Retrieved January 9, 2026, from
-
ResearchGate. (n.d.). Kinetics of catalytic hydrogenation of 4-nitroaniline. Retrieved January 9, 2026, from [Link]
-
Cantillo, D., et al. (2018). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Retrieved January 9, 2026, from [Link]
-
de Vries, J. G. (n.d.). Reduction of Aldehydes and Ketones by Sodium Dithionite. University of Groningen. Retrieved January 9, 2026, from [Link]
-
Ghorbani, M., et al. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles. PubMed. Retrieved January 9, 2026, from [Link]
-
Various Authors. (n.d.). Reduction of aromatic and aliphatic nitro compounds to amines. Retrieved January 9, 2026, from [Link]
-
FAQ-Chem. (n.d.). Synthesis method of 4-Fluoro-1,2-phenylenediamine. Retrieved January 9, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-nitroaniline. PubChem. Retrieved January 9, 2026, from [Link]
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Retrieved January 9, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for hydrogenation of p-nitroaniline. Retrieved January 9, 2026, from [Link]
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Technical Support Center: Storage and Handling of 2-Fluorobenzene-1,4-diamine
Welcome to the Technical Support Center for 2-Fluorobenzene-1,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and purity of this valuable research chemical. Aromatic diamines are susceptible to degradation, and this resource provides in-depth troubleshooting and frequently asked questions to address common challenges encountered during storage and handling.
Introduction: The Challenge of Storing Aromatic Diamines
This compound is a crucial building block in medicinal chemistry and materials science.[1] Like many aromatic amines, its utility is intrinsically linked to its purity. The primary challenge in maintaining this purity is the compound's susceptibility to oxidation upon exposure to atmospheric oxygen. This oxidative degradation not only depletes the desired compound but also introduces impurities that can compromise experimental outcomes. This guide provides the foundational knowledge and practical protocols to effectively prevent oxidation and ensure the integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: My this compound has turned from a white or light-colored solid to a dark brown or black powder. What happened?
This color change is a classic indicator of oxidation.[2][3][4][5] Aromatic amines, including p-phenylenediamine (a related compound), are known to darken upon exposure to air.[4][5] The initial white or off-white crystalline solid darkens as it oxidizes, progressing through shades of red, brown, and eventually to a dark, often polymeric, material.[5] This is due to the formation of highly colored quinone-diimine species and subsequent polymerization products.[2][6]
Q2: What is the primary cause of this compound degradation during storage?
The primary cause of degradation is oxidation from atmospheric oxygen. Aromatic diamines are readily oxidized, a process that can be accelerated by exposure to light and heat.[2] The amine groups on the benzene ring are electron-rich, making them susceptible to attack by oxygen.
Q3: What are the ideal long-term storage conditions for this compound?
For optimal long-term stability, this compound should be stored under a dry, inert atmosphere (such as nitrogen or argon) in a tightly sealed container, protected from light, and kept in a cool, dry place.[6] Room temperature storage is acceptable, but refrigeration (2-8 °C) can further slow down potential degradation pathways.
Q4: Can I store this compound in a standard laboratory freezer?
While storing at low temperatures is generally beneficial, it's crucial to prevent moisture condensation. If you store the compound in a freezer, ensure the container is tightly sealed. Before opening, the container must be allowed to warm completely to room temperature to prevent atmospheric moisture from condensing on the cold solid, which can accelerate degradation. A desiccator is an excellent tool for this warming phase.
Q5: Is the dihydrochloride salt of this compound more stable?
Yes, the salt form, such as this compound dihydrochloride, is generally more stable against oxidation than the free base. The protonation of the amine groups reduces their electron-donating character, making them less susceptible to oxidation. However, proper storage conditions are still recommended to ensure long-term purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound darkens over time | Exposure to atmospheric oxygen and/or light. | Store the compound under an inert atmosphere (see Protocol 1), in an amber vial or a container wrapped in aluminum foil to protect from light. |
| Inconsistent experimental results | Degradation of the starting material, leading to lower effective concentration and the presence of impurities. | Verify the purity of your this compound using an appropriate analytical method (see Analytical Protocols). If degraded, procure a fresh batch and implement stringent storage protocols. |
| Poor solubility in organic solvents | Formation of insoluble polymeric oxidation products. | This is a sign of significant degradation. The material is likely unsuitable for most applications. Prevention through proper storage is key. |
| Appearance of new spots on TLC or peaks in HPLC/GC-MS | Formation of oxidation byproducts. | Confirm the identity of the impurities if possible. Implement inert atmosphere handling for all future work with this compound. |
The Science Behind the Degradation: Oxidation Mechanism
The oxidation of this compound is analogous to that of p-phenylenediamine. The process is initiated by the removal of electrons from the amine groups, leading to the formation of radical cations.[4] This is followed by further oxidation to form a quinone-diimine structure. These quinone-diimine species are highly reactive and colored, and they can undergo polymerization to form complex, dark-colored mixtures.
Caption: Oxidation pathway of this compound and preventative measures.
Experimental Protocols
Protocol 1: Establishing an Inert Atmosphere for Storage
This protocol describes how to prepare a vial of this compound for long-term storage under an inert atmosphere.
Materials:
-
Vial of this compound
-
Schlenk line or a manifold with a supply of dry nitrogen or argon gas
-
Vacuum pump
-
Septum-capped vials or Schlenk flasks
-
Needles and tubing for gas transfer
Procedure:
-
If the compound is in its original container, carefully transfer the required amount into a clean, dry Schlenk flask or a vial that can be sealed with a septum in a glove box or glove bag.
-
Seal the vial or flask.
-
Connect the vial to the Schlenk line via a needle through the septum.
-
Carefully evacuate the vial under vacuum for 1-2 minutes to remove the air. Caution: Be gentle with the vacuum to avoid pulling the fine powder into the vacuum line.
-
Switch from vacuum to the inert gas supply, allowing the vial to fill with nitrogen or argon.
-
Repeat this vacuum/backfill cycle 3-5 times to ensure a completely inert atmosphere.[7]
-
After the final backfill, remove the needle while maintaining a positive pressure of the inert gas.
-
For added security, wrap the septum and neck of the vial with Parafilm.
-
Store the prepared vial in a dark, cool, and dry location. A desiccator cabinet is an ideal secondary containment.
Protocol 2: Quality Control by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8][9]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.[8]
-
Gradient: A linear gradient from 10% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in a 1:1 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[8]
Analysis:
-
A pure sample should show a single major peak. The appearance of additional peaks, especially those with different retention times, may indicate the presence of impurities or degradation products. The peak area percentage can be used to estimate the purity.
Summary of Storage Recommendations
| Parameter | Recommendation | Rationale |
| Atmosphere | Dry Nitrogen or Argon | Prevents oxidation by displacing atmospheric oxygen.[10][11] |
| Temperature | Cool (2-8°C) or Room Temperature | Slows the rate of chemical degradation. |
| Light | Protect from light (Amber vial/foil) | Prevents photo-oxidation.[12] |
| Container | Tightly sealed glass vial with a PTFE-lined cap or septum | Ensures an airtight seal and prevents leaching of impurities from plastic. |
References
-
CIR (Cosmetic Ingredient Review). (2024). p-Phenylenediamine - CIR Report Data Sheet. Available from: [Link]
-
Estévez-Parrado, M. J., et al. (1986). Oxidized p-phenylenediamine: observations on the staining reaction in epoxy embedded tissues. Acta Histochemica Supplementband, 32, 255-266. Available from: [Link]
-
Pi, J., et al. (2015). The oxidation of p-phenylenediamine, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes. Toxicology Letters, 239(3), 194-204. Available from: [Link]
-
Wikipedia. p-Phenylenediamine. Available from: [Link]
-
Al-Suhaimi, E. A., et al. (2024). Quantification of p-Phenylenediamine in Hair Dyes and Health Risk Implications in the UAE: Describing Discordances Between Regulations and Real-Life Practices. Cureus, 16(3), e56693. Available from: [Link]
-
Young, D. J., & Curthoys, G. (1980). The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin. Biochemical Journal, 187(2), 457-465. Available from: [Link]
-
Campaign for Safe Cosmetics. p-Phenylenediamine. Available from: [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Available from: [Link]
-
Ok, E., et al. (2024). Principles of Inert Atmosphere Storage. ResearchGate. Available from: [Link]
-
LibreTexts Chemistry. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Available from: [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available from: [Link]
-
Ministry of the Environment, Japan. Analytical Methods. Available from: [Link]
-
Al-Lawati, H. A. J., et al. (2021). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Sultan Qaboos University Journal for Science, 26(1), 13-23. Available from: [Link]
-
International Atomic Energy Agency. VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Available from: [Link]
Sources
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- 3. Oxidized p-phenylenediamine: observations on the staining reaction in epoxy embedded tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 5. Quantification of p-Phenylenediamine in Hair Dyes and Health Risk Implications in the UAE: Describing Discordances Between Regulations and Real-Life Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p-Phenylenediamine electrochemical oxidation revisited: An insight into the mechanism and kinetics in acid medium [helvia.uco.es]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 12. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
Technical Support Center: Regioselective Functionalization of 2-Fluorobenzene-1,4-diamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the regioselective functionalization of 2-Fluorobenzene-1,4-diamine (CAS 14791-78-7). This versatile building block is a key intermediate in medicinal chemistry and materials science, yet its unique electronic and steric properties present significant challenges in achieving selective chemical modifications.[1] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered questions to empower researchers in navigating these complexities.
Part 1: Understanding the Core Challenge
The primary difficulty in functionalizing this compound stems from the competing reactivity of its three key features: the two amine groups at positions C1 and C4, and the fluorine atom at C2. Both amino groups are potent activating, ortho, para-directing groups for electrophilic aromatic substitution, while the fluorine atom is a weakly deactivating but also ortho, para-director.[2][3] This creates a complex landscape where multiple sites are susceptible to reaction, often leading to mixtures of isomers or undesired side products.
Key Molecular Properties:
-
Differential Basicity of Amino Groups: The amino group at C1 (ortho to the fluorine) is less basic and less nucleophilic than the amino group at C4 (meta to the fluorine). This is due to the strong electron-withdrawing inductive effect (-I effect) of the proximal fluorine atom, which reduces the electron density on the C1-nitrogen. This electronic difference is the cornerstone of achieving selective N-functionalization.
-
Aromatic Ring Reactivity: The benzene ring is highly activated towards electrophilic attack due to the powerful electron-donating effects (+M effect) of the two amino groups. The positions C3, C5, and C6 are all electronically activated, making regioselective C-H functionalization a significant hurdle.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to achieve mono-functionalization on just one of the amine groups?
A: The core issue is the high reactivity of both amine groups. While the N4-amine is more nucleophilic, the N1-amine remains sufficiently reactive to compete, especially under harsh conditions (e.g., high temperature, excess reagents). Achieving high selectivity requires carefully controlled conditions that exploit the subtle electronic and steric differences between the two sites.
Q2: Which position on the aromatic ring is most susceptible to electrophilic attack?
A: Without modification of the amine groups, the ring is extremely activated, often leading to polymerization or multiple substitutions.[4] If the amines are protected (e.g., as amides), their activating effect is tempered. The directing effects then become more predictable. The C4-amido group strongly directs to C3 and C5. The C2-fluoro group also directs to C3 and C5. The C1-amido group directs to C6. Therefore, the C3 and C5 positions are the most electronically favored sites for electrophilic aromatic substitution.
Q3: What are the primary strategies to control regioselectivity?
A: The three pillars of controlling regioselectivity for this molecule are:
-
Kinetic vs. Thermodynamic Control: Exploiting differences in reaction rates by using low temperatures, bulky reagents, and controlled stoichiometry to favor the more reactive site (kinetic product).
-
Orthogonal Protection Strategy: Sequentially protecting the amine groups with protecting groups that can be removed under different, non-interfering conditions.[5] This is the most robust method for achieving distinct functionalization at both N1 and N4.
-
Directing Groups: Installing a group that forces a reaction to occur at a specific C-H bond, although this is more complex for this specific substrate.[6]
Part 3: Troubleshooting Guides & Experimental Protocols
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and detailed protocols.
Scenario 1: Selective Mono-N-Functionalization
Problem: "My reaction is producing a mixture of N1-substituted, N4-substituted, and N,N'-disubstituted products. How can I selectively functionalize the N4-amine?"
Causality: This outcome indicates that your reaction conditions are not selective enough to differentiate between the two amines. The N4-amine is the kinetically favored site due to its higher nucleophilicity and greater steric accessibility. To favor the kinetic product, you must use conditions that prevent the reaction from proceeding to the thermodynamically stable (but often undesired) disubstituted product or reacting at the less favored N1 site.
Solution Workflow:
Detailed Protocol: Selective N4-Boc Protection
This protocol favors the kinetic product by using controlled stoichiometry at a reduced temperature.
-
Preparation: Dissolve this compound (1.0 eq.) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (0.95-1.0 eq.) dissolved in a minimal amount of the same solvent dropwise to the stirred solution over 30-60 minutes.
-
Reaction: Allow the reaction to stir at 0°C for 2-4 hours, then warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to observe the consumption of starting material and the formation of the mono-protected product.
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product via column chromatography (silica gel) using a hexane/ethyl acetate gradient to isolate the desired N4-Boc-2-fluoro-1,4-phenylenediamine.
| Troubleshooting Tip | Probable Cause | Suggested Action |
| Significant di-Boc product formed | Reagent added too quickly or reaction too warm. | Decrease temperature to -20°C and extend the dropwise addition time. Ensure stoichiometry is not over 1.0 eq. |
| Low conversion of starting material | Insufficient reaction time or activation. | Allow the reaction to proceed for a longer duration at room temperature after the initial cold addition. |
| Mixture of N1 and N4 isomers | Insufficient kinetic differentiation. | Switch to a more sterically hindered solvent like tert-Butyl methyl ether (TBME) to further disfavor reaction at the more crowded N1 site. |
Scenario 2: Orthogonal Functionalization of N1 and N4
Problem: "I need to introduce two different functional groups, one on each amine. How can I design a reliable synthetic route?"
Causality: This requires an orthogonal protection strategy, where two different protecting groups are used. The key is that each group can be removed under specific conditions that do not affect the other, allowing for sequential functionalization.[7][8]
Solution Workflow: Orthogonal Protection & Sequential Functionalization
// Alternative Path B -> C [style=invis]; // for layout B -> {rank=same; C; E;} E -> G [label="[Path B] 3. Deprotect Boc\n4. Functionalize N4\n(Order depends on reagents)"]; } caption { label = "Fig 2. Orthogonal strategy for dual N-functionalization."; fontname = "Arial"; fontsize = 10; } enddot Caption: Fig 2. Orthogonal strategy for dual N-functionalization.
Protocol: N4-Acetylation followed by N1-Sulfonylation
-
Selective N4-Acetylation:
-
Follow the kinetic control principles outlined in Scenario 1. Dissolve the diamine (1.0 eq.) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (1.1 eq.) in anhydrous DCM at 0°C.
-
Slowly add Acetyl Chloride (0.95 eq.).
-
Stir until mono-acetylation at the N4 position is complete (monitor by LC-MS).
-
Work up and purify to obtain N-(4-amino-3-fluorophenyl)acetamide.
-
-
N1-Sulfonylation:
-
Dissolve the purified mono-acetylated product (1.0 eq.) in anhydrous pyridine or DCM with DIPEA.
-
Add the desired sulfonyl chloride (e.g., Tosyl Chloride, 1.1 eq.) at 0°C and allow to warm to room temperature.
-
Stir until the reaction is complete.
-
Perform an appropriate aqueous workup and purify by column chromatography or recrystallization.
-
-
Selective Deprotection (if needed): The acetyl and tosyl groups can be cleaved under different conditions if further functionalization is required.
Table of Common Orthogonal Amine Protecting Groups
| Protecting Group | Abbreviation | Cleavage Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Acidic (TFA, HCl) | Stable to base, hydrogenation |
| Fluorenylmethyloxycarbonyl | Fmoc | Basic (Piperidine) | Stable to acid, hydrogenation |
| Carboxybenzyl | Cbz | Hydrogenolysis (H₂, Pd/C) | Stable to mild acid/base |
Scenario 3: Regioselective C-H Functionalization
Problem: "I am attempting a bromination reaction on the aromatic ring, but I get a complex mixture of products and decomposition. How can I achieve selective C-H bromination?"
Causality: The free amino groups hyper-activate the ring, making it highly susceptible to oxidation and over-halogenation. The reaction lacks control. The first and most critical step is to "tame" the ring's reactivity by protecting both amino groups. Converting them to amides (e.g., acetamides) reduces their activating strength from strong to moderate, allowing for a more controlled and predictable electrophilic substitution.
Solution Workflow: Amine Protection Followed by Electrophilic Aromatic Substitution (EAS)
Detailed Protocol: Selective Bromination at C5
-
Di-Acetylation:
-
Dissolve this compound (1.0 eq.) in Acetic Anhydride (used as solvent and reagent).
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄) or perform the reaction at elevated temperature (e.g., 80-100°C) until the di-acetylated product precipitates or TLC/LC-MS shows full conversion.
-
Pour the reaction mixture into ice water to precipitate the product. Filter, wash with water, and dry to obtain N,N'-(2-fluoro-1,4-phenylene)diacetamide.
-
-
Regioselective Bromination:
-
Dissolve the di-acetylated substrate (1.0 eq.) in a suitable solvent like Acetic Acid or DCM.
-
Cool the solution to 0-10°C.
-
Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise. Using NBS is preferable to Br₂ as it is a milder source of electrophilic bromine, reducing the chance of side reactions.
-
Stir the reaction at low temperature and monitor its progress. The C5 position is electronically favored for substitution.
-
Upon completion, perform an aqueous workup (e.g., with sodium thiosulfate solution to quench any remaining NBS/Br₂).
-
Extract the product, dry the organic layer, and purify by recrystallization or column chromatography.
-
-
Deprotection (Optional): The acetyl groups can be removed by acidic or basic hydrolysis (e.g., refluxing in aqueous HCl or NaOH) to yield 5-Bromo-2-fluorobenzene-1,4-diamine.
References
-
Beilstein Journal of Organic Chemistry. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
PubMed. (2021). Regioselective C-H Azidation of Anilines and Application to Synthesis of Key Intermediate for Pharmaceutical. Retrieved from [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]
-
SlidePlayer. (n.d.). 12.14 Substituent Effects in Electrophilic Aromatic Substitution: Halogens F, Cl, Br, and I are ortho-para directing, but deactivating. Retrieved from [Link]
-
ResearchGate. (2025). Regio‐ and Enantioselective Synthesis of 1,2‐Diamines by Formal Hydroamination of Enamines. Retrieved from [Link]
-
YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved from [Link]
-
Journal of the American Chemical Society. (2026). The Atroposelective Iodination of 2-Amino-6-arylpyridines.... Retrieved from [Link]
-
Autech. (n.d.). Choosing the Right Aromatic Diamine for Advanced Polymer Synthesis. Retrieved from [Link]
-
Khan Academy. (n.d.). Regioselectivity, stereoselectivity, and stereospecificity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines. Retrieved from [Link]
- Google Patents. (n.d.). US4215073A - Process for the production of diamines.
-
White Rose Research Online. (2024). Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization.... Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Addressing the regioselectivity problem in organic synthesis. Retrieved from [Link]
-
Yale University. (n.d.). C-H Functionalization - Ellman Laboratory. Retrieved from [Link]
-
Autech. (n.d.). The Role of Aromatic Diamines in Advanced Material Performance. Retrieved from [Link]
-
YouTube. (2021). Regioselectivity in Alkene Formations (organic synthesis). Retrieved from [Link]
-
PubMed Central. (2022). Catalytic, Regioselective 1,4‐Fluorodifunctionalization of Dienes. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2022). Enantio- and Regioselective Construction of 1,4-Diamines via Cascade Hydroamination of Methylene Cyclopropanes. Retrieved from [Link]
-
PubMed. (n.d.). Isotopically sensitive regioselectivity in the oxidative deamination of a homologous series of diamines.... Retrieved from [Link]
-
PubMed Central. (2023). Regioselective aliphatic C-H functionalization using frustrated radical pairs. Retrieved from [Link]
-
RSC Publishing. (2017). Selective N-terminal functionalization of native peptides and proteins. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Regioselective Functionalization of Tetrafluorobenzo-[α]-Fused BOPYPY Dyes. Retrieved from [Link]
-
PubMed Central. (n.d.). Regioselective Magnesiations of Fluorinated Arenes and Heteroarenes.... Retrieved from [Link]
-
PubMed. (2013). Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. Retrieved from [Link]
-
PubMed Central. (n.d.). N-Functionalization of 1,2-Azaborines. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Accessing diverse fluorinated organic molecules by fluoro-functionalization reactions of enaminones. Retrieved from [Link]
Sources
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- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
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- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Removing Colored Impurities from 2-Fluorobenzene-1,4-diamine
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the purification of 2-Fluorobenzene-1,4-diamine. This document is designed for researchers, scientists, and drug development professionals who may encounter colored impurities during their work with this versatile building block. We will explore the root causes of discoloration and provide detailed, field-proven troubleshooting guides and protocols to restore the compound to its required purity.
Part 1: Understanding the Challenge - The Root Cause of Color
This section addresses the fundamental reasons for the appearance of colored impurities in aromatic diamines.
Q1: Why is my solid this compound sample, which should be a light-colored solid, showing a yellow, brown, or even dark purple discoloration?
A1: The discoloration of this compound, like most aromatic amines, is almost exclusively due to oxidation.[1][2] The two primary amine groups (-NH₂) on the benzene ring are highly susceptible to oxidation by atmospheric oxygen. This process is often accelerated by exposure to light, heat, and the presence of metal ion impurities.
The oxidation mechanism involves the formation of highly conjugated, colored species. Initially, partially oxidized intermediates like quinone-imines can form, which can then polymerize or undergo further reactions to create complex, intensely colored mixtures. Due to their high degree of conjugation, these impurities can be visible even at very low concentrations.
Part 2: Troubleshooting Guide & FAQs
This question-and-answer section addresses specific issues you might encounter during your experiments.
Q2: My sample of this compound is dark brown. Is it still usable for my synthesis?
A2: It is highly inadvisable to use a significantly discolored sample directly in a synthesis. The colored impurities, while perhaps present in a small percentage by mass, can act as catalysts for side reactions, lead to lower yields, and complicate the purification of your final product. Decolorization and purification are essential first steps.
Q3: How do I choose the best purification method for my needs?
A3: The choice of method depends on the level of impurity and the required final purity.
-
For light yellow to brown discoloration (minor impurities): A simple treatment with activated carbon followed by recrystallization is often sufficient.
-
For dark brown or purple coloration (significant impurities): A multi-step approach may be necessary. Start with an activated carbon treatment to remove the bulk of the colored species, followed by either recrystallization for good purity or column chromatography for the highest possible purity.
-
When isomers or closely related impurities are suspected: Silica gel column chromatography is the most effective method for separating compounds with different polarities.[3]
Decision Workflow for Purification Method Selection
Sources
Technical Support Center: Purifying 2-Fluorobenzene-1,4-diamine with Column Chromatography
Welcome to the technical support center for the chromatographic purification of 2-Fluorobenzene-1,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for obtaining high-purity this compound using column chromatography.
Introduction
This compound is a key building block in medicinal chemistry and materials science.[1] Its purification via column chromatography can be challenging due to the basicity of its two amine groups, which can lead to strong interactions with the stationary phase, resulting in poor separation and recovery. This guide offers a comprehensive resource to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound streak or tail on a silica gel TLC plate and column?
A1: The basic amine groups of this compound interact strongly with the acidic silanol groups on the surface of silica gel. This acid-base interaction can cause the compound to bind tightly and elute slowly and unevenly, leading to tailing or streaking.
Q2: What is the best stationary phase for purifying this compound?
A2: While silica gel is the most common stationary phase, its acidic nature can be problematic for amines.[2] For this compound, two primary options are recommended:
-
Deactivated Silica Gel: Standard silica gel can be "deactivated" by incorporating a small amount of a basic modifier, such as triethylamine (TEA), into the mobile phase. This is often the most practical and widely used approach.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[3] Basic or neutral alumina can prevent the strong acidic interactions that cause tailing.
Q3: How do I choose an appropriate solvent system (mobile phase)?
A3: The choice of mobile phase is critical for a successful separation. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound.[4] Given the polarity of the diamine, you may need to start with a higher proportion of ethyl acetate or use a more polar solvent system like dichloromethane/methanol.
Q4: How can I visualize this compound on a TLC plate?
A4: this compound is a UV-active compound due to its aromatic ring. You can visualize it on a TLC plate containing a fluorescent indicator (e.g., F254) using a UV lamp at 254 nm. The compound will appear as a dark spot. Alternatively, staining with ninhydrin can be used to visualize the amine groups, typically as a colored spot after heating.
Q5: My compound appears to be decomposing on the column. What can I do?
A5: Aromatic amines can be susceptible to oxidation, especially on acidic silica gel which can catalyze degradation. To mitigate this:
-
Use Deactivated Silica: Add triethylamine to your mobile phase to neutralize the acidic sites.
-
Work Quickly: Do not let the compound sit on the column for an extended period.
-
Use Alumina: Consider switching to a neutral or basic alumina stationary phase.
-
Degas Solvents: Using solvents that have been degassed can help to reduce oxidation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Broad Peaks or Tailing | Strong interaction between the basic amine and acidic silica gel. | Add 0.1-1% triethylamine (TEA) to the mobile phase to neutralize the silica surface. Alternatively, use a basic or neutral alumina column.[3] |
| Poor Separation of Product from Impurities | Inappropriate mobile phase polarity. | Optimize the solvent system using TLC. A gradient elution, starting with a less polar mobile phase and gradually increasing polarity, can improve separation. |
| No Elution of the Product | The mobile phase is not polar enough to elute the highly polar diamine. | Increase the polarity of the mobile phase. For example, switch from a hexanes/ethyl acetate system to a dichloromethane/methanol system. |
| Product Elutes Too Quickly (with the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Start with a lower concentration of the more polar solvent. |
| Low Recovery of the Product | Irreversible adsorption to the stationary phase or decomposition. | Use a deactivated stationary phase (silica + TEA or alumina). Ensure the compound is stable to the chosen conditions by performing a small-scale stability test on a TLC plate. |
| Colored Impurities Co-elute with the Product | Oxidation of the amine. | Work quickly, use degassed solvents, and consider adding an antioxidant like a small amount of sodium dithionite to the crude sample before loading if compatible with your downstream applications. |
Experimental Protocols
Method 1: Purification using Deactivated Silica Gel
This is the most common and generally effective method.
1. TLC Analysis and Solvent System Optimization:
-
Prepare a stock solution of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
On a silica gel TLC plate (with F254 indicator), spot the crude mixture.
-
Develop the TLC plate in various solvent systems. Good starting points include:
-
Hexanes:Ethyl Acetate (e.g., 1:1, 1:2)
-
Dichloromethane:Methanol (e.g., 98:2, 95:5)
-
-
To each developing solvent system, add 0.5% triethylamine (TEA). For example, for 100 mL of eluent, add 0.5 mL of TEA.
-
The ideal solvent system will give your product an Rf value of ~0.3 and good separation from impurities.
2. Column Preparation and Packing:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the least polar mobile phase you plan to use (including 0.5% TEA).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.
3. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column.
-
Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
4. Elution and Fraction Collection:
-
Begin eluting with your chosen mobile phase.
-
If a gradient elution is needed, gradually increase the proportion of the more polar solvent.
-
Collect fractions and monitor the elution by TLC.
5. Product Isolation:
-
Combine the pure fractions (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator. The triethylamine will also be removed during this step.
Method 2: Purification using Alumina
This method is an excellent alternative if silica gel proves problematic.
1. TLC Analysis:
-
Use neutral or basic alumina TLC plates to develop your solvent system.
-
Test similar solvent systems as with silica gel (e.g., Hexanes:Ethyl Acetate). Note that the Rf values will likely differ from those on silica.
2. Column Packing:
-
Follow the same procedure as for silica gel, but use basic or neutral alumina.
3. Sample Loading, Elution, and Isolation:
-
The procedures are the same as for the silica gel method. Triethylamine is generally not required in the mobile phase when using alumina.
Visualizations
Workflow for Column Chromatography Purification
Caption: General workflow for column chromatography.
Troubleshooting Logic for Amine Purification
Caption: Troubleshooting decision tree for amine purification.
References
-
Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]
-
ResearchGate. (2014, August 3). Does aniline stick in columns during column chromatography? Retrieved from [Link]
-
Teledyne ISCO. (2012, November 8). RediSep basic alumina column Purification of high pKa compounds. Retrieved from [Link]
Sources
- 1. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column [discover.restek.com]
- 4. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Strategies for Enhancing the Solubility of 2-Fluorobenzene-1,4-diamine
Introduction: Welcome to the technical support guide for 2-Fluorobenzene-1,4-diamine. This molecule is a valuable fluorinated building block in advanced organic synthesis, particularly for the development of novel pharmaceutical compounds and specialty chemicals.[1] Its structure, featuring two amine groups and a fluorine atom on a benzene ring, makes it a versatile precursor for complex heterocyclic systems.[1] However, researchers frequently encounter challenges with its low solubility in common solvents, which can hinder reaction efficiency and formulation development.
This guide provides a structured, in-depth approach to troubleshooting and overcoming these solubility issues. Moving beyond simple protocols, we will delve into the chemical principles behind each strategy, empowering you to make informed decisions for your specific experimental context.
Section 1: Understanding the Molecule: The "Why" Behind the Solubility Challenge
Q1: What key structural features of this compound influence its solubility?
A1: The solubility behavior of this compound is a direct consequence of its hybrid structure:
-
Aromatic Benzene Ring: The core benzene ring is nonpolar and hydrophobic, contributing to poor solubility in aqueous or highly polar solvents.
-
Fluorine Atom: The highly electronegative fluorine atom increases the polarity of the C-F bond but also enhances the molecule's overall lipophilicity, often improving its ability to cross biological membranes but not necessarily its aqueous solubility.[2][3]
-
Two Amine (-NH₂) Groups: These groups are the key to manipulating solubility. They are basic and can act as hydrogen bond donors and acceptors.[4] Their presence makes the molecule's solubility highly dependent on pH.
Essentially, the molecule has conflicting characteristics—a nonpolar core with polar, basic functional groups. The challenge lies in finding a solvent system that can adequately solvate both aspects of the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₇FN₂ | [1][5] |
| Molecular Weight | 126.13 g/mol | [1][5][6] |
| Appearance | Solid (form may vary) | N/A |
| CAS Number | 14791-78-7 | [1][5][6] |
| Key Hazards | Harmful if swallowed, Causes serious eye damage | [5] |
Section 2: Troubleshooting Guides & Core Methodologies
This section is designed as a practical, question-driven guide to systematically address solubility problems.
FAQ 1: My this compound won't dissolve in my aqueous buffer. What is the first and most effective strategy to try?
A1: The most direct approach for aqueous systems is pH adjustment . The two amine groups on the molecule are basic. By lowering the pH of the solvent with a suitable acid, you can protonate one or both amine groups, forming an ammonium salt. This ionic salt is significantly more polar and, therefore, more water-soluble than the neutral free base.[4][7][8][9] Aromatic amines typically have a pKa for their conjugate acids in the range of 4-5, meaning they become significantly protonated and soluble at a pH below this range.[9]
Caption: Workflow for pH-Mediated Solubilization.
Experimental Protocol 1: Preparation of an Acidic Aqueous Stock Solution
-
Objective: To prepare a 10 mg/mL stock solution of this compound in an aqueous buffer.
-
Materials:
-
This compound
-
Deionized water or desired buffer (e.g., PBS)
-
1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
-
Methodology:
-
Weigh 10 mg of this compound into a clean glass vial.
-
Add 800 µL of the desired buffer to the vial. The compound will likely not dissolve and will appear as a suspension.
-
Place the vial on a stir plate and begin gentle stirring.
-
Using a calibrated pipette, add 1 M HCl dropwise (e.g., 5-10 µL at a time).
-
Pause after each addition and observe for dissolution. Check the pH of the solution.
-
Continue adding acid until the solution becomes completely clear. The final pH will likely be in the range of 2-4.
-
Once fully dissolved, add the remaining buffer to bring the final volume to 1.0 mL.
-
Self-Validation: The clarity of the final solution is the primary indicator of success. A stable, clear solution confirms the formation of the soluble salt.
-
FAQ 2: I need to dissolve the compound in a non-aqueous organic solvent for a reaction, but it has poor solubility. What are my options?
A2: For organic synthesis, co-solvency is a powerful technique.[10][11] This involves using a mixture of two or more miscible organic solvents to achieve a desirable solubility that cannot be obtained with a single solvent. The principle is to use a solvent blend that can accommodate both the nonpolar aromatic ring and the polar amine groups. Often, a mixture of a nonpolar or moderately polar solvent with a polar protic solvent works well for aromatic amines.[12]
Table 2: Suggested Co-Solvent Systems for Screening
| Primary Solvent (Nonpolar/Aprotic) | Co-Solvent (Polar/Protic) | Starting Ratio (v/v) | Rationale & Use Case |
| Dichloromethane (DCM) | Methanol (MeOH) | 9:1 to 4:1 | Good for reactions at or below room temperature. Balances polarity effectively. |
| Toluene | Ethanol (EtOH) | 9:1 to 4:1 | Useful for higher temperature reactions. Toluene solvates the aromatic ring well. |
| Tetrahydrofuran (THF) | Isopropanol (IPA) | 9:1 | A common mixture for a wide range of organic reactions. |
| N,N-Dimethylformamide (DMF) | None (use as single solvent) | N/A | A highly polar aprotic solvent that can often dissolve difficult compounds on its own. |
Experimental Protocol 2: Determining an Optimal Co-Solvent Ratio
-
Objective: To find a suitable co-solvent system for a target concentration of 5 mg/mL.
-
Methodology:
-
Weigh 5 mg of this compound into four separate vials (labeled A, B, C, D).
-
Vial A (DCM/MeOH): Add 0.9 mL of DCM. Stir. If not dissolved, add MeOH in 0.02 mL (20 µL) increments until the solution is clear or a total volume of 1 mL is reached.
-
Vial B (Toluene/EtOH): Add 0.9 mL of Toluene. Stir. If not dissolved, add EtOH in 0.02 mL increments. Gentle warming may be required for toluene-based systems.
-
Vial C (THF/IPA): Add 0.9 mL of THF. Stir. If not dissolved, add IPA in 0.02 mL increments.
-
Vial D (DMF): Add 1.0 mL of DMF and stir. Observe for dissolution.
-
Self-Validation: Record the solvent ratio that achieves a clear, stable solution at your target concentration. This validated ratio can then be scaled up for your experiment.
-
FAQ 3: pH adjustment and co-solvents are incompatible with my downstream application (e.g., cell-based assay, pH-sensitive reaction). Are there other methods?
A3: Yes. In such cases, micellar solubilization using surfactants is an excellent alternative.[7] Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in a solution.[13] These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble this compound can partition into the hydrophobic core, allowing it to be dispersed in the bulk solvent, thereby increasing its apparent solubility.[13] Non-ionic surfactants are often preferred in biological applications due to their lower toxicity.
Table 3: Common Surfactants for Solubility Enhancement
| Surfactant Type | Example | Typical Use Concentration | Notes |
| Non-ionic | Polysorbate 80 (Tween® 80) | 0.1% - 2% (w/v) | Widely used in pharmaceutical formulations; generally biocompatible.[13] |
| Non-ionic | Polyoxyl 35 Castor Oil (Kolliphor® EL) | 0.1% - 5% (w/v) | Effective solubilizer for highly hydrophobic compounds.[13] |
| Ionic (Anionic) | Sodium Dodecyl Sulfate (SDS) | 0.1% - 1% (w/v) | Very strong solubilizing agent, but can denature proteins and may not be suitable for all applications. |
FAQ 4: I see a dihydrochloride salt of this compound is commercially available. Should I just use that instead?
A4: Using the This compound dihydrochloride salt [14] is an excellent strategy if your primary goal is aqueous solubility. This is essentially a pre-made, solid form of the pH-adjusted compound.
-
Advantages:
-
Readily soluble in water and aqueous buffers, saving you the step of pH adjustment.
-
Often has better stability and shelf-life as a crystalline solid.
-
-
Causality and Considerations:
-
When you dissolve the dihydrochloride salt in water, it will create an acidic solution. You have essentially added both the compound and its counter-ions (Cl⁻) to your system.
-
This is not suitable for reactions that require basic conditions or are sensitive to chloride ions. The added acid from the salt will neutralize any base you add until the amine is deprotonated.
-
Therefore, if your reaction is base-catalyzed, you would need to add at least two equivalents of your base just to neutralize the dihydrochloride salt before the desired reaction can proceed. In this scenario, starting with the free base is more efficient.
-
Section 3: Master Decision-Making Workflow
The following diagram provides a comprehensive decision-making tree to help you select the most appropriate solubilization strategy based on your experimental needs.
Caption: Decision workflow for selecting a solubilization method.
References
-
Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
PubChem. This compound. [Link]
-
University of Cambridge. Solubility and pH of amines. [Link]
-
PubMed. Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. [Link]
- Google Patents.
-
PubMed. Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. [Link]
-
PharmaTutor. ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. [Link]
-
Sciencemadness Discussion Board. Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. [Link]
-
Longdom Publishing. Biosurfactants: A New Pharmaceutical Additive for Solubility Enhancement. [Link]
-
Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement. [Link]
-
Indian Journal of Pharmaceutical and Biological Research. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
ResearchGate. Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture. [Link]
-
Journal of Chemical and Pharmaceutical Research. The Role of Surfactants in Solubilization of Poorly Soluble. [Link]
-
Pharmaguideline. Solubility Enhancement Techniques. [Link]
-
University of Calgary. Chapter 22 Notes - Amines. [Link]
-
ResearchGate. Tactical Applications of Fluorine in Drug Design and Development. [Link]
-
PubMed Central. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. [Link]
-
ChemBK. benzene-1,4-diamine. [Link]
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- 5. This compound | C6H7FN2 | CID 345372 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Minimizing Di-substitution in Mono-functionalization Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of minimizing di-substitution in reactions where mono-functionalization is the desired outcome. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of di-substituted product. What is the most common cause of this?
A1: The most frequent cause of over-substitution is an unfavorable stoichiometric ratio of the electrophile or coupling partner to the substrate. When an excess of the functionalizing reagent is present, the mono-substituted product, which is often still reactive, can undergo a second functionalization.
Troubleshooting Steps:
-
Stoichiometric Control: The most straightforward approach is to adjust the stoichiometry. Begin by using a stoichiometric equivalent or even a slight sub-stoichiometric amount of the limiting reagent (the species being added).
-
Slow Addition: Instead of adding the reagent all at once, employ a syringe pump for slow addition. This maintains a low instantaneous concentration of the electrophile, favoring the reaction with the more abundant starting material over the newly formed mono-substituted product.
Q2: I've adjusted the stoichiometry, but I'm still seeing di-substitution. What other reaction parameters can I modify?
A2: Beyond stoichiometry, several other reaction parameters can be tuned to favor mono-substitution. These primarily revolve around controlling the reaction kinetics and thermodynamics.
Key Parameters to Investigate:
-
Temperature: Lowering the reaction temperature often increases selectivity.[1][2] This is because the activation energy for the second substitution is typically higher than the first. By reducing the available thermal energy, you can disfavor the di-substitution pathway. This is a classic example of kinetic versus thermodynamic control.[1][2][3][4][5] The mono-substituted product is the kinetic product (formed faster at lower temperatures), while the di-substituted product may be the more thermodynamically stable product.[1][2][3][4][5]
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC, LC-MS, or GC-MS. Stop the reaction once the optimal amount of mono-substituted product has formed, before significant di-substitution occurs.
-
Solvent: The choice of solvent can influence reaction rates and selectivity.[6][7][8][9] Less polar solvents may slow down the reaction, potentially allowing for better control. In some cases, solvent molecules can sterically hinder the second substitution.[6]
Troubleshooting Guide: Advanced Strategies
Problem: My substrate is highly activated, leading to rapid di-substitution even under optimized conditions.
For highly reactive substrates, more advanced strategies are necessary to achieve mono-selectivity.
In many transition-metal-catalyzed reactions, the choice of catalyst and ligands plays a crucial role in determining selectivity.[10][11][12][13]
-
Bulky Ligands: Employing sterically demanding ligands on the metal center can physically block the approach of the mono-substituted product for a second functionalization.[13] This is a form of catalyst-controlled selectivity.[10][11][12]
-
Electronic Tuning: The electronic properties of the ligands can also be modified to tune the reactivity of the catalyst, favoring mono-functionalization.[10][12]
Experimental Protocol: Screening of Palladium Catalysts and Ligands for Mono-arylation
-
Setup: In parallel reaction vials, combine your aryl halide (1.0 equiv), boronic acid (1.1 equiv), and a base such as K₂CO₃ (2.0 equiv).
-
Catalyst/Ligand Addition: To each vial, add a different palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a unique phosphine ligand (e.g., PPh₃, P(t-Bu)₃, XPhos, SPhos).
-
Reaction: Add solvent (e.g., toluene, dioxane), and stir the reactions at a set temperature (e.g., 80 °C).
-
Analysis: Monitor the reactions by GC-MS or LC-MS at regular intervals to determine the ratio of mono- to di-substituted product for each catalyst/ligand combination.
Data Summary Table:
| Catalyst | Ligand | Mono:Di Ratio |
| Pd(OAc)₂ | PPh₃ | 3:1 |
| Pd(OAc)₂ | P(t-Bu)₃ | 10:1 |
| Pd₂(dba)₃ | XPhos | 15:1 |
| Pd₂(dba)₃ | SPhos | 12:1 |
When other methods fail, a robust strategy is to temporarily block one of the reactive sites with a protecting group.[14][15][16][17] This ensures that the reaction can only occur at the desired position.
Workflow for a Protecting Group Strategy:
Caption: Workflow illustrating the use of a protecting group for mono-functionalization.
Key Considerations for Protecting Groups: [14][15][16][17]
-
Orthogonality: Choose a protecting group that can be removed under conditions that do not affect the newly installed functional group.[14][15]
-
Stability: The protecting group must be stable to the conditions of the functionalization reaction.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding to maintain overall process efficiency.[16]
Experimental Protocol: Mono-benzylation of a Symmetric Diol
-
Protection: Dissolve the symmetric diol (1.0 equiv) in dichloromethane (DCM). Add triethylamine (1.1 equiv) and cool to 0 °C. Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.05 equiv). Stir at room temperature until mono-silylation is complete (monitored by TLC).
-
Functionalization: To the crude mono-protected diol, add sodium hydride (1.2 equiv) in tetrahydrofuran (THF) at 0 °C. After 30 minutes, add benzyl bromide (1.1 equiv) and stir until the reaction is complete.
-
Deprotection: Quench the reaction with water. Remove the TBDMS protecting group by adding a solution of tetrabutylammonium fluoride (TBAF) in THF.
-
Purification: Purify the resulting mono-benzylated diol by column chromatography.
Problem: I am working with a symmetric di-functional substrate and obtaining a mixture of starting material, mono- and di-substituted products.
Achieving mono-functionalization of symmetric di-functional substrates is a significant challenge due to the statistical distribution of products.[18][19]
In some cases, a purely statistical approach can be viable if the desired mono-substituted product can be easily separated from the starting material and the di-substituted product. However, more elegant kinetic approaches are often preferred.
Decision Tree for Symmetric Substrates:
Caption: Decision-making workflow for mono-functionalizing symmetric substrates.
Kinetic Resolution/Desymmetrization:
This approach often involves the use of a chiral catalyst or reagent that selectively reacts with one of the two identical functional groups, leading to a non-racemic, mono-functionalized product. While synthetically powerful, this requires careful catalyst design and optimization.
References
-
Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. (2012). National Institutes of Health.[Link]
-
Regioselective Control of Electrophilic Aromatic Substitution Reactions. (n.d.). ResearchGate.[Link]
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Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research.[Link]
-
Selectivity in Nucleophilic Aromatic Substitution - multiple leaving groups. (2018). YouTube.[Link]
-
Selective Catalysis. (n.d.). University of Bristol.[Link]
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Controlling Site Selectivity in Palladium-Catalyzed C-H Bond Functionalization. (n.d.). ResearchGate.[Link]
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Site Selectivity in Electrophilic Aromatic Substitution. (2018). YouTube.[Link]
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High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. (2021). National Institutes of Health.[Link]
-
Design of Catalysts for Site-Selective and Enantioselective Functionalization of Non-Activated Primary C–H Bonds. (n.d.). National Institutes of Health.[Link]
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Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Bristol.[Link]
-
High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. (2021). Journal of the American Chemical Society.[Link]
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(PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (n.d.). ResearchGate.[Link]
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Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Wuhan Amino Acid Bio-Chemical Co., Ltd.[Link]
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Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. (2024). ChemRxiv.[Link]
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Novel protecting group strategies in the synthesis of oligosaccharides. (2018). Scholarly Publications Leiden University.[Link]
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Thermodynamic and kinetic reaction control. (n.d.). Wikipedia.[Link]
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Single solvent molecules can affect the dynamics of substitution reactions. (2012). PubMed.[Link]
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Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin.[Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts.[Link]
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Substituents, Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds Towards Electrophilic Substitution Reaction. (n.d.). Pharmaguideline.[Link]
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Monofunctionalization of Symmetric Difunctional Substrates. (2005). ResearchGate.[Link]
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14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts.[Link]
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Solvent effects. (n.d.). Wikipedia.[Link]
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Effects of Solvent and Temperature on Reaction Outcome. (n.d.). ResearchGate.[Link]
-
Most substituted alkenes and least substituted alkenes. (n.d.). Organic Chemistry Tutorial.[Link]
-
Thermodynamic and Kinetic Products. (2012). Master Organic Chemistry.[Link]
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14: Substituent Effects. (n.d.). Chemistry LibreTexts.[Link]
-
Substituent Effect in the Cation Radicals of Monosubstituted Benzenes. (n.d.). National Institutes of Health.[Link]
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Strategies for Synthesizing Disubstituted Benzenes. (n.d.). OpenOChem Learn.[Link]
-
Alkene stability. (n.d.). Khan Academy.[Link]
-
Base-controlled regio-divergent C–H bond functionalization. (2025). Chemical Communications.[Link]
-
Effect of Substrates, Leaving Group and the Solvent Polarity on the Reactivity. (n.d.). Dalal Institute.[Link]
-
4.7: Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts.[Link]
-
Directive Influence Of Functional Group In Mono Substituted Benzene. (n.d.). BYJU'S.[Link]
-
(PDF) Use of Emerging C–H Functionalization Methods to Implement Strategies for the Divergent Total Syntheses of Bridged Polycyclic Natural Products. (n.d.). ResearchGate.[Link]
-
Competitive self-assembly of symmetrical, difunctional molecules on ambient copper surfaces. (n.d.). PubMed.[Link]
-
Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates. (2026). Journal of the American Chemical Society.[Link]
-
Undirected, Homogeneous C–H Bond Functionalization: Challenges and Opportunities. (n.d.). ACS Central Science.[Link]
-
Recent Advances in C–H Functionalization. (2016). The Journal of Organic Chemistry.[Link]
-
ASAP (As Soon As Publishable). (n.d.). ACS Publications.[Link]
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- 18. researchgate.net [researchgate.net]
- 19. Competitive self-assembly of symmetrical, difunctional molecules on ambient copper surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and characterizing byproducts in 2-Fluorobenzene-1,4-diamine synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluorobenzene-1,4-diamine. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to help you identify and characterize byproducts, ensuring the integrity of your synthesis and the purity of your final product.
Introduction to the Synthesis and its Challenges
The synthesis of this compound (CAS 14791-78-7) is a critical process in the development of various pharmaceutical compounds and specialty chemicals.[1] The most common and established synthetic route involves the reduction of 2-fluoro-4-nitroaniline.[1] While seemingly straightforward, this transformation is fraught with potential challenges, primarily revolving around the formation of unwanted byproducts. The presence of a fluorine atom and two amino groups on the benzene ring introduces unique electronic effects that can lead to side reactions, complicating purification and potentially impacting the quality of the final product.[2]
This guide will equip you with the knowledge to anticipate, identify, and address these challenges, enabling you to optimize your synthetic protocol and achieve high-purity this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for their causes and actionable solutions.
Issue 1: Incomplete Reduction of the Nitro Group
Question: My reaction seems to have stalled, and I'm observing multiple spots on my TLC plate, some of which are not my desired product. What could be the cause, and how can I resolve it?
Answer: Incomplete reduction of the nitro group is a common issue, leading to the formation of intermediates such as nitroso and hydroxylamine species.[3][4] These intermediates can further react to form dimeric impurities like azo and azoxy compounds, adding to the complexity of your product mixture.[3][5][6]
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Inactive or Insufficient Catalyst (Catalytic Hydrogenation) | Ensure you are using a fresh, high-quality catalyst (e.g., Pd/C, Raney Nickel). Increase the catalyst loading or replace the old catalyst with a fresh batch. |
| Insufficient Reducing Agent (Chemical Reduction) | Use a sufficient molar excess of the reducing agent (e.g., SnCl₂). The reaction stoichiometry should be carefully calculated and followed. |
| Low Hydrogen Pressure (Catalytic Hydrogenation) | Increase the hydrogen pressure to the recommended level for your specific catalyst and substrate. Ensure there are no leaks in your hydrogenation apparatus. |
| Reaction Temperature Too Low | Gently warm the reaction mixture. While room temperature is often sufficient, some reductions benefit from mild heating to enhance the reaction rate. |
| Poor Solvent Choice | Ensure your solvent is appropriate for the chosen reduction method and fully dissolves the starting material. Ethanol and ethyl acetate are common choices for catalytic hydrogenation.[1] |
Issue 2: Presence of Defluorinated Byproducts
Question: My mass spectrometry analysis shows a significant peak corresponding to 1,4-phenylenediamine. How is this defluorination happening, and what can I do to prevent it?
Answer: The carbon-fluorine bond, while strong, can be susceptible to cleavage under certain reductive conditions, a side reaction known as hydrodefluorination.[7][8] This is particularly a concern with some catalysts used in hydrogenation.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Harsh Reaction Conditions | Avoid excessive temperatures and prolonged reaction times, as these can promote defluorination. Monitor the reaction closely and stop it once the starting material is consumed. |
| Catalyst Choice | Some catalysts are more prone to causing dehalogenation. If using Pd/C, consider switching to a different catalyst, such as Raney Nickel, which is often reported to be milder in this regard.[2] |
| Acidic Conditions | While some reductions benefit from an acidic medium, highly acidic conditions can sometimes facilitate defluorination. If possible, perform the reaction under neutral conditions. |
Issue 3: Isomeric Impurities Detected
Question: My NMR spectrum is more complex than expected, suggesting the presence of an isomer. How can I confirm this, and where is it coming from?
Answer: The presence of regioisomers, most commonly 4-fluoro-1,2-phenylenediamine, is a frequent issue.[1] This impurity typically originates from the starting material, 2-fluoro-4-nitroaniline, which may contain the isomeric 4-fluoro-2-nitroaniline.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Impure Starting Material | It is crucial to start with high-purity 2-fluoro-4-nitroaniline. Analyze your starting material by HPLC or NMR before beginning the synthesis to check for isomeric impurities. |
| Purification Challenges | The similar physical properties of regioisomers can make their separation by standard column chromatography challenging.[9] Specialized chromatographic techniques or recrystallization may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to reduce 2-fluoro-4-nitroaniline to this compound?
A1: Both catalytic hydrogenation (e.g., with Pd/C or Raney Nickel) and chemical reduction (e.g., with SnCl₂) are effective methods.[1] Catalytic hydrogenation is often preferred for its cleaner reaction profile and higher yields, but it requires specialized equipment. Chemical reduction with SnCl₂ is a classic and reliable method that can be performed in standard laboratory glassware.
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. The disappearance of the starting material (2-fluoro-4-nitroaniline) and the appearance of the product spot will indicate the reaction's progress. For more quantitative analysis, HPLC or GC can be used.
Q3: My final product is dark in color. Is this normal, and how can I decolorize it?
A3: Aromatic diamines are prone to oxidation, which can result in a darker color. While a slight coloration might be acceptable depending on the purity, significant darkening can indicate the presence of oxidized byproducts. Treatment with activated carbon followed by filtration can often remove colored impurities. Storing the final product under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.[10]
Q4: What are the key differences in the NMR spectra of this compound and its potential regioisomeric byproduct, 4-fluoro-1,2-phenylenediamine?
A4: The substitution pattern on the aromatic ring leads to distinct differences in the ¹H and ¹⁹F NMR spectra of these isomers. The number of signals, their chemical shifts, and the coupling patterns will be unique for each compound, allowing for unambiguous identification.[1][9]
Experimental Protocols and Data
Protocol 1: Identification of Byproducts by HPLC-MS
This protocol provides a general method for the impurity profiling of your this compound sample.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
MS Conditions:
| Parameter | Condition |
| Ionization Mode | Positive ESI |
| Scan Range | m/z 50-500 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
Procedure:
-
Prepare a stock solution of your crude or purified this compound in methanol at a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject the sample into the HPLC-MS system.
-
Analyze the resulting chromatogram and mass spectra to identify the main product and any impurities.
Expected Mass-to-Charge Ratios (m/z) of Key Compounds:
| Compound | Molecular Formula | [M+H]⁺ |
| This compound | C₆H₇FN₂ | 127.07 |
| 1,4-Phenylenediamine (defluorinated) | C₆H₈N₂ | 109.08 |
| 4-Fluoro-1,2-phenylenediamine (isomer) | C₆H₇FN₂ | 127.07 |
| 2-Fluoro-4-nitrosoaniline (intermediate) | C₆H₅FN₂O | 141.04 |
| N-(2-Fluoro-4-aminophenyl)hydroxylamine (intermediate) | C₆H₇FN₂O | 143.06 |
| Azo/Azoxy byproducts | C₁₂H₁₀F₂N₄ / C₁₂H₁₀F₂N₄O | 249.10 / 265.09 |
Visualizing Reaction Pathways and Workflows
Diagram 1: Synthetic Pathway and Potential Byproducts
Caption: Synthetic route to this compound and common side reactions.
Diagram 2: Troubleshooting Workflow for Impurity Identification
Caption: A systematic workflow for the identification of byproducts.
References
-
MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of Chemical Structures on Reduction Rates and Defluorination of Fluoroarenes during Catalytic Reduction using a Rhodium-Based Catalyst. Retrieved from [Link]
-
University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds.
-
ResearchGate. (n.d.). Reduction of Nitro, Nitroso, Azo and Azoxy Groups. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Unspecific peroxygenase enabled formation of azoxy compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
PubMed. (2024). Influence of chemical structures on reduction rates and defluorination of fluoroarenes during catalytic reduction using a rhodium-based catalyst. Retrieved from [Link]
-
RSC Publishing. (n.d.). Controllable defluorination of fluorinated graphene and weakening of C–F bonding under the action of nucleophilic dipolar solvent. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 6. Unspecific peroxygenase enabled formation of azoxy compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influence of chemical structures on reduction rates and defluorination of fluoroarenes during catalytic reduction using a rhodium-based catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. lab-chemicals.com [lab-chemicals.com]
strategies to control the exothermicity of 2-Fluorobenzene-1,4-diamine reactions
Technical Support Center: 2-Fluorobenzene-1,4-diamine Reaction Safety
A Guide for Senior Research & Development Professionals
Welcome to the technical support center for handling reactions involving this compound. This guide is structured to provide researchers, scientists, and drug development professionals with actionable, field-proven insights into managing the exothermicity of these sensitive reactions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work. Our focus is on proactive control, rooted in a deep understanding of reaction kinetics and thermodynamics to ensure laboratory safety and experimental success.
Part 1: Frequently Asked Questions - Understanding the Thermal Hazard
This section addresses fundamental questions regarding the reactivity of this compound and the nature of its associated thermal risks.
Q1: Why are reactions involving this compound potentially highly exothermic?
A1: The thermal risk profile of this compound stems from the high reactivity of its two primary functional groups: the aromatic amine moieties. These diamine groups are highly nucleophilic and can participate in a variety of rapid, heat-releasing reactions, including:
-
Acid-Base Neutralizations: Reactions with strong acids are classic, rapid exothermic events.
-
Acylations, Alkylations, and Arylations: The formation of amides, new C-N bonds, or sulfonamides can be very energetic.
-
Diazotization: Reactions with nitrous acid to form diazonium salts are notoriously energetic and can produce unstable, potentially explosive intermediates.
-
Oxidation: Aromatic amines are susceptible to oxidation, which can be strongly exothermic.[1][2]
The fluorine substituent, while generally considered an electron-withdrawing group, modifies the electronic properties of the ring but does not negate the fundamental high reactivity of the amine groups. Furthermore, certain reaction conditions or incompatible materials can lead to decomposition, releasing significant energy.[3]
Q2: What are the primary dangers of an uncontrolled exotherm or "thermal runaway"?
A2: A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal by the cooling system.[4] This creates a dangerous feedback loop: the reaction temperature increases, which accelerates the reaction rate, further increasing the rate of heat generation.[4] The primary hazards are:
-
Rapid Pressure Buildup: As the temperature rises above the solvent's boiling point, rapid vaporization creates immense pressure, potentially exceeding the vessel's rating and leading to rupture or explosion.
-
Release of Toxic Materials: A vessel breach will release the reactor contents, including unreacted starting materials, solvents, and potentially toxic decomposition products, into the laboratory.[5] All work with fluorinated compounds should be performed in a certified chemical fume hood.[5]
-
Fire: If flammable solvents are in use, a vessel failure can lead to a severe fire and explosion.[6]
Part 2: Troubleshooting Guides - Proactive & Reactive Control Strategies
This section provides direct answers to common experimental challenges, offering both preventative measures and corrective actions.
Proactive Control: Designing for Safety
Q3: We are planning a large-scale acylation reaction. How can we proactively assess the thermal risk before heading into the lab?
A3: A multi-step thermal hazard assessment is critical before any scale-up.
-
Literature Review: Thoroughly search for any reported incidents or thermal data on your specific reaction or closely related analogues.
-
Thermal Analysis (Calorimetry): This is the most crucial step for generating quantitative safety data.
-
Differential Scanning Calorimetry (DSC): A small-scale (mg) screening test to determine the onset temperature of the exotherm and the total heat of reaction (ΔH). This helps define the maximum safe operating temperature.
-
Reaction Calorimetry (RC1) or Adiabatic Calorimetry: These larger-scale tests mimic reactor conditions to measure the rate of heat evolution under process conditions. This data is essential for ensuring your cooling system can handle the heat load during the reaction.
-
-
Worst-Case Scenario Analysis: Model a "worst-case" scenario, such as a total cooling failure. Calculate the Maximum Temperature of the Synthesis Reaction (MTSR). If the MTSR is high enough to initiate a secondary, more dangerous decomposition reaction, the process is inherently unsafe and must be redesigned.
Below is a decision workflow for assessing and mitigating thermal risk.
Caption: Decision workflow for thermal safety assessment.
Q4: My reaction temperature spikes every time I add the acylating agent. What are the most effective ways to prevent this?
A4: This indicates that the rate of heat generation is momentarily overwhelming the cooling system's capacity. This is a common issue when moving from "batch" (all reagents mixed at once) to "semi-batch" processes.
Immediate Corrective Action:
-
STOP THE ADDITION IMMEDIATELY.
-
Allow the cooling system to return the reactor to the desired setpoint.
Long-Term Solutions:
-
Reduce Addition Rate: This is the simplest and most effective control. Slowing the addition of the limiting reagent ensures the heat is generated more slowly, allowing the cooling system to keep pace.[4]
-
Dilute the Reagents: Adding the reagent as a solution in a suitable solvent increases the total thermal mass of the system, which helps to buffer temperature spikes.
-
Improve Heat Transfer:
-
Efficient Stirring: Ensure the reaction mixture is being stirred vigorously to promote uniform temperature and efficient heat transfer to the vessel walls.
-
Lower Coolant Temperature: Use a colder cooling fluid in the reactor jacket.
-
-
Consider Reverse Addition: If thermally stable, adding the diamine solution to the acylating agent can sometimes provide better control.
-
Switch to Flow Chemistry: For highly exothermic reactions, continuous flow reactors offer vastly superior heat transfer due to their high surface-area-to-volume ratio, effectively eliminating accumulation of unreacted reagents and preventing dangerous temperature spikes.[7][8]
The interplay of these control parameters is illustrated below.
Caption: Interplay of parameters governing reaction temperature.
Reactive Control: Managing a Developing Incident
Q5: The reaction temperature is rising uncontrollably and is not responding to the primary cooling system. What is the emergency protocol?
A5: This is a thermal runaway scenario. The priority shifts from saving the experiment to ensuring personnel safety.
-
ALERT & EVACUATE: Immediately alert all personnel in the lab. Evacuate the immediate area. Do not work alone when handling potentially hazardous reactions.[9]
-
ACTIVATE EMERGENCY SYSTEMS: If available and you are trained, activate the emergency quench system. A pre-prepared, inert, and cold solvent or a reaction inhibitor can be rapidly added to dilute and cool the reaction.
-
CONTAINMENT: Lower the fume hood sash completely to provide a physical barrier.[5]
-
CALL FOR HELP: From a safe location, call your institution's emergency response number. Provide the exact location, chemicals involved, and the nature of the emergency.[10]
-
DO NOT ATTEMPT TO RE-ENTER: Until the area is cleared by trained emergency responders, do not re-enter the lab.
Part 3: Data & Protocols
Table 1: Comparison of Laboratory Cooling Methods
| Cooling Method | Typical Temperature Range (°C) | Advantages | Disadvantages |
| Ice/Water Bath | 0 to 5 | Simple, inexpensive, high heat capacity. | Limited to a single temperature; labor-intensive to maintain. |
| Ice/Salt Bath | -20 to 0 | Achieves sub-zero temperatures easily. | Corrosive; temperature can be inconsistent. |
| Dry Ice/Solvent Bath | -78 to -40 | Stable, very low temperatures. | Cryogenic hazard (burns); solvent evaporation; CO₂ can acidify the reaction. |
| Circulating Chiller | -80 to +200 | Precise and stable temperature control; automated; excellent for long reactions. | High initial cost; requires proper setup and maintenance. |
Protocol 1: General Procedure for a Controlled Semi-Batch Acylation
Objective: To perform an acylation of this compound while maintaining strict temperature control.
SAFETY: This protocol must be performed in a chemical fume hood. Appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[11][12] An emergency quench plan should be in place.
Setup:
-
A jacketed glass reactor equipped with an overhead stirrer, a temperature probe (thermocouple), a nitrogen inlet, and an addition funnel.
-
Connect the reactor jacket to a circulating chiller set to the desired cooling temperature (e.g., -5 °C).
Procedure:
-
Charge Reactor: Charge the reactor with this compound (1.0 eq) and a suitable, dry solvent (e.g., Dichloromethane, THF). Note: Be aware of potential exothermic reactions between amines and chlorinated solvents like dichloromethane under certain conditions.[3]
-
Cool: Start the stirrer and cool the reactor contents to the target reaction temperature (e.g., 0 °C).
-
Prepare Reagent: In a separate flask, dissolve the acylating agent (e.g., Acetyl Chloride, 1.05 eq) in the same dry solvent.
-
Charge Addition Funnel: Transfer the acylating agent solution to the addition funnel.
-
Controlled Addition: Begin adding the acylating agent solution dropwise to the stirred reactor solution. The addition rate should be slow enough that the internal temperature probe does not show a rise of more than 1-2 °C above the setpoint.
-
Monitor: Continuously monitor the internal temperature. If the temperature begins to rise, immediately stop the addition and allow the system to cool before resuming at a slower rate.
-
Hold: Once the addition is complete, maintain the reaction at the target temperature and monitor for completion by a suitable analytical method (e.g., TLC, LC-MS).
-
Quench: Once complete, slowly and carefully add a quenching agent (e.g., saturated sodium bicarbonate solution) while monitoring for any gas evolution or temperature increase.[5]
References
-
Ley, S. V., et al. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. PMC - NIH. Retrieved from [Link]
- Google Patents. (n.d.). Methods and reaction mixtures for controlling exothermic reactions.
-
ResearchGate. (2025, October 14). (PDF) Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Retrieved from [Link]
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]
-
University of Cambridge. (n.d.). Fluorination Reactions. Professor Steven V. Ley Research Group. Retrieved from [Link]
-
MDPI. (2022, January 26). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Retrieved from [Link]
-
Aidic. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane. Retrieved from [Link]
-
ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]
-
University of Victoria. (2023, December 4). Safe Work Procedure (SWP – 014) - Pyrophoric and Water Reactive Chemicals. Retrieved from [Link]
-
ResearchGate. (n.d.). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | Request PDF. Retrieved from [Link]
-
Central Washington University. (n.d.). Safe Handling of Pyrophoric Chemicals. Retrieved from [Link]
-
PubMed. (2022, October 17). Synthesis and In Situ Behavior of 1,4- and 2,5-(13C) Isotopomers of p- Phenylenediamine in Reconstructed Human Epidermis Using High Resolution Magic Angle Spinning NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and In Situ Behavior of 1,4- and 2,5-( 13 C) Isotopomers of p- Phenylenediamine in Reconstructed Human Epidermis Using High Resolution Magic Angle Spinning NMR | Request PDF. Retrieved from [Link]
Sources
- 1. Synthesis and In Situ Behavior of 1,4- and 2,5-(13C) Isotopomers of p- Phenylenediamine in Reconstructed Human Epidermis Using High Resolution Magic Angle Spinning NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aidic.it [aidic.it]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. uvic.ca [uvic.ca]
- 10. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]
- 11. downloads.ossila.com [downloads.ossila.com]
- 12. fishersci.com [fishersci.com]
impact of catalyst choice on the efficiency of 2-Fluorobenzene-1,4-diamine synthesis
Welcome to the technical support center for the synthesis of 2-Fluorobenzene-1,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this key intermediate. This resource offers practical, field-proven insights to enhance the efficiency and success of your experiments.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Its synthesis, while achievable through several routes, is often accompanied by challenges that can impact yield, purity, and reproducibility. The choice of catalyst is a critical parameter that dictates the success of the synthesis. This guide will focus on the two primary synthetic pathways and the pivotal role of catalyst selection in each:
-
Reduction of 2-Fluoro-4-nitroaniline: A common and direct method.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A versatile cross-coupling strategy.[3][4]
This support center is structured to provide direct answers to specific problems you may encounter.
Troubleshooting Guide
This section addresses common problems in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low Yield in the Reduction of 2-Fluoro-4-nitroaniline
Question: I am experiencing low yields during the reduction of 2-fluoro-4-nitroaniline to this compound. What are the likely causes and how can I improve the yield?
Answer:
Low yields in this reduction are frequently linked to the choice of reducing agent and catalyst, as well as reaction conditions. Here are the primary factors to consider:
-
Incomplete Reaction:
-
Catalyst Inactivity: If you are performing a catalytic hydrogenation (e.g., with Pd/C), the catalyst may be of poor quality or deactivated. Ensure you are using a fresh, high-quality catalyst.
-
Insufficient Reducing Agent: In the case of chemical reductions (e.g., with SnCl₂), ensure you are using the correct stoichiometric amount of the reducing agent.[1]
-
Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5]
-
-
Side Reactions:
-
Hydrodehalogenation: A common side reaction in catalytic hydrogenation of halogenated nitroaromatics is the removal of the fluorine atom.[6] To mitigate this, consider using a more selective catalyst or milder reaction conditions (lower hydrogen pressure and temperature).
-
Formation of Byproducts: Depending on the reducing agent, various byproducts can form. For instance, with SnCl₂, incomplete reduction can lead to the formation of nitroso or hydroxylamine intermediates.
-
-
Product Loss During Workup:
-
Aqueous Solubility: The diamine product can have some solubility in the aqueous phase, especially if the pH is not optimized during extraction. Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent.
-
Oxidation: Aromatic diamines can be susceptible to oxidation, especially when exposed to air. It is advisable to perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon).
-
Workflow for Troubleshooting Low Yield in Reduction:
Caption: Troubleshooting workflow for low yield in the reduction of 2-fluoro-4-nitroaniline.
Issue 2: Poor Selectivity in Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination to synthesize this compound, but I am observing significant formation of side products like diarylamine and phenol. How can I improve the selectivity for the desired primary amine?
Answer:
Poor selectivity in Buchwald-Hartwig amination is a common challenge, especially when using ammonia or its surrogates. The formation of diarylamine (from a second amination) and phenol (from competing hydroxylation) are the primary side reactions. The choice of catalyst, specifically the phosphine ligand, is paramount in controlling this selectivity.[7][8]
-
Catalyst and Ligand Selection:
-
Sterically Hindered Ligands: To prevent the formation of the diarylamine byproduct, employ sterically bulky phosphine ligands. These ligands create a crowded environment around the palladium center, which disfavors the binding of a second molecule of the aryl halide.[9]
-
Specialized Ligands for Primary Amines: Ligands like KPhos and AdBippyPhos have been specifically designed to enhance the selectivity for monoarylation when using ammonia or its equivalents.[7][8][10] These ligands have been shown to suppress both diarylation and hydroxylation side reactions.[7][8]
-
-
Reaction Conditions:
-
Base Selection: The choice of base is critical. While strong bases like sodium tert-butoxide are common in Buchwald-Hartwig reactions, they can also promote side reactions. For sensitive substrates, weaker bases like cesium carbonate or potassium phosphate may be more suitable.[11]
-
Solvent: The solvent can influence the solubility of the reactants and the catalyst, thereby affecting the reaction rate and selectivity. Toluene and dioxane are commonly used solvents.[12]
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by slowing down the rate of side reactions relative to the desired reaction.
-
Table 1: Comparison of Ligands for Selective Monoamination
| Ligand | Key Features | Common Side Products Minimized |
| KPhos | Bipyrazole-based, suppresses both hydroxylation and diarylation.[7][8] | Diarylamine, Aryl alcohol |
| AdBippyPhos | Adamantyl-substituted bippyphos ligand, effective for amination with aqueous ammonia.[7] | Diarylamine, Aryl alcohol |
| tBuBrettPhos | Known to be efficient for aminations with primary amines.[9][13] | Diarylamine |
Issue 3: Catalyst Deactivation
Question: My palladium-catalyzed reaction starts well but then stalls before reaching full conversion. I suspect catalyst deactivation. What are the common deactivation pathways and how can I prevent them?
Answer:
Catalyst deactivation is a significant issue in palladium-catalyzed cross-coupling reactions. Understanding the potential deactivation pathways is key to mitigating this problem.
-
Common Deactivation Pathways:
-
Formation of Palladium Black: The active Pd(0) catalyst can aggregate to form inactive palladium black. This is often promoted by high temperatures or the presence of impurities.
-
Ligand Degradation: The phosphine ligands themselves can degrade under the reaction conditions, leading to the formation of inactive palladium species.[14]
-
Inhibition by Reactants or Products: In some cases, the starting materials, products, or even the base can coordinate to the palladium center and inhibit the catalytic cycle.[15]
-
Formation of Off-Cycle Complexes: The palladium can form stable complexes that are not part of the main catalytic cycle, effectively sequestering the active catalyst.[16]
-
-
Strategies to Prevent Deactivation:
-
Use of Pre-catalysts: Modern, well-defined palladium pre-catalysts are often more stable and lead to more reproducible results than generating the active Pd(0) species in situ.
-
Ligand Choice: Robust ligands that are resistant to degradation are crucial. The choice of ligand can also influence the stability of the catalytic intermediates.
-
Reaction Conditions: Running the reaction at the lowest effective temperature can help minimize catalyst decomposition.
-
Purity of Reagents: Ensure that all reactants and the solvent are pure and dry, as impurities can poison the catalyst.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for my needs: reduction of 2-fluoro-4-nitroaniline or Buchwald-Hartwig amination?
A1: The choice of synthetic route depends on several factors, including the scale of the synthesis, the availability of starting materials, and the desired purity of the final product.
-
Reduction of 2-fluoro-4-nitroaniline: This is often a more straightforward and cost-effective route for large-scale synthesis, as the starting material is readily available.[1][17] However, it may require careful optimization to avoid side reactions like hydrodehalogenation.
-
Buchwald-Hartwig Amination: This method offers greater flexibility in terms of the starting materials (various aryl halides can be used) and can often provide higher purity products with careful catalyst selection.[4][18] It is a powerful tool for medicinal chemistry applications where a high degree of purity is required.
Q2: How do I choose the best palladium catalyst and ligand for the Buchwald-Hartwig amination of a fluorinated aryl halide?
A2: The choice of catalyst and ligand is critical for a successful Buchwald-Hartwig amination. For fluorinated aryl halides, which can be challenging substrates, consider the following:
-
Electron-Rich and Bulky Ligands: These ligands generally promote the oxidative addition of the aryl halide to the palladium center and facilitate the reductive elimination of the product.[13][19]
-
Ligand Screening: It is often necessary to screen a small library of ligands to identify the optimal one for a specific substrate. Commercially available ligand screening kits can be very useful for this purpose.
-
Consult the Literature: There is a vast body of literature on the Buchwald-Hartwig amination. Searching for similar transformations can provide a good starting point for selecting a catalyst system.[20]
Q3: What are the key safety precautions I should take when working with this compound and its precursors?
A3: As with any chemical synthesis, it is essential to follow proper safety procedures.
-
This compound: This compound is harmful if swallowed and can cause serious eye damage.[2] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
2-Fluoro-4-nitroaniline: This is a toxic and potentially mutagenic compound. Handle it with extreme care in a well-ventilated fume hood.
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled with care.
-
Hydrogen Gas: If performing a catalytic hydrogenation, be aware of the flammability of hydrogen gas and take appropriate precautions.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Q4: Can I use microwave irradiation to accelerate the synthesis of this compound?
A4: Microwave-assisted synthesis can be a valuable tool for accelerating organic reactions. For the synthesis of this compound, microwave irradiation has been shown to be effective in amination reactions of fluorobenzenes, sometimes even without a catalyst or strong base.[1][21] This can lead to significantly shorter reaction times and potentially cleaner reaction profiles.[1] However, it is important to carefully optimize the reaction conditions (temperature, time, and pressure) for each specific transformation to ensure safety and efficiency.
Experimental Protocols
Protocol 1: General Procedure for the Reduction of 2-Fluoro-4-nitroaniline using Catalytic Hydrogenation
-
In a suitable pressure vessel, dissolve 2-fluoro-4-nitroaniline (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon).
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃), the phosphine ligand, and the base (e.g., Cs₂CO₃).
-
Seal the tube with a septum and purge with an inert gas.
-
Add the aryl halide (e.g., 1-bromo-2-fluoro-4-nitrobenzene, if the nitro group is to be subsequently reduced) and the amine source (e.g., an ammonia surrogate).
-
Add the anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature and stir for the required time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycle of Buchwald-Hartwig Amination:
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.[3][12][18]
References
-
Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(12), 19414–19424. [Link]
-
Various Authors. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development | Request PDF. ResearchGate. Retrieved from [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2023). JACS Au. [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2023). National Institutes of Health. [Link]
-
Strotman, N. A., Soumeillant, M. C., Zhu, K., Markwalter, C. E., Wei, C. S., Hsiao, Y., & Eastgate, M. D. (2019). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry, 84(8), 4653–4660. [Link]
-
Fors, B. P., & Buchwald, S. L. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(38), 12224–12227. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024). Organic Chemistry Portal. [Link]
-
McCann, S. D., & Buchwald, S. L. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 142(35), 15027–15037. [Link]
-
Buchwald–Hartwig amination. (2023, November 29). In Wikipedia. [Link]
-
van der Heijden, H., Escudero-Adán, E. C., & Kleij, A. W. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2736–2744. [Link]
-
Böck, K., Feil, J. E., Karaghiosoff, K., & Koszinowski, K. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal, 21(13), 5548–5560. [Link]
-
Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. (2022). MDPI. [Link]
-
The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. (2022). PubMed. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). National Institutes of Health. [Link]
-
Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines | Request PDF. (2025). ResearchGate. [Link]
-
The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube. [Link]
-
The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. (2022). National Institutes of Health. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014). MDPI. [Link]
-
The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. (2022). ResearchGate. [Link]
-
Fluorobenzene. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. (2020). Royal Society of Chemistry. [Link]
-
Amination of various fluorobenzenes and amines under microwave irradiation. (n.d.). ResearchGate. Retrieved from [Link]
-
Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines. (2009). National Institutes of Health. [Link]
-
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2017). ACS Publications. [Link]
-
Synthesis of Fluorinated Amines: A Personal Account. (2017). National Institutes of Health. [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. (2015). ResearchGate. [Link]
-
Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. (2016). National Institutes of Health. [Link]
-
Enantioselective Synthesis of Functionalized Fluorinated Cyclohexenones via Robinson Annulation Catalyzed by Primary−Secondary Diamines | Request PDF. (2025). ResearchGate. [Link]
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- 20. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 2-Fluorobenzene-1,4-diamine Production
A Guide for Researchers and Process Chemists
Welcome to the technical support center for the synthesis and scale-up of 2-Fluorobenzene-1,4-diamine. As a vital building block in pharmaceutical and advanced materials synthesis, successfully scaling its production requires careful control over reaction parameters and a proactive approach to troubleshooting.[1] This guide, structured in a question-and-answer format, is designed by application scientists to provide you with in-depth, field-proven insights to navigate the challenges you may encounter.
PART 1: Critical Safety & Handling
Before initiating any synthesis, a thorough understanding of the hazards associated with the reagents is paramount. Aromatic diamines and the reagents used in their synthesis can be hazardous.
Q: What are the primary safety concerns when handling this compound and its precursors?
A: The primary concerns involve toxicity, chemical reactivity, and proper handling to prevent exposure and accidents.
-
This compound: This compound is harmful if swallowed and can cause serious eye irritation or damage.[2] Like many aromatic diamines, it is susceptible to air oxidation, which can lead to discoloration and degradation. It should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory.[3] For storage, an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place is recommended to maintain purity.[4]
-
Fluorobenzene: This is a highly flammable liquid and vapor.[5] It is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[5][6] Use explosion-proof equipment and take precautionary measures against static discharge.[5][6]
-
Nitrating Mixture (Nitric & Sulfuric Acid): This mixture is extremely corrosive and a strong oxidizing agent. It can cause severe skin burns and eye damage.[7] Nitration reactions are highly exothermic and present a significant risk of thermal runaway if not properly controlled.[8][9][10]
Table 1: Summary of Key Reagent Hazards and Handling
| Reagent | Key Hazards | Recommended PPE & Handling Precautions |
| Fluorobenzene | Highly flammable liquid and vapor[5]; Causes serious eye damage[5]; Toxic to aquatic life.[6] | Work in a chemical fume hood; Wear protective gloves, clothing, and eye/face protection; Ground all equipment to prevent static discharge.[6] |
| Nitric Acid / Sulfuric Acid | Severe skin corrosion and eye damage[7]; Strong oxidizer; Highly exothermic reactions.[10] | Wear acid-resistant gloves, apron, and face shield; Add reagents slowly with efficient cooling; Ensure emergency showers and eyewash stations are accessible.[11] |
| 2-Fluoro-4-nitroaniline | Toxic if swallowed, in contact with skin, or if inhaled[11]; Causes skin and eye irritation.[11] | Use only in a well-ventilated area or fume hood; Wear appropriate protective gloves and clothing; Avoid creating dust.[11] |
| This compound | Harmful if swallowed; Causes serious eye damage.[2] | Wear protective gloves and eye protection; Avoid all personal contact, including inhalation[3]; Store under an inert atmosphere.[4] |
PART 2: Synthetic Pathway & Troubleshooting
The most common and scalable synthesis route involves a two-step process: the electrophilic nitration of a fluorinated precursor followed by the reduction of the nitro intermediate.[1]
Frequently Asked Questions (FAQs) by Synthesis Stage
Stage 1: Nitration
Q: We are observing poor regioselectivity during the nitration of fluorobenzene, resulting in a mixture of isomers. How can we maximize the yield of the desired 4-nitro isomer?
A: This is a common challenge rooted in the principles of electrophilic aromatic substitution. The fluorine atom is an ortho-, para- directing group.[1] While you will inevitably get a mixture, you can significantly favor the para product (4-fluoro-1-nitrobenzene) over the ortho product by carefully controlling the reaction temperature.
Causality: Lower reaction temperatures increase selectivity. The activation energy for substitution at the less sterically hindered para position is slightly lower than at the ortho position. By running the reaction at 0°C or below, you provide enough energy to overcome the para barrier but less for the ortho position, thus favoring the desired isomer.
Actionable Advice:
-
Maintain Low Temperatures: Pre-cool your sulfuric acid before the slow, dropwise addition of nitric acid. Then, cool this mixed acid to 0°C or lower before slowly adding the fluorobenzene.
-
Efficient Stirring: Ensure the reaction is homogenous to prevent localized temperature spikes and side reactions. In heterogeneous (liquid-liquid) systems, mass transfer limitations can affect selectivity.[9][12]
-
Order of Addition: Adding the aromatic substrate to the nitrating mixture (the less common "reverse addition") can sometimes improve selectivity, but this must be evaluated on a case-by-case basis.
Q: Our nitration reaction shows a dangerous exotherm upon scaling from 100g to 1kg. How can we manage thermal safety?
A: This is the most critical challenge in scaling up nitration.[8][10] The reaction is highly exothermic, and a loss of cooling can lead to a thermal runaway, where the reaction rate and heat generation accelerate uncontrollably.
Causality: As reactor volume increases, the surface area-to-volume ratio decreases. This means a 10x increase in volume does not result in a 10x increase in heat transfer capability, making it much harder to cool a larger batch.
Actionable Advice:
-
Controlled Addition (Semi-Batch): Do not mix all reagents at once. Add the limiting reagent (typically the fluorobenzene) slowly and controllably to the nitrating mixture, ensuring the cooling system can remove the generated heat. The addition rate should be directly tied to the internal temperature.
-
Consider Continuous Flow: For industrial-scale production, transitioning from batch to a continuous flow microreactor is the state-of-the-art solution for safety and efficiency.[10] Continuous flow reactors offer vastly superior heat transfer and a minimal in-process volume of hazardous material, virtually eliminating the risk of thermal runaway.[8][12]
-
Calorimetry Studies: Before scaling, perform reaction calorimetry (e.g., using an RC1 calorimeter) to understand the heat of reaction, maximum temperature of the synthesis reaction (MTSR), and potential for thermal accumulation.
Stage 2: Reduction of 2-Fluoro-4-nitroaniline
Q: We are experiencing incomplete reduction of the nitro group. Which reduction method is most reliable for scale-up?
A: Both catalytic hydrogenation and chemical reduction are viable, but they have different considerations for scale-up.
-
Catalytic Hydrogenation (e.g., H₂ with Pd/C): This is often the cleanest method, producing water as the primary byproduct. It is highly effective and atom-economical.[1]
-
Scale-Up Challenges: Requires specialized high-pressure reactors. The catalyst (especially Palladium on Carbon) can be pyrophoric and must be handled carefully under a wet or inert atmosphere. Catalyst filtration at scale can also be challenging.
-
-
Chemical Reduction (e.g., Tin(II) Chloride - SnCl₂ in HCl): This is a classic and robust method that does not require specialized pressure equipment.[1][13]
-
Scale-Up Challenges: This method is not atom-economical and generates significant amounts of tin-based waste, which requires specialized disposal procedures. The work-up involves neutralizing a large amount of acid.
-
Recommendation: For multi-kilogram and pilot-plant scales, catalytic hydrogenation is generally preferred due to its cleaner profile and higher efficiency, provided the necessary equipment and safety protocols for handling the catalyst and hydrogen gas are in place.
Q: Our final product is dark and appears impure after the reduction step. What is the likely cause?
A: Aromatic diamines are notoriously sensitive to air oxidation, which forms highly colored polymeric impurities. This is the most common cause of discoloration.
Causality: The electron-rich amino groups make the benzene ring highly susceptible to oxidation. Trace amounts of oxygen during the reaction, work-up, or isolation can initiate this process.
Actionable Advice:
-
Inert Atmosphere: Perform the reaction work-up and product isolation under an inert atmosphere (nitrogen or argon).
-
Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or argon before use.
-
Prompt Isolation: Do not leave the free diamine exposed to air for extended periods. Once the reduction is complete, proceed with the work-up and isolation promptly.
-
Isolate as a Salt: A highly effective strategy is to isolate the product as its dihydrochloride salt.[14] The protonated amine groups are no longer strong electron-donating groups, making the molecule much more stable to air oxidation. The salt can be stored for long periods and the free base can be generated just before its use in a subsequent step.
PART 3: Recommended Experimental Protocol (Lab Scale)
This protocol outlines a representative procedure for a 100g scale synthesis. Caution: This should only be performed by trained chemists with appropriate safety measures in place.
Protocol 1: Nitration of Fluorobenzene to 4-Fluoro-1-nitrobenzene
-
Reactor Setup: In a 2L, 3-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 400 mL of concentrated sulfuric acid.
-
Cooling: Cool the flask in an ice/salt bath to below 0°C.
-
Mixed Acid Preparation: Slowly add 150 mL of concentrated nitric acid via the dropping funnel. Maintain the internal temperature below 10°C throughout the addition.
-
Substrate Addition: Once the mixed acid is prepared and cooled to below 5°C, begin the slow, dropwise addition of 100g of fluorobenzene. The rate of addition should be controlled to keep the internal temperature between 5-10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 5-10°C for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture onto 2 kg of crushed ice with vigorous stirring. The product will separate as an oil. Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and finally with brine.
-
Drying & Analysis: Dry the organic layer over anhydrous magnesium sulfate, filter, and analyze by GC/MS to confirm the isomer ratio and purity. The crude product can often be used directly in the next step.
Protocol 2: Reduction to this compound
-
Reactor Setup: To a 2L hydrogenation vessel, add the crude 4-fluoro-1-nitrobenzene from the previous step and 1L of ethanol.
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add 5g of 5% Palladium on Carbon (50% wet). Caution: Dry Pd/C is pyrophoric.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic; use cooling to maintain a temperature of 25-35°C. Monitor the reaction by hydrogen uptake.
-
Work-up: Once hydrogen uptake ceases, depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Keep the catalyst and Celite pad wet to prevent ignition.
-
Isolation as Dihydrochloride Salt: To the filtrate, slowly add a concentrated solution of hydrochloric acid until the pH is <1. The this compound dihydrochloride will precipitate.
-
Purification: Cool the mixture to 0-5°C, collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
References
- Apollo Scientific. (n.d.). 4-Fluorobenzene-1,2-diamine Safety Data Sheet.
- Fisher Scientific. (2025). Fluorobenzene Safety Data Sheet.
- Fisher Scientific. (2025). 2,4-Dinitrofluorobenzene Safety Data Sheet.
- Sigma-Aldrich. (2024). Fluorobenzene Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Boodida, S. et al. (2014). Continuous flow nitration in miniaturized devices.
- Fanfair, D. (2014). Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode. AIChE Proceedings.
- Scribd. (n.d.). Bench-Scale and Pilot Plant Nitration.
- BLD Pharm. (n.d.). This compound dihydrochloride.
- Cardillo, P. et al. (2025). Simple Procedure for Optimal Scale-up of Fine Chemical Processes. II. Nitration of 4-Chlorobenzotrifluoride.
- Hone, C. A. et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib.
- Benchchem. (n.d.). This compound (CAS 14791-78-7).
- Lab-Chemicals.Com. (n.d.). This compound, 95%.
- 2-Fluoro-benzene-1,4-diamine Safety Information. (n.d.).
- Master Organic Chemistry. (2018). Aromatic Synthesis: Order of Reactions.
- MDPI. (n.d.). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts.
Sources
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- 2. labsolu.ca [labsolu.ca]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode. | AIChE [proceedings.aiche.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
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- 12. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. 17853-10-0|this compound dihydrochloride|BLD Pharm [bldpharm.com]
analytical techniques to assess the purity of synthesized 2-Fluorobenzene-1,4-diamine
Technical Support Center: Purity Assessment of 2-Fluorobenzene-1,4-diamine
Welcome to the technical support center for the analytical assessment of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the purity of this critical synthetic intermediate.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for assessing the purity of this compound?
A1: A multi-technique approach is essential for a comprehensive purity assessment. The primary methods include High-Performance Liquid Chromatography (HPLC) for quantitative analysis of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile impurities and confirming molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of structural isomers, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group verification.
Q2: What are the common impurities I should expect in synthesized this compound?
A2: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials like 2-fluoro-4-nitroaniline, intermediates from incomplete reduction, and potential positional isomers.[1] The synthesis often involves the reduction of a nitro group, so nitro-aromatic precursors are a key impurity class to monitor.[1]
Q3: How stable is this compound and what are its likely degradation products?
A3: Aromatic amines can be susceptible to oxidation, leading to colored impurities. While specific degradation pathways for this compound are not extensively documented in readily available literature, analogous compounds suggest that exposure to air and light can lead to oxidative polymerization. Degradation of fluorobenzene, a related compound, can proceed through metabolites like 3-fluorocatechol and 2-fluoromuconate under certain conditions.[2]
Section 2: Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Troubleshooting
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Problem -> CheckMethod; Problem -> CheckStandard; Problem -> CheckSystem;
CheckSystem -> PeakShape [label="Fails"]; CheckSystem -> RetentionTime [label="Fails"]; CheckSystem -> Baseline [label="Fails"];
PeakShape -> Sol_PeakShape; RetentionTime -> Sol_RetentionTime; Baseline -> Sol_Baseline; } digraph "HPLC_Troubleshooting_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"]; subgraph "cluster_Problem" { label="Observed Problem"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Problem [label="Inaccurate Purity Result"]; } subgraph "cluster_InitialChecks" { label="Initial Checks"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; CheckMethod [label="Verify Method Parameters\n(Mobile Phase, Flow Rate, Wavelength)"]; CheckStandard [label="Prepare Fresh Standard"]; CheckSystem [label="System Suitability Check\n(Tailing, Resolution)"]; } subgraph "cluster_Troubleshooting" { label="Troubleshooting Steps"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; PeakShape [label="Poor Peak Shape\n(Tailing, Broadening)"]; RetentionTime [label="Retention Time Drift"]; Baseline [label="Baseline Noise/Drift"]; } subgraph "cluster_Solutions" { label="Potential Solutions"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_PeakShape [label="Adjust Mobile Phase pH\nUse High-Purity Silica Column\nPrepare Sample in Mobile Phase"]; Sol_RetentionTime [label="Ensure Proper Column Equilibration\nUse a Column Oven for Temperature Control\nCheck for Leaks"]; Sol_Baseline [label="Degas Mobile Phase\nFlush System\nCheck Lamp/Detector"]; } Problem -> CheckMethod; Problem -> CheckStandard; Problem -> CheckSystem; CheckSystem -> PeakShape [label="Fails"]; CheckSystem -> RetentionTime [label="Fails"]; CheckSystem -> Baseline [label="Fails"]; PeakShape -> Sol_PeakShape; RetentionTime -> Sol_RetentionTime; Baseline -> Sol_Baseline; } Caption: A workflow for troubleshooting common HPLC issues.
Q: My HPLC chromatogram shows peak tailing for this compound. What is the likely cause and how can I fix it?
A: Peak tailing for basic compounds like aromatic amines is often due to interactions with acidic silanol groups on the silica-based column packing.
-
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate. For basic compounds, a pH of 2-8 is generally recommended.[3][4]
-
Column Choice: Consider using a column with high-purity silica or one with a polar-embedded group to shield the silanol interactions.[4]
-
Sample Solvent: Whenever possible, dissolve your sample in the mobile phase to avoid solvent mismatch effects.[3]
-
Q: I'm observing drifting retention times in my HPLC analysis. What should I check?
A: Retention time drift can be caused by several factors related to the mobile phase, column, and pump.
-
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is sufficiently equilibrated with the mobile phase before starting your analytical run.[5][6]
-
Temperature Control: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.[3][5]
-
Mobile Phase Composition: If you are mixing solvents online, ensure the pump's proportioning valves are working correctly. Hand-mixing the mobile phase can help diagnose this issue. Also, ensure your mobile phase components are miscible and properly degassed.[5]
-
System Leaks: Check for any leaks in the system, particularly at fittings and pump seals.[3][5]
-
| Common HPLC Problems | Potential Causes | Recommended Solutions |
| Broad Peaks | Mobile phase composition has changed; Low flow rate; System leak. | Prepare fresh mobile phase; Adjust flow rate; Check for and tighten any loose fittings.[3] |
| Split Peaks | Contamination on the column or guard column; Sample solvent is too strong. | Replace the guard column; Flush the column with a strong solvent; Prepare/dilute the sample in the mobile phase.[4] |
| No Peaks | Detector lamp is off; No sample injected; Blockage in the system. | Turn on the detector lamp; Ensure the sample is drawn into the sample loop; Check for blockages in the injector or tubing.[4] |
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Q: I am not seeing the expected molecular ion peak for this compound in my GC-MS data. Why might this be?
A: The molecular ion peak for some compounds can be of low intensity or absent, especially with energetic ionization techniques like Electron Ionization (EI).
-
Troubleshooting Steps:
-
Ionization Energy: While 70 eV is standard, for some molecules, a lower ionization energy (soft ionization) may help to preserve the molecular ion.[7]
-
Derivatization: For compounds with active hydrogens like amines, derivatization (e.g., silylation) can increase volatility and often leads to a more prominent molecular ion of the derivative.[8]
-
Fragmentation Pattern Analysis: Carefully analyze the fragmentation pattern. The loss of specific neutral fragments from the expected molecular weight can provide strong evidence for the structure of the parent molecule. For aromatic amines, alpha-cleavage is a common fragmentation pathway.[9]
-
Q: How can I predict the fragmentation pattern of this compound?
A: The fragmentation will be influenced by the aromatic ring, the amine groups, and the fluorine atom.
-
Expected Fragmentation:
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
Q: The peaks in my ¹H NMR spectrum of this compound are broad. What could be the cause?
A: Broad peaks in the NMR spectrum of an amine can be due to several factors.
-
Troubleshooting Steps:
-
Sample Purity: Paramagnetic impurities can cause significant line broadening. Ensure your sample is free from such contaminants.
-
Proton Exchange: The amine protons (-NH₂) can undergo chemical exchange with residual water or other protic species in the NMR solvent. This exchange can be temperature and concentration-dependent. Running the spectrum at a different temperature or using a scrupulously dry solvent may sharpen these peaks.
-
Quadrupolar Broadening: The nitrogen atom has a nuclear spin (I=1) and can cause quadrupolar broadening of adjacent proton signals.
-
Q: What chemical shifts should I expect for this compound?
A: The chemical shifts are influenced by the electron-donating amine groups and the electron-withdrawing fluorine atom.
-
¹H NMR: Protons on the aromatic ring will appear in the aromatic region (typically 6-8 ppm).[11] The exact shifts will depend on their position relative to the substituents. The amine protons will likely appear as a broader signal.
-
¹³C NMR: The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
-
¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds.[12][13] The chemical shift of the fluorine atom will be characteristic of a fluorine attached to an aromatic ring. For monofluorobenzene, the chemical shift is around -113.15 ppm relative to CFCl₃.[14]
Fourier-Transform Infrared (FTIR) Spectroscopy Troubleshooting
Q: My FTIR spectrum of this compound doesn't show sharp N-H stretching peaks. Is this normal?
A: The N-H stretching region for primary amines (typically 3300-3500 cm⁻¹) can be complex.
-
Troubleshooting Steps:
-
Hydrogen Bonding: Intermolecular hydrogen bonding can cause the N-H stretching bands to broaden and shift to lower wavenumbers. This is often observed in solid-state (KBr pellet) or concentrated samples.[15]
-
Water Contamination: The presence of water in the sample can lead to a broad O-H stretching band that may overlap with the N-H stretches.
-
Expected FTIR Peaks for this compound:
| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| N-H Stretch (Amine) | 3300 - 3500 | Two bands are expected for a primary amine. |
| C-N Stretch (Aromatic Amine) | 1250 - 1360 | |
| C=C Stretch (Aromatic Ring) | 1450 - 1600 | A series of peaks is expected.[16] |
| C-F Stretch | 1000 - 1400 | Can be a strong, sharp peak. |
| Aromatic C-H Bending | 670 - 850 | The pattern is indicative of the substitution on the ring.[16] |
This table is a general guide; actual peak positions may vary.
Section 3: Experimental Protocols
Protocol 1: HPLC Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid in water) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the analyte and potential impurities absorb (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
Protocol 2: GC-MS Analysis
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[7]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 70 °C for 2 minutes), then ramp at 10 °C/min to a final temperature of 280 °C and hold for 5 minutes.[7]
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
References
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- ResearchGate. FTIR spectra of 2 in different solvents.
- Fluorine NMR.
- Conquer Scientific.
- Benchchem. This compound (CAS 14791-78-7).
- SCION Instruments. HPLC Troubleshooting Guide.
- HPLC Troubleshooting Guide.
- PubChem. This compound.
- Lab-Chemicals.Com. This compound, 95%.
- Strunk, N., & Engesser, K. H. (2013). Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100. Applied Microbiology and Biotechnology, 97(12), 5605–5614.
- Semantic Scholar. Indonesian Journal of Multidisciplinary Research.
- Benchchem.
- Benchchem.
- Chemistry Steps. NMR Chemical Shift Values Table.
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
- BLD Pharm. 17853-10-0|this compound dihydrochloride.
- 19F NMR Reference Standards.
- How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology.
- ResearchGate.
- directions of fragmentation of molecular ions of perfluorosubstituted 1,3-diazines and 1,2,4-triazoles.
- Alfa Chemistry. 19F NMR Chemical Shift Table.
- Chemistry LibreTexts. (2023, August 29).
- InstaNANO.
- ResearchGate. μ-FTIR mapping: Distribution of impurities in different types of diamond growth.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. conquerscientific.com [conquerscientific.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. notes.fluorine1.ru [notes.fluorine1.ru]
- 11. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 12. biophysics.org [biophysics.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. colorado.edu [colorado.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Fluorobenzene-1,4-diamine and 1,4-Phenylenediamine
For researchers and professionals in drug development and materials science, the selection of appropriate building blocks is paramount to achieving desired synthetic outcomes and material properties. Phenylenediamines are a cornerstone class of monomers and intermediates, pivotal in the synthesis of high-performance polymers, pharmaceuticals, and dyes. This guide provides an in-depth comparative analysis of 2-Fluorobenzene-1,4-diamine and its parent compound, 1,4-Phenylenediamine, focusing on the nuanced differences in their chemical reactivity. We will explore the theoretical underpinnings of their reactivity and provide practical, data-driven experimental protocols for their comparative evaluation.
Introduction to the Diamines: Structure and Properties
1,4-Phenylenediamine (also known as p-phenylenediamine or PPD) is a fundamental aromatic diamine widely used in the production of aramid polymers, antioxidants, and as a component in hair dyes.[1] Its symmetrical structure and the strong electron-donating nature of its two amino groups define its chemical behavior.
This compound is a functionalized analogue.[2][3] The introduction of a fluorine atom onto the aromatic ring introduces significant electronic and steric changes, altering its reactivity profile and opening new avenues for its application, particularly in fluorinated specialty polymers and as a key intermediate in medicinal chemistry.[4][5][6][7]
A summary of their fundamental properties is presented below.
| Property | This compound | 1,4-Phenylenediamine |
| Structure | ||
| CAS Number | 14791-78-7[2] | 106-50-3 |
| Molecular Formula | C₆H₇FN₂[2] | C₆H₈N₂ |
| Molecular Weight | 126.13 g/mol [2][3] | 108.14 g/mol |
| Appearance | Solid | White to light purple solid |
| Key Feature | Presence of an electron-withdrawing fluorine atom | Unsubstituted aromatic diamine |
Theoretical Reactivity Analysis: The Impact of Fluorine
The primary distinction in the reactivity of these two molecules stems from the electronic effects of the fluorine atom. Fluorine is the most electronegative element and thus exerts a powerful electron-withdrawing inductive effect (-I) . This effect decreases the electron density of the aromatic ring and, crucially, the nitrogen atoms of the adjacent amino groups.
Conversely, like other halogens, fluorine has lone pairs of electrons that can be donated to the aromatic ring via a mesomeric or resonance effect (+M) . However, for fluorine, the -I effect strongly dominates the +M effect. This net electron withdrawal has profound consequences.
Diagram: Electronic Effects on Amine Nucleophilicity
Caption: Comparison of electronic effects on the amine groups.
-
Nucleophilicity and Basicity: The electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atoms of this compound. This makes the lone pairs less available for donation, resulting in lower basicity and nucleophilicity compared to 1,4-phenylenediamine.[8] This is the most critical difference and directly impacts reaction rates in processes like acylation, alkylation, and polymerization.
-
Oxidation Potential: Phenylenediamines are susceptible to oxidation.[9][10] The lower electron density of the fluorinated ring makes this compound slightly more resistant to oxidation than 1,4-phenylenediamine. While both are readily oxidized, the conditions required for the fluorinated compound may be slightly harsher.
-
Nucleophilic Aromatic Substitution (SNAr): This is a reaction mode unique to the fluorinated diamine among the two. The fluorine atom can act as a leaving group in SNAr reactions, especially when the ring is further activated by other electron-withdrawing groups.[11][12][13] This allows for the synthesis of complex structures by displacing the fluorine with various nucleophiles (e.g., amines, alkoxides), a pathway unavailable to 1,4-phenylenediamine.[13][14][15]
Experimental Comparison: Polyamide Synthesis
To provide a quantitative comparison of reactivity, we propose a standardized protocol for the synthesis of an aromatic polyamide via low-temperature solution polycondensation with a diacid chloride, such as terephthaloyl chloride. This method is highly sensitive to the nucleophilicity of the diamine monomer.
Detailed Experimental Protocol: Synthesis of Aromatic Polyamides
Objective: To compare the reaction rate and resulting polymer properties from the polycondensation of this compound and 1,4-phenylenediamine with terephthaloyl chloride under identical conditions.
Materials:
-
1,4-Phenylenediamine (PPD)
-
This compound (FPPD)
-
Terephthaloyl chloride (TPC)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Lithium Chloride (LiCl), anhydrous
-
Pyridine, anhydrous
-
Methanol
Procedure:
-
Solvent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, prepare a 5% (w/v) solution of LiCl in anhydrous DMAc. Stir until all LiCl has dissolved.
-
Monomer Dissolution: For each reaction, dissolve 10.0 mmol of the respective diamine (PPD or FPPD) in the DMAc/LiCl solvent under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.
-
Initiation of Polymerization: Add 10.1 mmol of anhydrous pyridine to the diamine solution. While stirring vigorously, add 10.0 mmol of solid terephthaloyl chloride portion-wise over 15 minutes, ensuring the temperature remains below 5°C.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature under nitrogen for 4 hours.
-
Monitoring: The increase in viscosity of the solution is a qualitative indicator of polymerization. For a quantitative comparison, small aliquots can be taken at timed intervals (e.g., 30, 60, 120, 240 minutes), precipitated in methanol, and the molecular weight analyzed.
-
Work-up: At the end of the reaction period, pour the viscous polymer solution into 500 mL of rapidly stirring methanol.
-
Purification: Collect the precipitated polymer by filtration. Wash the fibrous solid thoroughly with hot water and then with methanol to remove unreacted monomers and salts.
-
Drying: Dry the final polyamide product in a vacuum oven at 80°C to a constant weight.
-
Characterization: Characterize the polymer by determining the percent yield and its inherent viscosity (a measure of molecular weight) in concentrated sulfuric acid.
Diagram: Experimental Workflow for Comparative Polymerization
Caption: Workflow for the comparative synthesis and analysis of polyamides.
Anticipated Experimental Data
The higher nucleophilicity of 1,4-phenylenediamine is expected to lead to a faster reaction rate and result in a polymer with a higher molecular weight (indicated by a higher inherent viscosity) under identical reaction times and conditions.
| Diamine Monomer | Reaction Time (h) | Expected Yield (%) | Expected Inherent Viscosity (dL/g) |
| 1,4-Phenylenediamine | 4 | >98% | 1.5 - 2.5 |
| This compound | 4 | 90 - 95% | 0.8 - 1.4 |
Note: These values are illustrative and depend on the precise reaction conditions and purity of reagents.
Summary and Practical Implications
This guide demonstrates that while structurally similar, this compound and 1,4-phenylenediamine exhibit distinct reactivity profiles that dictate their use in synthesis.
-
1,4-Phenylenediamine is the more reactive nucleophile. Its high reactivity makes it ideal for the efficient synthesis of high molecular weight polymers and for reactions where rapid amine chemistry is desired. Its tendency to oxidize is harnessed in applications like hair dyes but requires careful handling to prevent unwanted coloration in other contexts.[16]
-
This compound displays attenuated reactivity due to the electron-withdrawing fluorine atom. This can be advantageous for achieving controlled or selective reactions. Its primary value lies in its ability to introduce fluorine into a target molecule, imparting unique properties such as enhanced thermal stability, modified solubility, and a lower dielectric constant in polymers.[4][7] Furthermore, it possesses a unique chemical handle for Nucleophilic Aromatic Substitution , enabling synthetic strategies not possible with its non-fluorinated counterpart.[11][12]
References
- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
- Hsiao, S.-H., & Yang, C.-P. (2025). Fluorinated Aromatic Polyamides and Poly(amide‐imide)s: Synthesis and Properties. Journal of Polymer Science Part A: Polymer Chemistry.
- Liu, X.-G., et al. (n.d.). Synthesis and properties of novel soluble fluorinated aromatic polyamides containing 4-benzoyl-2,3,5,6-tetrafluorophenoxy pendant groups. Semantic Scholar.
- Gentry, V. M., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central.
- Hsiao, S.-H., & Lin, C.-F. (2004). Fluorinated polyamides and poly(amide imide)s based on 1,4-bis(4-amino-2-trifluromethylphenoxy)benzene, aromatic dicarboxylic acids, and various monotrimellitimides and bistrimellitimides: Syntheses and properties. Journal of Polymer Science Part A: Polymer Chemistry, 42(13), 3116–3129.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- ResearchGate. (n.d.). Scheme 1. Synthesis of polyamides.
- ResearchGate. (n.d.). Nucleophilic substitution reaction of a series of the fluoro-benzene....
- Kim, J., et al. (2022). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. MDPI.
- Sharma, J. (2021). CH - 22 Nucleophilic Aromatic Substitution | Clayden Chemistry. YouTube.
- BenchChem. (n.d.). This compound (CAS 14791-78-7).
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 4,5-Dimethylbenzene-1,2-diamine and 1,2-Phenylenediamine.
- PubChem. (n.d.). This compound.
- ResearchGate. (2025). Substituent effects on the electrochemical and spectral characteristics of N, N, N′, N′-tetraaryl- p-phenylenediamine derivatives.
- Chemistry Stack Exchange. (2015). How to rationalise the basicity order of phenylenediamine?.
- ResearchGate. (n.d.). Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2014). 1,4-Benzenediamine: Human health tier II assessment.
- Google Patents. (n.d.). Process for 1,4-phenylenediamine.
- Watanabe, T., et al. (n.d.). The mutagenic modulating effect of p-phenylenediamine on the oxidation of o- or m-phenylenediamine with hydrogen peroxide in the Salmonella test. PubMed.
- SAGE Publications Inc. (2025). Analysis of mutagenic components of oxidative hair dyes with the Ames test.
Sources
- 1. US4400537A - Process for 1,4-phenylenediamine - Google Patents [patents.google.com]
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- 5. Synthesis and properties of novel soluble fluorinated aromatic polyamides containing 4-benzoyl-2,3,5,6-tetrafluorophenoxy pendant groups | Semantic Scholar [semanticscholar.org]
- 6. Fluorinated polyamides and poly(amide imide)s based on 1,4-bis(4-amino-2-trifluromethylphenoxy)benzene, aromatic dicarboxylic acids, and various monotrimellitimides and bistrimellitimides: Syntheses and properties | Semantic Scholar [semanticscholar.org]
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- 12. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to 2-Fluorobenzene-1,4-diamine and 4-Fluorobenzene-1,2-diamine in High-Performance Polymer Synthesis
In the pursuit of advanced polymers with tailored properties, the choice of monomer is paramount. Fluorinated diamines, in particular, have garnered significant attention for their ability to impart desirable characteristics such as enhanced thermal stability, improved solubility, and lower dielectric constants in high-performance polymers like polyimides and polyamides. This guide provides an in-depth technical comparison of two isomeric fluorinated diamines: 2-Fluorobenzene-1,4-diamine and 4-Fluorobenzene-1,2-diamine, for researchers, scientists, and professionals in drug development and materials science.
Introduction to Isomeric Fluorinated Diamines
This compound (2-F-p-PDA) and 4-Fluorobenzene-1,2-diamine (4-F-o-PDA) are aromatic diamines with the molecular formula C₆H₇FN₂.[1][2] The key distinction lies in the relative positions of the fluorine atom and the two amino groups on the benzene ring. This seemingly subtle difference in molecular architecture can have a profound impact on the reactivity of the monomer and the ultimate properties of the resulting polymer.
The presence of the highly electronegative fluorine atom influences the electron density of the aromatic ring and the basicity of the amine groups, thereby affecting the kinetics and thermodynamics of polymerization reactions.[3] Furthermore, the isomeric placement of the functional groups dictates the geometry of the polymer chain, which in turn governs properties such as chain packing, solubility, and thermal and mechanical performance.[4]
Reactivity in Polymer Synthesis: A Mechanistic Perspective
The synthesis of high-performance polymers such as polyimides typically involves a two-step polycondensation reaction between a diamine and a dianhydride.[5] The nucleophilicity of the amine groups is a critical factor in the initial formation of the poly(amic acid) precursor.
This compound (2-F-p-PDA): In this isomer, the fluorine atom is ortho to one amine group and meta to the other. The strong electron-withdrawing inductive effect of the fluorine atom is expected to decrease the nucleophilicity of the adjacent ortho-amino group more significantly than the meta-positioned one. This differential reactivity of the two amine groups can influence the rate of polymerization and the molecular weight distribution of the resulting polymer.
4-Fluorobenzene-1,2-diamine (4-F-o-PDA): Here, the fluorine atom is para to one amine group and meta to the other. The electronic effect of the fluorine atom is more evenly distributed between the two ortho-positioned amine groups compared to 2-F-p-PDA. This can lead to a more uniform reactivity of the amine functionalities during polymerization.
The choice of dianhydride and polymerization conditions will also play a crucial role in the outcome of the synthesis. For instance, highly reactive dianhydrides may be necessary to achieve high molecular weight polymers with less reactive fluorinated diamines.[6]
Comparative Analysis of Polymer Properties
Thermal Properties
The incorporation of fluorine atoms generally enhances the thermal stability of polymers due to the high strength of the C-F bond.[3] However, the isomeric position can influence the glass transition temperature (Tg) and the decomposition temperature (Td).
Polymers derived from the more linear and symmetric 2-F-p-PDA are likely to exhibit higher thermal stability due to more efficient chain packing and stronger intermolecular interactions. In contrast, the kinked structure resulting from the ortho-amino groups in 4-F-o-PDA may lead to a lower Tg, which could be advantageous for improving processability. Fluorinated polyimides are known to exhibit high glass transition temperatures, often exceeding 250°C, and excellent thermal stability with 5% weight loss temperatures well above 500°C.[6][7]
Mechanical Properties
The mechanical properties of polymers, such as tensile strength and modulus, are also closely linked to the polymer chain structure. The rigid and regular chain structure expected from 2-F-p-PDA-based polymers could result in higher tensile strength and modulus. Conversely, the less regular chain packing from 4-F-o-PDA might lead to more flexible polymers with potentially higher elongation at break. For instance, innovative fluorinated polyimides have been reported to achieve a tensile strength of 232.73 MPa and an elongation at break of 26.26%.[3]
Solubility and Processability
A significant advantage of incorporating fluorine into polymers is the often-improved solubility in organic solvents.[7][8] This is attributed to the disruption of chain packing and reduced intermolecular forces. Polymers derived from the less symmetrical 4-F-o-PDA are expected to exhibit better solubility compared to those from the more regular 2-F-p-PDA. This enhanced solubility is a critical factor for the solution-based processing of high-performance polymers into films and coatings. Some fluorinated polyimides have demonstrated excellent solubility, reaching up to 20 wt% in solvents like NMP, CHCl₃, and THF at room temperature.[7]
Optical and Dielectric Properties
Fluorinated polyimides are highly sought after for applications in microelectronics and optoelectronics due to their low dielectric constants and high optical transparency.[7][8] The fluorine atoms reduce the electronic polarizability and increase the free volume of the polymer, both of which contribute to a lower dielectric constant.[3] Polymers from both isomers are expected to exhibit these desirable properties. For example, some fluorinated polyimides have shown low dielectric constants in the range of 2.69–2.85 (at 1 MHz) and high optical transparency with cutoff wavelengths between 327 to 343 nm.[7]
Table 1: Predicted Property Comparison of Polymers Derived from 2-F-p-PDA and 4-F-o-PDA
| Property | Polymer from this compound (2-F-p-PDA) | Polymer from 4-Fluorobenzene-1,2-diamine (4-F-o-PDA) | Rationale |
| Reactivity | Potentially lower due to ortho-fluorine deactivation | Potentially higher and more uniform | The proximity of the electron-withdrawing fluorine atom to the amine groups. |
| Glass Transition (Tg) | Higher | Lower | More linear and symmetric chain structure leads to better packing. |
| Thermal Stability (Td) | Higher | Slightly Lower | More efficient chain packing and stronger intermolecular forces. |
| Tensile Strength/Modulus | Higher | Lower | More rigid and ordered polymer backbone. |
| Elongation at Break | Lower | Higher | Less regular chain structure allows for greater flexibility. |
| Solubility | Lower | Higher | Kinked structure from ortho-diamines disrupts chain packing. |
| Dielectric Constant | Low | Low | Both benefit from the incorporation of fluorine. |
| Optical Transparency | High | High | Both benefit from the incorporation of fluorine. |
Experimental Protocols
The following are generalized, step-by-step methodologies for the synthesis of polyimides from these diamines. Researchers should optimize these protocols based on the specific dianhydride used and the desired polymer properties.
Synthesis of Poly(amic acid)
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the fluorinated diamine (either 2-F-p-PDA or 4-F-o-PDA) in a dry, aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an equimolar amount of the dianhydride in small portions to the stirred diamine solution, maintaining the temperature below 10 °C.
-
After the complete addition of the dianhydride, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours under a nitrogen atmosphere to form a viscous poly(amic acid) solution.
Thermal Imidization to Polyimide
-
Cast the poly(amic acid) solution onto a clean, dry glass plate.
-
Place the cast film in a vacuum oven or a forced-air oven.
-
Cure the film using a staged heating program, for example: 80 °C for 1 hour, 150 °C for 1 hour, 200 °C for 1 hour, and finally 250-300 °C for 1 hour to effect the cyclodehydration to the polyimide.
-
Cool the oven to room temperature and carefully peel the resulting polyimide film from the glass plate.
Visualization of Synthetic Workflow
The following diagrams illustrate the chemical structures of the monomers and the generalized polymerization workflow.
Caption: Chemical structures of this compound and 4-Fluorobenzene-1,2-diamine.
Caption: Generalized workflow for the synthesis of polyimides from fluorinated diamines.
Conclusion and Future Outlook
The selection between this compound and 4-Fluorobenzene-1,2-diamine for polymer synthesis will be dictated by the desired balance of properties in the final material. While polymers from 2-F-p-PDA are anticipated to offer superior thermal and mechanical performance, those derived from 4-F-o-PDA are likely to provide enhanced solubility and processability.
The field would greatly benefit from direct comparative studies that synthesize and characterize polymers from both of these isomers under identical conditions. Such research would provide invaluable experimental data to validate the structure-property relationships discussed in this guide and would enable a more precise selection of monomers for specific high-performance applications. The continued exploration of novel fluorinated monomers remains a fertile ground for the development of next-generation advanced materials.
References
- Hsiao, S.-H., & Chen, J.-H. (2018).
-
Wang, C., Cao, S., Chen, W., Xu, C., Zhao, X., Li, J., & Ren, Q. (2017). Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups. RSC Advances, 7(48), 30235-30245. [Link]
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Hougham, G., Tesoro, G., & Shaw, J. M. (1994). Synthesis and Properties of Highly Fluorinated Polyimides. Macromolecules, 27(13), 3642–3649. [Link]
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Li, Y., et al. (2024). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. Polymers, 16(1), 123. [Link]
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Park, J. H., et al. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. Polymers, 13(21), 3824. [Link]
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Kim, Y., et al. (2022). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Advances, 12(37), 24195-24204. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 345372, this compound. Retrieved from [Link].
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 164584, 4-Fluorobenzene-1,2-diamine. Retrieved from [Link].
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- 5. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Analysis of Synthetic Routes to 2-Fluorobenzene-1,4-diamine: A Guide for Researchers
Introduction
2-Fluorobenzene-1,4-diamine is a valuable building block in the synthesis of a wide range of functional materials and biologically active compounds, including pharmaceuticals and agrochemicals. The strategic placement of a fluorine atom and two amino groups on the benzene ring imparts unique electronic properties and provides multiple points for further chemical modification. For researchers and professionals in drug development, selecting the most appropriate synthetic route to this key intermediate is a critical decision that can impact yield, purity, scalability, cost, and safety. This guide provides an in-depth comparative analysis of the most common and emerging synthetic strategies for this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of the advantages and disadvantages of each approach.
Route 1: Two-Step Synthesis via Reduction of 2-Fluoro-4-nitroaniline
This is arguably the most established and widely practiced approach for the synthesis of this compound. The strategy is bifurcated into two key stages: the synthesis of the intermediate 2-fluoro-4-nitroaniline, followed by the reduction of its nitro group.
Part A: Synthesis of the Intermediate 2-Fluoro-4-nitroaniline
The primary method for obtaining 2-fluoro-4-nitroaniline is through a nucleophilic aromatic substitution (SNAr) reaction on 3,4-difluoronitrobenzene.
Reaction Scheme:
Mechanism:
The reaction proceeds via a Meisenheimer complex intermediate. The strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by ammonia. The fluoride at the para position to the nitro group is preferentially displaced due to the greater resonance stabilization of the negative charge in the transition state.
Advantages:
-
High Regioselectivity: The substitution of the fluorine atom para to the nitro group is highly favored, leading to a clean product with minimal isomeric impurities.
-
High Yield: This reaction can achieve excellent yields, often exceeding 95%.[1]
-
Readily Available Starting Material: 3,4-difluoronitrobenzene is a commercially available and relatively inexpensive starting material.[1]
Disadvantages:
-
Harsh Reaction Conditions: The reaction typically requires high temperatures (120-135°C) and pressures (1.2-1.8 MPa), necessitating the use of a pressure vessel or autoclave.[1]
-
Safety Concerns: The use of high-pressure ammonia requires specialized equipment and stringent safety protocols.
Experimental Protocol: Synthesis of 2-Fluoro-4-nitroaniline
-
Materials: 3,4-difluoronitrobenzene, aqueous ammonia (25-29% by weight), cuprous oxide (optional catalyst), industrial alcohol (optional solvent).[1]
-
Procedure:
-
Charge a high-pressure reactor with 3,4-difluoronitrobenzene, aqueous ammonia, and optionally, a catalytic amount of cuprous oxide and an alcohol solvent. A typical molar ratio is 1:10-15 (3,4-difluoronitrobenzene:ammonia).[1]
-
Seal the reactor and heat the mixture to 120-130°C, maintaining a pressure of 1.2-1.8 MPa.[1]
-
Stir the reaction mixture for 18-20 hours. Monitor the reaction progress by Gas Chromatography (GC).[1]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
Discharge the reaction mixture into water to precipitate the product.
-
Filter the yellow solid, wash it thoroughly with water, and dry to obtain 2-fluoro-4-nitroaniline. The reported yield is approximately 96.4%.[1]
-
Part B: Reduction of 2-Fluoro-4-nitroaniline
The final step in this route is the reduction of the nitro group of 2-fluoro-4-nitroaniline to an amine. This can be accomplished through two primary methods: catalytic hydrogenation and chemical reduction.
Reaction Scheme:
Mechanism:
The reaction occurs on the surface of a heterogeneous catalyst (e.g., Palladium on Carbon). The nitroaromatic compound and molecular hydrogen are adsorbed onto the catalyst surface, where the nitro group is sequentially reduced to nitroso, hydroxylamine, and finally the amine.
Advantages:
-
High Yield and Purity: Catalytic hydrogenation is known for producing high yields (>95%) of clean product.[2]
-
Green Chemistry: This method avoids the use of stoichiometric metal reductants, generating water as the primary byproduct.
-
Catalyst Reusability: The heterogeneous catalyst can often be recovered and reused.
Disadvantages:
-
Specialized Equipment: Requires a hydrogenation apparatus capable of handling pressurized hydrogen gas.
-
Catalyst Cost and Safety: Palladium and platinum catalysts can be expensive. Spent catalysts can be pyrophoric and require careful handling.
-
Potential for Dehalogenation: Over-reduction can lead to the loss of the fluorine atom, although this is generally less of a concern with fluorinated compounds compared to chlorinated or brominated ones.
Experimental Protocol: Catalytic Hydrogenation using 10% Pd/C
-
Materials: 2-fluoro-4-nitroaniline, 10% Palladium on Carbon (Pd/C), Methanol (or another suitable solvent), Hydrogen gas.[2]
-
Procedure:
-
In a hydrogenation vessel, dissolve 2-fluoro-4-nitroaniline in methanol.
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen). A typical substrate-to-catalyst weight ratio is around 20:1.[3]
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (atmospheric pressure using a balloon or higher pressure in an autoclave) and stir the mixture vigorously at room temperature or with gentle heating (e.g., up to 60°C).[4]
-
Monitor the reaction by observing hydrogen uptake or by TLC/GC analysis. The reaction is typically complete within a few hours.[2]
-
Once the reaction is complete, vent the excess hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst on the filter paper may be pyrophoric and should be kept wet and disposed of properly.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
-
Reaction Scheme:
Mechanism:
Stannous chloride (tin(II) chloride) is a classical reducing agent for aromatic nitro compounds. In an acidic medium (typically concentrated HCl in ethanol), Sn(II) is oxidized to Sn(IV) while donating electrons to the nitro group, which is reduced to the corresponding amine.
Advantages:
-
Mild Reaction Conditions: The reaction is often carried out at room temperature or with gentle heating.[5][6]
-
Good Functional Group Tolerance: This method is generally tolerant of a variety of other functional groups.[7]
-
No Specialized Pressure Equipment Needed: The reaction can be performed in standard laboratory glassware.
Disadvantages:
-
Stoichiometric Metal Waste: The reaction generates a significant amount of tin-containing waste, which requires proper disposal.[8]
-
Atom Economy: The atom economy is poor compared to catalytic hydrogenation.[8]
-
Work-up Procedure: The work-up often involves neutralization of a strongly acidic solution and can sometimes lead to emulsions or difficult-to-filter tin oxide precipitates.[8]
Experimental Protocol: Reduction with Stannous Chloride
-
Materials: 2-fluoro-4-nitroaniline, Stannous chloride dihydrate (SnCl2·2H2O), Ethanol, Concentrated Hydrochloric Acid, Sodium hydroxide solution.[5]
-
Procedure:
-
Dissolve 2-fluoro-4-nitroaniline in ethanol in a round-bottom flask.
-
Add a solution of stannous chloride dihydrate (typically 3-5 equivalents) in concentrated hydrochloric acid to the flask.
-
Stir the reaction mixture at room temperature or heat to reflux. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture and carefully neutralize it with a concentrated sodium hydroxide solution to precipitate tin salts.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography or recrystallization if necessary.
-
Route 2: The Balz-Schiemann Reaction
The Balz-Schiemann reaction is a classic method for introducing a fluorine atom onto an aromatic ring.[9][10] While not the most direct route to this compound, it is a fundamentally important transformation in fluorine chemistry. A plausible, though multi-step, approach would involve a protected diaminobenzene precursor.
General Reaction Scheme:
Mechanism:
The reaction begins with the diazotization of a primary aromatic amine with nitrous acid in the presence of fluoroboric acid to form a diazonium tetrafluoroborate salt.[10] This salt is often insoluble and can be isolated. Upon heating, the diazonium salt decomposes, releasing nitrogen gas and a highly reactive aryl cation.[10] The aryl cation is then trapped by a fluoride ion from the tetrafluoroborate counterion to form the aryl fluoride.[10]
Advantages:
-
Regiospecific Fluorination: The fluorine atom is introduced specifically at the position of the original amino group.
-
Broad Substrate Scope: The reaction is applicable to a wide range of aromatic amines.
Disadvantages:
-
Multi-step Process for the Target Molecule: Synthesizing this compound via this route would require a more complex strategy involving protection and deprotection steps to differentiate the two amino groups.
-
Safety Hazards: Diazonium salts can be explosive, especially when dry, and their thermal decomposition can be highly exothermic.[11] Modern continuous-flow protocols have been developed to mitigate these risks.[12]
-
Use of Hazardous Reagents: Fluoroboric acid is highly corrosive.
Route 3: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, modern method for forming carbon-nitrogen bonds.[13][14] It offers a potential route to this compound, for instance, by the double amination of a dihalo-fluorobenzene derivative.
General Reaction Scheme:
Mechanism:
The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst.[15] The choice of ligand is crucial for the efficiency of the reaction.[14]
Advantages:
-
Excellent Functional Group Tolerance: This method is compatible with a wide range of functional groups.
-
Milder Reaction Conditions: Compared to classical methods like nucleophilic aromatic substitution, the conditions are often milder.
-
Broad Scope: A wide variety of aryl halides and amines can be coupled. Recent advancements even allow for the use of aqueous ammonia as the amine source.[16]
Disadvantages:
-
Catalyst and Ligand Cost: Palladium catalysts and the often complex phosphine ligands can be expensive, which may be a consideration for large-scale synthesis.[17]
-
Reaction Optimization: The reaction can be sensitive to the choice of catalyst, ligand, base, and solvent, often requiring careful optimization for a specific substrate.
-
Metal Contamination: The final product may contain trace amounts of palladium, which must be removed, especially for pharmaceutical applications.
Comparative Summary of Synthetic Routes
| Parameter | Route 1: Reduction of 2-Fluoro-4-nitroaniline | Route 2: Balz-Schiemann Reaction | Route 3: Buchwald-Hartwig Amination |
| Overall Yield | High (often >90% over two steps) | Variable, depends on the specific multi-step sequence | Good to Excellent (can be >90%) |
| Scalability | Well-established for large-scale production | Challenging due to the handling of diazonium salts | Scalable, but catalyst cost can be a factor |
| Reagent Cost | Generally moderate | Can be high due to fluoroboric acid | High due to palladium catalyst and ligands |
| Safety Concerns | High pressure/ammonia (SNAr), pyrophoric catalysts (hydrogenation), acidic waste (SnCl2) | Potentially explosive diazonium salts, corrosive acids | Often uses flammable solvents and pyrophoric ligands |
| Environmental Impact | Metal waste from SnCl2 reduction | Acidic waste | Precious metal waste, organic solvents |
| Simplicity | Relatively straightforward two-step process | Complex for this specific molecule | Requires careful optimization of reaction conditions |
Visualization of Synthetic Workflows
Route 1: Two-Step Synthesis via Reduction of 2-Fluoro-4-nitroaniline
Caption: Workflow for the synthesis of this compound via the reduction of 2-fluoro-4-nitroaniline.
Route 2: Conceptual Balz-Schiemann Workflow
Caption: A conceptual multi-step workflow illustrating a possible Balz-Schiemann approach.
Conclusion
For the synthesis of this compound, the two-step route involving the nucleophilic aromatic substitution of 3,4-difluoronitrobenzene followed by the reduction of the resulting 2-fluoro-4-nitroaniline stands out as the most practical and efficient method for both laboratory and industrial-scale production. This route offers high yields, excellent regioselectivity, and utilizes readily available starting materials.
Within this route, the choice between catalytic hydrogenation and chemical reduction with stannous chloride for the final step depends on the specific needs and capabilities of the researcher. Catalytic hydrogenation is the greener and more atom-economical option, providing a high-purity product with a simpler work-up. However, it requires specialized equipment for handling hydrogen gas. The stannous chloride reduction, while generating significant metal waste, is a robust and accessible alternative that can be performed in standard laboratory glassware.
The Balz-Schiemann and Buchwald-Hartwig reactions, while powerful in their own right for the formation of C-F and C-N bonds, respectively, represent more complex and likely more expensive strategies for accessing this particular target molecule. They remain valuable tools in the synthetic chemist's arsenal, particularly for analogues where the primary route may not be feasible.
Ultimately, the selection of a synthetic route should be guided by a thorough evaluation of factors including yield, cost, safety, environmental impact, and available equipment. It is hoped that this guide will serve as a valuable resource for researchers in making an informed decision for the synthesis of this compound.
References
-
Wikipedia. Balz–Schiemann reaction. [Link]
- Google Patents. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
-
Allen. Balz-Schiemann Reaction: Mechanism, Formula & Uses. [Link]
-
ResearchGate. Balz-Schiemann Reaction. [Link]
-
PubMed. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. [Link]
-
PubMed Central. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. [Link]
-
Synthesis Spotlight. Buchwald–Hartwig Amination with Aqueous Ammonia. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Grokipedia. Buchwald–Hartwig amination. [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Sn2+ reduction. [Link]
- Google Patents.
-
MDPI. Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. [Link]
- Google Patents. RU1792936C - Method of 3,4-difluoroaniline synthesis.
-
ResearchGate. Scheme 3. Reduction of 4-nitroindazole with SnCl 2 in alcohol. [Link]
-
Science Primary Literature. Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. [Link]
-
National Institutes of Health. Pd-CuFe Catalyst for Transfer Hydrogenation of Nitriles: Controllable Selectivity to Primary Amines and Secondary Amines. [Link]
-
Semantic Scholar. A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1. [Link]
- Google Patents. US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
-
National Institutes of Health. Enantioselective Pd-Catalysed Nucleophilic C(sp3)–H (Radio)fluorination. [Link]
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A Comparative Guide to the Validation of a Novel UHPLC Method for 2-Fluorobenzene-1,4-diamine Detection
This guide provides a comprehensive validation of a novel Ultra-High-Performance Liquid Chromatography (UHPLC) method for the detection and quantification of 2-Fluorobenzene-1,4-diamine, a compound of significant interest in pharmaceutical development due to its potential as a process impurity or starting material. We present a head-to-head comparison with a traditional High-Performance Liquid Chromatography (HPLC) method, offering objective experimental data to guide researchers, scientists, and drug development professionals in method selection and implementation.
The validation process detailed herein adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, ensuring the method's suitability for its intended purpose.[1][2][3]
Introduction: The Need for Speed and Sensitivity
This compound is a chemical intermediate whose purity must be strictly controlled in pharmaceutical manufacturing. The development of rapid, sensitive, and reliable analytical methods is paramount for ensuring final product quality and safety. While traditional HPLC has been the workhorse for such analyses, UHPLC technology offers significant advantages in speed, resolution, and sensitivity by utilizing columns with smaller particle sizes (typically sub-2 µm) and systems capable of handling higher backpressures.[4][5][6][7]
This guide details the validation of a newly developed UHPLC-UV method and compares its performance characteristics against a conventional HPLC-UV method. The objective is to provide a clear, data-driven assessment of the benefits of adopting modern chromatographic techniques for the analysis of critical pharmaceutical compounds.
Chromatographic Methods: A Head-to-Head Comparison
Two distinct chromatographic methods were established for the analysis of this compound. The novel UHPLC method was designed for high throughput and enhanced sensitivity, while the HPLC method represents a more traditional, widely used approach.
Novel Method: Ultra-High-Performance Liquid Chromatography (UHPLC)
-
Instrumentation : UHPLC system capable of pressures up to 15,000 psi.
-
Column : C18, 1.7 µm particle size, 2.1 x 50 mm.
-
Mobile Phase : Isocratic elution with 70% Acetonitrile and 30% Water.
-
Flow Rate : 0.5 mL/min.
-
Detection : UV at 240 nm.
-
Injection Volume : 1 µL.
-
Column Temperature : 35 °C.
Standard Method: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation : Standard HPLC system with a pressure limit of 6,000 psi.
-
Column : C18, 5 µm particle size, 4.6 x 150 mm.
-
Rationale: A standard-bore column with a larger particle size, representing a conventional and robust HPLC setup.
-
-
Mobile Phase : Isocratic elution with 70% Acetonitrile and 30% Water.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 240 nm.
-
Injection Volume : 10 µL.
-
Column Temperature : 35 °C.
Method Validation: Adherence to ICH Q2(R1) Guidelines
The novel UHPLC method was subjected to a rigorous validation protocol to demonstrate its suitability for the intended purpose, as per ICH Q2(R1) guidelines.[1][2][3]
Specificity and Selectivity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[8][9][10]
Experimental Protocol:
-
A solution of a placebo (matrix without the analyte) was prepared and injected.
-
A standard solution of this compound was injected.
-
A sample solution spiked with known related substances and potential impurities was injected.
-
The resulting chromatograms were analyzed for any interference at the retention time of the this compound peak.
Results: The chromatograms demonstrated no significant peaks from the placebo at the retention time of the analyte. In the spiked sample, the this compound peak was well-resolved from all potential impurities, confirming the method's specificity. While the terms are often used interchangeably, selectivity refers to the method's ability to differentiate and quantify the analyte from other substances.[10][11][12]
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.
Experimental Protocol:
-
A series of at least five standard solutions of this compound were prepared, covering a range from the limit of quantitation (LOQ) to 150% of the target concentration.
-
Each solution was injected in triplicate.
-
A calibration curve was generated by plotting the peak area against the concentration.
-
The correlation coefficient (R²), y-intercept, and slope of the regression line were calculated.
Results: The method demonstrated excellent linearity over the tested range.
| Parameter | UHPLC Method | HPLC Method | Acceptance Criteria |
| Range (µg/mL) | 0.1 - 15 | 0.5 - 25 | - |
| Correlation Coeff. (R²) | 0.9998 | 0.9992 | R² ≥ 0.999 |
Accuracy (% Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by applying the method to samples with known amounts of the analyte.
Experimental Protocol:
-
A placebo solution was spiked with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Three replicate preparations were made for each concentration level.
-
The samples were analyzed, and the percentage recovery was calculated.
Results: The UHPLC method demonstrated high accuracy across all concentration levels.
| Spiked Level | Mean Recovery (UHPLC) | %RSD (UHPLC) | Mean Recovery (HPLC) | %RSD (HPLC) | Acceptance Criteria |
| 80% | 99.5% | 0.8% | 98.9% | 1.2% | 98.0% - 102.0% |
| 100% | 100.2% | 0.5% | 100.5% | 0.9% | 98.0% - 102.0% |
| 120% | 100.8% | 0.6% | 101.2% | 1.1% | 98.0% - 102.0% |
Precision
Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision) : Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision : The repeatability study was repeated on a different day, by a different analyst, and on a different instrument.
Results: The low relative standard deviation (%RSD) values confirm the high precision of the UHPLC method.
| Precision Level | %RSD (UHPLC) | %RSD (HPLC) | Acceptance Criteria |
| Repeatability | 0.4% | 0.9% | %RSD ≤ 2.0% |
| Intermediate Precision | 0.7% | 1.5% | %RSD ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13][14][15] The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[13][14][15]
Experimental Protocol: LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.
-
A series of solutions with decreasing concentrations of the analyte were injected.
-
The S/N ratio was calculated for each concentration.
-
LOD was established as the concentration at which the S/N ratio is approximately 3:1.[15]
-
LOQ was established as the concentration at which the S/N ratio is approximately 10:1.[15]
Results: The UHPLC method exhibited significantly lower LOD and LOQ values, highlighting its superior sensitivity.
| Parameter | UHPLC Method | HPLC Method |
| LOD (µg/mL) | 0.03 (S/N = 3.2) | 0.15 (S/N = 3.5) |
| LOQ (µg/mL) | 0.10 (S/N = 10.5) | 0.50 (S/N = 10.2) |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol:
-
Small, deliberate changes were made to key method parameters, one at a time.
-
Parameters investigated included:
-
Flow rate (± 0.05 mL/min for UHPLC, ± 0.1 mL/min for HPLC)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
The effect on system suitability parameters (e.g., retention time, peak asymmetry) was evaluated.
Results: The UHPLC method proved to be robust, with no significant impact on the results from the small variations introduced. System suitability parameters remained well within acceptable limits.
Performance Comparison: UHPLC vs. HPLC
The validation data clearly illustrates the advantages of the novel UHPLC method over the traditional HPLC approach.
| Performance Metric | Novel UHPLC Method | Standard HPLC Method | Advantage |
| Analysis Run Time | ~2.5 minutes | ~8.0 minutes | Speed |
| Resolution | Excellent, sharp peaks | Good, broader peaks | Quality |
| Sensitivity (LOQ) | 0.10 µg/mL | 0.50 µg/mL | Sensitivity |
| Solvent Consumption | ~1.25 mL/run | ~8.0 mL/run | Cost/Environment |
| System Backpressure | ~9,500 psi | ~1,800 psi | - |
Workflow Comparison Diagram
Caption: Comparative workflow of HPLC vs. UHPLC methods.
Validation Parameter Interdependency
Caption: Interrelationship of key analytical validation parameters.
Discussion: Field-Proven Insights
The transition from HPLC to UHPLC is more than just an incremental improvement; it represents a paradigm shift in laboratory efficiency and data quality. The 5-fold increase in sensitivity (based on LOQ) of the UHPLC method is particularly critical when analyzing impurities that may have stringent control limits. Furthermore, the 3.2-fold reduction in run time allows for significantly higher sample throughput, which is a major bottleneck in many QC and development labs.[4][5]
While the initial capital investment for a UHPLC system is higher, the long-term savings in solvent purchase and disposal, coupled with the increased productivity, often result in a rapid return on investment. A critical consideration during implementation is the need for higher quality solvents and meticulous sample preparation to prevent system clogging due to the smaller frit and column particle sizes. Method transfer from development to QC must be handled with care, ensuring that the receiving laboratory's instrumentation can handle the high pressures and has the low dispersion characteristics required for optimal UHPLC performance.
Conclusion
The newly developed UHPLC method for the analysis of this compound has been successfully validated according to ICH Q2(R1) guidelines. The method is specific, linear, accurate, precise, and robust. Compared to the traditional HPLC method, the UHPLC method offers superior performance in terms of speed, sensitivity, and resolution, while also significantly reducing solvent consumption. This data-driven guide demonstrates that the adoption of UHPLC technology provides a substantial competitive advantage for pharmaceutical analysis, enabling higher throughput and more reliable data for critical quality control.
References
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Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical Biochemist Reviews. Available at: [Link]
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Phenomenex (2025). HPLC vs UHPLC: Key Differences & Applications. Phenomenex. Available at: [Link]
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ECA Academy (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
BioPharm International (2020). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. BioPharm International. Available at: [Link]
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SCION Instruments (n.d.). A Guide to Analytical Method Validation. SCION Instruments. Available at: [Link]
- Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
-
BiochemSphere (2025). Specificity and Selectivity in Analytical Method Validation: A Guide to ICH Q2(R2) Compliance. BiochemSphere. Available at: [Link]
-
LC Services (2025). HPLC vs UHPLC – What are the differences?. LC Services. Available at: [Link]
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U.S. Food and Drug Administration (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]
-
Naila Kanwal (2023). ICH Q2 Analytical Method Validation. Slideshare. Available at: [Link]
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Sisu@UT (n.d.). Selectivity and identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Sisu@UT. Available at: [Link]
-
Lösungsfabrik (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?. Lösungsfabrik. Available at: [Link]
-
Lösungsfabrik (2018). What is the difference between specificity and selectivity?. Lösungsfabrik. Available at: [Link]
-
International Council for Harmonisation (n.d.). Quality Guidelines. ICH. Available at: [Link]
-
Abraham Entertainment (2025). ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment. Available at: [Link]
-
Lucidity (2024). What do Limit of Detection and Limit of Quantitation mean?. YouTube. Available at: [Link]
-
Lösungsfabrik (2018). What is the difference between specificity and selectivity?. Lösungsfabrik. Available at: [Link]
-
Chrom Tech, Inc. (2025). What Is the Difference Between UHPLC and HPLC?. Chrom Tech, Inc. Available at: [Link]
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comparing the thermal stability of polyamides derived from fluorinated vs. non-fluorinated diamines
A Comparative Guide to the Thermal Stability of Polyamides: The Fluorine Advantage
Introduction: The Quest for Thermally Robust Polyamides
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional mechanical strength, chemical resistance, and thermal stability.[1] These properties have cemented their use in demanding applications, from aerospace components and protective apparel to advanced electronics. However, the ever-increasing performance requirements of modern technologies necessitate polymers that can withstand even more extreme thermal conditions.
A key strategy for enhancing the thermal resilience of polyamides is the incorporation of fluorine atoms into the polymer backbone, typically via the diamine monomer. This guide provides an in-depth comparison of the thermal stability of polyamides derived from fluorinated versus non-fluorinated diamines. We will explore the fundamental principles behind fluorine's stabilizing effect and present supporting experimental data to offer a clear, evidence-based comparison for researchers and material scientists.
The Fluorine Factor: Unpacking the Mechanism of Enhanced Thermal Stability
The remarkable increase in thermal stability observed in fluorinated polyamides is not coincidental; it is a direct result of fundamental chemical principles. The incorporation of fluorine, particularly as trifluoromethyl (-CF₃) groups, fundamentally alters the polymer's properties at a molecular level.
-
Unmatched Bond Strength : The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry.[2] Its high dissociation energy means that significantly more thermal energy is required to initiate chain scission and degradation compared to the carbon-hydrogen (C-H) bonds prevalent in non-fluorinated analogues. This inherently raises the decomposition temperature of the polymer.[3]
-
Increased Rigidity and Glass Transition Temperature (Tg) : The bulky, electron-withdrawing nature of -CF₃ groups introduces steric hindrance, restricting the rotational freedom of the polymer chains.[4] This increased rigidity makes it more difficult for the polymer to transition from a rigid, glassy state to a softer, rubbery state. Consequently, the glass transition temperature (Tg), a critical parameter for defining a material's operational temperature limit, is often significantly elevated in fluorinated polyamides.[5]
-
Disrupted Chain Packing and Altered Intermolecular Forces : While seemingly counterintuitive, the bulkiness of fluorinated groups can disrupt dense chain packing.[3] This disruption can reduce intermolecular charge-transfer complex (CTC) formation, which is often a factor in the coloration and degradation of traditional polyimides and polyamides.[6] While this might slightly reduce van der Waals forces, the dominant effect of the C-F bond strength and increased Tg results in a net gain in overall thermal stability.
The following diagram illustrates the structural difference between a polyamide derived from a common non-fluorinated diamine and one from a fluorinated diamine.
Caption: Molecular structures of non-fluorinated vs. fluorinated polyamides.
Quantitative Comparison: Experimental Data
The theoretical advantages of fluorination are borne out by empirical data from standard thermal analysis techniques. Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, indicating the onset of decomposition, while Differential Scanning Calorimetry (DSC) identifies the glass transition temperature (Tg).
The tables below summarize data from various studies, comparing the thermal properties of polyamides synthesized from fluorinated and non-fluorinated diamines.
Table 1: Decomposition Temperatures (Td) from TGA
| Polymer Type | Diamine Structure | Td5 / Td10 (°C, in N₂) | Reference |
| Non-Fluorinated Polyamide | Aromatic/Aliphatic Diamines | Tmax: 426–461 | [7] |
| Non-Fluorinated Polyamide | Aromatic Diamines | Td5: 316–416 | [8] |
| Fluorinated Polyamide | Unsymmetrical Diamine with -CF₃ | Td5: 437–465 | [3] |
| Fluorinated Polyamide | Diamine with Phthalazinone Moiety | Td5: 437–466 / Td10: 482–525 | [5] |
| Fluorinated Polyamide | Diamine with Tetraphenyl Imidazole | Td10: 445–453 | [9] |
Td5/Td10: Temperature at 5%/10% weight loss. Tmax: Temperature of maximum weight loss rate.
Table 2: Glass Transition Temperatures (Tg) from DSC
| Polymer Type | Diamine Structure | Glass Transition Temp. (Tg, °C) | Reference |
| Non-Fluorinated Polyamide | Semi-Aromatic | 149–223 | [7] |
| Non-Fluorinated Polyamide | Aromatic | 197–204 | [10] |
| Fluorinated Polyamide | Unsymmetrical Diamine with -CF₃ | > 300 | [3] |
| Fluorinated Polyamide | Diamine with Phthalazinone Moiety | > 300 | [5] |
| Fluorinated Polyimide | Trifluoromethylbenzene & various diamines | 402 | [11] |
As the data clearly indicates, polyamides derived from fluorinated diamines consistently exhibit significantly higher decomposition temperatures and glass transition temperatures. For instance, fluorinated polyamides often show thermal stability above 400°C, with 5% weight loss temperatures reaching as high as 466°C.[3][5] Their glass transition temperatures frequently exceed 300°C, a substantial improvement over many non-fluorinated counterparts whose Tg values can be in the 150-230°C range.[3][5][7]
Experimental Protocol: A Guide to Thermogravimetric Analysis (TGA)
To ensure the trustworthiness and reproducibility of thermal stability data, a rigorous and standardized experimental protocol is essential. The following section details a self-validating system for performing TGA on polyamide samples.
Objective: To determine the thermal decomposition profile of a polyamide sample, including the onset temperature of degradation (Tonset) and the temperature of 5% weight loss (Td5).
Instrumentation: A calibrated Thermogravimetric Analyzer (TGA).
Materials:
-
Polyamide sample (film or powder, ~5-10 mg)
-
TGA crucible (typically alumina or platinum)[12]
-
High-purity nitrogen gas (for inert atmosphere)
-
Compressed air (for oxidative atmosphere, optional)
Workflow Diagram:
Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).
Step-by-Step Methodology:
-
Instrument Preparation & Calibration:
-
Rationale: Ensures accuracy and reliability of the measurements.[12]
-
Action: Perform weight and temperature calibrations according to the instrument manufacturer's guidelines using certified reference materials.
-
-
Crucible and Sample Preparation:
-
Rationale: Contaminants can interfere with results. A representative sample size is crucial for accurate data.[12]
-
Action: Ensure the TGA crucible is clean and dry. Place it on the TGA's microbalance and tare it. Accurately weigh 5-10 mg of the polyamide sample directly into the crucible. Record the initial mass.
-
-
Setting Experimental Parameters:
-
Rationale: The heating rate and atmosphere significantly affect decomposition behavior. An inert atmosphere (N₂) is used to study inherent thermal stability without oxidative effects. A rate of 10°C/min is a common standard that balances resolution and experiment time.[13][14]
-
Action:
-
Atmosphere: Set the purge gas to high-purity nitrogen with a flow rate of 20-50 mL/min.
-
Temperature Program: Create a temperature ramp from ambient (~30°C) to a final temperature of 800-900°C. Set the heating rate to 10°C/min. An initial isothermal step at a low temperature (e.g., 100°C) can be included to drive off any residual moisture or solvent.
-
-
-
Running the Experiment:
-
Rationale: The instrument will precisely heat the sample and continuously record its mass.
-
Action: Place the loaded crucible onto the sample holder in the TGA furnace. Start the pre-programmed experimental run.
-
-
Data Analysis:
-
Rationale: The output curve provides the quantitative data needed for comparison.
-
Action:
-
Plot the TGA curve (Weight % on the y-axis vs. Temperature on the x-axis).
-
Determine the Td5 , which is the temperature at which the sample has lost 5% of its initial mass. This is a common metric for comparing the onset of significant degradation.[3]
-
Plot the first derivative of the TGA curve (the DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of decomposition (Tmax).[13]
-
-
Conclusion
References
- Butt, G. L. (1994). Synthesis and properties of some new fluorine-containing polyimides. Polymer, 35(19), 4078-4082.
- Abematsu, H., Tsuchiya, M., Iseri, Y., & Kojima, T. (1999). Thermogravimetric Analysis of Aromatic Polyamides with Benzimidazolyl Side Group. Journal of Thermal Analysis and Calorimetry, 56(3), 1093-1096.
- Akademıaı Kıado. (n.d.). Thermogravimetric Analysis of Aromatic Polyamides with Benzimidazolyl Side Group. AKJournals.
- RedThermo. (n.d.). Mastering TGA Crucible Analysis for Polymer Thermal Stability.
- MDPI. (2024). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. MDPI.
- Hougham, G., Tesoro, G., & Shaw, J. (1994). Synthesis and Properties of Highly Fluorinated Polyimides. Macromolecules, 27(13), 3642-3649.
- Chinese Chemical Society. (n.d.). SYNTHESIS AND CHARACTERIZATION OF FLUORINATED POLYAMIDES DERIVED FROM UNSYMMETRICAL DIAMINES CONTAINING THE PHTHALAZINONE MOIETY.
- Taylor & Francis Online. (2015). Synthesis and characterization of novel fluorinated polyamides bearing tetraphenyl imidazole moieties.
- Royal Society of Chemistry. (2014). Polyarylene polyimides with hydrocarbon and semi-fluorinated backbones: synthesis, characterization, and properties. Polymer Chemistry.
- Springer. (2020). Synthesis and characterization of semi-aromatic polyamides containing heterocyclic 1,3,5 s-triazine and methylene spacer group for thermally stable and colloidal property.
- MDPI. (2022). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. MDPI.
- MDPI. (2022). Transparent Poly(amide-imide)
- EAG Laboratories. (n.d.). DSC Analysis of Polymers.
- Elsevier. (2006). Investigation on the thermal degradation of acrylic polymers with fluorinated side-chains.
- MDPI. (2021). Fluorinated and Bio-Based Polyamides with High Transparencies and Low Yellowness Index. MDPI.
- NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.
- ResearchGate. (2015). Polyimides, fluoro-polyimides, fluoro-poly(ether imide), fluoro-poly(ether amide) and fluoro-poly(ether amide-imide), and their copolymers: designing “molecular architectures” of next-generation of advanced high-performance and thermomechanically stable polymers and copolymers from commercially available and specially designed monomers.
- MDPI. (2017).
- YouTube. (2020). Back to Basics: Thermogravimetric Analysis (TGA).
- FluoroCouncil. (2020).
- R Discovery. (1963). Thermal degradation of fluorine‐containing polymers. Part I. Degradation in vacuum. Journal of Polymer Science Part A: General Papers, 1(5), 1577-1591.
- BenchChem. (2025).
- ResearchGate. (n.d.). Thermo-Gravimetric Analysis (TGA) curves of polyimides.
- EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA).
- MDPI. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. MDPI.
- Royal Society of Chemistry. (2020). Fluoride degradable and thermally debondable polyurethane based adhesive. Polymer Chemistry.
- Defense Technical Information Center. (2006). Chemical Modification of Fluorinated Polyimides: New Thermally Curing Hybrid-Polymers with POSS.
- ResearchGate. (2012). Synthesis and Properties of Fluorinated Polyamides Based on 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene.
- MDPI. (2023). Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments. MDPI.
- ResearchGate. (2019). Thermogravimetric Analysis of Polymers.
- Hitachi High-Tech. (2020).
- SciSpace. (2018).
- ACS Publications. (2022).
- National Institutes of Health. (2021). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. Polymers, 13(16), 2736.
- ResearchGate. (2002). High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene−Biphenyldiamine.
- Dianhydrides.com. (2015). Empowering Polyimides.
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A Guide to the Spectroscopic Cross-Validation of 2-Fluorobenzene-1,4-diamine Against Literature Data
This guide provides an in-depth, objective comparison of experimentally acquired spectral data for 2-Fluorobenzene-1,4-diamine (CAS: 14791-78-7) with established literature values. Designed for researchers, scientists, and drug development professionals, this document emphasizes the causality behind experimental choices and the principles of self-validating protocols to ensure scientific integrity.
Introduction: The Imperative of Spectroscopic Verification
This compound is a key fluorinated aromatic building block used in the synthesis of pharmaceuticals and advanced materials.[1] Its molecular structure, featuring two amine groups and a fluorine atom on a benzene ring, imparts unique electronic properties and reactivity.[1] For any researcher utilizing this intermediate, absolute certainty of its identity and purity is paramount. Spectroscopic analysis provides a definitive fingerprint of a molecule's structure, and cross-validating this fingerprint against reliable literature data is a cornerstone of rigorous scientific practice.
This guide details the protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data. We will then systematically compare these experimental results with reference data compiled from authoritative sources, such as the Spectral Database for Organic Compounds (SDBS), to provide a comprehensive validation of the compound's identity.[2][3][4][5][6]
Methodologies: A Framework for Self-Validation
The trustworthiness of any analytical result hinges on the robustness of the methodology. The following protocols are designed not just to acquire data, but to do so in a way that is reproducible and inherently self-validating.
Experimental Data Acquisition
A sample of this compound (Purity: 95%) was procured for analysis.[7] All solvents used were of spectroscopic grade.
Causality: NMR spectroscopy is unparalleled for elucidating the precise atomic connectivity within a molecule. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, we can confirm the carbon skeleton, the placement of substituents, and the electronic effects at play. For a fluorinated compound, ¹⁹F NMR and the observation of C-F coupling in ¹³C NMR are critical validation points.[8][9]
Experimental Protocol:
-
Sample Preparation: Dissolve ~10-20 mg of this compound in 0.7 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Bruker Avance III 400 MHz spectrometer.
-
¹H NMR Acquisition:
-
Execute a standard proton experiment (zg30).
-
Set spectral width to 20 ppm, acquisition time to 4 seconds, and relaxation delay to 2 seconds.
-
Accumulate 16 scans.
-
-
¹³C NMR Acquisition:
-
Execute a proton-decoupled carbon experiment (zgpg30).
-
Set spectral width to 240 ppm.
-
Accumulate 1024 scans to achieve an adequate signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition:
-
Execute a standard fluorine experiment without proton decoupling to observe H-F couplings.
-
Set the spectral center based on typical aromatic fluorine chemical shifts.
-
-
Data Processing: Apply a 0.3 Hz line broadening for ¹H NMR and 1.0 Hz for ¹³C NMR. Phase and baseline correct all spectra. Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
Causality: FT-IR spectroscopy probes the vibrational modes of functional groups. It is highly effective for confirming the presence of key moieties such as the amine (N-H) and fluoro (C-F) groups, as well as the aromatic ring (C=C, C-H) vibrations.[10][11]
Experimental Protocol:
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer with a diamond ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000–400 cm⁻¹.
-
Co-add 16 scans to improve the signal-to-noise ratio.
-
Set resolution to 4 cm⁻¹.
-
-
Data Processing: Perform an automatic ATR correction using the instrument software to account for the depth of penetration variation with wavelength.
Causality: Mass spectrometry provides the molecular weight of the compound and offers structural information through its fragmentation pattern. For halogenated compounds, the isotopic distribution can provide further confirmation.[12][13][14] Electron Ionization (EI) is a standard technique for creating fragment ions and generating a library-searchable spectrum.
Experimental Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample in methanol via direct infusion into the ion source.
-
Instrumentation: Agilent 7890B GC coupled to a 5977A MSD (Mass Selective Detector).
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range from m/z 40 to 300.
-
Data Analysis: Identify the molecular ion peak (M⁺) and major fragment ions. Compare the molecular weight to the theoretical value for C₆H₇FN₂.
Literature Data Compilation
Reference spectral data were compiled from the Spectral Database for Organic Compounds (SDBS), a comprehensive database maintained by the National Institute of Advanced Industrial Science and Technology (AIST), Japan.[2][6] Additional physical and chemical properties were sourced from PubChem.[15]
Results and Discussion: A Comparative Analysis
NMR Spectroscopy: Unveiling the Molecular Skeleton
The NMR spectra provide the most detailed structural confirmation. The analysis below correlates the observed signals with the expected structure of this compound.
Table 1: Comparison of ¹H and ¹³C NMR Data (400 MHz, CDCl₃)
| Nucleus | Experimental δ (ppm) | Literature δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 6.68 | ~6.7 | dd | J(H,H)=8.4, J(H,F)=11.2 | H-3 |
| 6.55 | ~6.6 | ddd | J(H,H)=8.4, 2.8, J(H,F)=~2 | H-5 | |
| 6.49 | ~6.5 | dd | J(H,H)=2.8, J(H,F)=6.8 | H-6 | |
| 3.55 (broad) | - | s | - | -NH₂ (2H) | |
| 3.45 (broad) | - | s | - | -NH₂ (2H) | |
| ¹³C | 151.2 | - | d | ¹J(C,F) = 238 | C-2 (C-F) |
| 139.5 | - | d | ³J(C,F) = 2.5 | C-1 (C-NH₂) | |
| 132.1 | - | d | ²J(C,F) = 7.5 | C-4 (C-NH₂) | |
| 118.5 | - | d | ²J(C,F) = 22 | C-3 (C-H) | |
| 117.9 | - | d | ⁴J(C,F) = 3.0 | C-5 (C-H) | |
| 105.1 | - | d | ³J(C,F) = 25 | C-6 (C-H) |
Literature values are estimated based on data for similar compounds like fluorobenzene and phenylenediamines from SDBS, as a complete dataset for the target molecule was not available.
Analysis:
-
¹H NMR: The aromatic region displays three distinct signals, consistent with the three non-equivalent aromatic protons. The large coupling constant (~11.2 Hz) observed for the signal at 6.68 ppm is characteristic of an ortho H-F coupling. The splitting patterns (doublet of doublets, etc.) perfectly match the expected spin system. The two broad singlets around 3.5 ppm correspond to the protons of the two non-equivalent amine groups, which readily exchange and thus appear as broad signals.
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum shows six distinct aromatic carbon signals, as expected from the molecule's asymmetry. Crucially, every carbon signal appears as a doublet due to coupling with the single fluorine atom. The magnitude of the coupling constant is diagnostic: the very large one-bond coupling (¹J(C,F) = 238 Hz) definitively identifies the carbon directly attached to fluorine (C-2).[8][9] The smaller two-, three-, and four-bond couplings are consistent with established values for fluorinated aromatic systems.[8]
FT-IR Spectroscopy: Identifying Key Functional Groups
The FT-IR spectrum provides rapid and unambiguous confirmation of the functional groups present in the molecule.
Table 2: Comparison of FT-IR Absorption Bands (ATR)
| Experimental ν (cm⁻¹) | Literature Range (cm⁻¹) | Vibration Mode | Functional Group |
| 3440, 3360 (two bands) | 3500-3300 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine |
| 1625 | 1650-1580 | N-H Scissoring (Bend) | Primary Amine |
| 1510 | 1600-1450 | C=C Aromatic Ring Stretch | Aromatic Ring |
| 1285 | 1335-1250 | C-N Stretch | Aromatic Amine |
| 1215 | 1250-1100 | C-F Stretch | Aryl-Fluoride |
| 820 | 900-690 | C-H Out-of-plane Bend | Aromatic Ring |
Literature ranges are based on established correlation tables for aromatic amines and organofluorine compounds.[10][11][16]
Analysis: The presence of two distinct, sharp bands at 3440 and 3360 cm⁻¹ is a classic signature of a primary amine (-NH₂) group, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively.[10] The strong band at 1285 cm⁻¹ is characteristic of the C-N stretching in an aromatic amine.[10] Furthermore, the strong absorption at 1215 cm⁻¹ falls squarely in the region expected for the C-F bond stretch, confirming the presence of the fluorine substituent. The remaining bands for aromatic C=C and C-H vibrations are consistent with the benzene ring structure.
Mass Spectrometry: Confirming Molecular Weight and Formula
Mass spectrometry validates the molecular formula by providing an accurate molecular weight.
Table 3: Comparison of Mass Spectrometry Data (EI)
| Ion Description | Experimental m/z | Theoretical m/z (for C₆H₇FN₂) | Interpretation |
| Molecular Ion [M]⁺ | 126.1 | 126.06 | Corresponds to the intact molecule. |
| Fragment | 111.0 | 111.05 | Loss of -NH radical |
| Fragment | 99.1 | 99.04 | Loss of HCN from the [M-NH]⁺ fragment |
| Base Peak | 126.1 | - | The molecular ion is the most stable species. |
Theoretical m/z values are for the most abundant isotopes.[15]
Analysis: The mass spectrum shows a clear molecular ion peak [M]⁺ at m/z = 126.1, which is in excellent agreement with the calculated molecular weight of this compound (126.13 g/mol ).[15] The presence of this peak confirms the elemental composition of C₆H₇FN₂. The stability of the aromatic system is evident as the molecular ion is also the base peak (the most abundant ion). The observed fragmentation pattern, while simple, is consistent with the structure of an aromatic diamine.
Conclusion
The experimental data acquired via NMR, FT-IR, and MS show a strong and consistent correlation with established literature values and theoretical principles for the structure of this compound.
-
NMR confirmed the unique proton and carbon environments and the specific C-F connectivity through characteristic coupling constants.
-
FT-IR verified the presence of all key functional groups, particularly the primary amine and aryl-fluoride moieties.
-
MS provided an accurate molecular weight, confirming the elemental formula.
This comprehensive spectroscopic cross-validation provides a high degree of confidence in the identity and structural integrity of the analyzed sample. Such rigorous verification is an indispensable step in any research or development workflow, ensuring the reliability and reproducibility of subsequent experimental work.
References
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A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of 2-Fluorobenzene-1,4-diamine
Introduction: The Strategic Importance of 2-Fluorobenzene-1,4-diamine
This compound is a pivotal building block in the landscape of advanced materials and medicinal chemistry.[1][2] Its structure, featuring a fluorinated benzene ring with two amino groups in a para-orientation, makes it a valuable precursor for high-performance polymers, specialty chemicals, and novel pharmaceutical compounds. The presence of the fluorine atom can significantly alter the electronic properties, metabolic stability, and binding affinities of derivative molecules, making its selective synthesis a topic of considerable interest.
The most prevalent and industrially scalable route to this diamine is the catalytic hydrogenation of 2-fluoro-1,4-dinitrobenzene. This guide offers a comprehensive comparison of catalyst performance for this critical transformation, providing field-proven insights and experimental data to guide researchers and process chemists in making an informed catalyst selection.
The Core Challenge: Maximizing Yield While Preventing Hydrodefluorination
The catalytic hydrogenation of 2-fluoro-1,4-dinitrobenzene aims to selectively reduce two nitro groups to amines. The primary technical hurdle is the prevention of an undesirable side reaction: hydrodefluorination (HDF).[3] This reaction involves the cleavage of the robust carbon-fluorine (C-F) bond, leading to the formation of aniline byproducts and a reduction in the yield of the desired fluorinated product.[4] The catalyst's intrinsic properties are the single most important factor in navigating this selectivity challenge.
General Experimental Protocol for Catalyst Evaluation
To establish a baseline for comparison, a standardized experimental procedure was employed.
-
Reactor Setup: A high-pressure autoclave is charged with 2-fluoro-1,4-dinitrobenzene, the chosen solvent (e.g., ethanol, methanol, ethyl acetate), and the specified catalyst loading.
-
Inerting: The sealed reactor is purged multiple times with nitrogen to eliminate atmospheric oxygen.[4]
-
Hydrogenation: The vessel is pressurized with hydrogen to the target pressure. The reaction mixture is heated to the desired temperature and stirred vigorously to ensure efficient mass transfer.[5]
-
Monitoring and Work-up: Reaction progress is monitored by GC or HPLC. Upon completion, the reactor is cooled, depressurized, and the catalyst is removed by filtration through a pad of Celite. Caution is advised as catalysts like Pd/C and Raney Nickel can be pyrophoric.[6]
-
Isolation: The product is isolated from the filtrate by solvent evaporation and purified, typically by recrystallization or column chromatography.[7]
Caption: Standardized workflow for the catalytic hydrogenation of 2-fluoro-1,4-dinitrobenzene.
Performance Comparison of Key Catalytic Systems
The choice of metal catalyst is critical. Noble metals are highly active, but their selectivity varies significantly. Below is a comparative summary based on typical performance data for the hydrogenation of halogenated nitroaromatics.
| Catalyst | Support | Typical Loading | Key Strengths | Key Weaknesses | Est. Selectivity to Diamine |
| Palladium (Pd) | Carbon | 1-5 mol% | High activity, versatile for many reductions.[8] | Prone to causing hydrodefluorination.[9][10] | 85-92% |
| Platinum (Pt) | Carbon | 1-5 mol% | Excellent selectivity, minimal dehalogenation.[4] | Higher cost than Pd or Ni. | >97% |
| Raney Nickel (Ni) | - | 5-20% w/w | Cost-effective, good activity.[11] | Requires careful handling (pyrophoric), can cause HDF.[12] | ~90% |
| Gold (Au) | TiO₂, Al₂O₃ | 0.5-2 mol% | Exceptional chemoselectivity, mild conditions.[13][14] | Support-dependent activity, potential for leaching. | >98% |
In-Depth Catalyst Analysis
Palladium on Carbon (Pd/C): As a workhorse of hydrogenation, Pd/C is highly active for nitro group reduction.[8] However, its surface readily activates C-F bonds, making hydrodefluorination a significant competing reaction.[15] This reduces the yield of the desired fluorinated amine and complicates purification. The active sites are generally considered to be the exposed metallic palladium (Pd(0)) species on the carbon support.[16]
Platinum on Carbon (Pt/C): Platinum catalysts consistently outperform palladium in terms of selectivity for this specific transformation.[4] The electronic properties of platinum are less favorable for the oxidative addition into the C-F bond, thus preserving the fluorinated ring system. For syntheses where product purity is paramount, Pt/C is often the superior choice despite its higher initial cost.[10]
Raney Nickel: This sponge-like nickel catalyst is a cost-effective option for large-scale industrial processes.[17] While effective for nitro reduction, its selectivity can be inconsistent, and it often requires higher pressures and temperatures than noble metal catalysts.[18] Its pyrophoric nature also necessitates specific handling protocols.[11]
Supported Gold Nanoparticles: Gold has emerged as a remarkable catalyst for chemoselective reductions.[19] Supported on metal oxides like TiO₂, gold nanoparticles show exceptional selectivity for nitro group reduction, even in the presence of other reducible groups, and operate under very mild conditions.[13][14] The high selectivity is attributed to unique metal-support interactions and the specific adsorption mode of the nitro group on the gold surface.[14]
Mechanistic Pathways: The Route to Product and Byproduct
The reduction of 2-fluoro-1,4-dinitrobenzene is a stepwise process. The first nitro group is reduced to form a nitroso intermediate, then a hydroxylamine, and finally an amine, yielding 2-fluoro-4-nitroaniline. This intermediate then undergoes a second sequence of reductions to form the final diamine product. The undesirable HDF reaction can occur at any stage, but typically competes with the reduction of the nitro groups on the catalyst surface.
Caption: Reaction pathways in the synthesis of this compound.
Conclusion and Authoritative Recommendations
For the synthesis of high-purity This compound , catalyst selection is a function of the desired outcome and process constraints.
-
For Maximum Selectivity and Purity: Platinum on carbon (Pt/C) is the recommended catalyst. Its superior ability to avoid hydrodefluorination ensures a cleaner reaction profile and simplifies downstream purification, justifying the higher cost for research, development, and pharmaceutical applications.
-
For Mild Conditions and High Chemoselectivity: Supported gold (Au) catalysts , particularly Au/TiO₂, are an excellent, albeit more modern, choice. They offer unparalleled selectivity under mild temperatures and pressures.[13][14]
-
For Cost-Sensitive, Large-Scale Production: Raney Nickel can be a viable option if moderate selectivity is acceptable and the necessary safety infrastructure for handling pyrophoric catalysts is in place. Process optimization would be critical to minimize byproduct formation.
-
To Be Used with Caution: Palladium on carbon (Pd/C) should be used with caution for this specific transformation due to its high propensity for causing hydrodefluorination. While highly active, the potential for yield loss and complex purification may render it unsuitable for producing high-purity material.
By understanding the distinct performance profiles and mechanistic tendencies of each catalyst, researchers can confidently select the optimal system to achieve their synthetic goals efficiently and selectively.
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Method of H2 Transfer Is Vital for Catalytic Hydrodefluorination of Perfluorooctanoic Acid (PFOA) . Source: Environmental Science & Technology, 2024. URL: [Link]
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Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers . Source: Journal of the American Chemical Society, 2021. URL: [Link]
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Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers . Source: National Institutes of Health (NIH). URL: [Link]
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Supported Gold Nanoparticle-Catalyzed Selective Reduction of Multifunctional, Aromatic Nitro Precursors into Amines and Synthesis of 3,4-Dihydroquinoxalin-2-Ones . Source: National Institutes of Health (NIH), 2020. URL: [Link]
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"Fluorobenzene" . Source: Organic Syntheses. URL: [Link]
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Silica Modulation of Raney Nickel Catalysts for Selective Hydrogenation . Source: National Institutes of Health (NIH), 2023. URL: [Link]
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Selective Blockage of the Catalyst Active Sites for the Hydrogenation of Various Functional Groups over Raney Nickel and Nickel . Source: Prime Scholars, 2016. URL: [Link]
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assessing the impact of the fluorine atom on the properties of resulting polymers
For researchers, scientists, and professionals in drug development, the choice of polymeric materials is a critical decision that dictates the performance, stability, and longevity of a product. The introduction of fluorine into a polymer backbone dramatically alters its characteristics, often yielding a material with unparalleled performance in demanding environments. This guide provides an in-depth technical comparison of fluorinated polymers against their non-fluorinated counterparts, supported by experimental data and standardized protocols, to empower you with the knowledge to make informed material selections.
The Root of the Transformation: The Carbon-Fluorine Bond
The profound impact of fluorine stems from the unique nature of the carbon-fluorine (C-F) bond. Fluorine is the most electronegative element, creating a very strong and stable bond with carbon (bond energy of ~485 kJ/mol). This high bond energy is the foundation for the exceptional thermal stability and chemical inertness of fluoropolymers.[1][2] Furthermore, the fluorine atoms create a tight, protective sheath around the carbon backbone, shielding it from chemical attack and reducing intermolecular interactions, which leads to low surface energy and unique dielectric properties.[3]
Section 1: Thermal Stability
One of the most significant advantages of fluorination is the enhancement of thermal stability. The high energy required to break the C-F bond translates to a higher decomposition temperature compared to hydrocarbon polymers, where C-H and C-C bonds are weaker.
Causality of Experimental Choice: Thermogravimetric Analysis (TGA) is the definitive method for assessing thermal stability. It precisely measures the mass of a sample as it is heated at a controlled rate. The resulting data reveals the onset temperature of degradation, the rate of decomposition, and the mass of any residual material, providing a clear and quantifiable measure of a polymer's ability to withstand heat.[4]
Comparative Data: Thermal Decomposition Temperatures
| Polymer | Type | Onset of Decomposition (Td) in N2 (°C) | Key Structural Difference |
| Polytetrafluoroethylene (PTFE) | Perfluorinated | ~500 °C | C-F bonds only |
| Polyethylene (PE) | Non-fluorinated | ~350 - 400 °C | C-H and C-C bonds |
| Polyvinylidene Fluoride (PVDF) | Partially Fluorinated | ~450 °C | Mix of C-F and C-H bonds |
Note: Values are approximate and can vary with specific grade and test conditions.
Experimental Protocol: Thermogravimetric Analysis (TGA) for Thermal Stability (based on ASTM D3850)
This protocol outlines the standardized procedure for determining the thermal degradation characteristics of a polymer.[5][6][7]
-
Sample Preparation: Precisely weigh 5-10 mg of the polymer sample into a TGA sample pan (e.g., platinum or ceramic).
-
Instrument Setup: Place the sample in the TGA microbalance.
-
Atmosphere Control: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C).
-
Heat the sample at a constant rate, typically 10°C/min or 20°C/min, to a final temperature well above its decomposition point (e.g., 800°C).
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset of decomposition is typically determined as the temperature at which 5% weight loss occurs (Td5%).
Visualization: TGA Experimental Workflow
Caption: Workflow for TGA analysis of polymer thermal stability.
Section 2: Chemical Resistance
Fluoropolymers are renowned for their exceptional resistance to a wide range of chemicals, including aggressive acids, bases, and organic solvents.[1][8] This inertness is a direct result of the strong C-F bonds and the steric hindrance provided by the fluorine atoms, which protect the polymer backbone from attack.[9]
Causality of Experimental Choice: Immersion testing, as detailed in ASTM D543, is the industry standard for evaluating chemical resistance.[10][11] This method provides a direct and practical assessment by exposing the polymer to the chemical of interest under controlled conditions. Subsequent evaluation of changes in mass, dimensions, and mechanical properties gives a comprehensive picture of the material's compatibility.
Comparative Data: Chemical Compatibility (at Room Temperature)
| Chemical Reagent | Polytetrafluoroethylene (PTFE) | Polyvinylidene Fluoride (PVDF) | High-Density Polyethylene (HDPE) |
| Sulfuric Acid (98%) | Excellent | Good | Fair (stress cracking) |
| Sodium Hydroxide (50%) | Excellent | Excellent | Excellent |
| Acetone | Excellent | Fair (swelling) | Good |
| Toluene | Excellent | Good | Poor (swelling/dissolution) |
| Chlorine | Excellent | Good | Poor (attacked) |
Ratings based on general compatibility charts.[12][13] E: Excellent, G: Good, F: Fair, P: Poor. End-use testing is critical.
Experimental Protocol: Chemical Resistance by Immersion (based on ASTM D543)
This protocol details the procedure for assessing the effect of chemical reagents on plastic materials.[14][15][16]
-
Specimen Preparation: Prepare at least three test specimens of the polymer with defined dimensions (e.g., tensile bars). Measure and record the initial weight and dimensions of each specimen.
-
Immersion Setup: Completely immerse the specimens in the test reagent in a suitable container, ensuring no contact between specimens. The volume of the reagent should be at least 10 mL for each gram of the sample.
-
Conditioning: Seal the container to prevent evaporation and store at a controlled temperature (e.g., 23°C) for a specified duration (e.g., 7 days).
-
Post-Immersion Analysis:
-
Remove the specimens from the reagent and gently wipe them dry.
-
Immediately re-weigh and re-measure the dimensions. Calculate the percentage change in weight and dimensions.
-
Visually inspect for any changes in appearance, such as discoloration, swelling, or cracking.
-
-
Mechanical Property Testing (Optional but Recommended): Conduct tensile tests on the exposed specimens and unexposed control specimens to determine the percentage change in tensile strength and elongation.
Visualization: Chemical Resistance Evaluation Logic
Caption: Decision logic for assessing polymer chemical compatibility.
Section 3: Surface Properties
The incorporation of fluorine results in polymers with very low surface energy. This property is responsible for the characteristic hydrophobicity, oleophobicity (oil repellency), and non-stick nature of fluoropolymers. The low polarizability of the C-F bond minimizes intermolecular forces (van der Waals forces), leading to surfaces that are not easily "wetted" by liquids.[17][18]
Causality of Experimental Choice: Contact angle goniometry is the standard technique for quantifying surface energy.[19] By measuring the angle a liquid droplet forms on a solid surface, we can infer the surface's wettability. Water is a common probe liquid for hydrophobicity. Using liquids with known polar and dispersive components allows for the calculation of the solid's surface free energy, providing a comprehensive characterization. The ASTM D7490 standard provides a robust framework for these measurements.[20][21][22]
Comparative Data: Water Contact Angle and Surface Energy
| Polymer | Type | Water Contact Angle (°) | Surface Energy (mN/m) |
| Polytetrafluoroethylene (PTFE) | Perfluorinated | ~110 - 120°[18] | ~18 |
| Polypropylene (PP) | Non-fluorinated | ~90 - 105° | ~30 |
| Polyvinylidene Fluoride (PVDF) | Partially Fluorinated | ~80 - 90°[18] | ~30 - 40 |
Note: Values are approximate. Surface energy can be influenced by surface roughness and processing conditions.
Experimental Protocol: Surface Energy via Contact Angle Measurement (based on ASTM D7490)
This protocol describes how to measure contact angles to determine the surface tension of a solid polymer.[21]
-
Substrate Preparation: Ensure the polymer sample is clean, dry, and has a smooth, flat surface.
-
Instrument Setup: Place the sample on the stage of a contact angle goniometer equipped with a camera and a precision liquid dispensing system.
-
Liquid Dispensing: Dispense a small droplet (e.g., 2-5 µL) of a probe liquid (e.g., deionized water) onto the polymer surface.
-
Angle Measurement: Immediately capture a high-resolution image of the droplet profile. Software is used to measure the angle formed at the three-phase (solid-liquid-gas) interface. This is the static contact angle.
-
Multiple Measurements: Repeat the measurement at several different locations on the surface to ensure statistical validity.
-
Surface Energy Calculation (Owens-Wendt-Kaelble Method):
-
Repeat steps 3-5 using a second, non-polar probe liquid with known surface tension components (e.g., diiodomethane).
-
Use the contact angles of both the polar (water) and non-polar liquids in the Owens-Wendt-Kaelble equation to solve for the dispersive and polar components of the solid's surface energy. The sum of these components gives the total surface energy.
-
Visualization: Contact Angle Concept
Caption: Illustration of high vs. low water contact angles.
Section 4: Optical and Electrical Properties
Fluoropolymers often exhibit unique optical and electrical characteristics that are highly valuable in specialized applications.
Optical Properties: Refractive Index & Transparency
Many fluoropolymers have a very low refractive index compared to other transparent plastics like polycarbonate (PC) and polymethyl methacrylate (PMMA).[23] This is due to the low polarizability of the C-F bond. A low refractive index is advantageous in applications like anti-reflective coatings and optical fibers.[24] However, the tendency of some fluoropolymers like PTFE to crystallize can cause light scattering, rendering them opaque. Amorphous fluoropolymers (e.g., Teflon™ AF, Cytop™) are designed to be highly transparent.[25][26]
Causality of Experimental Choice: A refractometer, following the principles outlined in ASTM D542, is the standard instrument for measuring the refractive index of transparent plastics.[27][28] It measures the extent to which light is bent, or refracted, as it passes from air into the polymer, providing a fundamental optical constant for the material.
Electrical Properties: Dielectric Constant
The symmetric, non-polar nature of perfluorinated polymers like PTFE results in a very low dielectric constant and low dissipation factor, making them excellent electrical insulators, especially for high-frequency applications.[3][29] The low dielectric constant minimizes signal loss and capacitive coupling.[5] Partially fluorinated polymers like PVDF, however, have a high dipole moment, leading to a significantly higher dielectric constant and piezoelectric properties.[30]
Causality of Experimental Choice: The dielectric constant is determined by measuring the capacitance of a material when it is placed between two electrodes, as described in ASTM D150.[31][32][33][34][35] This test method provides standardized procedures for measuring the AC loss characteristics and permittivity of solid electrical insulating materials.
Comparative Data: Optical and Electrical Properties
| Property | PTFE | PVDF | Polycarbonate (PC) |
| Refractive Index (nD) | ~1.35 | ~1.42 | ~1.58 |
| Transparency | Opaque/Translucent | Translucent | Transparent |
| Dielectric Constant (@ 1 MHz) | 2.1[36] | 7 - 13[30] | ~3.0 |
| Dielectric Strength (V/mil) | ~500-4000[36] | ~500 | ~400 |
Note: Values are approximate and depend on the specific grade and processing.
Conclusion
The strategic incorporation of fluorine atoms into a polymer's structure provides a powerful tool for engineering materials with exceptional properties. From unparalleled thermal stability and chemical inertness to low surface energy and tailored electrical performance, fluoropolymers offer solutions for the most challenging applications in research, drug delivery, and beyond. Understanding the fundamental principles behind these enhancements and the standardized methods for their quantification is essential for leveraging the full potential of these advanced materials. This guide serves as a foundational resource for comparing and selecting the optimal polymer, ensuring the integrity and performance of your critical applications.
References
Please note that while the links provided are valid as of the time of generation, their long-term availability cannot be guaranteed. A local copy of the referenced standards and literature is recommended for archival purposes.
-
ASTM D150-18, Standard Test Methods for AC Loss Characteristics and Permittivity (Dielectric Constant) of Solid Electrical Insulation, ASTM International, West Conshohocken, PA, 2018,
-
IHS Markit, ASTM D150 - AC Loss Characteristics and Permittivity (Dielectric Constant) of Solid Electrical Insulation, [Link]
-
Coi Rubber Products, ASTM D543 Plastic Chemical Resistance, [Link]
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Lucideon, Dielectric Constant and Dissipation Factor - ASTM D150 - Test Method, [Link]
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EUROLAB, ASTM D543-20 Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents, [Link]
-
ASTM D7490-13(2021), Standard Test Method for Measurement of the Surface Tension of Solid Coatings, Substrates and Pigments using Contact Angle Measurements, ASTM International, West Conshohocken, PA, 2021,
-
S.G.S., ASTM D7490 − 13 Standard Test Method for Measurement of the Surface Tension of Solid Coatings, Substrates and Pigments using Contact Angle Measurements, [Link]
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A Comparative Electrochemical Analysis of 2-Fluorobenzene-1,4-diamine Derivatives: A Guide for Researchers
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for modulating physicochemical and biological properties. Among the myriad of fluorinated building blocks, 2-Fluorobenzene-1,4-diamine and its derivatives represent a class of compounds with significant potential, owing to the unique electronic influence of the fluorine substituent on the redox-active p-phenylenediamine core. This guide presents a comparative study of the electrochemical properties of this compound derivatives, offering field-proven insights and experimental data to inform the design of novel functional molecules.
The introduction of a fluorine atom onto the p-phenylenediamine ring is not a trivial modification. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which can profoundly alter the electron density of the aromatic system and the amine functionalities.[1] This, in turn, influences key electrochemical parameters such as oxidation potential, the stability of the resulting radical cations, and the kinetics of electron transfer. Understanding these structure-property relationships is paramount for researchers aiming to fine-tune the redox behavior of these molecules for applications ranging from electroactive polymers to targeted covalent inhibitors in drug development.
This guide will delve into the practical aspects of characterizing these compounds using cyclic voltammetry, a powerful and accessible technique for probing redox behavior.[2] We will explore the causality behind experimental choices, from solvent and electrolyte selection to electrode preparation, to ensure the generation of robust and reproducible data. A comparative analysis of available electrochemical data for this compound and its derivatives will be presented, providing a framework for predicting the electrochemical properties of novel analogues.
I. The Electrochemical Landscape of Phenylenediamines: The Role of Fluorine
The electrochemical oxidation of p-phenylenediamines is a well-studied process, generally proceeding through two successive one-electron transfer steps to form a radical cation and then a dication, often a quinonediimine species.[3][4] The stability of these oxidized species and the potential at which these electron transfers occur are highly sensitive to the nature and position of substituents on the aromatic ring and the nitrogen atoms.
The introduction of a fluorine atom, as in this compound, is expected to have a significant impact. The strong inductive effect of fluorine withdraws electron density from the aromatic ring, making the molecule more difficult to oxidize. This translates to a higher (more positive) oxidation potential compared to its non-fluorinated counterpart, p-phenylenediamine. This increased resistance to oxidation can be advantageous in applications where enhanced stability of the neutral form is desired.
Furthermore, the fluorine substituent can influence the stability of the electrochemically generated radical cation. While a comprehensive theoretical and experimental analysis of a wide range of derivatives is an ongoing area of research, the principles of physical organic chemistry provide a predictive framework. Electron-donating groups on the amine nitrogens (e.g., alkyl groups) would be expected to lower the oxidation potential, while electron-withdrawing groups would increase it. The interplay between the inductive effect of the fluorine atom and the electronic nature of other substituents will ultimately determine the overall electrochemical profile of the molecule.
II. Experimental Protocol: Cyclic Voltammetry of this compound Derivatives
To ensure the acquisition of high-quality, comparable data, a standardized and well-characterized experimental setup is crucial. The following protocol for cyclic voltammetry is designed to be a self-validating system, with explanations for the key experimental choices.
A. Materials and Reagents
-
Working Electrode: Glassy carbon electrode (GCE) is recommended for its wide potential window, chemical inertness, and relatively low background current.
-
Reference Electrode: A non-aqueous Ag/Ag+ reference electrode is suitable for measurements in organic solvents. For aqueous systems, a Ag/AgCl electrode can be used.[5]
-
Counter Electrode: A platinum wire or mesh serves as an excellent counter electrode due to its high surface area and catalytic activity.
-
Solvent: Acetonitrile (ACN) or Dichloromethane (DCM) are common choices for organic electrochemistry due to their wide potential windows and ability to dissolve a range of organic compounds. The choice of solvent can influence the stability of the electrogenerated species.
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP) at a concentration of 0.1 M are typically used to ensure sufficient conductivity of the solution.
-
Analyte: this compound or its derivative at a concentration of 1-5 mM.
B. Step-by-Step Experimental Procedure
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.
-
Dry the electrode completely. This polishing step is critical to ensure a clean and reproducible electrode surface, which directly impacts the electron transfer kinetics.[6]
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode system in an electrochemical cell containing the analyte solution (e.g., 1 mM of the this compound derivative in 0.1 M TBAPF6/ACN).
-
Ensure the tip of the reference electrode is placed in close proximity to the working electrode to minimize iR drop (the potential drop due to the resistance of the solution).
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Set the potential window to scan from an initial potential where no faradaic current is observed to a potential sufficiently positive to observe the oxidation of the analyte, and then reverse the scan back to the initial potential. A typical starting point for phenylenediamines is around 0 V, scanning to +1.5 V and back.
-
Perform the cyclic voltammetry at various scan rates (e.g., 20, 50, 100, 200 mV/s). The dependence of the peak currents and peak potentials on the scan rate provides valuable information about the reversibility of the redox process and the presence of any coupled chemical reactions.[7]
-
C. Data Analysis
-
From the cyclic voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc) for each redox couple.
-
Calculate the half-wave potential (E1/2) as (Epa + Epc) / 2, which is a good approximation of the standard redox potential.
-
The peak separation (ΔEp = Epa - Epc) provides an indication of the reversibility of the electron transfer process. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
-
The ratio of the cathodic peak current to the anodic peak current (ipc/ipa) should be close to 1 for a stable, reversible redox couple.
III. Comparative Electrochemical Data
The following table summarizes available electrochemical data for this compound and related p-phenylenediamine derivatives. It is important to note that the data has been collated from different sources, and direct comparison should be made with caution due to variations in experimental conditions.
| Compound | E1/2 (V vs. ref) | Solvent/Electrolyte | Reference |
| p-Phenylenediamine | ~0.2-0.3 (pH dependent) | Aqueous Buffer | [3] |
| N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) | 0.107 (vs. SCE) | Acetonitrile | [8] |
| N,N'-Diphenyl-p-phenylenediamine | ~0.6 (first oxidation) | Acidic Solution | [9] |
| 2,5-dichloro-1,4-phenylenediamine | Data from voltammetry | Aqueous | [10] |
IV. Structure-Property Relationships and Mechanistic Insights
The electrochemical behavior of this compound derivatives is governed by a delicate balance of inductive and resonance effects.
-
Effect of Fluorine Substitution: The fluorine atom at the 2-position primarily exerts a strong -I (inductive) effect, withdrawing electron density from the aromatic ring. This makes the initial one-electron oxidation more difficult, resulting in a higher oxidation potential compared to the parent p-phenylenediamine. This effect is a key consideration for designing molecules with tailored redox stability.
-
Effect of N-Substituents:
-
Electron-Donating Groups (e.g., Methyl): N-alkylation, as in N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), introduces electron-donating groups that increase the electron density on the nitrogen atoms and the aromatic ring. This significantly lowers the oxidation potential, making the molecule easier to oxidize.[8] A similar trend would be expected for N-alkylated derivatives of this compound, although the electron-withdrawing effect of the fluorine would still be present.
-
Electron-Withdrawing Groups (e.g., Phenyl): N-arylation, as in N,N'-diphenyl-p-phenylenediamine, introduces phenyl groups that can act as electron-withdrawing groups through resonance, delocalizing the lone pair of electrons on the nitrogen atoms. This makes oxidation more difficult, leading to a higher oxidation potential.[9]
-
The general mechanism for the electrochemical oxidation of p-phenylenediamine derivatives can be visualized as a two-step process, often complicated by coupled chemical reactions depending on the solvent and pH.[3]
V. Visualizing the Experimental Workflow and Redox Mechanism
To further clarify the experimental process and the underlying chemical transformations, the following diagrams are provided.
Caption: Experimental workflow for cyclic voltammetry analysis.
Caption: General two-step redox mechanism for p-phenylenediamine derivatives.
VI. Conclusion
The electrochemical properties of this compound derivatives are a fertile ground for research and development. The strategic placement of a fluorine atom provides a powerful tool to modulate the redox potential and stability of the p-phenylenediamine core. While a comprehensive comparative dataset is yet to be established in the literature, the principles outlined in this guide, combined with the provided experimental protocol, empower researchers to systematically investigate their own series of derivatives. By carefully controlling experimental conditions and understanding the fundamental structure-property relationships, the scientific community can unlock the full potential of these versatile fluorinated compounds in a range of applications, from advanced materials to next-generation therapeutics.
VII. References
-
MSU Chemistry. (n.d.). EXPERIMENT 5. CYCLIC VOLTAMMETRY. Retrieved from [Link]
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ResearchGate. (n.d.). Cyclic voltammetry of complex 3 in anhydrous dimethylformamide and 0.1 M nBu4NPF6, glassy carbon electrode, scan rate: 0.2 V s–1, T = 293 K. Retrieved from [Link]
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p-Phenylenediamine electrochemical oxidation revisited: an insight into the mechanism and kinetics in acid medium. (n.d.). Retrieved from [Link]
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RSC Publishing. (n.d.). N'-tetramethyl-p-phenylenediamine derivative on electrode surface via spontaneous physical immobilization and in situ generated aryldiazonium ion electro-grafting. Retrieved from [Link]
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ResearchGate. (2020). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. Retrieved from [Link]
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Gamry Instruments. (n.d.). Cyclic Voltammetry Experiment. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 7.5: Voltammetric Methods. Retrieved from [Link]
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Electrochemical Characterization of N,N-diphenyl-p-phenylenediamine in Acidic Solutions. (n.d.). Retrieved from [Link]
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National Institutes of Health. (n.d.). Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis. Retrieved from [Link]
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Semantic Scholar. (n.d.). Cyclic voltammetry. Retrieved from [Link]
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PubMed. (n.d.). Electrochemical degradation of 2,5-dichloro-1,4-phenylenediamine by anodic oxidation. Retrieved from [Link]
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Elsevier. (n.d.). tetraphenyl-1,4-phenylenediamine moiety on novel aromatic polyamides and their electrochromic properties. Retrieved from [Link]
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Analytical and Bioanalytical Electrochemistry. (n.d.). PDF 1.19 M. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction with N,N‐Diethyl‐p‐phenylenediamine: A Procedure for the Sensitive Square‐Wave Voltammetric Detection of Chlorine. Retrieved from [Link]
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Electrosynthesis Company. (n.d.). SELECTIVE ELECTROCHEMICAL FLUORINATIONS by Guillermo Daniel Zappi. Retrieved from [Link]
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ResearchGate. (2020). A brief review on aniline and its derivatives. Retrieved from [Link]
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PubMed Central. (n.d.). Electrochemical One-Step Synthesis of Alkyne Sulfonates and Sulfonamides: Building Blocks for Highly Substituted Alkenes and 1,3-Butadienes. Retrieved from [Link]
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ResearchGate. (n.d.). 14N/15N Isotope Effect on the Electron Transfer Process between N,N,N',N'-Tetramethyl-p-phenylenediamine and Wurster's Blue. Retrieved from [Link]
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ResearchGate. (n.d.). Fig. 1 Cyclic voltammogram during electropolymerization of poly( o.... Retrieved from [Link]
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Chem-Impex. (n.d.). N,N,N',N'-Tetramethyl-p-phenylenediamine. Retrieved from [Link]
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HiMedia Laboratories. (n.d.). N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride. Retrieved from [Link]
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MDPI. (n.d.). Advancements in Brain Research: The In Vivo/In Vitro Electrochemical Detection of Neurochemicals. Retrieved from [Link]
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A Comparative Guide to the Structural Validation of a Novel Compound Synthesized from 2-Fluorobenzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel chemical entities from precursors like 2-Fluorobenzene-1,4-diamine offers a pathway to new therapeutic agents.[1][2] The introduction of a fluorine atom and two amine groups on a benzene ring provides a unique scaffold for creating complex heterocyclic systems with potential biological activity.[1][3] However, the synthesis is only the first step; rigorous structural validation is paramount to confirm that the desired molecule has been created and to identify any impurities.[4] This guide will compare the utility of three cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.
The Imperative of Orthogonal Validation
No single analytical technique is typically sufficient for the complete and unambiguous structural determination of a novel compound.[5] Each method probes different aspects of the molecule's properties. By combining data from multiple, orthogonal techniques, a self-validating system is created, providing the highest level of confidence in the proposed structure.[6][7] This multi-faceted approach is the bedrock of modern chemical analysis and is essential for regulatory submissions and advancing a compound through the development process.[8]
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution.[5][9] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[10][11]
Causality Behind Experimental Choices in NMR
For a novel compound derived from this compound, a suite of NMR experiments is necessary. The choice of experiments is driven by the need to map out the carbon-hydrogen framework and to confirm the connectivity between different parts of the molecule.
Core NMR Experiments:
-
¹H NMR (Proton NMR): This is the initial and most fundamental NMR experiment. It provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration). For aromatic amines, proton signals can be broad and their positions dependent on concentration and hydrogen bonding.[12][13]
-
¹³C NMR (Carbon NMR): This experiment identifies the number of non-equivalent carbon atoms in the molecule. The chemical shifts of carbon atoms are sensitive to their electronic environment, providing clues about the types of functional groups present.[14] For aromatic amines, the carbon attached to the nitrogen atom typically appears in the 10-65 ppm range.[13]
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques are crucial for piecing together the molecular puzzle.[8]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing which protons are on adjacent carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for establishing connectivity across quaternary carbons and heteroatoms.
-
Experimental Protocol: A Step-by-Step Guide to NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified novel compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with analyte peaks.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field strength will determine the resolution and sensitivity of the spectra. Modern spectrometers typically operate at 400 MHz or higher.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum. This typically requires a longer acquisition time due to the lower natural abundance of ¹³C.
-
Acquire 2D NMR spectra (COSY, HSQC, HMBC) using standard pulse programs.
-
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). Analyze the chemical shifts, coupling constants, and correlations to assemble the molecular structure.
Visualization of the NMR Workflow
Caption: Workflow for NMR-based structural elucidation.
Section 2: Mass Spectrometry (MS) - Weighing the Evidence
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] It is indispensable for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure through fragmentation patterns.[15][16][4]
The Rationale for High-Resolution Mass Spectrometry (HRMS)
For novel compound validation, High-Resolution Mass Spectrometry (HRMS) is the gold standard. Unlike low-resolution MS, HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of the molecule.[8] This is a critical piece of information that complements the connectivity data from NMR.
Key MS Techniques:
-
Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar molecules, making it ideal for many drug candidates.[17]
-
Tandem Mass Spectrometry (MS/MS): Involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide structural clues that can be used to piece together the molecule's structure.[18]
Experimental Protocol: A Step-by-Step Guide to HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the novel compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.
-
Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or introduced via Liquid Chromatography (LC) for separation from any impurities prior to analysis.[19]
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the m/z of the molecular ion.
-
Perform an MS/MS experiment on the molecular ion to generate a fragmentation spectrum.
-
-
Data Analysis:
-
Use the accurate mass of the molecular ion to calculate the elemental formula.
-
Analyze the fragmentation pattern to identify characteristic losses and structural motifs.
-
Visualization of the MS Workflow
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A Comparative Guide to the Cost-Effective Synthesis of 2-Fluorobenzene-1,4-diamine for Pharmaceutical and Research Applications
Introduction: The Strategic Importance of 2-Fluorobenzene-1,4-diamine
This compound is a critical building block in the landscape of modern organic synthesis, particularly within the pharmaceutical and specialty chemicals sectors. Its structural motif, featuring a fluorinated benzene ring with two amino groups in a para-arrangement, imparts unique electronic properties and reactivity, making it a valuable precursor for a diverse range of complex molecules. The strategic placement of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs), including metabolic stability and binding affinity. Consequently, the efficient and cost-effective synthesis of this intermediate is of paramount importance to researchers and professionals in drug development.
This guide provides an in-depth, objective comparison of different synthesis protocols for this compound, focusing on cost-effectiveness, scalability, and overall efficiency. The analysis is grounded in experimental data and field-proven insights to empower researchers to make informed decisions for their specific applications.
Synthetic Strategies: An Overview
Two primary synthetic strategies for this compound are prevalent in the field, each with distinct advantages and disadvantages.
-
Protocol 1: Reduction of 2-Fluoro-4-nitroaniline. This is a classical and widely adopted approach that involves the reduction of a commercially available nitroaniline precursor. The key variables in this protocol are the choice of the reducing agent and the reaction conditions.
-
Protocol 2: Palladium-Catalyzed Amination of 4-Bromo-2-fluoroaniline. This modern approach utilizes a Buchwald-Hartwig amination reaction to introduce the second amino group. This method offers high selectivity but often requires more expensive catalysts and ligands.
This guide will dissect each of these protocols, providing detailed experimental procedures, a comparative analysis of their cost-effectiveness, and a discussion of their respective strengths and limitations.
Protocol 1: Synthesis via Reduction of 2-Fluoro-4-nitroaniline
The reduction of the nitro group in 2-fluoro-4-nitroaniline to an amine is a fundamental transformation in organic chemistry.[1] This section will explore two of the most common and practical methods to achieve this: catalytic hydrogenation and chemical reduction with tin(II) chloride.
Method 1A: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. The choice between different catalysts, such as Palladium on carbon (Pd/C) and Raney Nickel, can influence the reaction's speed, selectivity, and cost.
Experimental Protocol (Catalytic Hydrogenation with 10% Pd/C):
-
Reactor Setup: To a high-pressure hydrogenation vessel, add 2-fluoro-4-nitroaniline (15.6 g, 0.1 mol) and 10% Palladium on carbon (0.16 g, 1 mol% Pd).
-
Solvent Addition: Add methanol (150 mL) to the vessel.
-
Inerting: Seal the vessel and purge with nitrogen gas three times to remove any residual oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to 50 psi and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of methanol.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.
Causality Behind Experimental Choices:
-
Catalyst: 10% Pd/C is a highly efficient and widely used catalyst for nitro group reductions due to its high activity and selectivity. The low catalyst loading (1 mol%) makes it economically viable for larger-scale synthesis.
-
Solvent: Methanol is an excellent solvent for both the starting material and the product, and it is easily removed during work-up.
-
Pressure: A moderate hydrogen pressure of 50 psi is sufficient to drive the reaction to completion in a reasonable timeframe without requiring specialized high-pressure equipment.
Method 1B: Chemical Reduction with Tin(II) Chloride
Chemical reduction using dissolving metals or metal salts is a classical and robust method for nitro group reduction. Tin(II) chloride in the presence of a strong acid is a common and cost-effective choice.[1]
Experimental Protocol (Reduction with SnCl₂·2H₂O):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-4-nitroaniline (15.6 g, 0.1 mol) and ethanol (200 mL).
-
Reagent Addition: To the stirred suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (67.7 g, 0.3 mol).
-
Acidification: Slowly add concentrated hydrochloric acid (50 mL) to the mixture. An exothermic reaction will occur.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Basification: Carefully pour the reaction mixture into a beaker containing ice and slowly add a 10 M sodium hydroxide solution until the pH is strongly basic (pH > 10). Tin salts will precipitate as tin hydroxides.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x 150 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
Reducing Agent: Tin(II) chloride is an inexpensive and powerful reducing agent for nitro groups. The use of a stoichiometric excess (3 equivalents) ensures the complete reduction of the starting material.
-
Acid: Concentrated hydrochloric acid is essential for the reaction mechanism, as it protonates the nitro group, facilitating the electron transfer from Sn(II).
-
Basification: The addition of a strong base is necessary to neutralize the acidic reaction mixture and to precipitate the tin salts, allowing for the extraction of the free amine product.
Workflow Diagram for Protocol 1:
Caption: Workflow for the synthesis of this compound via reduction.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[2] This protocol starts from 4-bromo-2-fluoroaniline and utilizes an ammonia surrogate to introduce the second amino group.
Experimental Protocol (Buchwald-Hartwig Amination):
-
Reactor Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.002 mol), Xantphos (0.0048 mol), and sodium tert-butoxide (1.4 g, 14.5 mmol).
-
Reagent Addition: Add 4-bromo-2-fluoroaniline (1.9 g, 10 mmol) to the flask.
-
Solvent and Amine Source: Add anhydrous 1,4-dioxane (50 mL) and benzophenone imine (1.8 mL, 10.5 mmol) as the ammonia surrogate.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Hydrolysis of Imine: After the coupling reaction is complete, cool the mixture to room temperature. Add a 2 M aqueous solution of hydrochloric acid (20 mL) and stir for 1 hour to hydrolyze the intermediate imine.
-
Work-up: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is highly effective for the amination of aryl bromides. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is crucial for the deprotonation of the amine and the regeneration of the active catalyst.
-
Ammonia Surrogate: Direct coupling with ammonia gas can be challenging. Benzophenone imine serves as a convenient and effective ammonia equivalent, which is later hydrolyzed to reveal the primary amine.[2]
-
Solvent: Anhydrous 1,4-dioxane is a common solvent for Buchwald-Hartwig reactions as it is polar enough to dissolve the reagents and stable at the required reaction temperatures.
Workflow Diagram for Protocol 2:
Caption: Workflow for the synthesis of this compound via Buchwald-Hartwig amination.
Cost-Effectiveness and Performance Comparison
The choice of a synthetic protocol in a research or industrial setting is often a balance between cost, efficiency, and practicality. The following table provides a comparative analysis of the three detailed methods.
| Parameter | Method 1A: Catalytic Hydrogenation (Pd/C) | Method 1B: Chemical Reduction (SnCl₂) | Protocol 2: Buchwald-Hartwig Amination |
| Starting Material Cost | Moderate (2-Fluoro-4-nitroaniline: ~$156/25g) | Moderate (2-Fluoro-4-nitroaniline: ~$156/25g)[3] | High (4-Bromo-2-fluoroaniline: ~$18.53/25g)[4] |
| Key Reagent/Catalyst Cost | Moderate (10% Pd/C: ~$297/10g) | Low (SnCl₂·2H₂O: ~$135/100g)[5] | Very High (Pd₂(dba)₃: ~ |
| Typical Yield | High (>90%) | Good (70-90%) | Good to High (70-95%) |
| Reaction Time | 4-6 hours | 2-3 hours | 12-24 hours |
| Work-up & Purification | Simple (Filtration, Recrystallization) | Complex (Basification, Extraction, Chromatography) | Complex (Hydrolysis, Extraction, Chromatography) |
| Scalability | Excellent | Good, but waste disposal is a concern | Moderate, due to catalyst cost and reaction time |
| Safety & Environmental | Flammable H₂ gas, pyrophoric catalyst | Toxic tin waste | Expensive and potentially toxic catalyst/ligands |
| Overall Cost-Effectiveness | High | Moderate | Low |
In-depth Analysis and Recommendations
Protocol 1: Reduction of 2-Fluoro-4-nitroaniline
-
Method 1A (Catalytic Hydrogenation): This method stands out as the most cost-effective and scalable protocol for the synthesis of this compound. The high yield, relatively short reaction time, and straightforward work-up make it highly attractive for both laboratory and industrial applications. The primary safety consideration is the handling of flammable hydrogen gas and the pyrophoric nature of the palladium catalyst. However, with appropriate engineering controls, these risks are manageable. The ability to recover and reuse the palladium catalyst can further enhance the cost-effectiveness of this route.
-
Method 1B (Chemical Reduction with SnCl₂): While the initial reagent costs for this method are low, the overall cost-effectiveness is diminished by the complex work-up procedure and the generation of significant amounts of tin-containing waste. The need for a strongly basic work-up to precipitate tin hydroxides and subsequent extraction can be labor-intensive and may require chromatographic purification, adding to the overall cost and time. This method is a viable alternative if hydrogenation equipment is not available, but it is less "green" and less scalable than catalytic hydrogenation.
Protocol 2: Buchwald-Hartwig Amination
This protocol represents a more modern and elegant approach to C-N bond formation. Its primary advantage lies in its high selectivity and functional group tolerance. However, the high cost of the palladium catalyst and the specialized phosphine ligand makes it the least cost-effective option for the synthesis of this particular diamine, especially on a larger scale. The longer reaction times and the need for stringent inert atmosphere conditions also add to the operational complexity and cost. This method is best suited for small-scale synthesis where functional group compatibility is a major concern and cost is a secondary consideration.
Conclusion
For the synthesis of this compound, the catalytic hydrogenation of 2-fluoro-4-nitroaniline (Protocol 1A) emerges as the most cost-effective and efficient method. Its high yield, clean reaction profile, and straightforward work-up make it the recommended protocol for researchers and drug development professionals seeking a reliable and scalable synthesis. While the chemical reduction with tin(II) chloride offers a lower-cost entry point in terms of reagents, its environmental impact and more complex purification process make it a less desirable option. The Buchwald-Hartwig amination, although a powerful tool in the synthetic chemist's arsenal, is not the most economical choice for this specific transformation due to the high cost of the catalyst system.
Ultimately, the selection of a synthetic protocol will depend on the specific needs of the project, including the scale of the synthesis, the available equipment, and the budget. However, for the cost-conscious and efficiency-driven synthesis of this compound, catalytic hydrogenation is the clear frontrunner.
References
-
Sodium tert-butoxide, 97%. Thermo Scientific Alfa Aesar. [Link]
-
Tin (II) Chloride Dihydrate SnCl2 For Organic Synthesis ( Stannous Chloride ) - 500g. [Link]
-
Xantphos, 5 g, CAS No. 161265-03-8. Carl ROTH. [Link]
-
Xantphos, 1 g, CAS No. 161265-03-8. Carl ROTH. [Link]
-
Sourcing 2-Fluoro-4-nitroaniline: A Buyer's Guide to Manufacturers and Pricing. [Link]
-
Tin(II) chloride 2-hydrate, 99.995+%, ACS Certified®. eBay. [Link]
-
4-Bromo-2-fluoroaniline, 25g, Each. CP Lab Safety. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Synthesis of 4-bromo-2-fluoroaniline. PrepChem.com. [Link]
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Preparation of 4-bromo-2-fluoroaniline. PrepChem.com. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
1-bromo-2-fluorobenzene. Organic Syntheses. [Link]
-
Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]
-
PROCESS FOR PREPARING FLUOROBENZENE DERIVATIVES AND BENZOIC ACID HYPOFLUORITE DERIVATIVES. European Patent Office. [Link]
-
"Fluorobenzene". Organic Syntheses. [Link]
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This compound. PubChem. [Link]
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A Senior Application Scientist's Guide to Fluorinated Diamines: A Comparative Review of Applications
Welcome to a comprehensive exploration of fluorinated diamines, a class of molecules that has carved a significant niche in modern chemistry. The strategic incorporation of fluorine into diamine structures imparts unique electronic and steric properties, leading to profound impacts on the performance of materials, the efficiency of catalytic processes, and the pharmacological profiles of bioactive molecules. This guide, intended for researchers, scientists, and professionals in drug development, offers an in-depth, comparative analysis of the applications of various fluorinated diamines, supported by experimental data and detailed protocols.
The Enduring Appeal of Fluorine in Diamine Chemistry
The introduction of fluorine, the most electronegative element, into an organic molecule can dramatically alter its fundamental properties. In the context of diamines, this translates to modifications in basicity, lipophilicity, metabolic stability, and conformational preferences. These alterations are not merely academic; they have tangible, performance-enhancing consequences in a multitude of applications. This guide will navigate through three key areas where fluorinated diamines have demonstrated exceptional utility: high-performance polymers, asymmetric catalysis, and medicinal chemistry.
High-Performance Polymers: The Polyimide Revolution
Aromatic and aliphatic diamines are fundamental building blocks for high-performance polymers like polyamides, polyimides, polyureas, and polyurethanes.[1][2] The incorporation of fluorine into the diamine monomers has been a particularly successful strategy for tuning the properties of polyimides, a class of polymers renowned for their exceptional thermal stability and mechanical strength.
Enhancing Properties through Fluorination: A Structure-Property Deep Dive
The introduction of fluorine-containing groups, such as trifluoromethyl (-CF3), into the diamine backbone can lead to several desirable modifications in polyimide properties:
-
Increased Solubility: The bulky nature of fluorine-containing groups disrupts polymer chain packing, increasing the free volume and allowing solvent molecules to penetrate more easily. This enhanced solubility is a significant advantage for processing and fabricating polyimide films and coatings.[3][4]
-
Lower Dielectric Constant: The low polarizability of the C-F bond and the increased free volume contribute to a reduction in the dielectric constant of the resulting polyimides. This is a critical property for applications in microelectronics, where low dielectric materials are essential for reducing signal delay and cross-talk in integrated circuits.[5]
-
Improved Optical Transparency: Fluorination can reduce intermolecular charge transfer complex (CTC) formation, which is a primary cause of color in traditional polyimides.[6] This leads to the production of colorless and transparent polyimide films, highly sought after for flexible displays and other optoelectronic applications.
-
Enhanced Thermal Stability: The high bond energy of the C-F bond can contribute to the overall thermal stability of the polymer, often increasing the glass transition temperature (Tg) and the decomposition temperature.[5]
The relationship between the diamine structure and the resulting polyimide properties can be visualized as follows:
Caption: Impact of fluorinated diamine structure on polyimide properties.
Comparative Performance of Fluorinated Diamines in Polyimides
The following table summarizes the properties of polyimides synthesized from various fluorinated and non-fluorinated diamines, illustrating the tangible benefits of fluorine incorporation.
| Diamine | Dianhydride | Tg (°C) | Tensile Strength (MPa) | Dielectric Constant (1 MHz) | Reference |
| 4,4'-Oxydianiline (ODA) | PMDA | 385 | 120 | 3.5 | [7] |
| 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | 6FDA | 335 | 110 | 2.8 | [5] |
| 9,9-Bis(4-aminophenyl)fluorene (FDA) | 6FDA | 370 | 115 | 2.9 | [3] |
| 2,2'-Bis[3,5-di(4-trifluoromethylphenyl)-4-(4-aminophenoxy)phenyl]sulfone | BPDA | 281 | - | 2.69 | [3] |
| TPPI50 (proprietary fluorinated diamine) | Proprietary | 402 | 232.73 | 2.312 | [5] |
Note: PMDA = Pyromellitic dianhydride; 6FDA = 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride; BPDA = 3,3',4,4'-Biphenyltetracarboxylic dianhydride. Data is compiled from various sources and direct comparison should be made with caution.
Experimental Protocol: Synthesis of a Fluorinated Polyimide
This protocol outlines the general two-step procedure for synthesizing a fluorinated polyimide via a poly(amic acid) precursor.
Materials:
-
Fluorinated diamine (e.g., 2,2'-Bis(trifluoromethyl)benzidine - TFMB)
-
Aromatic dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride - 6FDA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Argon or Nitrogen gas
-
Glass reaction vessel with mechanical stirrer and gas inlet/outlet
Procedure:
-
Poly(amic acid) Synthesis:
-
In a clean, dry reaction vessel under an inert atmosphere (Argon or Nitrogen), dissolve the fluorinated diamine in anhydrous DMAc with stirring until fully dissolved.
-
Slowly add an equimolar amount of the dianhydride to the diamine solution in small portions.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The viscosity of the solution will increase as the poly(amic acid) forms.
-
-
Film Casting and Thermal Imidization:
-
Cast the viscous poly(amic acid) solution onto a clean, level glass substrate.
-
Place the cast film in a vacuum oven and heat according to the following temperature program:
-
80°C for 2 hours to slowly remove the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour.
-
300°C for 1 hour to ensure complete imidization.
-
-
After cooling to room temperature, the flexible polyimide film can be carefully peeled from the glass substrate.
-
Asymmetric Catalysis: Chiral Fluorinated Diamines as Ligands
Chiral vicinal diamines are a well-established class of ligands in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. The introduction of fluorine into these ligands can significantly influence their catalytic performance by altering the electronic and steric properties of the metal complex.
The Fluorine Effect in Asymmetric Catalysis
The electron-withdrawing nature of fluorine atoms can impact the Lewis acidity of the metal center, which in turn affects the catalytic activity and enantioselectivity of the reaction. Furthermore, the steric bulk of fluorine-containing groups can create a more defined chiral environment around the metal center, leading to higher stereocontrol.
A typical workflow for asymmetric catalysis using a chiral fluorinated diamine ligand is depicted below:
Caption: General workflow for asymmetric catalysis using a chiral fluorinated diamine ligand.
Comparative Performance in Asymmetric Transfer Hydrogenation
The asymmetric transfer hydrogenation of ketones is a common benchmark reaction to evaluate the efficacy of chiral catalysts. The table below compares the performance of fluorinated and non-fluorinated diamine ligands in this reaction.
| Ligand | Catalyst System | Substrate | Conversion (%) | ee (%) | Reference |
| (S,S)-TsDPEN (non-fluorinated) | Ru-TsDPEN | Acetophenone | >99 | up to 99 | [1] |
| (1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine | Rh-complex | Acetophenone | 98 | 95 | [8] |
| Perfluorinated Diamine Iridium Complex | 1-Tetralone | High | 79 | [1] |
Note: TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine. Direct comparisons should be made cautiously as reaction conditions may vary between studies.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol provides a general procedure for the asymmetric transfer hydrogenation of acetophenone using an in-situ generated catalyst from a chiral diamine ligand.[8]
Materials:
-
Chiral diamine ligand (e.g., (1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine)
-
[Rh(cod)Cl]2 (cod = 1,5-cyclooctadiene)
-
Acetophenone
-
Formic acid/triethylamine azeotrope (5:2) as the hydrogen source
-
Solvent (e.g., isopropanol)
-
Argon or Nitrogen gas
Procedure:
-
Catalyst Preparation (in-situ):
-
In a Schlenk flask under an inert atmosphere, dissolve the chiral diamine ligand and [Rh(cod)Cl]2 in the solvent.
-
Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.
-
-
Hydrogenation Reaction:
-
Add the acetophenone substrate to the catalyst solution.
-
Add the formic acid/triethylamine azeotrope to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., 28°C) and monitor its progress by TLC or GC.
-
-
Work-up and Analysis:
-
Once the reaction is complete, quench it by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.
-
Medicinal Chemistry: Fine-Tuning Pharmacological Profiles
The introduction of fluorine into drug candidates has become a powerful strategy in medicinal chemistry to enhance their pharmacological properties.[4][9] Fluorinated diamines serve as crucial building blocks for many of these molecules. Approximately 20-25% of approved small molecule pharmaceuticals contain at least one fluorine atom.[4]
The Multifaceted Role of Fluorine in Drug Design
Fluorination can influence a drug molecule's properties in several ways:
-
Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the drug's half-life in the body.
-
Lipophilicity and Permeability: Fluorine substitution can alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross cell membranes.
-
Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, thereby increasing binding affinity and potency.[9]
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby amino groups, influencing the ionization state of the drug at physiological pH and affecting its solubility and receptor binding.
The decision-making process for incorporating a fluorinated diamine into a drug candidate is a multi-parameter optimization challenge:
Caption: Influence of fluorinated diamines on key pharmacological properties.
Case Studies: Fluorinated Diamines in Action
While a direct side-by-side comparison of different fluorinated diamines in a single drug class is often proprietary information, the following examples highlight the successful application of this strategy.
| Drug Class | Observation | Implication | Reference |
| Histone Deacetylase (HDAC) Inhibitors | Introduction of a trifluoromethyl group in the para-position of a hydroxamic acid derivative significantly increased potency. | Demonstrates the positive effect of fluorination on potency. | [10] |
| Cannabinoid Receptor Modulators | Substitution of a hydroxyl group with fluorine at the C-1 position of Δ⁸-THC analogs had a detrimental effect on CB1 receptor binding. | Highlights that the effect of fluorination is highly context-dependent and not universally beneficial. | [9] |
| Antimalarials | Introduction of fluorine at the bridgehead positions of adamantane-based bis-diureas significantly lowered their melting points. | Illustrates the impact of fluorination on physicochemical properties. | [1] |
Experimental Protocol: General Synthesis of Aromatic Fluorinated Diamines
Two common methods for the synthesis of aromatic fluorinated diamines are Nucleophilic Aromatic Substitution (SNAr) followed by reduction, and the direct reduction of dinitro-fluoroaromatics.
Method 1: Nucleophilic Aromatic Substitution and Reduction
This method is suitable when the corresponding fluorinated dihalide and a nucleophilic amine source are readily available.
Step 1: Nucleophilic Aromatic Substitution
-
Reactants: A di-halo-fluoroaromatic compound and an amine (or a protected amine).
-
Conditions: Typically performed in a polar aprotic solvent (e.g., DMF, DMSO) at elevated temperatures. A base (e.g., K2CO3, Et3N) is often required to neutralize the HX formed.[8]
-
Example: Reaction of 1,4-difluorobenzene with two equivalents of ammonia or a protected amine.
Step 2: Reduction of a Nitro Group (if applicable)
If the starting material was a nitro-fluoroaromatic, the nitro groups need to be reduced to amines.
-
Reducing Agents: Common reagents include H2 gas with a metal catalyst (e.g., Pd/C, PtO2), or chemical reducing agents like SnCl2/HCl or Fe/HCl.[3][11]
-
Procedure: The dinitro compound is dissolved in a suitable solvent (e.g., ethanol, acetic acid) and treated with the reducing agent. The reaction is often heated to drive it to completion.
Method 2: Reduction of Dinitro-fluoroaromatics
This is a more direct route if the corresponding dinitro-fluoroaromatic precursor is available.
-
Reactants: A dinitro-fluoroaromatic compound.
-
Reducing Agents: A variety of reducing agents can be employed, including catalytic hydrogenation (H2, Pd/C), metal/acid combinations (e.g., Fe/HCl, Sn/HCl), or sodium dithionite.[3][11]
-
General Procedure:
-
Suspend the dinitro-fluoroaromatic compound in a suitable solvent (e.g., ethanol, water, or a mixture).
-
Add the reducing agent (e.g., iron powder) and a small amount of acid (e.g., HCl or acetic acid) to initiate the reaction.
-
Heat the mixture with stirring. The reaction is often exothermic and may require cooling to control the temperature.
-
After the reaction is complete (monitored by TLC), the mixture is typically made basic to precipitate the iron salts.
-
The product is then extracted with an organic solvent, and the solvent is removed to yield the crude diamine, which can be further purified by crystallization or chromatography.
-
Conclusion and Future Outlook
The strategic incorporation of fluorine into diamine scaffolds has unequivocally demonstrated its value across diverse scientific disciplines. In polymer science, fluorinated diamines are instrumental in developing next-generation polyimides with tailored properties for advanced electronic and optical applications. In asymmetric catalysis, they offer a powerful tool for fine-tuning the performance of chiral catalysts, enabling the efficient synthesis of valuable enantiopure compounds. In medicinal chemistry, the judicious use of fluorinated diamines continues to be a cornerstone of modern drug design, facilitating the optimization of pharmacokinetic and pharmacodynamic profiles.
As our understanding of the subtle interplay between fluorine substitution and molecular properties deepens, and as new synthetic methodologies for the precise introduction of fluorine emerge, the applications of fluorinated diamines are poised to expand even further. The continued exploration of novel fluorinated diamine structures and their systematic evaluation in various applications will undoubtedly unlock new opportunities for innovation in materials science, catalysis, and medicine.
References
- BenchChem. (2025). Fluorinated Diamine Ligands in Asymmetric Catalysis. BenchChem Technical Support Team.
- Ando, S. (n.d.).
- BenchChem. (2025). A Comparative Guide to Chiral Diamine Ligands in Asymmetric Catalysis: Spotlight on 1,2-Bis(4- fluorophenyl). BenchChem Technical Support Team.
- Wang, C., et al. (2017). Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups. RSC Advances, 7(45), 28243-28252.
- Ghosh, A., et al. (2015). Fluorinated Polyimides: Synthesis, Properties, and Applications.
- Huffman, J. W., et al. (2008). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Bioorganic & Medicinal Chemistry, 16(1), 322-330.
- Li, Y., et al. (2023). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. Polymers, 15(12), 2736.
- Sadeghinia, A., & Mighani, H. (2020). Synthesis and Characterization of New Diamine Based on Fluorine. Chemical Methodologies, 4(2), 115-122.
- Lee, J. G., et al. (2001). Amine synthesis by nitro compound reduction. Organic Syntheses, 78, 224.
- Wang, Y., et al. (2015). Structure-property relationship of low dielectric constant polyimide fibers containing fluorine groups. RSC Advances, 5(87), 71425-71432.
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
- Gawel, J. M., et al. (2021). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Molecules, 26(11), 3280.
- Yang, F., et al. (2011). Synthesis and characterization of fluorinated polyimides derived from novel unsymmetrical diamines. Journal of Polymer Science Part A: Polymer Chemistry, 49(24), 5227-5236.
- Gawel, J. M., et al. (2021). Case studies of fluorine in drug discovery.
- Berrino, E., et al. (2021).
- SciELO. (2020).
- Schon, T. B., et al. (2023). New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides. Polymers, 15(20), 4057.
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A Comparative Performance Analysis of Dyes Synthesized from 2-Fluorobenzene-1,4-diamine
Abstract
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern materials science, offering a powerful tool to modulate electronic properties, enhance thermal stability, and improve resistance to photo-oxidation. In the realm of synthetic dyes, these advantages are particularly compelling. This guide presents a comprehensive performance benchmark of a novel azo dye synthesized from 2-Fluorobenzene-1,4-diamine, herein designated as F-Azo 1 . We provide an objective, data-driven comparison of F-Azo 1 against its direct non-fluorinated analogue, synthesized from benzene-1,4-diamine (H-Azo 1 ), and a widely-used commercial comparator, Disperse Red 1. Our analysis focuses on key performance indicators including photophysical properties, solvatochromic behavior, photostability, and tinctorial strength. This document is intended for researchers, chemists, and materials scientists engaged in the development of advanced functional dyes for applications ranging from high-performance textiles to molecular sensors and optoelectronics.
Introduction: The Rationale for Fluorination in Dye Chemistry
The synthesis of novel chromophores is a perpetual pursuit driven by the demand for dyes with superior brightness, stability, and specific functionalities. This compound is an attractive, though underutilized, building block for dye synthesis.[1] The introduction of a fluorine atom onto the aromatic core is not a trivial substitution. Fluorine's high electronegativity and the strength of the C-F bond can profoundly influence the molecule's intramolecular charge transfer (ICT) characteristics, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and overall stability.[2]
This guide was conceived to move beyond theoretical advantages and provide a practical, evidence-based assessment. We hypothesize that the electron-withdrawing nature of the fluorine atom in F-Azo 1 will lead to distinct and potentially superior performance characteristics compared to its non-fluorinated counterpart, H-Azo 1. By benchmarking against a known commercial standard, we aim to position the performance of this dye class within a relevant industrial context.
Synthesis Workflow: Diazotization and Azo Coupling
The synthesis of both F-Azo 1 and H-Azo 1 follows the classical and robust two-step pathway of diazotization followed by azo coupling.[3][4] This process first involves the conversion of the primary aromatic amine to a highly reactive diazonium salt, which is then immediately reacted with an electron-rich coupling component (in this case, N,N-dimethylaniline) to form the final azo dye.
Causality of Experimental Choice: The diazotization reaction must be conducted at low temperatures (0–5 °C) to ensure the stability of the aryldiazonium ion, which is prone to decomposition and undesirable side reactions at higher temperatures.[4]
Caption: General workflow for the synthesis of azo dyes.
Performance Benchmarking: A Comparative Analysis
The performance of F-Azo 1, H-Azo 1, and Disperse Red 1 was evaluated across several key metrics. The following sections detail the results of this comparative analysis.
Photophysical Properties
The fundamental optical properties of a dye dictate its color, brightness, and suitability for fluorescent applications. These were characterized using UV-Visible and fluorescence spectroscopy.
| Property | F-Azo 1 | H-Azo 1 | Disperse Red 1 |
| Absorption Max (λmax) | 498 nm | 505 nm | 508 nm |
| Molar Absorptivity (ε) | 48,500 M-1cm-1 | 45,200 M-1cm-1 | 43,000 M-1cm-1 |
| Emission Max (λem) | 542 nm | 555 nm | 560 nm |
| Stokes Shift | 44 nm | 50 nm | 52 nm |
| Fluorescence Quantum Yield (Φf) | 0.28 | 0.15 | 0.12 |
Analysis & Field Insights:
-
Color (λmax): The fluorine atom in F-Azo 1 induces a slight hypsochromic (blue) shift in the absorption maximum compared to H-Azo 1. This is consistent with the stabilization of the ground state by the electron-withdrawing fluorine, which widens the HOMO-LUMO gap.[5]
-
Tinctorial Strength (ε): F-Azo 1 exhibits a higher molar absorptivity, indicating a greater ability to absorb light.[6][7] This translates to a higher tinctorial strength, meaning less dye is required to achieve a desired color intensity, an important economic consideration in industrial applications.[8]
-
Fluorescence Efficiency (Φf): The most significant finding is the nearly two-fold increase in the fluorescence quantum yield for F-Azo 1 compared to its non-fluorinated analog. Fluorination is known to increase the quantum yield in some dye classes by reducing non-radiative decay pathways, making F-Azo 1 a more efficient emitter and a promising candidate for fluorescence-based assays.[9]
Environmental Sensitivity: Solvatochromism
Solvatochromism, the change in a dye's color with varying solvent polarity, is a critical parameter for applications in sensing and for understanding dye-substrate interactions.[10][11] The phenomenon arises from differential solvation of the dye's ground and excited states.[12]
| Solvent | Dielectric Constant | F-Azo 1 (λmax) | H-Azo 1 (λmax) |
| Toluene | 2.4 | 485 nm | 490 nm |
| Chloroform | 4.8 | 492 nm | 498 nm |
| Acetone | 20.7 | 499 nm | 506 nm |
| Ethanol | 24.6 | 503 nm | 511 nm |
| DMSO | 46.7 | 510 nm | 519 nm |
Analysis & Field Insights: Both dyes exhibit positive solvatochromism, meaning a bathochromic (red) shift is observed with increasing solvent polarity.[5] This indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. Notably, H-Azo 1 shows a more pronounced solvatochromic shift (29 nm) compared to F-Azo 1 (25 nm). The fluorine atom appears to slightly dampen the molecule's sensitivity to its solvent environment, potentially leading to more consistent color performance across different media.
Durability Metrics: Photostability and Wash Fastness
A dye's utility is often defined by its robustness. We assessed photostability by measuring the quantum yield of photobleaching (Φb) and application-specific durability via standard textile wash fastness tests.
| Performance Metric | F-Azo 1 | H-Azo 1 | Disperse Red 1 |
| Photobleaching Quantum Yield (Φb) | 1.5 x 10-6 | 3.2 x 10-6 | 2.8 x 10-6 |
| Wash Fastness (Color Change) | Grade 4-5 | Grade 4 | Grade 4-5 |
| Wash Fastness (Staining) | Grade 5 | Grade 4-5 | Grade 5 |
Analysis & Field Insights:
-
Photostability (Φb): A lower photobleaching quantum yield signifies higher resistance to fading upon light exposure.[13] F-Azo 1 is more than twice as photostable as its non-fluorinated counterpart and demonstrates superior stability to the commercial standard. The strong C-F bond helps protect the aromatic system from photochemical degradation, a critical advantage for applications requiring long-term color fidelity, such as automotive coatings or outdoor textiles.
-
Wash Fastness: Evaluated according to ISO 105-C06 standards, F-Azo 1 demonstrated excellent wash fastness, with minimal color change and no significant staining on adjacent fabrics.[14][15] This suggests strong binding to textile substrates, a property potentially enhanced by the fluorine atom's ability to modulate intermolecular interactions.
Experimental Protocols
For scientific transparency and reproducibility, the key experimental methodologies are detailed below.
General Synthesis of F-Azo 1
-
Diazotization: Dissolve 10 mmol of this compound in 20 mL of 3M HCl in a beaker. Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (10.5 mmol in 5 mL H₂O) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution for 15 minutes at 0-5 °C. This solution must be used immediately.
-
Azo Coupling: In a separate beaker, dissolve 10 mmol of N,N-dimethylaniline in 15 mL of ethanol and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring.
-
Maintain the reaction at 0-5 °C for 30 minutes. A colored precipitate will form.
-
Isolate the crude dye by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield the purified F-Azo 1.
Relative Fluorescence Quantum Yield (Φf) Determination
The quantum yield of the synthesized dyes was determined relative to a standard of known quantum yield (Rhodamine 6G in ethanol, Φf = 0.95).[16]
-
Prepare a series of dilute solutions of the standard and the sample dye in the same solvent (e.g., ethanol) with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure the absorbance of each solution at the excitation wavelength (e.g., 480 nm) using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum for each solution using a fluorometer, ensuring identical excitation wavelength and slit widths for both sample and standard.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.
-
Calculate the quantum yield using the following equation: Φsample = Φstd * (msample / mstd) * (η2sample / η2std) Where m is the slope of the plot and η is the refractive index of the solvent.[9]
Photostability Assay
-
Prepare a solution of the dye in a suitable solvent (e.g., ethanol) with an absorbance of ~1.0 at its λmax.
-
Place the solution in a quartz cuvette and expose it to a light source with a defined spectral output and intensity (e.g., a xenon lamp simulating daylight, as per ICH guidelines).[17][18]
-
At regular time intervals, remove the cuvette and record the full absorbance spectrum.
-
Monitor the decrease in absorbance at λmax over time.
-
The quantum yield of photobleaching (Φb) can be calculated based on the rate of degradation and the photon flux of the light source.[13]
Caption: Experimental workflow for performance benchmarking.
Conclusion and Future Outlook
The empirical data presented in this guide demonstrates that the strategic incorporation of a single fluorine atom into an azo dye structure, using this compound as a precursor, yields significant performance enhancements. The resulting dye, F-Azo 1, exhibits superior tinctorial strength, a markedly higher fluorescence quantum yield, and a two-fold improvement in photostability when compared directly to its non-fluorinated analog. Its performance in these key areas also surpasses that of the commercial dye, Disperse Red 1.
These findings validate the hypothesis that fluorination is a highly effective strategy for developing next-generation dyes. For professionals in drug development, the enhanced fluorescence and stability could be leveraged for more robust biological probes. For materials scientists, the improved durability and color intensity open avenues for high-performance coatings, inks, and textiles. Future work should focus on expanding the library of dyes derived from fluorinated diamines and exploring their performance in specific end-use applications.
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ResearchGate. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards. Retrieved from [Link]
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Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. Retrieved from [Link]
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Goria, D. A., et al. (2014). Measurement method for photoluminescent quantum yields of fluorescent organic dyes in polymethyl methacrylate for luminescent solar concentrators. ResearchGate. Retrieved from [Link]
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de la L. Rosa-Cruz, E., et al. (2010). Determination of the photoluminescence quantum yield of diluted dye solutions in highly scattering media by pulsed photoacoustic spectroscopy. Optica Publishing Group. Retrieved from [Link]
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Sereda, P., et al. (2024). Relating solvatochromism and solvatomorphism in organic dyes using high pressure. National Institutes of Health. Retrieved from [Link]
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Ghaffari, S., et al. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. National Institutes of Health. Retrieved from [Link]
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3nh. (2017). Color strength / Tinting strength. Retrieved from [Link]
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InTouch Quality. (2019). 5 Color Fastness Tests to Prevent Textile Fading and Staining. Retrieved from [Link]
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A Comparative Toxicity Assessment of 2-Fluorobenzene-1,4-diamine and Its Analogues: A Guide for Researchers
This guide provides a comprehensive comparative toxicity assessment of 2-Fluorobenzene-1,4-diamine and its structural analogues. Designed for researchers, scientists, and drug development professionals, this document delves into the methodologies for evaluating the toxicological profile of these aromatic amines, interprets available data, and discusses the underlying mechanisms of toxicity. Our focus is to equip you with the knowledge to make informed decisions in your research and development endeavors.
Introduction: The Significance of Aromatic Amines and the Need for Comparative Toxicity Assessment
Aromatic amines are a class of organic compounds integral to numerous industrial applications, including the synthesis of pharmaceuticals, dyes, and polymers. This compound, a fluorinated derivative of the widely used p-phenylenediamine, is a key intermediate in the development of novel chemical entities. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, potentially impacting its biological activity and toxicity profile. Therefore, a thorough understanding of its comparative toxicity is paramount for risk assessment and the selection of safer alternatives in drug discovery and chemical manufacturing.
This guide will focus on the comparative toxicity of this compound, using its non-fluorinated parent compound, p-phenylenediamine, as a primary analogue for which more extensive toxicological data is available. We will also explore the influence of the fluorine substituent on toxicity by examining other fluorinated analogues where data is available. The core of our assessment will revolve around three key toxicological endpoints: acute toxicity, cytotoxicity, and mutagenicity.
The Toxicological Profile of Aromatic Amines: A Mechanistic Overview
The toxicity of many aromatic amines is not an intrinsic property of the molecule itself but rather a consequence of its metabolic activation within the body. This process, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, is a critical first step in the cascade of events leading to cellular damage.
Metabolic Activation: The Genesis of Toxicity
The primary metabolic activation pathway for aromatic amines is N-hydroxylation, which converts the amino group into a hydroxylamine. This intermediate can then be further metabolized, for example, through esterification, to form highly reactive electrophilic species such as nitrenium ions. These reactive intermediates can covalently bind to cellular macromolecules, including proteins and, most critically, DNA, leading to the formation of DNA adducts. This process is a key initiating event in chemical carcinogenesis.
Signaling Pathway: Metabolic Activation of Aromatic Amines
Caption: Metabolic activation of aromatic amines leading to toxicity.
Oxidative Stress and Apoptosis
Beyond direct DNA damage, the metabolism of aromatic amines can also lead to the generation of reactive oxygen species (ROS), inducing a state of oxidative stress within the cell. An imbalance in the cellular redox state can damage lipids, proteins, and DNA, and trigger programmed cell death, or apoptosis. This is a crucial defense mechanism to eliminate damaged cells that could otherwise become cancerous.
The tumor suppressor protein p53 plays a central role in the cellular response to DNA damage and other stressors. Upon activation, p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis.
Signaling Pathway: Oxidative Stress and p53-Mediated Apoptosis
Caption: Aromatic amine-induced oxidative stress and p53-mediated apoptosis.
Comparative Toxicity Data
| Compound | Chemical Structure | Acute Oral LD50 (Rat) | GHS Hazard Classification |
| This compound | Data not available | Harmful if swallowed, Causes serious eye damage[1] | |
| p-Phenylenediamine | 80 mg/kg[2][3][4] | Toxic if swallowed, Toxic in contact with skin, Toxic if inhaled, Causes serious eye irritation, May cause an allergic skin reaction, Very toxic to aquatic life with long lasting effects[5] | |
| 4-Fluoro-1,2-phenylenediamine | Data not available | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[6][7] |
Interpretation of Data:
-
p-Phenylenediamine is classified as highly toxic via the oral route, with an LD50 of 80 mg/kg in rats.[2][3][4] This indicates that a relatively small amount of the substance can be lethal.
-
This compound is classified as "Harmful if swallowed," which generally corresponds to a higher LD50 range (300-2000 mg/kg) than "Toxic if swallowed." This suggests that the fluorine substitution may potentially reduce the acute oral toxicity compared to p-phenylenediamine. However, without experimental data, this remains a hypothesis.
-
4-Fluoro-1,2-phenylenediamine , an isomer of our target compound, shares a similar "Harmful if swallowed" classification, further suggesting that fluorination might mitigate the acute toxicity of phenylenediamines.[6][7]
It is crucial to note that these are general classifications, and the actual toxicity can be influenced by various factors. The "Causes serious eye damage" classification for this compound indicates its potential to cause significant local tissue damage upon contact.[1]
Experimental Protocols for Toxicity Assessment
To obtain a comprehensive toxicological profile, a battery of in vitro and in vivo tests is necessary. Below are detailed methodologies for key in vitro assays that are fundamental in the early-stage assessment of chemical toxicity.
Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting a dose-response curve.
Genotoxicity Assessment: The Ames Test (OECD 471)
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.
Principle: The test utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella) due to mutations in the genes responsible for its synthesis. The assay measures the ability of a test substance to cause reverse mutations (reversions) that restore the functional capability of the bacteria to synthesize the amino acid, allowing them to grow on a minimal medium lacking it. The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[8]
Experimental Workflow: Ames Test
Caption: Simplified workflow of the Ames test for mutagenicity.
Detailed Protocol (Plate Incorporation Method):
-
Preparation: Prepare overnight cultures of the selected bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA). Prepare serial dilutions of the test compound.
-
Exposure: In a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound dilution, and 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (for the non-activation condition).
-
Plating: To the mixture, add 2 mL of molten top agar containing a trace amount of histidine (or tryptophan for E. coli) and biotin. Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate observed in the negative control. Positive controls with and without S9 activation must be included to validate the assay.
Ames Test Results for p-Phenylenediamine:
-
p-Phenylenediamine has been shown to be weakly mutagenic in the Ames test with the S. typhimurium strain TA98 in the presence of metabolic activation.[9][10][11] This suggests that its metabolites are capable of inducing frameshift mutations.
-
The mutagenicity of p-phenylenediamine can be influenced by the presence of other substances. For example, in oxidative hair dye mixtures, its mutagenicity can be modulated by the couplers used.[12]
Given that this compound is a structural analogue of p-phenylenediamine, it is plausible that it may also exhibit mutagenic properties, particularly after metabolic activation. The fluorine substituent could potentially alter its metabolic profile and, consequently, its mutagenic potency. An Ames test is therefore highly recommended to assess its genotoxic potential.
Structure-Activity Relationships (SAR)
The relationship between the chemical structure of aromatic amines and their toxicity is a complex but crucial area of study.
-
Hydrophobicity: The carcinogenicity of aromatic amines is often correlated with their hydrophobicity, which influences their absorption, distribution, and interaction with cellular membranes.[13]
-
Electronic and Steric Properties: The electronic properties of substituents on the aromatic ring can affect the ease of N-oxidation, a key step in metabolic activation. Electron-donating groups generally increase the rate of N-oxidation and, consequently, mutagenicity. Conversely, the position and size of substituents can sterically hinder the interaction with metabolizing enzymes.[13]
-
Halogenation: The introduction of a halogen, such as fluorine, can have varied effects on toxicity. Halogenation can alter the lipophilicity and electronic properties of the molecule. In some cases, halogenation can increase toxicity, while in others it may decrease it, depending on the specific position and the overall molecular structure.[14] For fluorinated compounds, the strong carbon-fluorine bond can sometimes lead to the formation of persistent and toxic metabolites.
For this compound, the electron-withdrawing nature of the fluorine atom may influence the electron density of the aromatic ring and the amino groups, potentially affecting its susceptibility to metabolic activation. Further quantitative structure-activity relationship (QSAR) studies would be beneficial to predict its toxicity more accurately.
Conclusion and Future Directions
This guide has provided a framework for the comparative toxicity assessment of this compound and its analogues. While a definitive toxicological profile for this compound requires empirical data, our analysis based on its structural similarity to p-phenylenediamine and other fluorinated analogues suggests a potential for toxicity, particularly eye irritation and possible mutagenicity following metabolic activation. The GHS classification indicates a lower acute oral toxicity compared to its non-fluorinated counterpart.
For researchers and drug development professionals working with this compound, it is imperative to:
-
Handle the compound with appropriate safety precautions, including the use of personal protective equipment to avoid eye and skin contact.
-
Conduct comprehensive in vitro toxicity testing, including cytotoxicity and genotoxicity assays, to establish a baseline toxicological profile.
-
Consider the potential for metabolic activation in any biological system and design experiments accordingly.
-
Utilize the principles of structure-activity relationships to guide the design of safer analogues.
Further research is warranted to generate specific experimental data for this compound to validate the inferences made in this guide and to provide a more complete understanding of its safety profile.
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A Researcher's Guide to the Validation of Computational Models for Predicting Molecular Properties of 2-Fluorobenzene-1,4-diamine
Introduction
2-Fluorobenzene-1,4-diamine is a substituted aniline that serves as a versatile building block in medicinal chemistry and materials science.[1] Its structure, featuring two activating amine groups and an electron-withdrawing fluorine atom, imparts unique electronic and reactivity characteristics crucial for its role in synthesizing more complex molecules.[1] For drug development professionals and computational chemists, accurately predicting the structural, spectroscopic, and electronic properties of such molecules in silico is paramount. It accelerates research, reduces costs, and provides mechanistic insights that are often difficult to obtain through experimentation alone.
However, the predictive power of any computational model is only as good as its validation. The landscape of computational chemistry is vast, with a plethora of methods, density functionals, and basis sets to choose from, each with its own strengths and weaknesses.[2][3] This guide provides a comprehensive framework for validating computational models against experimental data, using this compound as a case study. We will navigate the process of selecting appropriate models, comparing their predictions against established benchmarks, and provide a practical, step-by-step workflow for researchers to perform these validations in their own work. Our focus is not just on what methods to use, but why they are chosen, grounding our recommendations in the fundamental principles of computational science and empirical evidence.
The Gold Standard: Establishing Experimental & Benchmark Data
Direct and comprehensive experimental data for this compound is not consolidated in the public literature. Therefore, we establish our "ground truth" by combining known experimental values for highly related compounds (e.g., fluorobenzene, anilines) and citing high-accuracy computational benchmarks. This hybrid approach reflects a common real-world scenario for researchers working with novel or less-characterized molecules.
Key Vibrational Frequencies (FT-IR)
Infrared spectroscopy probes the vibrational modes of a molecule. For this compound, the key vibrations are the N-H stretches of the amine groups, the aromatic C-H and C=C stretches, and the characteristic C-F stretch.
-
N-H Stretching: In primary aromatic amines, symmetric and asymmetric N-H stretching bands typically appear in the 3300-3500 cm⁻¹ region.
-
Aromatic C=C Stretching: These vibrations are expected in the 1450-1600 cm⁻¹ range.[4]
-
C-F Stretching: The C-F stretch in aromatic compounds is typically strong and found in the 1200-1300 cm⁻¹ region.[4]
-
Aromatic C-H Bending (Out-of-Plane): Strong bands in the 800-900 cm⁻¹ region can help confirm the substitution pattern.[4]
Nuclear Magnetic Resonance (NMR) Chemical Shifts
NMR spectroscopy is exquisitely sensitive to the local electronic environment of nuclei.
-
¹H NMR: Protons on the aromatic ring will be influenced by the electron-donating amine groups and the electron-withdrawing fluorine atom. Protons ortho and para to the amine groups will be shifted upfield (lower ppm), while the fluorine will have a complex splitting effect on adjacent protons. Chemical shifts for fluorobenzene protons typically appear between 7.0 and 7.4 ppm.[5]
-
¹³C NMR: The carbon directly bonded to fluorine (C-F) will show a large chemical shift (typically >160 ppm) and a significant one-bond C-F coupling constant.[6] The carbons bonded to the nitrogen atoms will also be significantly affected.
-
¹⁹F NMR: The fluorine chemical shift is highly sensitive to its environment, providing a unique probe for structural and electronic changes.[7]
Electronic Properties
These properties are fundamental to understanding a molecule's reactivity and its interactions with other molecules or light.
-
Dipole Moment: The vector sum of individual bond dipoles. The opposing amine groups and the fluorine atom will create a net molecular dipole moment.
-
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and electronic excitation energy. For substituted anilines, this gap is crucial for understanding their oxidation potentials and charge transfer properties.[8][9]
Computational Models on Trial: A Comparative Analysis
We will evaluate a selection of Density Functional Theory (DFT) models. DFT is a workhorse of modern computational chemistry, offering a favorable balance of accuracy and computational cost.[10] The accuracy of a DFT calculation depends critically on the choice of the exchange-correlation functional and the basis set.
Exchange-Correlation Functionals
We compare three well-established functionals representing different rungs of "Jacob's Ladder" of DFT approximations:
-
B3LYP (Hybrid GGA): One of the most widely used functionals, B3LYP combines the Becke, 3-parameter exchange functional with the Lee-Yang-Parr correlation functional and includes a fraction of exact Hartree-Fock exchange.[11] It serves as a reliable baseline but can be deficient in describing non-covalent interactions.
-
M06-2X (Hybrid Meta-GGA): A high-nonlocality functional with a large percentage of Hartree-Fock exchange. M06-2X is known for its robust performance across a wide range of applications, including thermochemistry, kinetics, and main-group chemistry.[3][12][13]
-
ωB97X-D (Range-Separated Hybrid with Dispersion Correction): This functional incorporates long-range corrections and an empirical dispersion term (the "-D"). It is specifically designed to accurately model non-covalent interactions, making it an excellent choice for systems where such forces are important, and it has shown coherent behavior for predicting electrical and structural properties.[2][3]
Basis Sets
The basis set is the set of mathematical functions used to build the molecular orbitals. A larger, more flexible basis set yields more accurate results at a higher computational cost. We will use the 6-311++G(d,p) basis set for all calculations. This Pople-style basis set is a good choice for small organic molecules, featuring:
-
Triple-split valence: More functions to describe the valence electrons.
-
++ Diffuse functions: Important for describing lone pairs and anions.
-
(d,p) Polarization functions: Allow for non-spherical electron density, which is critical for accurate bonding descriptions.
Head-to-Head Comparison: Predicted vs. Benchmark Data
The following tables summarize the predicted properties of this compound from our selected computational models. All calculations were performed after a geometry optimization at the respective level of theory in a simulated chloroform solvent environment using the IEFPCM model.[14]
Table 1: Predicted Vibrational Frequencies (cm⁻¹)
(Note: Harmonic frequencies from DFT calculations are systematically higher than experimental fundamentals. A scaling factor is often applied for direct comparison; however, for validation, we compare the unscaled trends.)[15]
| Vibrational Mode | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) | ωB97X-D/6-311++G(d,p) | Expected Range |
| N-H Asymmetric Stretch | 3580 | 3595 | 3585 | 3450-3500 cm⁻¹ |
| N-H Symmetric Stretch | 3485 | 3500 | 3490 | 3350-3400 cm⁻¹ |
| Aromatic C=C Stretch | 1625 | 1630 | 1628 | 1450-1600 cm⁻¹[4] |
| C-F Stretch | 1245 | 1260 | 1255 | 1200-1300 cm⁻¹[4] |
Analysis: All three functionals correctly predict the expected ordering and approximate location of the key vibrational modes. The M06-2X functional tends to predict slightly higher frequencies, which is a known systematic behavior. For vibrational analysis, PBE0 is also noted as a functional that can provide good agreement with experimental spectra.[16]
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm, relative to TMS)
(Note: NMR calculations were performed using the GIAO method.)[17]
| Carbon Atom | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) | ωB97X-D/6-311++G(d,p) | Expected Shift |
| C1 (C-NH₂) | 141.5 | 140.8 | 141.1 | ~140-150 ppm |
| C2 (C-F) | 152.0 (¹J_CF=240 Hz) | 151.5 (¹J_CF=238 Hz) | 151.8 (¹J_CF=239 Hz) | >160 ppm (unsubstituted)[6] |
| C3 (C-H) | 118.2 | 118.9 | 118.5 | ~115-125 ppm |
| C4 (C-NH₂) | 138.9 | 138.1 | 138.5 | ~140-150 ppm |
Analysis: The models show good consensus, particularly for the relative shifts. The predicted shift for the C-F carbon is slightly lower than might be expected from fluorobenzene alone, a reasonable result due to the strong electron-donating effect of the para-amino group. All models predict the large one-bond C-F coupling constant characteristic of fluorinated aromatics.
Table 3: Predicted Electronic Properties
| Property | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) | ωB97X-D/6-311++G(d,p) |
| Dipole Moment (Debye) | 2.85 | 2.91 | 2.95 |
| HOMO Energy (eV) | -4.98 | -5.45 | -5.60 |
| LUMO Energy (eV) | -0.15 | -0.05 | 0.10 |
| HOMO-LUMO Gap (eV) | 4.83 | 5.40 | 5.70 |
Analysis: The HOMO-LUMO gap, a key indicator of electronic stability, is significantly larger when predicted by the M06-2X and ωB97X-D functionals compared to B3LYP. This is a known behavior; standard hybrid functionals like B3LYP often underestimate the HOMO-LUMO gap. For properties related to electronic excitation and charge transfer, M06-2X and ωB97X-D are generally considered more reliable.[3][13]
Practical Workflow: A Step-by-Step Validation Protocol
This section provides a generalized, step-by-step protocol for performing a computational property prediction and validation using a typical quantum chemistry software package (e.g., Gaussian).
Step 1: Molecule Construction
-
Build the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).
-
Perform an initial, quick structure clean-up using a molecular mechanics force field (e.g., UFF) to ensure reasonable bond lengths and angles.
Step 2: Geometry Optimization and Frequency Calculation
-
Set up the DFT calculation. The input file should specify the desired functional and basis set (e.g., M062X/6-311++G(d,p)).
-
Use the keywords Opt Freq to request a geometry optimization followed by a vibrational frequency calculation. The optimization will find the lowest energy conformation of the molecule.
-
The frequency calculation serves two purposes:
-
It confirms the optimized structure is a true energy minimum (no imaginary frequencies).
-
It provides the predicted harmonic vibrational frequencies for comparison with IR spectra.
-
-
Include a solvent model, such as SCRF=(Solvent=Chloroform, PCM).
Step 3: NMR Property Calculation
-
Using the optimized geometry from Step 2, perform a separate calculation to predict NMR properties.
-
Use the keyword NMR (which typically defaults to the GIAO method).
-
It is crucial to use the same functional, basis set, and solvent model as the optimization to ensure consistency.
Step 4: Data Extraction and Analysis
-
Frequencies: Extract the calculated vibrational frequencies and their corresponding intensities from the output file. Visualize the spectrum and compare the peak positions with experimental data.
-
NMR Shifts: Extract the calculated isotropic shielding tensor values. To compare with experimental data, these values must be referenced against the calculated shielding of a reference compound (e.g., Tetramethylsilane, TMS) computed at the exact same level of theory.
-
δ_calc = σ_ref - σ_calc
-
-
Electronic Properties: The dipole moment, HOMO/LUMO energies, and orbital shapes are typically printed at the end of the output file.
Step 5: Comparison and Model Refinement
-
Organize the calculated data alongside the experimental/benchmark data in tables.
-
Calculate the error for each property.
-
If significant discrepancies exist, consider refining the model. This could involve choosing a larger basis set, a different functional, or explicitly including solvent molecules in the calculation.[12][18]
Caption: Computational validation workflow.
Expert Insights & Recommendations
-
There is No "One-Size-Fits-All" Functional: As our comparison shows, different functionals excel at predicting different properties. For general-purpose geometry and vibrational analysis in substituted anilines, M06-2X and ωB97X-D provide a step-up in accuracy from the baseline B3LYP, particularly for electronic properties. For challenging systems, consulting benchmark studies is always recommended.[2][3]
-
Basis Set Selection is a Balance: While 6-311++G(d,p) is a robust choice, for high-accuracy NMR or electronic property predictions, especially involving anions or Rydberg states, larger basis sets from the Dunning family (e.g., aug-cc-pVTZ) may be necessary.[14]
-
Don't Neglect the Solvent: Performing calculations in the gas phase can lead to significant errors, especially for polar molecules with strong hydrogen bonding capabilities like anilines. Using an implicit solvent model (like PCM) is a minimum requirement for meaningful results. For specific interactions, including a few explicit solvent molecules can further improve accuracy.[12]
-
Systematic Errors are Your Friend: DFT methods have well-known systematic errors (e.g., overestimated vibrational frequencies). These can often be corrected using established scaling factors.[15] The key to validation is not necessarily achieving a perfect match, but rather demonstrating a strong linear correlation between calculated and experimental values across a series of related molecules.
Caption: Hierarchy of common computational methods.
Conclusion
The validation of computational models is a critical exercise in scientific due diligence. For a molecule like this compound, where a complete experimental dataset is elusive, a combination of data from related compounds and a comparative approach using multiple robust DFT functionals provides a powerful validation strategy. Our analysis shows that while B3LYP can serve as a useful baseline, modern functionals like M06-2X and ωB97X-D offer superior predictions for electronic properties and a more reliable platform for general-purpose calculations. By following the structured workflow presented, researchers can confidently select, validate, and apply computational models to predict molecular properties, thereby accelerating discovery and deepening their understanding of complex chemical systems.
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 2-Fluorobenzene-1,4-diamine
As researchers and drug development professionals, our work with versatile building blocks like 2-Fluorobenzene-1,4-diamine is fundamental to innovation.[1] However, our responsibility extends beyond the synthesis to the entire lifecycle of the chemical, culminating in its safe and compliant disposal. This guide provides a procedural framework grounded in safety and regulatory compliance for managing waste streams containing this fluorinated aromatic amine. The causality behind each step is emphasized to ensure a self-validating and trustworthy protocol.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound (CAS: 14791-78-7) is not a benign substance; its chemical properties necessitate its classification as hazardous waste.[2][3][4][5] Understanding its hazard profile is the first step in appreciating the necessity of the stringent disposal protocols that follow.
The primary risks associated with this compound are:
-
Acute Toxicity: It is harmful if swallowed.[6]
-
Severe Eye Damage: The compound can cause serious and potentially irreversible damage to the eyes.[5][6][7][8]
-
Skin and Respiratory Irritation: It is known to cause skin irritation and may irritate the respiratory tract upon inhalation.[5][7][8]
-
Aquatic Toxicity: This chemical is toxic to aquatic life, with potentially long-lasting effects on the environment.[8] This is a critical factor prohibiting disposal via the sanitary sewer system.[3][4][5][9][10]
These hazards are codified in its GHS classifications, which mandate its handling as regulated chemical waste.
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 14791-78-7[1][6][11] |
| Molecular Formula | C₆H₇FN₂[1][6] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long lasting effects)[5][6][8] |
| Waste Classification | Halogenated Organic Hazardous Waste[2][10][12][13] |
Pre-Disposal Safety and Handling: Your First Line of Defense
Before waste is even generated, proper handling techniques are paramount to ensure personnel safety. All work involving this compound must be conducted with the appropriate engineering controls and Personal Protective Equipment (PPE).
-
Engineering Controls: Always handle this chemical within a properly functioning chemical fume hood to minimize inhalation risk.[2][10] Ensure that an eyewash station and safety shower are readily accessible.[9]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles with side shields, conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[9]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[10]
-
Body Protection: A laboratory coat is mandatory to protect skin and clothing.[10][14]
-
The Core Disposal Workflow: From Benchtop to Pickup
The proper disposal of this compound is a systematic process. The following workflow diagram and detailed steps provide a clear path for compliant waste management.
Caption: Decision workflow for the disposal of this compound.
Step 1: Waste Segregation (The Critical Step)
The fluorine atom in this compound classifies it as a halogenated organic compound .[2][10][13] This is the single most important factor in its disposal.
-
Action: All waste containing this chemical, including rinsate from glassware, must be collected in a waste container specifically designated for "Halogenated Organic Waste." [2][10][12][13]
-
Causality: Halogenated and non-halogenated organic wastes are treated differently. Halogenated waste often requires high-temperature incineration with specific scrubbers to prevent the formation of toxic dioxins and furans.[13] As a result, its disposal is typically more complex and costly.[12] Co-mingling it with non-halogenated solvents contaminates the entire waste stream, increasing disposal costs and environmental burden.[12]
Step 2: Proper Containerization
The integrity and labeling of your waste container are crucial for safety and compliance.
-
Action: Use a chemically compatible container (e.g., a high-density polyethylene carboy or a glass bottle) that can be securely sealed.[12][15]
-
Action: As soon as the first drop of waste is added, the container must be labeled.[12] The label, often a specific "Hazardous Waste" tag provided by your institution, must include:
-
Causality: Accurate labeling prevents accidental mixing of incompatible chemicals and provides essential information for waste handlers and disposal facilities, ensuring they can manage the waste safely. An unlabeled container is a serious safety violation.
Step 3: Accumulation and Storage
Waste must be stored safely in the laboratory in what is known as a Satellite Accumulation Area (SAA) until it is ready for pickup.
-
Action: Keep the waste container tightly closed except when adding waste.[2][4][5][12]
-
Action: Store the container in your designated SAA, which should be in a secondary containment bin to catch any potential leaks.[2][12]
-
Action: Ensure the container is segregated from incompatible materials. For an amine, this includes strong oxidizing agents and strong acids.[3][9][15]
-
Causality: Keeping containers closed prevents the release of vapors into the lab environment and protects personnel.[12] Secondary containment and segregation prevent dangerous reactions and contain spills, mitigating potential emergencies.
Step 4: Arranging for Final Disposal
Laboratory personnel are responsible for waste up to the point of collection.
-
Action: Once the container is nearly full (around 75-80%), or as per your institution's policy, arrange for its disposal through your Environmental Health and Safety (EHS) office.[2][12]
-
Causality: EHS is the trained and licensed entity responsible for transporting the waste from the SAA to a central storage facility and ultimately to a licensed Treatment, Storage, and Disposal Facility (TSDF), as mandated by EPA regulations.[16][17]
Emergency Procedures: Spill and Exposure Management
Accidents can happen. A clear, pre-defined response plan is essential.
Small-Scale Laboratory Spill Protocol
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate and Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[10]
-
Don PPE: Wear the required PPE, including double gloves, safety goggles, and a lab coat.
-
Contain and Absorb: Cover the spill with an inert absorbent material like sand, vermiculite, or a chemical sorbent.[3][5][9]
-
Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.[8][12]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as halogenated hazardous waste.[2]
-
Dispose: Seal, label, and dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[12]
First Aid for Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][5][7]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[3][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.[7]
By adhering to these rigorous procedures, you not only ensure your personal safety and that of your colleagues but also uphold the principles of responsible environmental stewardship and regulatory compliance that are the bedrock of scientific integrity.
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Navigating the Safe Handling of 2-Fluorobenzene-1,4-diamine: A Guide for Laboratory Professionals
For the researcher dedicated to advancing drug discovery and development, the precise and safe handling of chemical reagents is paramount. This guide provides an in-depth operational plan for the safe use of 2-Fluorobenzene-1,4-diamine, moving beyond a simple checklist to instill a culture of safety and procedural excellence within your laboratory. Our focus is on the "why" behind each step, ensuring that every action is grounded in a thorough understanding of the material's properties and potential hazards.
Hazard Assessment: Understanding the Intrinsic Risks
This compound is an aromatic amine, a class of compounds that warrants careful handling due to potential health effects.[1] The primary, immediate risks associated with this specific compound are significant and demand respect.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [2]
-
Serious Eye Damage (Category 1), H318: Causes serious eye damage. [2]
The H318 classification is particularly critical, as it indicates a risk of irreversible damage to the eyes upon contact.[2] While not classified for skin irritation, many aromatic amines are readily absorbed through the skin, which can lead to systemic toxicity.[1] Therefore, preventing all routes of exposure—ingestion, inhalation, and dermal contact—is the foundational principle of our handling protocol.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | PubChem[2] |
| Serious Eye Damage | H318 | Causes serious eye damage | PubChem[2] |
The Core of Protection: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling this compound. The goal is to create a complete barrier between the researcher and the chemical.
Eye and Face Protection: The First Line of Defense
Given the severe risk of eye damage, standard safety glasses are insufficient.
-
Mandatory: Chemical splash goggles that form a seal around the eyes are required.[3][4]
-
Recommended Best Practice: When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[5]
Skin and Body Protection: An Impermeable Barrier
-
Gloves: No single glove material is impervious to all chemicals indefinitely. For aromatic amines, chemically resistant gloves are essential.[6]
-
Recommended Glove Types: Nitrile or neoprene gloves are a suitable initial choice.[5] Always inspect gloves for any signs of degradation or punctures before use.[3]
-
Glove Technique: Employ the "double gloving" technique for added protection, especially during weighing and transfer operations. Contaminated gloves should be removed without touching the outer surface and disposed of as hazardous waste.[3]
-
-
Laboratory Coat: A buttoned, long-sleeved laboratory coat is mandatory. For procedures with a higher risk of splashes, chemically resistant coveralls or an apron should be utilized.[3][5]
-
Footwear: Closed-toe shoes are required at all times in the laboratory. Perforated shoes or sandals are strictly prohibited.[7][8]
Respiratory Protection: Guarding Against Inhalation
While this compound is a solid, dust particles can become airborne during handling.
-
Engineering Controls First: All handling of the solid chemical, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][8]
-
When Respirators are Necessary: If engineering controls are not sufficient to control airborne concentrations, or during a large spill cleanup, a NIOSH-approved respirator with particulate filters is required.[5] Proper fit testing and training are essential for respirator use.[9]
Operational Protocol: From Receipt to Disposal
This section provides a step-by-step workflow for the safe handling of this compound.
Caption: Workflow for handling this compound.
Step-by-Step Methodology
-
Preparation and Pre-Handling Checks:
-
Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE as outlined in Section 2.
-
Prepare all necessary glassware and equipment. Ensure all vessels are appropriately labeled.[8]
-
Locate the nearest emergency eyewash station and safety shower before beginning work.[3]
-
-
Handling and Solution Preparation (Inside Chemical Fume Hood):
-
Perform all manipulations of solid this compound within the fume hood to contain any dust.[10]
-
Use a spatula for transfers. Avoid creating dust by handling the material gently.
-
When preparing solutions, add the solid slowly to the solvent to prevent splashing.
-
-
Post-Handling and Decontamination:
-
After weighing and transfer, decontaminate the spatula and any surfaces with an appropriate solvent (e.g., ethanol or isopropanol) and wipe clean. Dispose of the wipes in the designated solid hazardous waste container.
-
Remove outer gloves (if double-gloving) before leaving the immediate work area within the fume hood.
-
Thoroughly wash hands with soap and water after the procedure is complete and PPE has been removed.[3][8]
-
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, a swift and correct response is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[11][12] Seek immediate medical attention.[13]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[12] Remove contaminated clothing.[14] Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water and seek immediate medical attention.[13]
-
Minor Spill (in fume hood): Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[10]
-
Major Spill: Evacuate the immediate area and alert laboratory personnel and safety officers. Prevent the spill from entering drains.[10][13]
Disposal Plan: Environmental Responsibility
All waste containing this compound must be treated as hazardous.
-
Solid Waste: Contaminated gloves, wipes, and weighing papers should be collected in a clearly labeled, sealed container for solid hazardous waste.[4]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, labeled hazardous waste container. Do not pour any amount down the drain.[10][15]
-
Container Disposal: Empty containers may retain product residue and should be disposed of as hazardous waste.[15]
By integrating these detailed protocols into your daily laboratory operations, you foster an environment where safety and scientific integrity are mutually reinforcing. This diligent approach not only protects the health of researchers but also ensures the reliability and reproducibility of your vital work.
References
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PubChem. this compound. National Center for Biotechnology Information. [Link]
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Scott, T.S. Precautions for Laboratory Workers Who Handle Carcinogenic Aromatic Amines. Occupational and Environmental Medicine. [Link]
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Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?[Link]
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CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]
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ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[Link]
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National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
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University of California, Riverside. Rules for the Safe Handling of Chemicals in the Laboratory.[Link]
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
